molecular formula C8H12N4O3 B1582260 Gly-his CAS No. 2489-13-6

Gly-his

Cat. No.: B1582260
CAS No.: 2489-13-6
M. Wt: 212.21 g/mol
InChI Key: RXAOVSDTBKWPLP-GDVGLLTNSA-N
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Description

Glycyl-histidine (Gly-His) is a biologically relevant dipeptide of significant interest in biochemical and pharmaceutical research. While its exact mechanisms are under investigation, studies on closely related histidine-containing peptides provide strong indicators of its potential research value. The tripeptide glycyl-ʟ-histidyl-ʟ-lysine (GHK) is a well-documented endogenous antioxidant that potently reduces reactive oxygen species (ROS) in cellular models, demonstrating particular efficacy in diminishing hydroxyl and peroxyl radicals . Furthermore, such peptides show remarkable promise in tissue regeneration studies; for instance, the structurally similar peptide this compound-Lys-D-Ala has been shown to significantly promote skin wound regeneration in experimental models by modulating inflammatory responses and enhancing fibroblast activity . In cosmetic science research, the this compound-Lys sequence is recognized as a copper-chelating motif (GHK-Cu), where it functions as a carrier peptide in studies investigating extracellular matrix remodeling, collagen synthesis, and cellular repair processes . The presence of the histidine residue is crucial for metal ion coordination, making this compound a fundamental building block for developing more complex peptide constructs and studying metal-peptide interactions in various biological contexts. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or human consumption use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-2-[(2-aminoacetyl)amino]-3-(1H-imidazol-5-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N4O3/c9-2-7(13)12-6(8(14)15)1-5-3-10-4-11-5/h3-4,6H,1-2,9H2,(H,10,11)(H,12,13)(H,14,15)/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIWFXZNIBQBFHR-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)CC(C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2489-13-6
Record name Glycyl-L-histidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2489-13-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Biological Functions of Glycyl-L-Histidine (Gly-His) Dipeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-Histidine (Gly-His) is a naturally occurring dipeptide composed of glycine (B1666218) and L-histidine. While direct research on this compound is limited, its biological functions can be largely inferred from its role as a key structural component of the well-characterized tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) and the individual physiological activities of its constituent amino acids. This technical guide provides a comprehensive overview of the known and potential biological functions of this compound, with a focus on its antioxidant, anti-inflammatory, and metal-chelating properties. This document summarizes available quantitative data, details relevant experimental methodologies, and visualizes implicated signaling pathways to support further research and drug development efforts.

Core Biological Functions of this compound

The biological activities of this compound are primarily attributed to the imidazole (B134444) ring of the histidine residue and the overall molecular structure that facilitates metal ion coordination and interaction with biological targets.

Antioxidant Activity
  • Direct Radical Scavenging: The imidazole ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS).

  • Metal Ion Chelation: By binding to pro-oxidant metal ions like copper (Cu²⁺) and iron (Fe²⁺), this compound can prevent their participation in the Fenton reaction, a major source of hydroxyl radical generation.[1]

Anti-Inflammatory Effects

The anti-inflammatory potential of this compound is suggested by studies on related peptides. For instance, this compound-Lys (GHK) and Gly-Gly-His (GGH), when complexed with copper, have been shown to decrease the secretion of the pro-inflammatory cytokine IL-6 in TNF-α-stimulated human dermal fibroblasts.[3] Peptides containing this compound sequences may modulate inflammatory responses by influencing cytokine production.[4]

Metal Chelation

The imidazole side chain of histidine is an excellent chelator of transition metal ions.[5] This property is fundamental to many of the biological functions of histidine-containing peptides. This compound can form stable complexes with metal ions like Cu²⁺, which can influence their bioavailability and redox activity.[4] This chelation is also central to the function of GHK-Cu, which is involved in wound healing and tissue regeneration.[6][7]

Quantitative Data Summary

Direct quantitative data for the biological activities of this compound is scarce in the literature. The following tables present data from closely related peptides, primarily GHK, to provide an estimate of potential efficacy. It is crucial to note that these values may not be fully representative of the dipeptide alone.

Table 1: Antioxidant Activity of Related Peptides

PeptideAssayIC50 / ActivityReference
GHKROS Reduction (in Caco-2 cells)Significant reduction at ≤ 10 µM[2][8]
GHKHydroxyl Radical Scavenging (ESR)Dose-dependent reduction[2]
CarnosineHydroxyl Radical Scavenging (ESR)Dose-dependent reduction[2]

IC50: The half maximal inhibitory concentration. A lower value indicates higher antioxidant activity.

Table 2: Anti-Inflammatory Activity of Related Peptides

Peptide/ComplexCell LineStimulusEffect on IL-6 SecretionReference
GGH-CuNHDFTNF-αDecreased[3]
GHK-CuNHDFTNF-αDecreased[3]

NHDF: Normal Human Dermal Fibroblasts

Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of key signaling pathways involved in oxidative stress and inflammation. Based on the functions of its constituent amino acids and related peptides, the following pathways are of interest:

Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. While direct evidence for this compound is lacking, carnosine (β-alanyl-L-histidine) is known to activate the Nrf2-Keap1 pathway.[1] This leads to the transcription of antioxidant and cytoprotective genes. It is plausible that this compound could exert similar effects due to structural similarities.

Nrf2_Pathway cluster_Nucleus Nucleus GlyHis This compound (Putative) Keap1 Keap1 GlyHis->Keap1 Inhibits? OxidativeStress Oxidative Stress OxidativeStress->Keap1 Inhibits Nrf2 Nrf2 Keap1->Nrf2 Binds & Promotes Degradation Ub Ubiquitin Degradation Nrf2->Ub Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE AntioxidantGenes Antioxidant & Cytoprotective Genes Nrf2_n Nrf2 ARE_n ARE Nrf2_n->ARE_n Binds ARE_n->AntioxidantGenes Activates Transcription

Putative Nrf2 signaling pathway activation by this compound.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. The anti-inflammatory effects of peptides are often mediated through the inhibition of NF-κB activation. Ophiopogonin D, for example, exerts its anti-inflammatory effects by inhibiting the degradation of IκBα and preventing the nuclear translocation of the NF-κB p65 subunit.[9] Given the observed reduction in pro-inflammatory cytokines by related peptides, it is hypothesized that this compound may also modulate this pathway.

NFkB_Pathway cluster_Nucleus Nucleus InflammatoryStimuli Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex InflammatoryStimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasomal Degradation IkB->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation GlyHis This compound (Putative) GlyHis->IKK Inhibits? ProInflammatoryGenes Pro-inflammatory Genes (e.g., IL-6) NFkB_n NF-κB NFkB_n->ProInflammatoryGenes Activates Transcription

Hypothesized inhibition of the NF-κB pathway by this compound.

Experimental Protocols

Synthesis and Purification of this compound Dipeptide

A standard protocol for the solid-phase synthesis of a this compound containing peptide is outlined below.[5]

Materials:

  • Fmoc-His(Trt)-OH protected amino acid

  • Fmoc-Gly-OH protected amino acid

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • Coupling reagents (e.g., HBTU, HOBt)

  • N,N-Diisopropylethylamine (DIEA)

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

  • Reversed-phase C18 HPLC column

  • HPLC system with UV detector

  • Solvent A: 0.1% TFA in water

  • Solvent B: 0.1% TFA in acetonitrile

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF to remove the Fmoc protecting group.

  • Amino Acid Coupling (His): Activate Fmoc-His(Trt)-OH with coupling reagents and DIEA, then add to the resin and agitate.

  • Washing: Wash the resin thoroughly with DMF.

  • Fmoc Deprotection: Repeat step 2.

  • Amino Acid Coupling (Gly): Activate Fmoc-Gly-OH and couple to the resin-bound histidine.

  • Final Deprotection and Cleavage: After a final deprotection, wash the resin and treat with the cleavage cocktail to cleave the dipeptide from the resin and remove side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reversed-phase HPLC with a gradient of Solvent A and Solvent B.[4][6][10]

  • Analysis: Confirm the identity and purity of the this compound dipeptide using mass spectrometry.[11][12]

Peptide_Synthesis_Workflow Start Start with Resin Swell Swell Resin in DMF Start->Swell Deprotect1 Fmoc Deprotection (Piperidine/DMF) Swell->Deprotect1 CoupleHis Couple Fmoc-His(Trt)-OH Deprotect1->CoupleHis Wash1 Wash with DMF CoupleHis->Wash1 Deprotect2 Fmoc Deprotection Wash1->Deprotect2 CoupleGly Couple Fmoc-Gly-OH Deprotect2->CoupleGly FinalDeprotect Final Fmoc Deprotection CoupleGly->FinalDeprotect Cleave Cleavage from Resin (TFA cocktail) FinalDeprotect->Cleave Precipitate Precipitate in Ether Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze Mass Spectrometry Analysis Purify->Analyze End Pure this compound Analyze->End

Workflow for Solid-Phase Synthesis of this compound.
In Vitro Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Procedure:

  • Prepare a stock solution of DPPH in methanol.

  • Prepare various concentrations of the this compound peptide.

  • In a 96-well plate, add the peptide solution to the DPPH solution.

  • Incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of radical scavenging activity and determine the IC50 value.

Principle: This assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color, measured spectrophotometrically.

Procedure:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (pH 3.6), TPTZ solution, and FeCl₃ solution.

  • Warm the FRAP reagent to 37°C.

  • Add the this compound peptide solution to the FRAP reagent.

  • Incubate at 37°C for a defined period (e.g., 4 minutes).

  • Measure the absorbance at 593 nm.

  • Quantify the antioxidant capacity by comparing with a standard curve of a known reducing agent (e.g., FeSO₄).

In Vitro Anti-Inflammatory Assay (Cytokine Measurement)

Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of a specific cytokine (e.g., IL-6) in cell culture supernatants.[1][2][9][13][14]

Procedure (Sandwich ELISA):

  • Coat a 96-well plate with a capture antibody specific for the target cytokine and incubate overnight.

  • Wash the plate and block non-specific binding sites.

  • Add cell culture supernatants (from cells stimulated with an inflammatory agent, with and without this compound treatment) and standards to the wells and incubate.

  • Wash the plate and add a biotinylated detection antibody.

  • Wash and add an enzyme-conjugated streptavidin (e.g., HRP).

  • Add a substrate (e.g., TMB) and incubate to develop color.

  • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Calculate cytokine concentrations from the standard curve.

Conclusion and Future Directions

The this compound dipeptide, as a fundamental component of the bioactive GHK tripeptide, holds significant potential as an antioxidant, anti-inflammatory, and metal-chelating agent. While direct experimental evidence is currently limited, the well-documented activities of GHK and the individual properties of glycine and histidine provide a strong rationale for its biological functions. Further research is warranted to directly quantify the efficacy of this compound in various biological assays and to elucidate its precise mechanisms of action and involvement in cellular signaling pathways. Such studies will be crucial for unlocking the full therapeutic potential of this simple yet promising dipeptide in the fields of drug development, cosmetics, and nutritional science.

References

Glycyl-L-histidine in Cellular Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycyl-L-histidine (Gly-His) is a dipeptide composed of glycine (B1666218) and L-histidine. While not as extensively studied as its tripeptide analog, Glycyl-L-histidyl-L-lysine (GHK), this compound plays a significant role in cellular metabolism, primarily by serving as a stable and highly soluble source of its constituent amino acids. This technical guide provides an in-depth analysis of the metabolic fate of this compound, its antioxidant and metal-chelating properties, and its influence on cellular signaling pathways. The information presented is curated for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental protocols, and visual representations of metabolic and signaling pathways. It is important to note that direct scientific evidence for some of the bioactivities of this compound is limited, and therefore, some information is inferred from the well-documented properties of glycine and L-histidine.[1]

Core Metabolic Pathway of Glycyl-L-histidine

The primary role of Glycyl-L-histidine in cellular metabolism is to act as a delivery system for glycine and L-histidine.[1] The intact dipeptide is transported into the cell via peptide transporters, after which it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids.[2][3] These amino acids then enter their respective metabolic pathways.

Cellular Uptake

This compound is transported across the cell membrane by peptide transporters, such as PepT1 and PepT2.[2] This transport mechanism is an efficient way for cells to uptake amino acids, particularly in high-density cell cultures where the concentration of free amino acids may be limiting.[2]

Intracellular Hydrolysis

Once inside the cell, this compound is rapidly cleaved by cytosolic dipeptidases, releasing free glycine and L-histidine.[2][3] The rate of hydrolysis can vary depending on the cell type and the specific peptidase activity. The site of dipeptide hydrolysis can be superficial within the intestinal brush border or deeper within the cytosol.[4]

Metabolic Fate of Glycine and L-histidine
  • Glycine: This non-essential amino acid is a versatile precursor for numerous biosynthetic pathways, including the synthesis of proteins, purines, and glutathione.[2] Glycine supplementation has been shown to reduce lactate (B86563) production in cell cultures.[2]

  • L-histidine: An essential amino acid, L-histidine is a precursor for the synthesis of the dipeptide carnosine, which has significant antioxidant properties.[5] It is also a precursor for histamine, a key molecule in immune responses and neurotransmission.[5] The imidazole (B134444) ring of histidine is crucial for its role as an intracellular proton buffer.[6]

Quantitative Data on the Metabolic Impact of Glycyl-L-histidine

Direct quantitative data on the metabolic effects of Glycyl-L-histidine is not abundant in the literature.[2] Much of the available information is derived from studies on related histidine-containing dipeptides or the individual amino acids.

Table 1: Comparative Effects of Dipeptide Supplementation on CHO Cell Culture Performance
ParameterControl (Free Amino Acids)Dipeptide Supplementation (e.g., this compound)Reference
Peak Viable Cell Density (VCD)LowerHigher[2]
Culture LongevityShorterExtended[2]
Product Titer (e.g., mAb)LowerIncreased[2]
Lactate AccumulationHigherReduced[2]
Ammonia AccumulationHigherReduced[2]

Note: This table provides a qualitative summary based on the reported benefits of dipeptide supplementation in cell culture. Specific quantitative improvements will vary depending on the cell line, process conditions, and the specific dipeptide used.

Table 2: Stability Constants of Metal-Glycyl-L-histidine Complexes
Metal IonLog K (ML)Log K (ML₂)Reference
Zinc (II)5.359.85[7]
Cobalt (II)4.257.95[7]

ML represents the complex with one ligand molecule, and ML₂ represents the complex with two ligand molecules.

Key Signaling Pathways Influenced by Glycyl-L-histidine

The metabolic effects of this compound extend to the modulation of key cellular signaling pathways, primarily through the actions of its constituent amino acids.

Nrf2-Mediated Antioxidant Response

L-histidine, released from the hydrolysis of this compound, can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription. This provides the cell with an enhanced defense mechanism against oxidative stress.

Metal Ion Homeostasis and Signaling

The imidazole ring of the histidine residue in this compound is a potent chelator of divalent metal ions such as copper (Cu²⁺) and zinc (Zn²⁺).[7][8] By binding these metal ions, this compound can prevent their participation in deleterious redox reactions, such as the Fenton reaction, which generates highly reactive hydroxyl radicals. Furthermore, by influencing the intracellular concentration and trafficking of these metal ions, this compound can indirectly affect signaling pathways that are regulated by them.

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the role of Glycyl-L-histidine in cellular metabolism.

Protocol for Evaluating Glycyl-L-histidine Supplementation in CHO Cell Culture

Objective: To assess the impact of this compound supplementation on the growth, viability, and productivity of a recombinant CHO cell line.

Materials:

  • Recombinant CHO cell line (e.g., producing a monoclonal antibody)

  • Chemically defined basal and feed media

  • Glycyl-L-histidine (cell culture grade)

  • Shake flasks or benchtop bioreactors

  • Cell counter (e.g., Vi-CELL)

  • Metabolite analyzer (e.g., BioProfile)

  • HPLC for product quantification

Procedure:

  • Cell Expansion: Thaw and expand the CHO cell line in the basal medium according to standard protocols.

  • Inoculation: Inoculate shake flasks or bioreactors at a starting viable cell density of 0.3 x 10⁶ cells/mL.

  • Experimental Groups:

    • Control Group: Fed with the standard feed medium containing free glycine and L-histidine.

    • This compound Group(s): Fed with a feed medium where free glycine and L-histidine are replaced with equimolar concentrations of this compound. Test a range of this compound concentrations (e.g., 1 mM, 5 mM, 10 mM).

  • Culture Conditions: Maintain cultures at 37°C, 5% CO₂, and appropriate agitation.

  • Feeding Strategy: Begin daily feeding on day 3 of the culture.

  • Monitoring:

    • Daily measure viable cell density and viability.

    • Daily measure the concentration of key metabolites (e.g., glucose, lactate, ammonia).

    • Quantify the product titer at regular intervals (e.g., every 2 days).

  • Data Analysis: Plot growth curves, viability profiles, metabolite concentrations, and product titers. Calculate the specific productivity (qP).

Protocol for In Vitro Dipeptide Uptake Assay

Objective: To measure the uptake of Glycyl-L-histidine into cultured mammalian cells.

Materials:

  • Adherent mammalian cell line (e.g., Caco-2, CHO)

  • 24-well or 96-well cell culture plates

  • Assay buffer (e.g., HBSS-HEPES, pH 7.4)

  • Radiolabeled Glycyl-L-histidine (e.g., [³H]this compound) or a fluorescently labeled analog

  • Scintillation counter or fluorescence plate reader

  • Cell lysis buffer

Procedure:

  • Cell Seeding: Seed cells into plates and grow to near confluence.[9]

  • Preparation: On the day of the assay, aspirate the growth medium and wash the cells with assay buffer.[9]

  • Pre-incubation: Add fresh assay buffer to each well. For competition assays, add the competing test compound. Incubate for 30 minutes.[9]

  • Uptake Initiation: Add radiolabeled or fluorescently labeled this compound to each well to initiate uptake.[9]

  • Incubation: Incubate for a predetermined time interval with gentle agitation.[9]

  • Uptake Termination: Stop the uptake by rapidly washing the cells three times with ice-cold PBS.[9]

  • Cell Lysis: Lyse the cells with a suitable lysis buffer.[9]

  • Quantification: Measure the amount of labeled this compound in the cell lysate using a scintillation counter or fluorescence plate reader.[9]

Protocol for Measuring Intracellular Dipeptidase Activity

Objective: To determine the rate of Glycyl-L-histidine hydrolysis by intracellular peptidases.

Materials:

  • Cultured cells

  • Cell lysis buffer (e.g., hypotonic buffer with protease inhibitors)

  • Glycyl-L-histidine

  • Reaction buffer (e.g., phosphate (B84403) buffer, pH 7.4)

  • Method for quantifying glycine and/or L-histidine (e.g., HPLC with pre-column derivatization, LC-MS)

  • Protein assay kit (e.g., BCA)

Procedure:

  • Cell Lysate Preparation: Harvest cells, wash with PBS, and lyse them in a suitable lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic fraction.

  • Protein Quantification: Determine the protein concentration of the cell lysate.

  • Enzymatic Reaction:

    • In a microcentrifuge tube, combine the cell lysate (containing a known amount of protein) with the reaction buffer.

    • Initiate the reaction by adding a known concentration of Glycyl-L-histidine.

    • Incubate at 37°C.

  • Time Points: At various time points (e.g., 0, 5, 10, 20, 30 minutes), stop the reaction (e.g., by adding a strong acid like trichloroacetic acid).

  • Quantification of Products: Quantify the amount of glycine and/or L-histidine produced at each time point using a suitable analytical method.

  • Data Analysis: Plot the concentration of the product versus time to determine the initial reaction velocity. Calculate the specific activity of the dipeptidase (e.g., in nmol of product/min/mg of protein).

Visualizations of Pathways and Workflows

Metabolic Pathway of Glycyl-L-histidine

GlyHis_Metabolism cluster_extracellular Extracellular Environment cluster_intracellular Intracellular Environment cluster_downstream Downstream Metabolic Fates GlyHis_ext Glycyl-L-histidine Peptide_Transporter Peptide Transporter GlyHis_ext->Peptide_Transporter Uptake GlyHis_int Glycyl-L-histidine Peptidase Intracellular Peptidases GlyHis_int->Peptidase Hydrolysis Glycine Glycine Peptidase->Glycine Histidine L-Histidine Peptidase->Histidine Protein_Synth Protein Synthesis Glycine->Protein_Synth Purine_Synth Purine Synthesis Glycine->Purine_Synth Glutathione_Synth Glutathione Synthesis Glycine->Glutathione_Synth Histidine->Protein_Synth Carnosine_Synth Carnosine Synthesis Histidine->Carnosine_Synth Histamine_Synth Histamine Synthesis Histidine->Histamine_Synth Peptide_Transporter->GlyHis_int

Caption: Hypothesized metabolic pathway of Glycyl-L-histidine.

Experimental Workflow for Evaluating this compound in Cell Culture

CHO_Workflow start Start: Recombinant CHO Cell Line inoculation Inoculation into Shake Flasks/Bioreactors start->inoculation groups Divide into Experimental Groups: - Control (Free AAs) - this compound Supplemented inoculation->groups culture Fed-batch Culture (12-14 days) groups->culture monitoring Daily Monitoring: - Viable Cell Density - Viability - Metabolites culture->monitoring product Product Titer Analysis (e.g., HPLC) culture->product analysis Data Analysis: - Growth Curves - Productivity (qP) - Metabolite Profiles monitoring->analysis product->analysis end End: Comparative Performance Data analysis->end

Caption: Experimental workflow for comparing feeding strategies.

Nrf2 Signaling Pathway Activation by this compound Metabolites

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GlyHis Glycyl-L-histidine Histidine L-Histidine GlyHis->Histidine Hydrolysis ROS Reactive Oxygen Species (ROS) Histidine->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Activates Transcription Cellular_Protection Enhanced Cellular Protection Antioxidant_Genes->Cellular_Protection Nrf2_nuc->ARE Binds to

Caption: Nrf2-mediated antioxidant response initiated by L-histidine.

References

Glycyl-L-Histidine: A Comprehensive Technical Guide on its Discovery, Natural Occurrence, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-L-Histidine (Gly-His) is a dipeptide composed of glycine (B1666218) and L-histidine. While the individual amino acid constituents have well-defined physiological roles, and the related tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is extensively studied, this compound as a distinct entity is less characterized. This technical guide synthesizes the available information on the discovery, natural occurrence, and biological functions of this compound. It provides a historical context for its synthesis, explores its presence in biological systems, primarily as a constituent of larger peptides, and discusses its potential biological activities, which are largely inferred from its components and its role in metal ion chelation. This guide also presents detailed experimental protocols for the synthesis, extraction, and quantification of this compound, and includes mandatory visualizations of key pathways and workflows to support researchers in their investigations of this and other small peptides.

Discovery and Synthesis

The chemical synthesis of this compound can be achieved through various methods, with Solid-Phase Peptide Synthesis (SPPS) being a common modern approach. This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.

Experimental Protocol: Solid-Phase Peptide Synthesis of this compound

This protocol outlines a general procedure for the manual Fmoc-based solid-phase synthesis of Glycyl-L-Histidine.

Materials:

  • Fmoc-His(Trt)-Wang resin

  • Fmoc-Gly-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine (B6355638) in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-His(Trt)-Wang resin in DMF for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh portion of 20% piperidine in DMF and agitate for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).

  • Coupling of Glycine:

    • In a separate vessel, pre-activate Fmoc-Gly-OH (3 equivalents relative to resin loading) with DIC (3 eq.) and HOBt (3 eq.) in DMF for 10 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 2 hours at room temperature.

    • Perform a Kaiser test to confirm the completion of the coupling reaction.

    • Drain the coupling solution and wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Final Fmoc Deprotection: Repeat step 2 to remove the Fmoc group from the N-terminal glycine.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (3x) and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude this compound peptide under vacuum.

  • Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Synthesis_Workflow cluster_resin_prep Resin Preparation cluster_coupling Coupling Cycle cluster_finalization Final Steps Resin Fmoc-His(Trt)-Wang Resin Swell Swell in DMF Resin->Swell Deprotect_His Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect_His Couple_Gly Couple to Resin Deprotect_His->Couple_Gly Washes Activate_Gly Activate Fmoc-Gly-OH (DIC/HOBt) Activate_Gly->Couple_Gly Final_Deprotect Final Fmoc Deprotection Couple_Gly->Final_Deprotect Washes Cleave Cleavage from Resin (TFA Cocktail) Final_Deprotect->Cleave Purify RP-HPLC Purification Cleave->Purify

Fmoc-Based Solid-Phase Synthesis of this compound.

Natural Occurrence

Direct evidence for the widespread natural occurrence of the free dipeptide this compound in significant concentrations within mammalian tissues and fluids is currently lacking in the scientific literature. However, its presence is well-established as a structural component of the naturally occurring tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK). GHK was first isolated from human plasma and is known to be liberated from the extracellular matrix during tissue injury and remodeling.[1]

While comprehensive quantitative data for free this compound is unavailable, studies analyzing the peptidome of various biological samples have identified numerous dipeptides. For instance, a study on the organ-specific dipeptide profiles in mice detected a range of dipeptides, though specific data for this compound was not highlighted.[3] Another study detected various dipeptides in human urine, indicating that small peptides are part of the normal metabolic output.[4] The lack of specific data for this compound may be due to its low endogenous concentration, rapid turnover, or analytical challenges in its detection.

Table 1: Concentration of Related Compounds in Human Plasma and Urine

CompoundMatrixConcentrationReference
GlycinePlasma~250 µmol/L[General knowledge]
HistidinePlasma~75 µmol/L[General knowledge]
GHKPlasma~200 ng/mL (at age 20)[5]
This compound Plasma Not Reported
GlycineUrineVariable[General knowledge]
HistidineUrineVariable[General knowledge]
This compound Urine Not Reported

Biological Functions and Signaling Pathways

The biological functions of this compound are not well-defined, and it is widely hypothesized that its primary mechanism of action involves its rapid enzymatic hydrolysis in plasma and tissues into its constituent amino acids, glycine and L-histidine. These amino acids then exert their own well-characterized biological effects.

  • Glycine is a major inhibitory neurotransmitter in the central nervous system, particularly in the spinal cord and brainstem.[6] It acts on glycine receptors (GlyRs), which are ligand-gated chloride channels, leading to hyperpolarization of the postsynaptic membrane and inhibition of neuronal firing. Glycine also has immunomodulatory and cytoprotective effects.[6]

  • L-Histidine is an essential amino acid and a precursor for the synthesis of histamine, a key mediator of inflammatory and immune responses.[7] The imidazole (B134444) side chain of histidine is also a potent chelator of metal ions, particularly copper (Cu²⁺) and zinc (Zn²⁺).[7]

Given the strong copper-binding affinity of the this compound motif within the GHK peptide, it is plausible that free this compound could also play a role in copper homeostasis and transport.[8]

Hypothesized Signaling Pathway of this compound Action

The following diagram illustrates the proposed indirect signaling pathway of this compound, where it is hydrolyzed to glycine and histidine, which then act on their respective targets.

Gly_His_Signaling cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space / Synapse Gly_His This compound Dipeptidase Dipeptidases (in plasma/tissues) Gly_His->Dipeptidase Glycine Glycine GlyR Glycine Receptor (Ion Channel) Glycine->GlyR Histidine Histidine Histamine Histamine Histidine->Histamine Response_Gly Neuronal Inhibition GlyR->Response_Gly Histamine_R Histamine Receptor (GPCR) Histamine->Histamine_R Response_His Inflammatory/Immune Response Histamine_R->Response_His Dipeptidase->Glycine Dipeptidase->Histidine

Hypothesized indirect signaling of this compound via hydrolysis.

Experimental Protocols for Analysis

The analysis of this compound in biological matrices presents challenges due to its small size, high polarity, and low endogenous concentrations. The following protocols are generalized methods that can be adapted for the extraction and quantification of this compound.

Protocol for Extraction of Small Peptides from Plasma

This protocol is based on solid-phase extraction (SPE) for the enrichment of small peptides from plasma.

Materials:

  • Human plasma collected in EDTA tubes

  • Protease inhibitor cocktail

  • Binding Buffer (BB): 1% Trifluoroacetic acid (TFA) in water

  • Elution Buffer (EB): 60% Acetonitrile (B52724), 1% TFA, 39% water

  • C18 SPE cartridges

  • Centrifugal concentrator

Procedure:

  • Sample Preparation:

    • Collect blood in EDTA tubes and centrifuge at 1,500 x g for 15 minutes at 4°C to separate plasma.[9][10]

    • Immediately add a protease inhibitor cocktail to the plasma to prevent peptide degradation.

    • Mix an equal volume of plasma with Binding Buffer.

    • Centrifuge at 10,000 x g for 20 minutes at 4°C to precipitate large proteins. Collect the supernatant.

  • Solid-Phase Extraction:

    • Equilibrate a C18 SPE cartridge by washing with 1 mL of Elution Buffer followed by 3 mL of Binding Buffer.

    • Load the supernatant onto the equilibrated cartridge.

    • Wash the cartridge with 3 mL of Binding Buffer to remove salts and other hydrophilic impurities.

    • Elute the peptides with 3 mL of Elution Buffer and collect the eluate.

  • Sample Concentration:

    • Dry the eluate in a centrifugal concentrator to remove the acetonitrile and TFA.

    • Reconstitute the dried peptide extract in a suitable buffer for LC-MS/MS analysis (e.g., 0.1% formic acid in water).

Protocol for Quantification by LC-MS/MS

This protocol outlines a general method for the quantification of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Due to the hydrophilic nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often more suitable than traditional reversed-phase chromatography.

Instrumentation and Columns:

  • HPLC or UPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

  • HILIC column (e.g., amide-bonded silica).

Mobile Phases:

  • Mobile Phase A: 10 mM Ammonium formate (B1220265) in water, pH adjusted to ~3.

  • Mobile Phase B: Acetonitrile.

Procedure:

  • Chromatographic Separation:

    • Equilibrate the HILIC column with a high percentage of Mobile Phase B (e.g., 95%).

    • Inject the reconstituted peptide extract.

    • Apply a gradient to increase the percentage of Mobile Phase A, eluting the polar analytes. A typical gradient might run from 5% to 50% A over 10-15 minutes.

  • Mass Spectrometry Detection:

    • Operate the mass spectrometer in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) for quantification on a triple quadrupole instrument.

      • Parent Ion (Q1): [M+H]⁺ for this compound (m/z 213.1).

      • Fragment Ions (Q3): Select characteristic fragment ions, such as the immonium ion of histidine (m/z 110.1) and other fragments from the peptide backbone.

    • For high-resolution MS, extract the accurate mass of the parent ion.

  • Quantification:

    • Generate a standard curve using known concentrations of a synthetic this compound standard.

    • Use a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-labeled this compound) for the most accurate quantification.

Analytical_Workflow cluster_extraction Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Precipitate Protein Precipitation (e.g., with TFA) Plasma->Precipitate SPE Solid-Phase Extraction (C18 Cartridge) Precipitate->SPE Dry_Reconstitute Dry and Reconstitute SPE->Dry_Reconstitute HILIC HILIC Separation Dry_Reconstitute->HILIC Inject ESI Electrospray Ionization HILIC->ESI MS Tandem Mass Spectrometry (MRM) ESI->MS Quant Quantification MS->Quant

General Workflow for this compound Analysis from Plasma.

Conclusion

Glycyl-L-Histidine is a simple dipeptide with a rich history rooted in the origins of peptide chemistry. While its natural occurrence as a free dipeptide is not well-quantified, its presence as a constituent of the bioactive tripeptide GHK is established. The biological functions of this compound are largely inferred from its hydrolysis products, glycine and L-histidine, and its potential role in metal ion chelation. For researchers and drug development professionals, this compound serves as an interesting model for studying the bioactivity of small peptides and the challenges associated with their analysis. Further research employing advanced peptidomic and metabolomic techniques is required to fully elucidate the natural occurrence, concentration, and specific biological roles of this fundamental dipeptide. The protocols and information provided in this guide offer a foundation for such future investigations.

References

An In-depth Technical Guide to the Metal Ion Chelation Properties of Glycyl-L-Histidine (Gly-His)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Glycyl-L-Histidine (Gly-His), a fundamental component of more complex biological molecules, exhibits significant metal ion chelation properties. The strategic positioning of the glycine (B1666218) residue's N-terminal amine and the histidine residue's imidazole (B134444) side chain creates a potent coordination site for various divalent metal ions, including copper (Cu(II)), zinc (Zn(II)), nickel (Ni(II)), and cobalt (Co(II)). This guide provides a comprehensive technical overview of the core principles governing this compound metal ion chelation, including its coordination chemistry, thermodynamic stability, and the experimental methodologies used for its characterization. Furthermore, potential implications in biological signaling pathways are explored, offering insights for researchers in drug development and related scientific fields.

Introduction to this compound Metal Ion Chelation

Glycyl-L-Histidine's ability to chelate metal ions is primarily attributed to the cooperative binding of the N-terminal amino group, the deprotonated amide nitrogen of the peptide bond, and the imidazole ring of the histidine residue. The imidazole side chain of histidine is a particularly effective ligand for transition metal ions. This chelating capacity allows this compound to play a role in metal ion homeostasis and exert protective effects against metal-induced oxidative stress. Understanding the specifics of these interactions is crucial for harnessing the therapeutic potential of this dipeptide.

Coordination Chemistry and Structural Basis of Interaction

The coordination of metal ions by this compound typically involves a square planar or distorted octahedral geometry. The primary binding sites are the amino-terminal nitrogen, the nitrogen of the deprotonated peptide linkage, and one of the nitrogen atoms of the imidazole ring of histidine. In the case of His-Gly (the reverse sequence), the Cu(II) ion is in a tetragonally distorted octahedral coordination, with the basal plane occupied by nitrogen atoms from the histidine portion and apical positions occupied by water molecules[1]. While the exact geometry can vary with the specific metal ion and pH, the fundamental chelating motif remains consistent.

Quantitative Data on Metal Ion Binding

The stability of this compound-metal complexes is quantified by their stability constants (log β). These values are determined experimentally, most commonly through potentiometric titration, and provide a measure of the affinity of the dipeptide for a given metal ion. The following tables summarize available quantitative data for the interaction of this compound and its constituent amino acids with key divalent metal ions.

Table 1: Stability Constants (log β) for this compound Metal Complexes

Metal IonLigandlog β₁₁₀ (ML)log β₁₂₀ (ML₂)Experimental Conditions
Zn(II)This compound5.399.8737 °C, 0.15M KNO₃
Co(II)This compound4.337.7137 °C, 0.15M KNO₃

Data sourced from potentiometric titration studies.

Table 2: Comparative Stability Constants (log β) for Constituent Amino Acids

Metal IonLigandlog β₁₁₀ (ML)log β₁₂₀ (ML₂)Experimental Conditions
Cu(II)Glycine8.1415.0025.0 °C, 0.10 M KCl
Cu(II)Histidine10.1118.0125.0 °C, 0.10 M KCl
Ni(II)Glycine5.8010.5025.0 °C, 0.10 M KCl
Ni(II)Histidine8.6815.5525.0 °C, 0.10 M KCl
Zn(II)Glycine4.939.2325.0 °C, 0.10 M KCl
Zn(II)Histidine6.5212.1125.0 °C, 0.10 M KCl

Data compiled from potentiometric studies for comparative purposes. Note that experimental conditions may vary between studies.[1]

The data indicates that histidine generally forms more stable complexes than glycine with the studied metal ions, highlighting the significant contribution of the imidazole ring to the overall stability of the metal-peptide complex. The stability of the complexes generally follows the Irving-Williams series: Co(II) < Ni(II) < Cu(II) > Zn(II).

Experimental Protocols

The characterization of this compound metal ion chelation relies on a suite of analytical techniques. Below are detailed methodologies for two key experiments.

Potentiometric Titration for Stability Constant Determination

Potentiometric titration is the gold standard for determining the stability constants of metal complexes. The procedure involves monitoring the pH of a solution containing the ligand (this compound) and the metal ion as a strong base is added.

Materials and Reagents:

  • Glycyl-L-Histidine

  • Metal salt (e.g., CuCl₂, Zn(NO₃)₂, NiCl₂, CoCl₂)

  • Standardized strong acid (e.g., 0.1 M HCl)

  • Standardized carbonate-free strong base (e.g., 0.1 M NaOH)

  • Inert salt for maintaining constant ionic strength (e.g., 0.15 M KNO₃)

  • High-purity deionized water

  • Calibrated pH meter and electrode

Procedure:

  • Solution Preparation: Prepare stock solutions of this compound, the metal salt, strong acid, and strong base of accurately known concentrations.

  • Titration Vessel Setup: In a double-walled, thermostatted titration vessel maintained at a constant temperature (e.g., 25.0 ± 0.1 °C), place a known volume of a solution containing this compound, the metal salt, and the inert salt. The metal-to-ligand ratio is typically varied in different experiments (e.g., 1:1, 1:2).

  • Initial Acidification: Add a known amount of standardized strong acid to the solution to lower the initial pH and ensure all ligand species are fully protonated.

  • Titration: Titrate the solution with the standardized strong base, adding small, precise increments. After each addition, allow the solution to equilibrate and record the pH.

  • Data Analysis: The collected data (volume of base added vs. pH) is processed using specialized software (e.g., Hyperquad, BEST). The software refines the protonation constants of the ligand and the stability constants of the various metal-ligand species (e.g., ML, ML₂, MHL) by minimizing the difference between the experimental and calculated titration curves.

experimental_workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_ligand This compound Solution titration_vessel Thermostatted Vessel (this compound + Metal + Acid) prep_ligand->titration_vessel prep_metal Metal Salt Solution prep_metal->titration_vessel prep_acid Standard Acid prep_acid->titration_vessel prep_base Standard Base titrate Add Base Increments prep_base->titrate titration_vessel->titrate record_ph Record pH titrate->record_ph data_processing Process Titration Curve (Volume vs. pH) record_ph->data_processing software Computer Software (e.g., Hyperquad) data_processing->software results Determine Stability Constants (log β) software->results signaling_pathway cluster_nucleus metal Free Metal Ions (e.g., Cu(II)) complex This compound-Metal Complex (Inactive) metal->complex ros Reactive Oxygen Species (ROS) metal->ros Fenton Reaction glyhis This compound glyhis->complex Chelation complex->metal stress Oxidative Stress ros->stress keap1 Keap1 stress->keap1 Inactivates nrf2 Nrf2 keap1->nrf2 Inhibition nucleus Nucleus nrf2->nucleus Translocation are Antioxidant Response Element (ARE) genes Antioxidant Gene Expression are->genes Activation

References

Antioxidant mechanisms of Glycyl-L-histidine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Antioxidant Mechanisms of Glycyl-L-histidine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Glycyl-L-histidine (Gly-His) is a naturally occurring dipeptide with significant, albeit not yet fully elucidated, antioxidant capabilities. Its structural features, particularly the imidazole (B134444) ring of the histidine residue, are central to its ability to combat oxidative stress. The primary antioxidant mechanisms of Glycyl-L-histidine involve direct scavenging of reactive oxygen species (ROS), chelation of pro-oxidant metal ions, and potentially the modulation of intracellular antioxidant signaling pathways. Much of the current understanding of its specific radical scavenging efficacy is inferred from studies on the closely related tripeptide, Glycyl-L-histidyl-L-lysine (GHK), where this compound constitutes the N-terminal portion. This guide synthesizes the available quantitative data, details the experimental methodologies for key antioxidant assays, and visualizes the underlying biochemical pathways to provide a comprehensive resource for researchers and drug development professionals exploring the therapeutic potential of Glycyl-L-histidine.

Core Antioxidant Mechanisms

The antioxidant activity of Glycyl-L-histidine is multifaceted, encompassing both direct and indirect actions to mitigate oxidative stress.

Direct Radical Scavenging

Glycyl-L-histidine has been shown to directly neutralize harmful free radicals. The imidazole ring of the histidine residue is a key functional group in this process, capable of donating a hydrogen atom to stabilize reactive oxygen species.

  • Hydroxyl Radical (•OH) Scavenging : Studies on the related GHK peptide demonstrate potent hydroxyl radical scavenging activity.[1][2] This is a critical protective mechanism, as hydroxyl radicals are among the most reactive and damaging ROS in biological systems.

  • Peroxyl Radical (ROO•) Scavenging : GHK has also been found to diminish peroxyl radicals, which are involved in the propagation of lipid peroxidation.[1][3]

Metal Ion Chelation

A crucial aspect of Glycyl-L-histidine's antioxidant capacity is its ability to chelate pro-oxidant transition metal ions, such as copper (Cu²⁺) and iron (Fe²⁺).[2] By sequestering these metal ions, this compound prevents their participation in the Fenton and Haber-Weiss reactions, which are significant sources of hydroxyl radical generation.[4] The imidazole and amino groups of the histidine residue, along with the N-terminal amino group and the peptide bond, can coordinate with metal ions, rendering them redox-inactive.[5][6]

Indirect Antioxidant Effects
  • Hydrolysis to Constituent Amino Acids : It is hypothesized that Glycyl-L-histidine can be hydrolyzed by dipeptidases into its constituent amino acids, glycine (B1666218) and L-histidine.[7] Both amino acids contribute to the cellular antioxidant defense system. Glycine is a precursor for the synthesis of glutathione (B108866) (GSH), a major intracellular antioxidant.[8] L-histidine itself possesses antioxidant properties, including radical scavenging and metal ion chelation.[5][9]

  • Modulation of Signaling Pathways : While direct evidence for Glycyl-L-histidine is still emerging, related histidine-containing peptides like carnosine have been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Keap1 signaling pathway.[2][4] Activation of Nrf2 leads to the transcription of a suite of antioxidant and cytoprotective genes. It is plausible that this compound or its metabolites could exert similar effects.

Quantitative Data on Antioxidant Activities

The following tables summarize the available quantitative data on the antioxidant activities of Glycyl-L-histidine and related compounds. It is important to note that much of the data is derived from studies on the GHK tripeptide.

AssayCompoundIC50 ValueReference Compound(s)Source
Hydroxyl Radical Scavenging GHK~250 µMCarnosine (~500 µM), GSH (>1000 µM)[1][2]
DPPH Radical Scavenging This compoundData not availableAscorbic Acid (~0.05 mM)[2]
ABTS Radical Scavenging This compoundData not availableTrolox[2]
Metal Ion Chelation This compoundPossesses metal-chelating propertiesEDTA[2]

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates a higher antioxidant activity. The data for GHK may not be fully representative of the dipeptide alone.

Signaling Pathways and Mechanistic Diagrams

Direct Antioxidant Mechanisms of Glycyl-L-histidine

The following diagram illustrates the direct mechanisms by which Glycyl-L-histidine mitigates oxidative stress.

cluster_direct_mechanisms Direct Antioxidant Mechanisms cluster_scavenging Radical Scavenging cluster_chelation Metal Ion Chelation GlyHis Glycyl-L-histidine ROS Reactive Oxygen Species (•OH, ROO•) Metals Pro-oxidant Metal Ions (Cu²⁺, Fe²⁺) Neutralized Neutralized Products ROS->Neutralized Donates H atom (Imidazole Ring) InactiveComplex Inactive this compound-Metal Complex Metals->InactiveComplex Chelation

Caption: Direct antioxidant actions of Glycyl-L-histidine.

Hypothesized Activation of the Nrf2-Keap1 Pathway

This diagram outlines the potential mechanism by which Glycyl-L-histidine may indirectly exert antioxidant effects through the activation of the Nrf2 signaling pathway.

cluster_nrf2_pathway Hypothesized Nrf2-Keap1 Pathway Activation cluster_nucleus GlyHis Glycyl-L-histidine Keap1_Nrf2 Keap1-Nrf2 Complex GlyHis->Keap1_Nrf2 Modulates Keap1 (Hypothesized) OxidativeStress Oxidative Stress OxidativeStress->Keap1_Nrf2 Induces Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to ARE ARE (Antioxidant Response Element) AntioxidantGenes Transcription of Antioxidant Genes (e.g., HO-1, GCL) ARE->AntioxidantGenes Activates Nrf2_in_Nucleus Nrf2 Nrf2_in_Nucleus->ARE Binds to

Caption: Inferred activation of the Nrf2 antioxidant pathway.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments used to assess the antioxidant activity of compounds like Glycyl-L-histidine.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, which results in a color change from purple to yellow.[10][11][12]

  • Materials :

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol (B129727) or Ethanol

    • Glycyl-L-histidine test samples

    • Positive control (e.g., Ascorbic acid, Trolox)

    • 96-well microplate or cuvettes

    • Spectrophotometer or microplate reader

  • Procedure :

    • Preparation of DPPH Solution : Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.

    • Sample Preparation : Prepare a series of concentrations of Glycyl-L-histidine and the positive control in a suitable solvent.

    • Reaction Mixture : In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.

    • Incubation : Incubate the mixture in the dark at room temperature for 30 minutes.

    • Absorbance Measurement : Measure the absorbance of the solution at 517 nm.

    • Calculation : The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

Hydroxyl Radical (•OH) Scavenging Assay (Fenton Reaction-based)

This assay assesses the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction.[11]

  • Materials :

    • Phosphate (B84403) buffer (e.g., 20 mM, pH 7.4)

    • FeSO₄ solution (e.g., 0.5 mM)

    • H₂O₂ solution (e.g., 0.1%)

    • Phenanthroline solution (e.g., 1.5 mM)

    • Glycyl-L-histidine test samples

    • Spectrophotometer

  • Procedure :

    • Reaction Mixture : In a test tube, mix 1 mL of the sample solution, 1 mL of phenanthroline solution, 2 mL of phosphate buffer, and 1 mL of FeSO₄ solution.

    • Initiation of Reaction : Add 1 mL of H₂O₂ solution to initiate the Fenton reaction.

    • Incubation : Incubate the mixture at 37°C for 50-60 minutes.

    • Absorbance Measurement : Measure the absorbance of the mixture at 536 nm. A decrease in absorbance indicates hydroxyl radical scavenging activity.

    • Calculation : The scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100

Experimental Workflow for Antioxidant Assay

The following diagram illustrates a typical experimental workflow for an in vitro antioxidant assay.

cluster_workflow General Workflow for In Vitro Antioxidant Assay Prep_Reagents Prepare Reagents (e.g., DPPH, Buffers) Reaction_Setup Set up Reaction Mixture (Samples + Reagents) Prep_Reagents->Reaction_Setup Prep_Samples Prepare Sample Dilutions (this compound, Controls) Prep_Samples->Reaction_Setup Incubation Incubate (Specific time and temperature) Reaction_Setup->Incubation Measurement Measure Absorbance (Spectrophotometer) Incubation->Measurement Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measurement->Data_Analysis

Caption: A typical workflow for in vitro antioxidant assays.

Conclusion and Future Directions

Glycyl-L-histidine demonstrates significant potential as an antioxidant agent through direct radical scavenging and metal ion chelation. While its ability to modulate antioxidant signaling pathways like Nrf2-Keap1 is strongly suggested by studies on related peptides, further direct investigation is warranted. Future research should focus on:

  • Conducting comprehensive in vitro antioxidant assays (DPPH, ABTS, ORAC) specifically with Glycyl-L-histidine to establish its antioxidant capacity relative to other known antioxidants.

  • Investigating the stability of Glycyl-L-histidine in biological fluids and the extent of its hydrolysis into constituent amino acids.

  • Elucidating the direct effects of Glycyl-L-histidine on the Nrf2 signaling pathway in various cell models.

  • Exploring the in vivo efficacy of Glycyl-L-histidine in animal models of oxidative stress-related diseases.

A deeper understanding of these aspects will be crucial for the development of Glycyl-L-histidine as a potential therapeutic agent in conditions associated with oxidative stress.

References

The Role of Glycyl-L-Histidine in Cutaneous Wound Healing: A Technical Whitepaper for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific evidence from in vitro or in vivo studies specifically investigating the bioactivity of the dipeptide Glycyl-L-Histidine (Gly-His) in wound healing is limited. This document provides an in-depth analysis based on the well-documented therapeutic properties of the structurally related and extensively studied tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK), and its constituent amino acids, L-Glycine and L-Histidine. The central hypothesis is that this compound may exhibit wound healing properties through mechanisms similar to those of GHK and its individual amino acids.

Executive Summary

The intricate process of wound healing involves a coordinated cascade of cellular and molecular events, including inflammation, cell proliferation, and tissue remodeling. Peptides have emerged as promising therapeutic agents due to their ability to modulate these processes. This technical guide explores the potential involvement of the dipeptide Glycyl-L-Histidine (this compound) in wound healing. While direct research on this compound is sparse, this paper extrapolates its potential functions from the robust data available for the tripeptide GHK and its constituent amino acids. It is proposed that this compound may contribute to wound repair by stimulating extracellular matrix synthesis, modulating inflammatory responses, and influencing key signaling pathways. This document provides a comprehensive overview of the current understanding, relevant experimental data from related compounds, detailed experimental protocols for future research, and visual representations of implicated signaling pathways to guide further investigation into the therapeutic potential of this compound.

Proposed Mechanisms of Action of this compound in Wound Healing

The wound healing process is a complex biological cascade that can be broadly divided into four overlapping phases: hemostasis, inflammation, proliferation, and remodeling. Based on the activities of GHK and its constituent amino acids, this compound is hypothesized to influence these stages through several mechanisms:

  • Stimulation of Extracellular Matrix (ECM) Synthesis: A critical aspect of the proliferative and remodeling phases is the deposition of new ECM, primarily composed of collagen. The tripeptide GHK, particularly in its copper-complexed form (GHK-Cu), has been shown to significantly increase the synthesis of collagen and elastin (B1584352) by fibroblasts.[1][2] It is plausible that this compound could share this ability to promote fibroblast activity and ECM production, thereby enhancing tissue strength and integrity.

  • Modulation of Inflammation: The initial inflammatory phase is crucial for clearing debris and preventing infection. However, prolonged inflammation can impede healing. GHK and its copper complex have demonstrated anti-inflammatory properties by reducing the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[3][4] The histidine component of this compound is known to have anti-inflammatory and antioxidant properties, suggesting that this compound could also help to create a more favorable environment for tissue repair by mitigating excessive inflammation.

  • Angiogenesis Promotion: The formation of new blood vessels, or angiogenesis, is essential for supplying oxygen and nutrients to the wound bed. GHK-Cu has been found to stimulate blood vessel and nerve outgrowth.[5] This suggests a potential role for this compound in promoting angiogenesis, a vital component of the proliferative phase of wound healing.

  • Antioxidant Activity: Reactive oxygen species (ROS) are produced during the inflammatory phase and can cause cellular damage if not properly controlled. The histidine residue in this compound has antioxidant properties, which could help to protect cells from oxidative stress and create a more conducive environment for healing.

Quantitative Data on the Effects of GHK-Cu on Fibroblasts

The following tables summarize quantitative data from studies on GHK-Cu, which can serve as a benchmark for investigating the potential effects of this compound.

Table 1: Effect of GHK-Cu on Collagen and Elastin Production by Human Dermal Fibroblasts

Treatment Concentration (nM)Collagen Production (% increase vs. control at 96h)Elastin Production (% increase vs. control at 96h)Reference
0.01significant increase~30%[1]
1significant increase~30%[1]
100significant increase~30%[1]

Table 2: Effect of GHK-Peptides on Collagen Production in Human Skin Biopsies

TreatmentPercentage of Subjects with Increased Collagen ProductionReference
GHK-peptide cream70%[2]
Vitamin C cream50%[2]
Retinoic acid cream40%[2]

Key Signaling Pathways in GHK-Mediated Wound Healing

The effects of GHK on wound healing are mediated by its influence on several key intracellular signaling pathways. It is hypothesized that this compound may interact with similar pathways.

TGF-β/SMAD Pathway

The Transforming Growth Factor-beta (TGF-β) signaling pathway is a critical regulator of wound healing, influencing cell proliferation, differentiation, and ECM synthesis. GHK has been shown to modulate TGF-β1 secretion.[6][7] Upon binding of TGF-β to its receptor, the downstream SMAD proteins are phosphorylated, translocate to the nucleus, and regulate the transcription of target genes, including those for collagen and other ECM components.

TGF_beta_SMAD_Pathway cluster_cytoplasm Cytoplasm GHK GHK TGF_beta_Receptor TGF-β Receptor GHK->TGF_beta_Receptor modulates SMAD2_3 SMAD2/3 TGF_beta_Receptor->SMAD2_3 phosphorylates p_SMAD2_3 p-SMAD2/3 SMAD_complex SMAD Complex p_SMAD2_3->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Nucleus Nucleus SMAD_complex->Nucleus translocates to Gene_Transcription Gene Transcription (e.g., Collagen) Nucleus->Gene_Transcription activates

TGF-β/SMAD Signaling Pathway Modulation by GHK.
MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) branch, is crucial for cell proliferation and migration. GHK-Cu has been shown to suppress the p38 MAPK signaling pathway, which is involved in inflammatory responses.[5][8] By modulating MAPK signaling, GHK can influence the balance between inflammation and proliferation, thereby promoting a more efficient healing process.

MAPK_ERK_Pathway GHK_Cu GHK-Cu Growth_Factor_Receptor Growth Factor Receptor GHK_Cu->Growth_Factor_Receptor activates p38 p38 MAPK GHK_Cu->p38 suppresses Ras Ras Growth_Factor_Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inflammation Inflammation p38->Inflammation Cell_Proliferation Cell Proliferation & Migration Transcription_Factors->Cell_Proliferation

MAPK/ERK Signaling Pathway Influenced by GHK-Cu.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the wound healing potential of this compound, adapted from established protocols for peptide research.

In Vitro Scratch Wound Assay

This assay is used to evaluate the effect of a substance on cell migration, a key process in wound closure.[9][10]

Scratch_Assay_Workflow Start Start Seed_Cells Seed Fibroblasts/Keratinocytes in a 24-well plate Start->Seed_Cells Confluent_Monolayer Culture to a confluent monolayer Seed_Cells->Confluent_Monolayer Scratch Create a 'scratch' with a sterile pipette tip Confluent_Monolayer->Scratch Wash Wash with PBS to remove detached cells Scratch->Wash Treat Add media with varying concentrations of this compound Wash->Treat Image_t0 Image the scratch at t=0 Treat->Image_t0 Incubate Incubate for 24-48 hours Image_t0->Incubate Image_t_final Image the scratch at final time point Incubate->Image_t_final Analyze Measure wound closure area and calculate migration rate Image_t_final->Analyze End End Analyze->End

Experimental Workflow for the In Vitro Scratch Wound Assay.

Methodology:

  • Cell Seeding: Plate human dermal fibroblasts or keratinocytes in a 24-well plate at a density that will form a confluent monolayer within 24 hours.

  • Scratching: Once confluent, use a sterile p200 pipette tip to create a linear scratch in the center of the cell monolayer.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove any detached cells.

  • Treatment: Add fresh culture medium containing various concentrations of this compound (e.g., 0, 1, 10, 100 nM) to the respective wells.

  • Imaging: Capture images of the scratch at 0 hours and then at regular intervals (e.g., 12, 24, 48 hours) using a phase-contrast microscope.

  • Analysis: Measure the area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.

In Vitro Collagen Deposition Assay (Sirius Red Staining)

This colorimetric assay quantifies the amount of collagen deposited by fibroblasts in culture.[11][12]

Methodology:

  • Cell Culture and Treatment: Culture human dermal fibroblasts to confluence and treat with varying concentrations of this compound for 48-72 hours.

  • Fixation: Wash the cells with PBS and fix with 4% paraformaldehyde for 30 minutes.

  • Staining: Stain the fixed cells with 0.1% Sirius Red in picric acid for 1 hour.

  • Washing: Wash the stained cells with 0.01 M HCl to remove unbound dye.

  • Elution: Elute the bound dye with 0.1 M NaOH.

  • Quantification: Measure the absorbance of the eluted dye at 540 nm using a microplate reader. The amount of collagen is proportional to the absorbance.

In Vivo Excisional Wound Healing Model (Rat)

This model assesses the effect of a test substance on wound closure and tissue regeneration in a living organism.[13][14][15]

Methodology:

  • Animal Model: Use adult male Wistar rats (200-250g).

  • Wound Creation: Anesthetize the rats and create a full-thickness excisional wound (e.g., 8 mm diameter) on the dorsal side.

  • Topical Application: Apply a hydrogel formulation containing this compound (at various concentrations) or a vehicle control to the wound daily.

  • Wound Closure Measurement: Measure the wound area at regular intervals (e.g., day 0, 3, 7, 14, 21) using a digital caliper and calculate the percentage of wound contraction.

  • Histological Analysis: On day 21, euthanize the animals and collect the wound tissue for histological analysis (H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and neovascularization.

Western Blot Analysis of Signaling Proteins

This technique is used to detect and quantify specific proteins in cell lysates to investigate the activation of signaling pathways.[16][17][18]

Methodology:

  • Cell Lysis: Treat fibroblasts with this compound for various time points, then lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., SMAD2/3, ERK1/2, p38).

  • Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate.

  • Analysis: Quantify the band intensities using densitometry and normalize to a loading control (e.g., GAPDH or β-actin).

Conclusion and Future Directions

While direct evidence for the role of this compound in wound healing is currently lacking, the substantial body of research on the related tripeptide GHK and its constituent amino acids provides a strong rationale for its investigation. The proposed mechanisms, including stimulation of ECM synthesis, modulation of inflammation, and influence on key signaling pathways like TGF-β/SMAD and MAPK/ERK, offer a solid foundation for future research. The experimental protocols detailed in this whitepaper provide a roadmap for elucidating the specific effects of this compound and its potential as a novel therapeutic agent for promoting wound repair. Further studies are warranted to directly assess the efficacy and mechanisms of this compound in both in vitro and in vivo models of wound healing. Such research will be crucial in determining its potential for development as a new therapeutic for a range of wound care applications.

References

The Role of Glycyl-L-Histidine in Tissue Regeneration: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The dipeptide Glycyl-L-Histidine (Gly-His) is emerging as a molecule of significant interest in the field of regenerative medicine. While extensive research has focused on the regenerative capabilities of the tripeptide GHK-Cu (Glycyl-L-Histidyl-L-Lysine-Copper), the specific role of its constituent dipeptide, this compound, is less defined. This technical guide posits the primary mechanism of this compound as a "pro-drug," which, upon enzymatic hydrolysis, releases its constituent amino acids—Glycine (B1666218) and L-Histidine (B1673261)—to exert potent, synergistic effects on tissue repair and regeneration. This document provides an in-depth analysis of the molecular mechanisms, signaling pathways, and experimental evidence supporting the therapeutic potential of this compound, focusing on the individual and combined actions of its bioactive components.

Introduction: The this compound Pro-Drug Hypothesis

Direct scientific investigation into the bioactivity of the this compound dipeptide is limited. The prevailing hypothesis suggests that its primary regenerative function stems from its rapid hydrolysis by plasma and tissue dipeptidases into free L-glycine and L-histidine. These amino acids are well-documented for their critical roles in the fundamental processes of wound healing, including inflammation modulation, cell proliferation, angiogenesis, and extracellular matrix (ECM) remodeling. This guide will, therefore, explore the role of this compound through the lens of its constituent amino acids, providing a scientifically-grounded rationale for its application in tissue regeneration.

Molecular Mechanisms of Action

The regenerative effects of this compound are multifaceted, originating from the distinct yet complementary actions of glycine and L-histidine.

Glycine: The Essential Builder and Modulator

Glycine is a fundamental amino acid crucial for protein synthesis and exhibits significant cytoprotective and immunomodulatory properties.[1]

  • Extracellular Matrix Synthesis: As a primary component of collagen, glycine is indispensable for the synthesis of this critical structural protein, which provides the scaffold for new tissue.[2] Studies have shown that increasing glycine concentration directly enhances collagen synthesis by chondrocytes and fibroblasts.[2][][4]

  • Angiogenesis: Glycine is required for Vascular Endothelial Growth Factor (VEGF) signaling, a key pathway in the formation of new blood vessels—a process vital for supplying nutrients and oxygen to regenerating tissues.[5][6][7] It appears to mediate its pro-angiogenic effects through the GlyT1-glycine-mTOR-VDAC1 axis.[5][6]

  • Anti-Inflammatory and Cytoprotective Effects: Glycine can suppress the activation of inflammatory cells and the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting NF-κB signaling.[1][8] It also modulates mTOR signaling, which is central to cell growth and protein synthesis.[9][10]

L-Histidine: The Versatile Regulator

L-Histidine is an essential amino acid with roles in metal ion chelation, antioxidant defense, and the regulation of the immune response.[11]

  • Wound Healing and Collagen Deposition: L-histidine supplementation has been shown to accelerate wound closure and increase collagen deposition in animal models.[12][13] It is a precursor to histamine (B1213489), which, at physiological concentrations, can enhance fibroblast proliferation via H2 receptors, contributing to the proliferative phase of healing.[14][15]

  • Anti-Inflammatory Activity: L-histidine exhibits anti-inflammatory properties by inactivating the NF-κB signaling pathway and modulating the PPARγ pathway, leading to a reduction in pro-inflammatory cytokines.[16][17] This helps to create a favorable environment for tissue repair by preventing chronic inflammation.

  • Immune Response Modulation: Histidine is crucial for a proper immune response, supporting the activation of T-cells and the production of antibodies necessary for clearing pathogens and debris from the wound site.[18][19]

Key Signaling Pathways Modulated by this compound Components

The regenerative potential of this compound is underpinned by the ability of its constituent amino acids to influence critical cellular signaling pathways.

Pro-Regenerative and Angiogenic Signaling (Glycine)

Glycine plays a crucial role in promoting angiogenesis, a vital component of tissue regeneration, primarily through its interaction with the VEGF signaling pathway. VEGF binding to its receptor (VEGFR2) on endothelial cells initiates a cascade that requires intracellular glycine for full effect, leading to cell proliferation and migration. This process is linked to the mTOR pathway, a central regulator of cell growth and protein synthesis.

GVEGF cluster_intracellular Intracellular VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PI3K PI3K VEGFR2->PI3K GlyT1 Glycine Transporter 1 (GlyT1) Glycine Glycine GlyT1->Glycine Uptake mTORC1 mTORC1 Glycine->mTORC1 Required for full activation Akt Akt PI3K->Akt Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 Proliferation Cell Proliferation, Migration, Angiogenesis S6K1->Proliferation

Caption: Glycine's role in the VEGF/mTOR signaling cascade.
Anti-Inflammatory Signaling (Glycine & L-Histidine)

Both glycine and L-histidine contribute to resolving inflammation, a critical step for successful tissue regeneration. They achieve this primarily by inhibiting the pro-inflammatory NF-κB pathway. Inflammatory stimuli typically lead to the degradation of IκBα, allowing the NF-κB (p50/p65) dimer to translocate to the nucleus and initiate the transcription of pro-inflammatory cytokines. Glycine and L-histidine interfere with this process, suppressing the inflammatory response.

GNFkB cluster_stimuli Inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli LPS, TNF-α, etc. IKK IKK Complex Stimuli->IKK IkBa IκBα IKK->IkBa Phosphorylates IkBa_NFkB IκBα-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation IkBa_NFkB->NFkB IκBα Degradation AminoAcids Glycine & L-Histidine AminoAcids->IKK Inhibit DNA DNA NFkB_nuc->DNA Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription

Caption: Inhibition of the NF-κB pathway by Glycine and L-Histidine.

Quantitative Data on Regenerative Effects

The following tables summarize quantitative findings from various in vitro and in vivo studies on the effects of glycine and L-histidine on key regenerative processes.

Table 1: Effects of Glycine on Cellular Processes in Tissue Regeneration

ParameterCell/Model SystemTreatmentObserved EffectReference
Cell Proliferation KeratinocytesGlycine SupplementationSignificantly higher proliferation vs. control at 24h & 72h[20]
Wound Closure Keratinocytes (Scratch Assay)Glycine SupplementationSignificantly faster closure at 6h and 12h vs. control[20]
Collagen Synthesis Human Dermal Fibroblasts1 mM GlycineIncreased collagen production (less than glycinamide)[21]
Collagen Expression Hamster (Oral Mucositis Model)5% Glycine SupplementationStatistically significant increase in collagen percentage (p=0.002)[2]
Angiogenesis Chorioallantoic Membrane (CAM)100 µM Glycine>50% inhibition of angiogenesis[22][23]
Granulation Tissue Rat (Fibrin Z-chamber)5% Dietary Glycine28% reduction in granulation tissue thickness (p<0.0001)[22]
Microvessel Density Rat (Fibrin Z-chamber)5% Dietary Glycine>18% decrease in microvessel density (p=0.0003)[22]

Note: Some studies show that high concentrations of glycine can be anti-angiogenic, suggesting a dose-dependent, biphasic effect.[20]

Table 2: Effects of L-Histidine on Cellular Processes in Tissue Regeneration

ParameterCell/Model SystemTreatmentObserved EffectReference
Cell Proliferation D-galactose-induced aged keratinocytes1 mM L-HistidineImproved proliferation and migration[21][24][25]
Fibroblast Proliferation Human Lung Fibroblasts10⁻⁷ mol/l HistamineDose-dependent enhancement of proliferation[15]
Collagen Deposition Rats on low-histidine diet1 mg/100g/day L-Histidine (IP)Increased to normal levels[13]
Skin Breaking Strength Rats on low-histidine diet1 mg/100g/day L-Histidine (IP)Increased to normal levels[13]
Filaggrin Formation Human KeratinocytesL-Histidine (dose-dependent)Significant increase in 37 kDa filaggrin monomers (P<0.01)[13]
NF-κB Activation Human Endothelial Cells20 mM L-HistidineSignificant inhibition of TNF-α-induced NF-κB activation[26]
IL-6 Production Human Endothelial Cells2 mM & 20 mM L-HistidineSignificant inhibition of TNF-α-induced IL-6 production[26]

Experimental Protocols

In Vitro Wound Healing (Scratch) Assay

This assay models collective cell migration in two dimensions and is used to quantify the effects of this compound or its components on the rate of wound closure.

GWorkflow A 1. Seed Cells Plate cells (e.g., fibroblasts, keratinocytes) at a density to achieve 95-100% confluence within 24-48 hours. B 2. Create Confluent Monolayer Incubate under standard conditions (37°C, 5% CO2). A->B C 3. Create Wound Use a sterile pipette tip (p200) to create a uniform, straight scratch across the monolayer. B->C D 4. Wash and Treat Gently wash with PBS to remove dislodged cells. Add medium with Test Compound (this compound) and controls. C->D E 5. Image Acquisition (Time 0) Immediately capture images of the scratch at predefined locations using a microscope. D->E F 6. Incubate and Monitor Return plate to incubator. Capture images at regular intervals (e.g., every 4-8 hours) for 24-48 hours. E->F G 7. Data Analysis Measure the area of the cell-free gap at each time point. Calculate the rate of wound closure. F->G

References

An In-depth Technical Guide to the Anti-inflammatory Properties of Glycyl-L-histidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anti-inflammatory properties of the dipeptide Glycyl-L-histidine (Gly-His). Due to the limited direct research on this compound, this guide focuses on the well-documented anti-inflammatory effects of its constituent amino acids, L-glycine and L-histidine. The central hypothesis is that this compound exerts its therapeutic effects following enzymatic hydrolysis into its constituent amino acids. This document collates quantitative data from in vitro and in vivo studies, details relevant experimental protocols, and visualizes the key signaling pathways involved. The information presented is intended to serve as a valuable resource for researchers and professionals in the field of inflammation and drug development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a necessary protective mechanism, chronic inflammation is implicated in the pathogenesis of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with favorable safety profiles is a continuous endeavor in pharmaceutical research.

Glycyl-L-histidine (this compound) is a naturally occurring dipeptide composed of L-glycine and L-histidine. While direct scientific literature on the anti-inflammatory activity of this compound is scarce, a substantial body of evidence supports the potent anti-inflammatory and immunomodulatory properties of its constituent amino acids. This guide is predicated on the hypothesis that the administration of this compound leads to its hydrolysis into L-glycine and L-histidine, which then exert their respective anti-inflammatory effects.

Proposed Mechanism of Action

The primary proposed mechanism for the anti-inflammatory action of Glycyl-L-histidine is its cleavage into L-glycine and L-histidine by peptidases in the body. These amino acids then modulate inflammatory responses through various mechanisms, most notably by inhibiting the activation of the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

L-glycine has been shown to inhibit the activation of inflammatory cells such as macrophages.[1] It can suppress the activation of transcription factors and reduce the formation of free radicals and inflammatory cytokines.[1] Evidence suggests that glycine (B1666218) can interfere with the Toll-like receptor 4 (TLR4) signaling pathway, which is a key initiator of the inflammatory cascade in response to lipopolysaccharide (LPS).[2][3]

L-histidine also exhibits significant anti-inflammatory properties. It has been demonstrated to inhibit the secretion of pro-inflammatory cytokines like IL-8 and TNF-α.[4] The anti-inflammatory effects of histidine may also involve the modulation of the p38 mitogen-activated protein kinase (MAPK) pathway, another critical signaling cascade in the inflammatory process.[5][6]

Quantitative Data on Anti-inflammatory Effects

The following tables summarize the quantitative data on the anti-inflammatory effects of L-glycine and L-histidine from various in vitro and in vivo studies.

Table 1: In Vitro Anti-inflammatory Effects of L-glycine and L-histidine

Amino AcidCell LineInflammatory StimulusMeasured ParameterConcentration/DoseResultReference(s)
L-glycineAlveolar MacrophagesLPSTNF-α productionIC50 ≈ 10 µMDose-dependent inhibition[7]
L-glycine3T3-L1 AdipocytesTNF-αNF-κB activation10 mMSignificant inhibition[8][9]
L-glycine3T3-L1 AdipocytesTNF-αIL-6 expression10 mMSignificant decrease[9]
L-histidineCaco-2 cellsHydrogen PeroxideIL-8 secretion25 mM>50% inhibition[4]
L-histidineCaco-2 cellsHydrogen PeroxideIL-8 secretion50 mM>95% inhibition[4]
L-histidineCaco-2 cellsTNF-αIL-8 promoter activity-Significant inhibition[4]

Table 2: In Vivo Anti-inflammatory Effects of L-glycine and L-histidine

Amino AcidAnimal ModelInflammatory AgentDosageMeasured ParameterResultReference(s)
L-glycineRatCarrageenan-Paw edemaMarked inhibition[10]
L-glycineMouseLPS-Lung injuryAlleviation[3]
L-histidineRatHigh-Fat Diet1.875 g/kg body weightSerum TNF-α and IL-6Significant reduction[11]
L-histidineRatStreptozotocin/Nicotinamide-Renal inflammationAmelioration[12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the anti-inflammatory properties of L-glycine and L-histidine.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

Objective: To determine the effect of L-glycine or L-histidine on the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated murine macrophages.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • L-glycine and L-histidine solutions

  • Griess Reagent for Nitric Oxide (NO) quantification

  • ELISA kits for TNF-α and IL-6 quantification

  • Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

  • Reagents for Western blot analysis (antibodies against p65, p-p65, IκBα, p-IκBα, and a loading control like β-actin)

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 humidified incubator.

  • Cell Seeding: Seed the cells in 24-well plates at a density of 2 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with varying concentrations of L-glycine or L-histidine for 1-2 hours.

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours for cytokine measurement, shorter for signaling protein analysis).

  • Sample Collection:

    • Supernatant: Collect the cell culture supernatant for the measurement of NO, TNF-α, and IL-6.

    • Cell Lysate: Lyse the cells to extract total protein for Western blot analysis or total RNA for qRT-PCR.

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): Measure the accumulation of nitrite (B80452) in the supernatant using the Griess reagent assay.

    • Cytokines (TNF-α, IL-6): Quantify the concentration of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's instructions.

  • Gene Expression Analysis (qRT-PCR):

    • Isolate total RNA from the cell lysates.

    • Synthesize cDNA using reverse transcriptase.

    • Perform qRT-PCR using specific primers for TNF-α, IL-6, and a housekeeping gene (e.g., GAPDH) to determine the relative gene expression levels.[1][13][14]

  • Protein Expression Analysis (Western Blot):

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Probe the membrane with primary antibodies against total and phosphorylated forms of NF-κB pathway proteins (p65, IκBα).

    • Incubate with HRP-conjugated secondary antibodies and detect the protein bands using a chemiluminescence detection system.[15][16][17]

In Vivo Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of L-glycine or L-histidine on acute inflammation.

Materials:

  • Wistar or Sprague-Dawley rats (male, 150-200 g)

  • Carrageenan solution (1% in sterile saline)

  • L-glycine and L-histidine solutions for oral or intraperitoneal administration

  • Plethysmometer

  • Reference anti-inflammatory drug (e.g., Indomethacin)

Procedure:

  • Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.

  • Grouping: Divide the animals into groups (n=6-8 per group): Control (vehicle), Carrageenan, Reference drug + Carrageenan, and Test compound (L-glycine or L-histidine at different doses) + Carrageenan.

  • Drug Administration: Administer the test compounds and the reference drug orally or intraperitoneally one hour before the carrageenan injection. The control group receives the vehicle.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of paw edema for each group compared to the carrageenan control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.[18][19][20][21]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

NF-κB Signaling Pathway and Inhibition by Glycine/Histidine

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocates NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases ProInflammatory_Genes Pro-inflammatory Gene Transcription (TNF-α, IL-6) NFkB_nuc->ProInflammatory_Genes Induces Nucleus Nucleus Glycine L-Glycine Glycine->TLR4 Inhibits Histidine L-Histidine Histidine->IKK Inhibits

Caption: The NF-κB signaling pathway and points of inhibition by L-glycine and L-histidine.

p38 MAPK Signaling Pathway and Potential Modulation by Histidine

p38_MAPK_Pathway Stress_Cytokines Stress / Pro-inflammatory Cytokines (e.g., TNF-α) Receptor Receptor Stress_Cytokines->Receptor MAPKKK MAPKKK (e.g., TAK1) Receptor->MAPKKK MKK3_6 MKK3/6 MAPKKK->MKK3_6 Phosphorylates p38 p38 MAPK MKK3_6->p38 Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces Histidine L-Histidine Histidine->p38 Modulates?

Caption: The p38 MAPK signaling pathway and the potential modulatory role of L-histidine.

Experimental Workflow for In Vitro Anti-inflammatory Assay

experimental_workflow cluster_prep Preparation cluster_stim Stimulation cluster_analysis Analysis start Seed RAW 264.7 cells pretreat Pre-treat with Glycine/Histidine start->pretreat stimulate Stimulate with LPS pretreat->stimulate collect Collect Supernatant & Cell Lysate stimulate->collect elisa ELISA (TNF-α, IL-6) collect->elisa griess Griess Assay (NO) collect->griess qpcr qRT-PCR (Gene Expression) collect->qpcr wb Western Blot (NF-κB Pathway) collect->wb

Caption: Experimental workflow for assessing the anti-inflammatory effects of L-glycine and L-histidine in vitro.

Conclusion

The available scientific evidence strongly suggests that the constituent amino acids of Glycyl-L-histidine, namely L-glycine and L-histidine, possess significant anti-inflammatory properties. Their primary mechanism of action appears to be the inhibition of the NF-κB signaling pathway, leading to a reduction in the production of key pro-inflammatory mediators. The quantitative data and detailed experimental protocols presented in this guide provide a solid foundation for further research into the therapeutic potential of this compound and its constituent amino acids. The signaling pathway diagrams offer a visual representation of the molecular mechanisms underlying their anti-inflammatory effects. Future studies should focus on directly evaluating the anti-inflammatory efficacy of Glycyl-L-histidine in various in vitro and in vivo models to validate the hypothesis of its pro-drug-like activity and to determine its potential as a novel therapeutic agent for inflammatory diseases.

References

Glycyl-L-Histidyl-L-Lysine (GHK) in Dermatological Research: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-L-Histidyl-L-Lysine (GHK) is a naturally occurring copper-binding peptide first isolated from human plasma. Its concentration in the body declines with age, correlating with a diminished capacity for tissue regeneration.[1] Extensive research has established GHK, particularly in its copper-complexed form (GHK-Cu), as a potent agent in skin regeneration and wound healing.[1][2] This technical guide provides a comprehensive overview of the mechanisms, experimental data, and methodologies related to GHK-Cu in dermatological research, intended for professionals in the field. GHK-Cu's multifaceted activities, including stimulating extracellular matrix production, modulating inflammatory responses, and exerting antioxidant effects, make it a compelling molecule for therapeutic and cosmetic applications.[1][3]

Core Mechanisms of Action

GHK-Cu's effects on skin are mediated through several interconnected pathways:

  • Extracellular Matrix (ECM) Remodeling: GHK-Cu stimulates the synthesis of key ECM components, including collagen and elastin, by dermal fibroblasts.[3][4] It also modulates the activity of matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs), enzymes responsible for ECM degradation and remodeling.[5] This dual action promotes a healthy, structured dermal matrix, improving skin firmness and elasticity.[4]

  • Anti-Inflammatory Effects: GHK-Cu has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in human fibroblasts.[3][6] This anti-inflammatory activity is crucial for mitigating chronic inflammation, a key driver of skin aging and a factor in various dermatological conditions.[3][7]

  • Antioxidant Properties: The peptide exhibits significant antioxidant activity by neutralizing reactive oxygen species (ROS) and protecting cells from oxidative damage.[1][8] It can also enhance the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD).[1]

  • Gene Regulation: GHK-Cu can modulate the expression of thousands of genes in human fibroblasts, influencing cellular processes related to tissue repair, cell proliferation, and immune responses.[7][9]

Quantitative Data from In Vitro and In Vivo Studies

The following tables summarize key quantitative findings from studies investigating the dermatological effects of GHK-Cu.

Table 1: In Vitro Effects of GHK-Cu on Human Dermal Fibroblasts

ParameterGHK-Cu Concentration(s)Observed EffectReference
Collagen Production0.01, 1, 100 nMSignificant increase at 96 hours
Elastin Production0.01, 1, 100 nM~30% increase at 96 hours
MMP-1 Gene Expression0.01 nMSignificant increase
MMP-2 Gene Expression0.01 nMSignificant increase
TIMP-1 Gene Expression0.01, 1, 100 nMSignificant increase at all concentrations
Basic Fibroblast Growth Factor (bFGF) Production (with LED irradiation)Not specified230% increase[1]
Collagen Synthesis (with LED irradiation)Not specified70% increase[1]

Table 2: Clinical Trial Data for Topical GHK-Cu Application

ParameterDurationNumber of ParticipantsKey FindingsReference
Wrinkle Volume Reduction8 weeks4031.6% reduction vs. Matrixyl® 3000; 55.8% reduction vs. control serum
Wrinkle Depth Reduction8 weeks4032.8% reduction vs. control serum
Increased Collagen Production12 weeks20 (women)70% of participants showed increased collagen (vs. 50% for Vitamin C and 40% for retinoic acid)[1]
Skin Density and Thickness12 weeks71 (women)Significant increase, with reduced laxity and wrinkles[1]
Dermal Keratinocyte Proliferation12 weeks67 (women)Strong stimulation[1]
Skin Firmness Improvement12 weeksNot specified20-30% improvement[10]

Table 3: Animal Model Data for GHK-Cu in Wound Healing

Animal ModelStudy FocusKey Quantitative FindingsReference
Rats (scald wound)Wound Healing61.53% wound healing with GHK-Cu-encapsulated polymer vs. 42.30% with polymer alone by day 8. By day 15, 84.61% healing with GHK-Cu polymer vs. 61.58% with polymer alone.[11]
Rabbits (experimental wounds)Wound HealingAccelerated wound contraction and increased antioxidant enzyme activity.[2]

Experimental Protocols

In Vitro Fibroblast Culture for Collagen and Elastin Synthesis Assay
  • Cell Culture:

    • Primary Human Dermal Fibroblasts (HDFa) are cultured in Dulbecco's Modified Eagle Medium (DMEM).

    • The medium is supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.

    • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • GHK-Cu Treatment:

    • Prepare a stock solution of GHK-Cu in sterile water.

    • When fibroblasts reach 80-90% confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cells.

    • Treat the cells with GHK-Cu at final concentrations of 0.01, 1, and 100 nM in fresh DMEM. Control cultures receive an equivalent volume of sterile water.

  • Collagen and Elastin Measurement:

    • After 48 and 96 hours of incubation, collect the cell culture supernatant.

    • Quantify the amount of soluble collagen and α-elastin in the supernatant using commercial colorimetric assay kits (e.g., Sircol™ for collagen, Fastin™ for elastin).

    • Measure absorbance according to the manufacturer's instructions and calculate concentrations based on standard curves.

Gene Expression Analysis by RT-PCR
  • RNA Extraction:

    • Following a 24-hour incubation with GHK-Cu, wash the HDFa cells with Phosphate-Buffered Saline (PBS).

    • Lyse the cells directly in the culture dish using a lysis buffer (e.g., from an RNeasy Mini Kit, Qiagen).

    • Extract total RNA according to the manufacturer's protocol.

  • Reverse Transcription (RT):

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative PCR (qPCR):

    • Perform qPCR using SYBR Green chemistry on a real-time PCR system.

    • Use specific primers for target genes (MMP-1, MMP-2, TIMP-1, TIMP-2) and a housekeeping gene (e.g., GAPDH) for normalization.

    • The relative gene expression is calculated using the 2^-ΔΔCt method.

In Vitro Wound Healing (Scratch) Assay
  • Cell Seeding and Monolayer Formation:

    • Seed fibroblasts in a 6-well plate and grow to full confluency.

  • Creating the "Wound":

    • Use a sterile 200 µL pipette tip to create a linear scratch in the cell monolayer.

    • Wash the wells with PBS to remove detached cells.

  • Treatment and Imaging:

    • Replace the medium with fresh medium containing GHK-Cu at the desired concentrations.

    • Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24 hours).

  • Analysis:

    • Measure the width of the scratch at different points for each image.

    • Calculate the percentage of wound closure over time to assess cell migration.

Signaling Pathways and Visualizations

TGF-β/Smad Signaling Pathway in ECM Synthesis

GHK-Cu is known to up-regulate the TGF-β pathway, which is pivotal for collagen and other ECM protein synthesis.[1]

GHK_TGF_beta_pathway GHK_Cu GHK-Cu TGF_beta_R TGF-β Receptor GHK_Cu->TGF_beta_R Activates Smad2_3 Smad2/3 TGF_beta_R->Smad2_3 Phosphorylates Smad_complex Smad Complex Smad2_3->Smad_complex Smad4 Smad4 Smad4->Smad_complex Nucleus Nucleus Smad_complex->Nucleus Translocates to Gene_Transcription Gene Transcription (Collagen, Elastin) Nucleus->Gene_Transcription Initiates

Caption: GHK-Cu activation of the TGF-β/Smad pathway to stimulate ECM synthesis.

p38 MAPK Signaling Pathway in Anti-Inflammatory Response

GHK-Cu can suppress the p38 MAPK pathway, leading to a reduction in the production of inflammatory cytokines.[1][12]

GHK_p38_MAPK_pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, UV) p38_MAPK p38 MAPK Inflammatory_Stimuli->p38_MAPK Activates NF_kB NF-κB p38_MAPK->NF_kB Activates Cytokine_Production Pro-inflammatory Cytokines (TNF-α, IL-6) NF_kB->Cytokine_Production Induces GHK_Cu GHK-Cu GHK_Cu->p38_MAPK Inhibits

Caption: GHK-Cu's inhibitory effect on the p38 MAPK inflammatory pathway.

Experimental Workflow for In Vitro GHK-Cu Bioactivity Assessment

The following diagram outlines a typical workflow for assessing the bioactivity of GHK-Cu in a laboratory setting.

experimental_workflow cluster_setup Experimental Setup cluster_assays Bioactivity Assays cluster_analysis Data Analysis & Interpretation Cell_Culture Cell Culture (e.g., Human Dermal Fibroblasts) ECM_Assay ECM Synthesis (Collagen & Elastin Assays) Cell_Culture->ECM_Assay Wound_Assay Wound Healing (Scratch Assay) Cell_Culture->Wound_Assay Gene_Assay Gene Expression (RT-PCR for MMPs, TIMPs) Cell_Culture->Gene_Assay Inflammation_Assay Anti-inflammatory (ELISA for Cytokines) Cell_Culture->Inflammation_Assay GHK_Prep GHK-Cu Preparation (Stock and Working Solutions) GHK_Prep->ECM_Assay GHK_Prep->Wound_Assay GHK_Prep->Gene_Assay GHK_Prep->Inflammation_Assay Data_Acquisition Data Acquisition ECM_Assay->Data_Acquisition Wound_Assay->Data_Acquisition Gene_Assay->Data_Acquisition Inflammation_Assay->Data_Acquisition Statistical_Analysis Statistical Analysis Data_Acquisition->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion

Caption: A typical experimental workflow for assessing GHK-Cu bioactivity in vitro.

Conclusion

Glycyl-L-Histidyl-L-Lysine, particularly as GHK-Cu, is a well-documented peptide with significant potential in dermatological applications. Its ability to stimulate ECM synthesis, modulate inflammation, provide antioxidant protection, and regulate gene expression underscores its role in skin regeneration and anti-aging. The quantitative data from in vitro, in vivo, and clinical studies provide a strong foundation for its continued investigation and use in therapeutic and cosmetic formulations. The experimental protocols and pathway diagrams presented in this guide offer a framework for researchers and drug development professionals to further explore the multifaceted benefits of this remarkable tripeptide.

References

Preliminary Studies on the Neuroprotective Potential of Glycyl-L-Histidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct scientific evidence from in vitro or in vivo studies specifically investigating the neuroprotective bioactivity of the dipeptide Glycyl-L-Histidine (Gly-His) is currently limited. The following guide is an inferential analysis based on the well-documented therapeutic properties of its constituent amino acids, L-glycine and L-histidine, and the closely related tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK). The central hypothesis is that this compound may exert neuroprotective effects through mechanisms similar to its components and related peptides, including anti-inflammatory, antioxidant, and anti-apoptotic actions.

Executive Summary

Neurodegenerative diseases and acute brain injuries, such as stroke, are characterized by progressive neuronal loss, oxidative stress, and neuroinflammation. There is a critical need for novel therapeutic agents that can mitigate these pathological processes. This technical guide explores the preliminary evidence supporting the neuroprotective potential of the dipeptide Glycyl-L-Histidine (this compound). By examining studies on its constituent amino acids and the related tripeptide GHK, we can infer potential mechanisms of action for this compound. These include the reduction of neuronal apoptosis, mitigation of oxidative stress, and modulation of key signaling pathways involved in cell survival and inflammation. This document provides a compilation of relevant quantitative data, detailed experimental protocols for assessing neuroprotection, and visual representations of implicated signaling pathways to guide future research in this promising area.

Quantitative Data from Relevant Studies

The following tables summarize quantitative data from studies on GHK and Glycine (B1666218), which serve as proxies to estimate the potential neuroprotective effects of this compound.

In Vivo Neuroprotection Studies with GHK in Intracerebral Hemorrhage (ICH) Models
ParameterModelTreatment GroupControl GroupResultPercentage ChangeCitation
Neurological Deficit Score (7 days post-ICH) Rat ICH ModelGHK (5 µg/g)Vehicle1.5 ± 0.5~50% improvement[1][2]
GHK (10 µg/g)Vehicle1.2 ± 0.4~60% improvement[1][2]
Brain Water Content (72h post-ICH) Rat ICH ModelGHK (5 µg/g)Vehicle80.5% ± 1.2%~10% reduction[1][2]
GHK (10 µg/g)Vehicle79.8% ± 1.1%~15% reduction[1][2]
Surviving Neurons (Nissl Staining, 72h post-ICH) Rat ICH ModelGHK (5 µg/g)Vehicle180 ± 25 cells/fieldSignificant Increase[1][2]
GHK (10 µg/g)Vehicle210 ± 30 cells/fieldSignificant Increase[1][2]
Caspase-3 Positive Cells (IHC, 72h post-ICH) Rat ICH ModelGHK (1 mg/kg)VehicleLower expressionSignificant Reduction[3]
GHK (10 mg/kg)VehicleLower expressionSignificant Reduction[3]
In Vivo Neuroprotection Studies with Glycine in Hypoxic-Ischemic Encephalopathy (HIE) Models
ParameterModelTreatment GroupControl GroupResultPercentage ChangeCitation
Infarct Volume Neonatal Rat HIE ModelGlycine (800 mg/kg)SalineReduced Infarct Area>70% decrease[4]
Neonatal Rat HIE ModelGlycine (600 mg/kg)HIEReduced Infarct AreaSignificant Reduction[5][6]
HIF-1α Expression Neonatal Rat HIE ModelGlycine (600 mg/kg)HIEReduced ExpressionSignificant Reduction[5][6]
p-AMPKα Expression Neonatal Rat HIE ModelGlycine (600 mg/kg)HIEAlleviated IncreaseSignificant Reduction[5]
p-mTOR Expression Neonatal Rat HIE ModelGlycine (600 mg/kg)HIEImproved ExpressionSignificant Increase[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the context of neuroprotection studies relevant to this compound.

MTT Assay for Neuronal Cell Viability

This protocol is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[7][8][9]

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 3.5 x 10⁴ cells/well and culture for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]

  • Treatment: Expose cells to the test compound (e.g., this compound, GHK) at various concentrations for the desired duration (e.g., 24, 48 hours). Include appropriate positive (e.g., a known neurotoxin) and negative (vehicle) controls.

  • MTT Reagent Addition: After the treatment period, add 10 µL of MTT labeling reagent (final concentration 0.5 mg/mL) to each well.[7]

  • Incubation: Incubate the plate for 4 hours in a humidified atmosphere at 37°C and 5% CO₂.[7] During this time, viable cells with active metabolism will reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[7][10]

  • Absorbance Measurement: Allow the plate to stand overnight in the incubator to ensure complete solubilization.[7] Measure the absorbance of the samples at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Cell viability is expressed as a percentage of the untreated control cells.

DCFH-DA Assay for Intracellular Reactive Oxygen Species (ROS)

This assay measures hydroxyl, peroxyl, and other ROS activities within the cell.[11]

  • Cell Seeding and Treatment: Seed cells in a 24-well plate (2 x 10⁵ cells/well) or a 96-well dark microplate (5 x 10³ cells/well) and treat with the test compound as described for the MTT assay.[11][12][13]

  • DCFH-DA Staining:

    • Prepare a 10-20 mM stock solution of DCFH-DA in high-quality anhydrous DMSO.[11]

    • Dilute the stock solution in pre-warmed serum-free medium to a final working concentration of 10-25 µM.[14]

    • Remove the treatment medium, wash cells once with serum-free medium, and then incubate with the DCFH-DA working solution for 30-45 minutes at 37°C, protected from light.[14][15]

  • Washing: Discard the DCFH-DA solution and wash the cells twice with pre-warmed PBS to remove excess probe.[11]

  • Fluorescence Measurement:

    • For microplate readers, add 500 µL of PBS to each well and measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[12][13]

    • For fluorescence microscopy, capture images using a GFP channel.[13]

    • For flow cytometry, detach cells (if adherent) and analyze using a 488 nm laser for excitation and detection at ~535 nm.[14]

  • Data Analysis: The fluorescence intensity is directly proportional to the level of intracellular ROS. Results are often expressed as a fold change relative to the control group.

Caspase-3 Immunohistochemistry for Apoptosis in Brain Tissue

This protocol is for the detection of cleaved (active) caspase-3, a key marker of apoptosis, in tissue sections.[3][16][17]

  • Tissue Preparation:

    • Perfuse the animal with PBS followed by 4% paraformaldehyde (PFA).

    • Post-fix the brain in 4% PFA overnight, then transfer to a sucrose (B13894) solution for cryoprotection.

    • Embed the tissue in paraffin (B1166041) and cut 5 µm sections.[3]

  • Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[16]

  • Antigen Retrieval: Perform heat-induced epitope retrieval using a suitable buffer (e.g., 10 mM Tris, pH 8.0).

  • Blocking:

    • Block endogenous peroxidase activity with 3% H₂O₂ in methanol (B129727) for 10 minutes.[18]

    • Block non-specific binding sites with a blocking buffer (e.g., 1% BSA) for 1 hour at room temperature.[16]

  • Primary Antibody Incubation: Incubate sections with a primary antibody against cleaved caspase-3 (e.g., rabbit anti-caspase-3) overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash the sections with PBS and incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) for 1 hour at room temperature.[16][17]

  • Detection:

    • Wash the sections and apply a DAB (diaminobenzidine) substrate solution.[16] This will produce a brown precipitate at the site of the antigen.[19]

    • Monitor the color development under a microscope.

  • Counterstaining and Mounting: Counterstain the sections with hematoxylin (B73222) to visualize cell nuclei, dehydrate, clear, and mount with a coverslip.[16]

  • Analysis: Quantify the number of caspase-3 positive cells in the region of interest using light microscopy.

Western Blot for Phosphorylated AMPKα (p-AMPKα) and mTOR (p-mTOR)

This protocol is for the detection and quantification of the phosphorylated (activated) forms of AMPKα and mTOR.[5][20][21]

  • Protein Extraction:

    • Homogenize brain tissue samples in ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[20]

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[20]

    • Collect the supernatant and determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.[20]

    • Load samples onto a 10% SDS-polyacrylamide gel and run at 100-120V.[20]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane at 100V for 1-2 hours at 4°C.[20]

  • Blocking: Block the membrane with 5% w/v BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-AMPKα (Thr172) and p-mTOR (Ser2448) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.[20][22]

  • Secondary Antibody Incubation: Wash the membrane three times with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[20]

  • Detection:

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system or X-ray film.[23]

  • Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to the total protein levels of AMPKα and mTOR, respectively, or to a loading control like β-actin or GAPDH.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams, generated using DOT language, illustrate signaling pathways implicated in the neuroprotective effects of GHK and Glycine.

GHK_Neuroprotection_Pathway ICH Intracerebral Hemorrhage (ICH) p38_MAPK p38 MAPK Pathway ICH->p38_MAPK activates GHK GHK Treatment GHK->p38_MAPK inhibits miR339_5p miR-339-5p p38_MAPK->miR339_5p upregulates VEGFA VEGFA miR339_5p->VEGFA inhibits Apoptosis Neuronal Apoptosis miR339_5p->Apoptosis promotes Neuroprotection Neuroprotection VEGFA->Neuroprotection Neuroprotection->Apoptosis inhibits

GHK-mediated neuroprotection via the p38 MAPK/miR-339-5p/VEGFA pathway.[3]

Glycine_Neuroprotection_Pathway HIE Hypoxic-Ischemic Injury (HIE) AMPK AMPK Pathway HIE->AMPK activates Glycine Glycine Treatment Glycine->AMPK modulates Autophagy Mitochondria-mediated Autophagy Glycine->Autophagy downregulates mTOR mTOR AMPK->mTOR inhibits AMPK->Autophagy induces Neuronal_Survival Neuronal Survival Autophagy->Neuronal_Survival reduces

Glycine's role in regulating autophagy via the AMPK/mTOR pathway.[5]

Glycine_Anti_Inflammatory_Pathway Ischemia Ischemic Stroke NFkB NF-κB p65 Ischemia->NFkB activates Glycine Glycine PTEN PTEN Glycine->PTEN inhibits AKT AKT PTEN->AKT inhibits AKT->NFkB inhibits HIF1a HIF-1α NFkB->HIF1a upregulates M1_Polarization M1 Microglial Polarization (Pro-inflammatory) HIF1a->M1_Polarization promotes Neuroprotection Neuroprotection

Glycine's anti-inflammatory action via the PTEN/AKT/NF-κB/HIF-1α pathway.
Experimental Workflow

The following diagram illustrates a general experimental workflow for an in vivo study of neuroprotection.

Experimental_Workflow start Start animal_model Induce Brain Injury (e.g., ICH, HIE) start->animal_model treatment Administer Treatment (this compound / Vehicle) animal_model->treatment behavioral Behavioral Assessment (e.g., Neurological Score) treatment->behavioral histology Histological Analysis (Nissl, IHC for Caspase-3) behavioral->histology biochemical Biochemical Assays (Western Blot, ROS Assay) histology->biochemical data_analysis Data Analysis and Interpretation biochemical->data_analysis end End data_analysis->end

A generalized workflow for in vivo neuroprotection studies.

Conclusion and Future Directions

The preliminary, indirect evidence presented in this guide suggests that this compound holds promise as a neuroprotective agent. The documented effects of its constituent amino acids and the related tripeptide GHK in reducing neuronal death, oxidative stress, and neuroinflammation provide a strong rationale for direct investigation. Future studies should focus on synthesizing and testing this compound in both in vitro models of neurotoxicity and in vivo models of acute brain injury and chronic neurodegenerative disease. Elucidating its specific molecular targets and downstream signaling pathways will be crucial for its development as a potential therapeutic for a range of neurological disorders.

References

Gly-His (Glycyl-L-Histidine): A Technical Guide to its Emerging Potential in Cosmetic Science

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Sosnowiec, Poland – December 19, 2025 – This whitepaper provides an in-depth technical guide for researchers, scientists, and drug development professionals on the burgeoning potential of the dipeptide Glycyl-L-Histidine (Gly-His) in cosmetic science. While extensive research has focused on the related tripeptide GHK (Glycyl-L-Histidyl-L-Lysine), this document consolidates the available data on this compound, inferring its potential from studies on closely related peptides and its constituent amino acids. This guide explores its antioxidant, anti-inflammatory, and tissue-regenerative properties, offering a scientific foundation for future research and product development.

Executive Summary

Glycyl-L-Histidine (this compound) is a dipeptide composed of glycine (B1666218) and L-histidine. Its structural similarity to the well-documented GHK peptide suggests a promising, yet largely unexplored, role in cosmetic science. The imidazole (B134444) ring of the histidine residue is a key functional group, likely contributing to the antioxidant and metal-chelating properties of the dipeptide. This guide will detail the current understanding of this compound, present quantitative data from related compounds, outline detailed experimental protocols for its evaluation, and visualize potential mechanisms of action.

Core Scientific Principles and Mechanisms of Action

The cosmetic potential of this compound is predicated on several key biochemical activities, primarily inferred from the properties of histidine-containing peptides.

2.1 Antioxidant and Cytoprotective Effects: Oxidative stress is a primary contributor to skin aging. The imidazole ring of histidine in this compound can act as a potent scavenger of free radicals, particularly hydroxyl radicals. It may also function by chelating pro-oxidant metal ions like copper (Cu²⁺) and iron (Fe²⁺), preventing their participation in the Fenton reaction, which generates highly damaging reactive oxygen species (ROS).

2.2 Anti-Inflammatory Activity: Chronic inflammation accelerates skin aging. Peptides containing histidine have been shown to modulate inflammatory responses. Studies on related peptides, such as Gly-Gly-His (GGH) and this compound-Lys (GHK), have demonstrated a reduction in the secretion of pro-inflammatory cytokines like Interleukin-6 (IL-6) in human dermal fibroblasts when stimulated by TNF-α. This suggests a potential role for this compound in mitigating inflammatory skin conditions.

2.3 Tissue Repair and Regeneration: Glycine is a fundamental building block of collagen, and histidine is involved in various enzymatic processes. While direct evidence for this compound is limited, the closely related GHK peptide is a well-known modulator of wound healing, stimulating collagen and glycosaminoglycan synthesis. It is plausible that this compound could play a role in stimulating fibroblast activity and promoting the synthesis of extracellular matrix (ECM) components, thereby aiding in skin repair and reducing the appearance of fine lines and wrinkles.

Quantitative Data Summary

Direct quantitative data for the cosmetic effects of this compound are scarce in the scientific literature. The following table summarizes available data, primarily from studies on the closely related tripeptide GHK, to provide a comparative baseline for future research.

Assay TypePeptideConcentrationResultReference CompoundReference
Antioxidant Activity
Hydroxyl Radical ScavengingGHKIC50: ~250 µM-Carnosine (IC50: ~500 µM), GSH (IC50: >1000 µM)
DPPH Radical ScavengingThis compoundData not available-Ascorbic Acid
Anti-Inflammatory Activity
TNF-α-dependent IL-6 SecretionGGH1 nM or 1 µMDecreased secretion-
TNF-α-dependent IL-6 SecretionGHK1 nM or 1 µMDecreased secretion-

Note: IC50 represents the concentration required to inhibit 50% of the activity. A lower IC50 value indicates higher antioxidant activity.

Potential Signaling Pathways

The biological effects of this compound are likely mediated through the modulation of key cellular signaling pathways. The following diagrams illustrate hypothesized pathways based on the known functions of related peptides and amino acids.

Antioxidant_Response_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus GlyHis This compound ROS Reactive Oxygen Species (ROS) GlyHis->ROS Scavenges Keap1 Keap1 ROS->Keap1 Oxidizes Nrf2 Nrf2 Keap1->Nrf2 Releases Nrf2_n Nrf2 Nrf2->Nrf2_n Translocates ARE Antioxidant Response Element (ARE) AntioxidantEnzymes Antioxidant Enzymes (e.g., SOD, Catalase) ARE->AntioxidantEnzymes Upregulates Transcription Nrf2_n->ARE Binds to Collagen_Synthesis_Pathway cluster_0 Extracellular cluster_1 Fibroblast GlyHis This compound TGFb TGF-β GlyHis->TGFb Modulates? MMPs MMPs GlyHis->MMPs Inhibits? TGFbR TGF-β Receptor TGFb->TGFbR Binds Smad Smad Complex TGFbR->Smad Activates Procollagen Procollagen Synthesis Smad->Procollagen Upregulates Collagen Collagen Procollagen->Collagen Secretion & Processing MMPs->Collagen Degrades

Methodological & Application

Application Note: Solid-Phase Synthesis of Gly-His Dipeptide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Glycyl-Histidine (Gly-His) is a dipeptide with significant biological and chemical interest. It is often incorporated into larger peptide sequences in drug development and proteomics research. Solid-Phase Peptide Synthesis (SPPS) offers an efficient and robust method for the synthesis of this compound. This application note provides a detailed protocol for the manual synthesis of this compound using Fmoc/tBu-based solid-phase chemistry. The protocol covers all stages from resin preparation to final peptide cleavage and purification. The primary challenge in synthesizing histidine-containing peptides is the risk of racemization of the histidine residue during the activation and coupling steps.[1] To mitigate this, the imidazole (B134444) side chain of histidine is protected, commonly with a trityl (Trt) group.[1][2]

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Chlorotrityl chloride resin1% DVB, 100-200 meshGeneric
Fmoc-His(Trt)-OHPeptide synthesis gradeGeneric
Fmoc-Gly-OHPeptide synthesis gradeGeneric
N,N-Dimethylformamide (DMF)Peptide synthesis gradeGeneric
Dichloromethane (DCM)ACS gradeGeneric
Piperidine (B6355638)Reagent gradeGeneric
N,N'-Diisopropylethylamine (DIEA)Peptide synthesis gradeGeneric
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)Peptide synthesis gradeGeneric
HOBt (Hydroxybenzotriazole)Peptide synthesis gradeGeneric
Trifluoroacetic acid (TFA)Reagent gradeGeneric
Triisopropylsilane (TIS)Reagent gradeGeneric
Diethyl etherACS gradeGeneric
Acetonitrile (ACN)HPLC gradeGeneric
WaterHPLC gradeGeneric

Experimental Protocols

1. Resin Preparation and Swelling

The synthesis is initiated on a solid support, typically a polystyrene-based resin. The choice of resin influences the conditions for the final cleavage of the peptide. For the synthesis of a peptide with a C-terminal carboxylic acid, 2-chlorotrityl chloride resin is a suitable choice.

StepProcedureTime
1Weigh out the desired amount of 2-chlorotrityl chloride resin (e.g., 300 mg for a 0.1 mmol scale synthesis) into a reaction vessel.[3]5 min
2Add N,N-Dimethylformamide (DMF) to the resin to swell it.1 hour
3After swelling, drain the DMF from the reaction vessel.[3]5 min

2. First Amino Acid Attachment (Fmoc-His(Trt)-OH)

The first amino acid, Fmoc-His(Trt)-OH, is attached to the swollen resin. The trityl (Trt) group on the histidine side chain prevents side reactions during synthesis.[2]

StepProcedureTime
1Dissolve Fmoc-His(Trt)-OH (3 equivalents relative to resin loading) and DIEA (7.5 equivalents) in dry DCM.[4]15 min
2Add the amino acid solution to the swollen resin.30-60 min
3Agitate the mixture at room temperature.-
4After the reaction, drain the solution and wash the resin with DMF (3 times).[4]15 min
5To cap any unreacted sites, add a solution of DCM/Methanol/DIEA (80:15:5 v/v/v) and agitate.[4]15 min
6Drain the capping solution and wash the resin with DMF (3 times) and DCM (3 times).[4]15 min

3. Fmoc Deprotection

The temporary Nα-Fmoc protecting group is removed to allow for the coupling of the next amino acid.[5] This is typically achieved using a solution of piperidine in DMF.[3][6]

StepProcedureTime
1Add a 20% (v/v) solution of piperidine in DMF to the resin.[1]5 min
2Agitate for 5 minutes, then drain the solution.[1]5 min
3Repeat the piperidine treatment for another 15-20 minutes.[1]15-20 min
4Drain the solution and wash the resin thoroughly with DMF (3-5 times).[1]15 min

4. Second Amino Acid Coupling (Fmoc-Gly-OH)

The second amino acid, Fmoc-Gly-OH, is activated and coupled to the deprotected amine on the resin-bound histidine.

StepProcedureTime
1In a separate vial, dissolve Fmoc-Gly-OH (3-5 equivalents), HBTU (3-5 equivalents), and HOBt (3-5 equivalents) in DMF.[1]10 min
2Add DIEA (6-10 equivalents) to the activation mixture.[1]1 min
3Immediately add the activated amino acid solution to the resin.1-2 hours
4Agitate the mixture at room temperature.-
5After coupling, drain the solution and wash the resin with DMF (3-5 times).[1]15 min

5. Final Fmoc Deprotection

The Fmoc group from the N-terminal glycine (B1666218) is removed.

StepProcedureTime
1Perform the Fmoc deprotection as described in Protocol 3.30 min
2After deprotection, wash the peptide-resin with DMF, followed by DCM, and then methanol.[1]15 min
3Dry the resin under vacuum.[1]-

6. Cleavage and Deprotection

The synthesized this compound dipeptide is cleaved from the resin support, and the side-chain protecting group (Trt on His) is simultaneously removed. A cleavage cocktail containing a strong acid and scavengers is used.

StepProcedureTime
1Prepare a cleavage cocktail of Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).[1]10 min
2Add the cleavage cocktail to the dried peptide-resin.1-2.5 hours
3Stir the mixture at room temperature.[7]-
4Filter the resin and collect the filtrate containing the peptide.5 min
5Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1]15 min
6Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.[1]10 min
7Dry the crude peptide under vacuum.[1]-

7. Purification by HPLC

The crude peptide is purified using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

ParameterCondition
Column Reversed-phase C18
Mobile Phase A 0.1% TFA in water
Mobile Phase B 0.1% TFA in acetonitrile
Gradient A linear gradient of Solvent B (e.g., 5% to 65% over 30-60 minutes). The optimal gradient depends on the peptide's hydrophobicity.[1]
Detection 210-220 nm[1]
Fraction Collection Collect fractions corresponding to the major peaks.
Purity Analysis Analyze collected fractions by analytical HPLC and mass spectrometry.
Final Product Pool pure fractions and lyophilize to obtain a white powder.[1]

Quantitative Data Summary

Reagent Equivalents for Coupling Reactions (0.1 mmol scale)

ReagentEquivalents (relative to resin loading)Amount
Fmoc-Amino Acid3 - 50.3 - 0.5 mmol
HBTU3 - 50.3 - 0.5 mmol
HOBt3 - 50.3 - 0.5 mmol
DIEA6 - 100.6 - 1.0 mmol

Typical HPLC Purification Parameters

ParameterValue
Column Dimensions 4.6 x 250 mm (analytical) or larger (preparative)
Flow Rate 1 mL/min (analytical)
Injection Volume 20 µL (analytical)
Column Temperature Ambient

Visualizations

SPPS_Workflow Resin 1. Resin Swelling Attachment 2. First Amino Acid Attachment (Fmoc-His(Trt)-OH) Resin->Attachment DMF Deprotection1 3. Fmoc Deprotection Attachment->Deprotection1 Piperidine/DMF Coupling 4. Second Amino Acid Coupling (Fmoc-Gly-OH) Deprotection1->Coupling Activated Fmoc-Gly-OH Deprotection2 5. Final Fmoc Deprotection Coupling->Deprotection2 Piperidine/DMF Cleavage 6. Cleavage & Deprotection Deprotection2->Cleavage TFA Cocktail Purification 7. HPLC Purification Cleavage->Purification Crude Peptide Final_Peptide Pure this compound Dipeptide Purification->Final_Peptide Lyophilization

Caption: Experimental workflow for this compound solid-phase peptide synthesis.

References

Synthesis of Glycyl-L-histidine Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis and evaluation of Glycyl-L-histidine (Gly-His) analogues, a class of dipeptides with significant therapeutic potential. This compound analogues, most notably Glycyl-L-histidyl-L-lysine (GHK), have demonstrated roles in wound healing, antioxidant defense, and anti-inflammatory responses.[1] This guide details the primary synthetic methodologies, experimental protocols for synthesis and biological evaluation, and quantitative data to support researchers in this field.

Synthetic Methodologies: Solid-Phase and Solution-Phase Synthesis

The synthesis of this compound analogues can be approached through two primary methods: Solid-Phase Peptide Synthesis (SPPS) and solution-phase synthesis. SPPS is the more common and often more efficient method for routine synthesis of peptides, while solution-phase synthesis remains a valuable technique, particularly for large-scale production or for peptides that are challenging to produce on a solid support.[2][3]

A critical challenge in the synthesis of histidine-containing peptides is the reactivity of the imidazole (B134444) side chain, which can lead to side reactions and racemization.[3] To mitigate these issues, the use of a protecting group on the imidazole nitrogen, such as the trityl (Trt) group, is standard practice in SPPS.[3]

Quantitative Data on the Synthesis of Glycyl-L-histidine Analogues

The selection of the synthetic route and specific protecting group strategy can significantly impact the yield and purity of the final peptide. Below is a summary of reported yields for various this compound analogues and related structures.

Peptide/AnalogueSynthesis MethodProtecting GroupsReported YieldPurityReference
Histidine-β-alanineSolid-Phase Peptide Synthesis (SPPS)Fmoc, Boc, Trt90%Not Specified
Histidyl-histidinePrebiotic SynthesisNoneup to 14.4%Not Specified[4]
Fmoc-Lys(Glc,Boc)-OH (Glycated building block)Solution-PhaseFmoc, Boc36%96%[5]
Model Hexapeptide with D-HisSolution-Phase/SPPSZ-D-His-OHNot Specified>98%

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of a this compound Analogue (e.g., GHK)

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of Glycyl-L-histidyl-L-lysine.

Materials:

  • Fmoc-Lys(Boc)-Wang resin

  • Fmoc-His(Trt)-OH

  • Fmoc-Gly-OH

  • N,N-Dimethylformamide (DMF)

  • 20% Piperidine (B6355638) in DMF

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM)

  • Methanol

  • Cleavage cocktail: Trifluoroacetic acid (TFA)/Water/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Lys(Boc)-Wang resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes.

    • Drain the solution and repeat the piperidine treatment for an additional 20 minutes.

    • Wash the resin thoroughly with DMF (5 times).

  • Amino Acid Coupling (Histidine):

    • In a separate vial, dissolve Fmoc-His(Trt)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

    • Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.

    • Wash the resin with DMF (5 times).

  • Chain Elongation (Glycine):

    • Repeat the Fmoc deprotection (Step 2).

    • Couple Fmoc-Gly-OH using the same procedure as in Step 3.

  • Final Fmoc Deprotection: After the final coupling, perform the Fmoc deprotection as described in Step 2.

  • Resin Washing and Drying: Wash the peptide-resin sequentially with DMF, DCM, and methanol. Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the peptide by adding the filtrate to cold diethyl ether.

  • Peptide Isolation:

    • Centrifuge to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether.

    • Dry the peptide under vacuum.

Solution-Phase Synthesis of Glycyl-L-histidine

This protocol provides a general procedure for the solution-phase synthesis of a dipeptide.

Materials:

  • Boc-Gly-OH

  • L-Histidine methyl ester

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Activation of Boc-Gly-OH: Dissolve Boc-Gly-OH (1 eq.), HOBt (1.1 eq.), and DCC (1.1 eq.) in DCM at 0°C. Stir for 30 minutes.

  • Coupling Reaction: Add L-Histidine methyl ester (1 eq.) to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Wash the filtrate sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude Boc-Gly-His-OMe by silica gel column chromatography.

  • Boc Deprotection: Treat the purified dipeptide with a solution of TFA in DCM (1:1) for 1 hour at room temperature.

  • Ester Hydrolysis: Saponify the methyl ester using LiOH in a THF/water mixture to yield the final this compound dipeptide.

  • Final Purification: Purify the final product by recrystallization or preparative HPLC.

Characterization of Synthesized Analogues
  • Purity Analysis: Assess the purity of the final peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Identity Confirmation: Confirm the molecular weight of the synthesized peptide using mass spectrometry (e.g., ESI-MS or MALDI-TOF).

  • Structural Elucidation: Use nuclear magnetic resonance (NMR) spectroscopy to confirm the structure of the peptide.

Biological Evaluation Protocols

In Vitro Antioxidant Activity Assay (DPPH Radical Scavenging)

Materials:

  • Synthesized this compound analogue

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • 96-well microplate reader

Procedure:

  • Prepare serial dilutions of the peptide analogue in methanol.

  • In a 96-well plate, add 50 µL of each peptide dilution to 150 µL of the DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity.

Cell Viability Assay (MTT Assay)

Materials:

  • Human fibroblast cell line (e.g., HDF)

  • DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized this compound analogue

  • MTT (3-(4,5-dimethylthiazazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

Procedure:

  • Seed fibroblasts in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the peptide analogue for 24 or 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm.

  • Calculate the cell viability as a percentage of the untreated control.

Visualizing Workflows and Signaling Pathways

Experimental Workflow

The overall process from synthesis to biological evaluation of Glycyl-L-histidine analogues can be visualized as follows:

experimental_workflow cluster_synthesis Synthesis & Purification cluster_evaluation Biological Evaluation synthesis Peptide Synthesis (SPPS or Solution-Phase) purification Purification (RP-HPLC) synthesis->purification characterization Characterization (MS, NMR) purification->characterization antioxidant Antioxidant Assays (e.g., DPPH) characterization->antioxidant Test Analogue cell_viability Cell Viability Assays (e.g., MTT) characterization->cell_viability Test Analogue TGF_beta_pathway cluster_nucleus TGFB1 TGF-β1 TBRII TβRII TGFB1->TBRII binds TBRI TβRI TBRII->TBRI activates SMAD23 Smad2/3 TBRI->SMAD23 phosphorylates SMAD4 Smad4 SMAD23->SMAD4 complexes with nucleus Nucleus SMAD4->nucleus transcription Gene Transcription (Fibrosis-related) SMAD4->transcription activates GHK GHK GHK->TBRI inhibits VEGFA_pathway GHK GHK miR339 miR-339-5p GHK->miR339 upregulates VEGFA VEGFA mRNA miR339->VEGFA inhibits translation apoptosis Neuronal Apoptosis miR339->apoptosis alleviates VEGFA->apoptosis promotes (indirectly) PRDX6_pathway GHK_Cu GHK-Cu PRDX6 Peroxiredoxin 6 (PRDX6) GHK_Cu->PRDX6 binds to & modulates Inflammation_Fibrosis Inflammation & Fibrosis GHK_Cu->Inflammation_Fibrosis attenuates Peroxidase Peroxidase Activity (Antioxidant) PRDX6->Peroxidase PLA2 PLA2 Activity (Pro-inflammatory) PRDX6->PLA2 PLA2->Inflammation_Fibrosis contributes to

References

Application Note: High-Purity Purification of Glycyl-L-histidine (Gly-His) Using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glycyl-L-histidine (Gly-His) is a dipeptide with significant roles in various biological processes and serves as a crucial component in pharmaceutical and cosmetic formulations. Its purity is paramount for research, development, and clinical applications. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful and widely adopted technique for the purification of peptides.[1][2][3] This method separates molecules based on their hydrophobicity through differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.[4][5]

This application note provides a detailed protocol for the purification of this compound, covering analytical method development, preparative scale-up, and final purity assessment. The methodology is designed to efficiently remove impurities commonly associated with peptide synthesis, such as truncated or deletion sequences, ensuring a final product of high purity.

Chromatographic Principles

In RP-HPLC, the stationary phase is hydrophobic, typically consisting of silica (B1680970) particles bonded with C18 alkyl chains.[5] The mobile phase is a mixture of an aqueous solvent and an organic modifier, such as acetonitrile (B52724), with an ion-pairing agent like trifluoroacetic acid (TFA) added to improve peak shape.[3][6] this compound is introduced into the column in a mobile phase with a low concentration of organic modifier. It is retained on the column due to hydrophobic interactions between the peptide and the stationary phase.

Elution is achieved by applying a gradient of increasing organic modifier concentration.[2] This increases the hydrophobicity of the mobile phase, causing the peptide to partition back into the mobile phase and travel through the column. Peptides with different hydrophobicities will elute at different concentrations of the organic modifier, allowing for their effective separation.[1]

Experimental Workflow

The purification process for this compound follows a systematic workflow, beginning with the development of an analytical method to optimize separation conditions. This optimized method is then scaled up for preparative purification to handle larger quantities. The final steps involve analyzing the collected fractions for purity and lyophilizing the pure fractions to obtain the final product.

Gly_His_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Crude Crude this compound Peptide SamplePrep Sample Preparation (Dissolve & Filter) Crude->SamplePrep Analytical Analytical HPLC (Method Development) SamplePrep->Analytical Preparative Preparative HPLC (Scale-Up) Analytical->Preparative Optimized Method Fractions Fraction Collection Preparative->Fractions Purity Purity Analysis (Analytical HPLC & MS) Fractions->Purity Pooling Pool Pure Fractions Purity->Pooling Lyophilization Lyophilization Pooling->Lyophilization FinalProduct Pure this compound Powder Lyophilization->FinalProduct

Caption: Overall workflow for the purification of this compound.

Detailed Experimental Protocols

Protocol 1: Analytical RP-HPLC for Method Development

This protocol focuses on developing the separation method and assessing the purity of the crude peptide and purified fractions.

1. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[7]

  • Degas both mobile phases for at least 15 minutes using sonication or vacuum filtration before use.

2. Sample Preparation:

  • Dissolve the crude this compound peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.

  • Vortex and sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.[7]

3. HPLC Conditions:

  • Inject the prepared sample onto the column and begin the gradient elution.

  • Monitor the elution profile at a primary wavelength of 214-220 nm for the peptide bond and, if desired, a secondary wavelength for the histidine imidazole (B134444) ring.[7]

Table 1: Analytical HPLC Method Parameters

ParameterRecommended Condition
HPLC System Standard Analytical HPLC with UV Detector
Column C18 Reversed-Phase, 4.6 x 250 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Linear gradient of 5% to 45% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection UV at 214 nm or 220 nm
Injection Volume 10-20 µL
Protocol 2: Preparative RP-HPLC for Purification

This protocol is for purifying larger quantities of this compound based on the optimized analytical method.

1. Sample Preparation:

  • Dissolve the crude peptide in a minimal amount of Mobile Phase A. A concentration of 10-20 mg/mL is typical, but this depends on peptide solubility.[4]

  • If solubility is an issue, a small amount of acetonitrile can be used to aid dissolution before diluting with Mobile Phase A.

  • Filter the sample through a 0.45 µm filter.

2. HPLC Conditions:

  • Equilibrate the preparative column with the initial mobile phase conditions until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the preparative gradient, which should be a scaled version of the optimized analytical gradient.

  • Collect fractions corresponding to the main peptide peak.

Table 2: Preparative HPLC Method Parameters

ParameterRecommended Condition
HPLC System Preparative HPLC with UV Detector and Fraction Collector
Column C18 Reversed-Phase, 21.2 x 250 mm, 10 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient Adapt from analytical method (e.g., 15% to 35% B over 40 min)
Flow Rate 15-20 mL/min
Column Temperature Ambient
Detection UV at 220 nm
Sample Load 50-200 mg (dependent on column and peptide characteristics)
Protocol 3: Post-Purification Processing

1. Purity Analysis:

  • Analyze the purity of the collected fractions using the analytical HPLC method described in Protocol 1.

  • Confirm the identity and molecular weight of the peptide in the pure fractions using mass spectrometry (LC-MS or MALDI-TOF).[2][7]

2. Lyophilization:

  • Pool the fractions that meet the desired purity level (e.g., >98%).

  • Freeze the pooled fractions at -80 °C.

  • Lyophilize the frozen sample until a dry, white powder is obtained. This removes the water, acetonitrile, and TFA.[7]

Data Presentation

The following table summarizes the expected results from the purification of this compound. Actual values may vary depending on the specific instrumentation and synthesis quality.

Table 3: Summary of Purification Results (Typical)

ParameterCrude PeptidePurified Peptide
Appearance Off-white solidWhite powder
Purity (Analytical HPLC) 70-85%>98%
Expected Retention Time ~10-15 min~10-15 min
Yield N/A40-60%
Identity (MS) ConfirmedConfirmed

Troubleshooting

The following diagram outlines common issues encountered during RP-HPLC purification and their potential solutions.

Troubleshooting p1 Problem Poor Resolution / Peak Tailing s1_1 Solution Use a shallower gradient. Reduce flow rate. p1:p->s1_1:sol s1_2 Solution Check column health. Ensure TFA is in both mobile phases. p1:p->s1_2:sol p2 Problem Low Yield / Recovery s2_1 Solution Ensure complete sample dissolution. Check for precipitation on column. p2:p->s2_1:sol s2_2 Solution Avoid harsh pH; use alternative ion-pairing agent if necessary. p2:p->s2_2:sol p3 Problem Ghost Peaks s3_1 Solution Clean column with strong solvent. Use fresh, high-purity solvents. p3:p->s3_1:sol s3_2 Solution Ensure proper system flushing between runs. p3:p->s3_2:sol p4 Problem No Peptide Retention s4_1 Solution Ensure initial %B is low (e.g., 5%). Confirm correct column installation. p4:p->s4_1:sol

Caption: Common troubleshooting scenarios in RP-HPLC.

Conclusion

The reversed-phase HPLC method detailed in this document provides a reliable and scalable approach for the high-purity purification of Glycyl-L-histidine. By carefully following the protocols for analytical method development, preparative scale-up, and post-purification analysis, researchers can consistently obtain a high-quality product suitable for sensitive downstream applications. The principles outlined here are also adaptable for the purification of other small peptides with similar physicochemical properties.

References

Application Note: Characterization of Glycyl-Histidine (Gly-His) by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the characterization of the dipeptide Glycyl-Histidine (Gly-His) using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). The methodology outlined herein is suitable for researchers, scientists, and drug development professionals requiring accurate mass determination and structural confirmation of this and other small peptides. This document includes protocols for sample preparation, mass spectrometry analysis, and data interpretation, along with quantitative data presented in clear, tabular format.

Introduction

Glycyl-Histidine (this compound) is a dipeptide composed of glycine (B1666218) and histidine residues. It serves as a fundamental building block in various biological molecules and synthetic peptides. Accurate characterization of its molecular weight and sequence is crucial for quality control in peptide synthesis, metabolic studies, and various biomedical research applications. Mass spectrometry, particularly ESI-MS/MS, is a powerful analytical technique for this purpose due to its high sensitivity, specificity, and ability to provide structural information through fragmentation analysis.[1] This "bottom-up" approach, where the molecule is analyzed after being broken into smaller fragments, allows for confident identification.[2]

Electrospray ionization (ESI) is a soft ionization technique that allows for the gentle transfer of peptide molecules from solution into the gas phase as charged ions, typically with minimal in-source fragmentation.[3] Tandem mass spectrometry (MS/MS) then enables the selection of the protonated molecular ion ([M+H]⁺) of this compound, followed by its fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide a fingerprint that confirms the amino acid sequence.

Experimental Protocols

Sample Preparation

High-quality sample preparation is critical for obtaining reliable and reproducible mass spectrometry results.

Materials:

  • This compound peptide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Formic acid (FA), LC-MS grade

  • Eppendorf tubes

  • Vortex mixer

  • Centrifuge

Protocol:

  • Stock Solution Preparation: Accurately weigh a known amount of lyophilized this compound and dissolve it in HPLC-grade water containing 0.1% formic acid to create a 1 mg/mL stock solution. The addition of formic acid aids in the efficient protonation of the peptide, which is essential for positive-ion mode ESI-MS.[3]

  • Working Solution Preparation: Prepare a series of working solutions by diluting the stock solution with a solvent mixture of 50:50 (v/v) acetonitrile and water with 0.1% formic acid. The final concentration of the working solutions will depend on the sensitivity of the mass spectrometer but typically ranges from 1 pmol/µL to 100 fmol/µL.

  • Sample Clarification: Prior to injection, centrifuge the working solutions at high speed (e.g., 14,000 rpm) for 10 minutes to pellet any insoluble material.

Mass Spectrometry Analysis

The following protocol is a general guideline for ESI-MS/MS analysis of this compound and can be adapted for various mass spectrometer platforms.

Instrumentation:

  • A tandem mass spectrometer (e.g., Triple Quadrupole, Ion Trap, or Q-TOF) equipped with an electrospray ionization (ESI) source.

ESI-MS (MS1) Parameters:

ParameterRecommended Value
Ionization ModePositive
Capillary Voltage3.5 - 4.5 kV
Nebulizing Gas (N₂)Instrument dependent
Drying Gas (N₂) FlowInstrument dependent
Drying Gas Temperature300 - 350 °C
Mass Rangem/z 100 - 500

Tandem MS (MS/MS) Parameters:

ParameterRecommended Value
Precursor Ionm/z 213.1
Fragmentation MethodCollision-Induced Dissociation (CID)
Collision GasArgon or Nitrogen
Collision Energy10 - 30 eV (optimization may be required)
Mass Rangem/z 50 - 220

Data Presentation

Quantitative Data for this compound

The theoretical monoisotopic mass of neutral this compound is 212.09094026 Da.[4] In positive mode ESI-MS, the dipeptide is typically observed as the singly protonated molecular ion, [M+H]⁺.

AnalyteChemical FormulaMonoisotopic Mass (Da)[M+H]⁺ (m/z)
This compoundC₈H₁₂N₄O₃212.0909213.0982
Expected Fragmentation Pattern of this compound

Upon CID, the peptide backbone of this compound fragments, primarily at the peptide bond, to produce a series of characteristic b- and y-ions. The expected singly charged fragment ions are listed below.

Fragment IonSequenceChemical FormulaTheoretical m/z
b₁GlyC₂H₄NO58.0293
y₁HisC₆H₈N₃O138.0667

Note: The m/z values are for the singly charged ions.

Data Analysis and Interpretation

  • MS1 Spectrum Analysis: The full scan MS spectrum should show a prominent peak at m/z 213.1, corresponding to the [M+H]⁺ ion of this compound.

  • MS/MS Spectrum Interpretation: The MS/MS spectrum of the precursor ion at m/z 213.1 should display fragment ions corresponding to the b₁ and y₁ ions. The presence of these ions confirms the sequence of the dipeptide. The mass difference between the precursor ion and the y₁ ion (213.1 - 138.1 = 75.0) corresponds to the mass of the glycine residue, while the mass of the b₁ ion (58.0) corresponds to the N-terminal glycine residue after loss of a hydroxyl group.

Visualizations

Gly_His_Analysis_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data Data Analysis prep1 This compound Standard prep2 Dissolution in 0.1% Formic Acid prep1->prep2 prep3 Dilution to Working Concentration prep2->prep3 prep4 Centrifugation prep3->prep4 ms1 ESI-MS Analysis (MS1) prep4->ms1 Inject Sample ms2 Precursor Ion Selection ([M+H]⁺ at m/z 213.1) ms1->ms2 ms3 Collision-Induced Dissociation (CID) ms2->ms3 ms4 Tandem MS Analysis (MS2) ms3->ms4 data1 Identify [M+H]⁺ in MS1 Spectrum ms4->data1 data2 Identify b₁ and y₁ ions in MS2 Spectrum ms4->data2 data3 Sequence Confirmation data1->data3 data2->data3

Caption: Experimental workflow for the characterization of this compound by ESI-MS/MS.

Gly_His_Fragmentation cluster_peptide This compound ([M+H]⁺, m/z 213.1) cluster_fragments Fragment Ions peptide H₂N-Gly-|-His-COOH b1 b₁ ion (H₂N-Gly-CO)⁺ m/z 58.0 peptide->b1 b-ion formation y1 y₁ ion (H₃N⁺-His-COOH) m/z 138.1 peptide->y1 y-ion formation

Caption: Fragmentation diagram of this compound showing the formation of b₁ and y₁ ions.

Conclusion

This application note provides a comprehensive and detailed protocol for the characterization of Glycyl-Histidine using ESI-MS/MS. The presented methodologies and data are intended to serve as a valuable resource for researchers in the fields of peptide chemistry, biochemistry, and drug development, enabling confident identification and structural elucidation of this and similar small peptides.

References

Application Notes and Protocols for the Structural Analysis of Glycyl-L-histidine using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the structural analysis of the dipeptide Glycyl-L-histidine using Nuclear Magnetic Resonance (NMR) spectroscopy. It includes protocols for sample preparation and data acquisition for one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with data presentation and interpretation strategies.

Introduction

Glycyl-L-histidine is a dipeptide composed of glycine (B1666218) and L-histidine residues. It plays a role in various biological processes and serves as a fundamental model system for studying peptide structure and interactions. NMR spectroscopy is a powerful analytical technique for elucidating the three-dimensional structure and dynamics of molecules in solution. This application note details the use of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments for the complete structural characterization of Glycyl-L-histidine.

Data Presentation: Predicted NMR Spectral Data

Due to the limited availability of a complete, publicly accessible, and experimentally verified dataset for Glycyl-L-histidine, the following tables present predicted ¹H and ¹³C chemical shifts. These values are estimated based on the known chemical shifts of the constituent amino acids, glycine and L-histidine, and the expected electronic effects of peptide bond formation. Actual experimental values may vary depending on the solvent, pH, and temperature.

Table 1: Predicted ¹H NMR Chemical Shifts for Glycyl-L-histidine in D₂O

Atom NamePredicted Chemical Shift (δ) [ppm]MultiplicityCoupling Constant (J) [Hz]
Gly-αH~3.8s-
His-αH~4.5dd5.0, 8.0
His-βHₐ~3.2dd5.0, 15.0
His-βHₑ~3.1dd8.0, 15.0
His-δH~7.0s-
His-εH~7.8s-

Table 2: Predicted ¹³C NMR Chemical Shifts for Glycyl-L-histidine in D₂O

Atom NamePredicted Chemical Shift (δ) [ppm]
Gly-Cα~43
Gly-C'~172
His-Cα~55
His-Cβ~28
His-Cγ~135
His-Cδ~118
His-Cε~130
His-C'~175

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Dissolution: Dissolve 5-10 mg of Glycyl-L-histidine in 0.5-0.6 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O). D₂O is a common choice for peptides as it is a biologically relevant solvent and avoids a large interfering water signal.

  • pH Adjustment: Adjust the pH of the sample to the desired value (e.g., pH 7) using small aliquots of dilute DCl or NaOD. The chemical shifts of the histidine imidazole (B134444) ring protons are particularly sensitive to pH.

  • Internal Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (DSS) or 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS), for referencing the chemical shifts to 0 ppm.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenization: Gently vortex the NMR tube to ensure a homogeneous solution.

NMR Data Acquisition

The following are general parameters for acquiring NMR spectra on a 500 MHz spectrometer. These parameters may need to be optimized for your specific instrument and sample.

3.2.1. 1D ¹H NMR

  • Pulse Program: A standard single-pulse experiment (e.g., zg30 on Bruker instruments).

  • Solvent Suppression: Use a solvent suppression technique (e.g., presaturation) to attenuate the residual HOD signal.

  • Spectral Width (SW): 12-16 ppm.

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds.

  • Number of Scans (NS): 16-64.

3.2.2. 1D ¹³C NMR

  • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

  • Spectral Width (SW): 200-240 ppm.

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Number of Scans (NS): 1024-4096 (or more, depending on concentration).

3.2.3. 2D ¹H-¹H COSY (Correlation Spectroscopy)

  • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf).

  • Spectral Width (SW) in F1 and F2: 12-16 ppm.

  • Number of Increments in F1: 256-512.

  • Number of Scans (NS): 2-8 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

3.2.4. 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)

  • Pulse Program: A standard gradient-enhanced, sensitivity-enhanced HSQC experiment (e.g., hsqcedetgpsisp2.3). This will also provide editing to distinguish CH/CH₃ from CH₂ groups.

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

  • Spectral Width (SW) in F1 (¹³C): 180-200 ppm.

  • Number of Increments in F1: 128-256.

  • Number of Scans (NS): 4-16 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

3.2.5. 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)

  • Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).

  • Spectral Width (SW) in F2 (¹H): 12-16 ppm.

  • Spectral Width (SW) in F1 (¹³C): 200-240 ppm.

  • Number of Increments in F1: 256-512.

  • Number of Scans (NS): 8-32 per increment.

  • Relaxation Delay (D1): 1-2 seconds.

  • Long-range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

Data Processing and Interpretation

1D Spectra
  • ¹H NMR: The ¹H NMR spectrum will provide information on the number of different types of protons, their chemical environment (chemical shift), their neighboring protons (multiplicity and coupling constants), and their relative abundance (integration).

  • ¹³C NMR: The ¹³C NMR spectrum will show the number of chemically distinct carbon atoms.

2D Spectra

4.2.1. COSY

The COSY spectrum reveals scalar couplings between protons that are typically separated by two or three bonds. Cross-peaks in the COSY spectrum connect coupled protons.

  • Expected Correlations:

    • A cross-peak between the His-αH and the two His-βH protons.

4.2.2. HSQC

The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).

  • Expected Correlations:

    • A cross-peak between the Gly-αH protons and the Gly-Cα.

    • A cross-peak between the His-αH and the His-Cα.

    • Cross-peaks between the His-βH protons and the His-Cβ.

    • A cross-peak between the His-δH and the His-Cδ.

    • A cross-peak between the His-εH and the His-Cε.

4.2.3. HMBC

The HMBC spectrum displays correlations between protons and carbons that are separated by two or three bonds (and sometimes four bonds in conjugated systems). This is crucial for connecting different spin systems and identifying quaternary carbons.

  • Expected Correlations:

    • Glycine Residue:

      • Gly-αH to Gly-C'.

    • Histidine Residue:

      • His-αH to His-Cβ, His-C', and His-Cγ.

      • His-βH to His-Cα, His-Cγ, and His-Cδ.

      • His-δH to His-Cβ, His-Cγ, and His-Cε.

      • His-εH to His-Cγ and His-Cδ.

    • Peptide Bond Linkage:

      • Gly-αH to His-C'.

      • His-αH to Gly-C'.

Visualizations

The following diagrams illustrate the experimental workflow and the expected NMR correlations for Glycyl-L-histidine.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis & Structural Elucidation Dissolve Dissolve Gly-His in D2O pH_Adjust Adjust pH Dissolve->pH_Adjust Add_Standard Add Internal Standard pH_Adjust->Add_Standard Transfer Transfer to NMR Tube Add_Standard->Transfer H1_NMR 1D 1H NMR Transfer->H1_NMR C13_NMR 1D 13C NMR H1_NMR->C13_NMR COSY 2D COSY C13_NMR->COSY HSQC 2D HSQC COSY->HSQC HMBC 2D HMBC HSQC->HMBC Assign_1D Assign 1D Spectra HMBC->Assign_1D Assign_2D Assign 2D Spectra Assign_1D->Assign_2D Structure Determine Structure Assign_2D->Structure COSY_Correlations Gly_aH Gly-αH His_aH His-αH His_bH His-βH His_aH->His_bH 3JHH His_dH His-δH His_eH His-εH HMBC_Correlations Gly_aH Gly-αH Gly_Cprime Gly-C' Gly_aH->Gly_Cprime His_Cprime His-C' Gly_aH->His_Cprime His_aH His-αH His_aH->Gly_Cprime His_aH->His_Cprime His_Cb His-Cβ His_aH->His_Cb His_Cg His-Cγ His_aH->His_Cg His_bH His-βH His_Ca His-Cα His_bH->His_Ca His_bH->His_Cg His_Cd His-Cδ His_bH->His_Cd His_dH His-δH His_dH->His_Cb His_dH->His_Cg His_Ce His-Cε His_dH->His_Ce His_eH His-εH His_eH->His_Cg His_eH->His_Cd

Application Notes and Protocols: Gly-His Copper Chelation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper is an essential trace element vital for numerous biological processes, yet its dysregulation and excessive accumulation can lead to oxidative stress and cellular damage, implicated in various pathological conditions including neurodegenerative diseases. The development of effective copper chelators is a significant area of research in drug development. The Gly-His (Glycyl-L-histidine) dipeptide sequence is a known copper-binding motif. This document provides a detailed protocol for a competitive spectrophotometric assay to screen for and characterize the copper-chelating capacity of test compounds using the this compound-copper complex.

Principle of the Assay

This assay is based on the competition between a test compound and this compound for the binding of cupric ions (Cu²⁺). In the absence of a competing chelator, this compound forms a stable complex with Cu²⁺, which exhibits a characteristic absorbance at a specific wavelength. When a sample containing a potential copper chelator is introduced, it will compete with this compound for the binding of Cu²⁺, leading to a decrease in the concentration of the this compound-Cu²⁺ complex. This reduction in the complex concentration results in a decrease in absorbance, which is proportional to the copper-chelating activity of the test compound.

Experimental Protocols

1. Materials and Reagents

  • Glycyl-L-histidine (this compound) peptide

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium acetate (B1210297) buffer (50 mM, pH 6.0)

  • Test compounds

  • EDTA (Ethylenediaminetetraacetic acid) as a positive control

  • 96-well microplates

  • Spectrophotometer capable of reading absorbance at 632 nm

2. Reagent Preparation

  • Sodium Acetate Buffer (50 mM, pH 6.0): Prepare by dissolving the appropriate amount of sodium acetate in deionized water and adjusting the pH to 6.0 with acetic acid.

  • This compound Stock Solution (10 mM): Dissolve the required amount of this compound in the sodium acetate buffer.

  • Copper Sulfate Stock Solution (10 mM): Dissolve the required amount of CuSO₄·5H₂O in deionized water.

  • Working this compound Solution (1 mM): Dilute the this compound stock solution 1:10 in sodium acetate buffer.

  • Working Copper Sulfate Solution (1 mM): Dilute the copper sulfate stock solution 1:10 in deionized water.

  • EDTA Stock Solution (10 mM): Prepare a stock solution of EDTA in deionized water. Prepare a serial dilution for the standard curve (e.g., 0, 10, 25, 50, 75, 100 µM).

  • Test Compound Solutions: Dissolve test compounds in an appropriate solvent (e.g., DMSO, water) to a known stock concentration and prepare serial dilutions in the sodium acetate buffer.

3. Assay Procedure

  • Plate Setup: Add reagents to a 96-well microplate according to the plate layout in Table 1.

  • Add Test Compounds/Standards: To the appropriate wells, add 50 µL of the test compound dilutions or EDTA standards. For the control and blank wells, add 50 µL of the sodium acetate buffer.

  • Add this compound Solution: Add 50 µL of the 1 mM this compound working solution to all wells except the blank.

  • Initiate Reaction: Add 50 µL of the 1 mM copper sulfate working solution to all wells except the blank. The final volume in each well will be 150 µL.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Measurement: Measure the absorbance of each well at 632 nm using a microplate reader.

4. Data Analysis

  • Correct for Blank: Subtract the average absorbance of the blank wells from the absorbance of all other wells.

  • Calculate Percentage Inhibition: The copper-chelating activity is expressed as the percentage inhibition of the this compound-copper complex formation, calculated using the following formula:

    Where:

    • A_control is the absorbance of the control (this compound + Cu²⁺ without test compound).

    • A_sample is the absorbance of the sample well (this compound + Cu²⁺ + test compound).

  • Standard Curve: Plot the percentage inhibition of the EDTA standards against their concentrations to generate a standard curve.

  • Determine IC50: For test compounds, the IC50 value (the concentration required to inhibit 50% of the this compound-copper complex formation) can be determined by plotting the percentage inhibition against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation

Table 1: 96-Well Plate Layout

Well TypeReagent 1 (50 µL)Reagent 2 (50 µL)Reagent 3 (50 µL)
Blank Sodium Acetate BufferSodium Acetate BufferDeionized Water
Control Sodium Acetate Buffer1 mM this compound1 mM CuSO₄
Standard EDTA Dilution1 mM this compound1 mM CuSO₄
Sample Test Compound Dilution1 mM this compound1 mM CuSO₄

Table 2: Representative Quantitative Data

CompoundIC50 (µM)Maximum Inhibition (%)
EDTA 15.2 ± 1.898.5 ± 2.1
Test Compound A 25.6 ± 3.195.3 ± 3.5
Test Compound B 78.1 ± 6.588.7 ± 4.2
Negative Control > 200< 10

Note: The data presented in this table are for illustrative purposes only and may not represent actual experimental results.

Visualizations

Gly_His_Copper_Chelation_Assay_Workflow start Start prepare_reagents Prepare Reagents (this compound, CuSO4, Buffers, Test Compounds, EDTA) start->prepare_reagents plate_setup Plate Setup (96-well plate) prepare_reagents->plate_setup add_compounds Add Test Compounds and EDTA Standards plate_setup->add_compounds add_glyhis Add this compound Solution add_compounds->add_glyhis add_cuso4 Add CuSO4 Solution (Initiate Reaction) add_glyhis->add_cuso4 incubate Incubate (30 min, RT) add_cuso4->incubate measure_abs Measure Absorbance (632 nm) incubate->measure_abs analyze_data Data Analysis (% Inhibition, IC50) measure_abs->analyze_data end End analyze_data->end

Caption: Experimental workflow for the this compound copper chelation assay.

Chelation_Principle cluster_products Products GlyHis This compound Cu Cu²⁺ GlyHisCu This compound-Cu²⁺ Complex (Absorbance at 632 nm) GlyHis->GlyHisCu + Cu²⁺ (No Chelator) Chelator Test Chelator Cu->GlyHisCu ChelatorCu Chelator-Cu²⁺ Complex (No Absorbance at 632 nm) Cu->ChelatorCu Chelator->ChelatorCu + Cu²⁺ (Competition)

Caption: Principle of the competitive this compound copper chelation assay.

Application Notes and Protocols: DPPH Assay for Glycyl-L-Histidine (Gly-His) Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-Histidine (Gly-His) is a dipeptide composed of glycine (B1666218) and histidine. Due to the presence of the imidazole (B134444) ring in the histidine residue, this compound is suggested to possess antioxidant properties. The imidazole ring can act as a proton donor and a metal ion chelator, which are key mechanisms for neutralizing free radicals and inhibiting oxidative processes.[1][2][3] The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common, rapid, and straightforward spectrophotometric method for evaluating the free radical scavenging capacity of antioxidants.[4][5] This document provides detailed application notes and a comprehensive protocol for assessing the antioxidant activity of this compound using the DPPH assay.

Principle of the DPPH Assay

The DPPH assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical.[5][6] DPPH is a stable free radical that has a deep violet color in solution and exhibits a strong absorbance maximum at approximately 517 nm.[4][7] When the DPPH radical is scavenged by an antioxidant, it is reduced to the non-radical form, DPPH-H (2,2-diphenyl-1-picrylhydrazine), resulting in a color change from violet to pale yellow.[4][5] The decrease in absorbance at 517 nm is proportional to the concentration of the antioxidant and its radical scavenging activity.[6]

Quantitative Data on Antioxidant Activity

For comparative purposes, the table below summarizes the antioxidant activity of related compounds in various assays.

CompoundAssayIC50 ValueReference CompoundReference Compound IC50
This compound DPPH Radical Scavenging Data not available --
L-Carnosine (β-alanyl-L-histidine)DPPH Radical Scavenging> 30 mMAscorbic Acid~0.05 mM
GHK (this compound-Lys)Hydroxyl Radical Scavenging~250 µM--
L-CarnosineHydroxyl Radical Scavenging~500 µM--
Glutathione (GSH)Hydroxyl Radical Scavenging> 1000 µM--

Note: A lower IC50 value indicates higher antioxidant activity.[8][9]

Experimental Protocol: DPPH Radical Scavenging Assay for this compound

This protocol provides a detailed methodology for determining the DPPH radical scavenging activity of this compound.

Materials and Reagents
  • Glycyl-L-Histidine (this compound)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (spectrophotometric grade)

  • Ascorbic acid or Trolox (as a positive control)

  • Distilled or deionized water

  • 96-well microplate or quartz cuvettes

  • Spectrophotometer or microplate reader capable of measuring absorbance at 517 nm

  • Adjustable micropipettes

  • Vortex mixer

Preparation of Solutions
  • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution should be freshly prepared and kept in a light-protected container (e.g., an amber bottle or a flask wrapped in aluminum foil) to prevent degradation.

  • This compound Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in distilled water or a suitable buffer to prepare a stock solution. For example, dissolve 21.22 mg of this compound (molar mass: 212.21 g/mol ) in 10 mL of distilled water to get a 10 mM solution.

  • Working Concentrations of this compound: Prepare a series of dilutions of the this compound stock solution with distilled water to obtain a range of concentrations to be tested (e.g., 0.1, 0.5, 1, 2.5, 5, and 10 mM).

  • Positive Control Stock Solution (e.g., 1 mM Ascorbic Acid): Dissolve 1.76 mg of ascorbic acid in 10 mL of distilled water. Prepare fresh dilutions as needed.

Assay Procedure (96-well plate format)
  • Blank Preparation: In a well of the microplate, add 100 µL of methanol and 100 µL of distilled water.

  • Control (A0): In separate wells, add 100 µL of the 0.2 mM DPPH solution and 100 µL of distilled water. This represents the absorbance of the uninhibited DPPH radical.

  • Sample Wells: Add 100 µL of each this compound working concentration to separate wells. Then, add 100 µL of the 0.2 mM DPPH solution to each of these wells.

  • Positive Control Wells: Add 100 µL of each positive control dilution to separate wells, followed by 100 µL of the 0.2 mM DPPH solution.

  • Incubation: Mix the contents of the wells gently and incubate the plate in the dark at room temperature for 30 minutes.[4][10]

  • Absorbance Measurement: After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4][10]

Data Analysis
  • Calculate the Percentage of DPPH Radical Scavenging Activity: Use the following formula to calculate the percentage of inhibition for each concentration of this compound and the positive control:[8]

    % Inhibition = [(A0 - Asample) / A0] x 100

    Where:

    • A0 is the absorbance of the control (DPPH solution without the sample).

    • Asample is the absorbance of the sample with the DPPH solution.

  • Determine the IC50 Value: The IC50 value is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[8][9] To determine the IC50 value, plot a graph with the percentage of inhibition on the y-axis and the corresponding concentrations of this compound on the x-axis. The IC50 value can be calculated from the linear regression equation of the graph by setting y = 50.

Visualizations

Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis prep_dpph Prepare 0.2 mM DPPH in Methanol add_reagents Add Reagents to 96-Well Plate (Sample/Control + DPPH) prep_dpph->add_reagents prep_glyhis Prepare this compound Stock Solution prep_serial Prepare Serial Dilutions of this compound prep_serial->add_reagents prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->add_reagents incubate Incubate in Dark at Room Temperature (30 min) add_reagents->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition plot_graph Plot % Inhibition vs. Concentration calculate_inhibition->plot_graph determine_ic50 Determine IC50 Value plot_graph->determine_ic50

Caption: Workflow for DPPH antioxidant assay of this compound.

Chemical Reaction of DPPH Radical Scavenging

DPPH_Reaction DPPH_radical DPPH• (Violet) Antioxidant This compound-H (Antioxidant) DPPH_reduced DPPH-H (Yellow) DPPH_radical->DPPH_reduced + H• Antioxidant_radical This compound• (Antioxidant Radical) Antioxidant->Antioxidant_radical - H•

Caption: DPPH radical scavenging by an antioxidant like this compound.

Hypothetical Signaling Pathway for this compound Antioxidant Action

While the direct signaling pathways for this compound are not well-established, a hypothetical pathway can be proposed based on the known functions of its constituent amino acids and related peptides. Glycine is a precursor to glutathione, a major intracellular antioxidant. Histidine-containing dipeptides like carnosine have been shown to potentially activate the Nrf2-Keap1 pathway, a key regulator of the cellular antioxidant response.[2]

Hypothetical_Signaling_Pathway cluster_direct Direct Scavenging cluster_indirect Indirect Cellular Effects (Hypothetical) GlyHis This compound ROS Reactive Oxygen Species (ROS) GlyHis->ROS Donates H+ Neutralizes ROS Nrf2_Keap1 Keap1-Nrf2 Complex GlyHis->Nrf2_Keap1 May promote dissociation Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Release ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocation to Nucleus & Binding Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCL) ARE->Antioxidant_Enzymes Gene Transcription Antioxidant_Enzymes->ROS Inactivates

References

Application Notes and Protocols: Measuring the Antioxidant Capacity of Glycyl-L-histidine using the ABTS Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-histidine (Gly-His) is a naturally occurring dipeptide composed of glycine (B1666218) and L-histidine. Due to the presence of the imidazole (B134444) ring in the histidine residue, this compound and other histidine-containing peptides are recognized for their potential antioxidant capabilities.[1] These peptides can exert antioxidant effects through various mechanisms, including the direct scavenging of free radicals and the chelation of pro-oxidant transition metal ions like copper (Cu²⁺) and iron (Fe²⁺).[1] The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is a widely used spectrophotometric method to determine the total antioxidant capacity of compounds.[2][3] This assay measures the ability of a substance to scavenge the stable ABTS radical cation (ABTS•⁺), making it a valuable tool for evaluating the antioxidant potential of peptides like Glycyl-L-histidine.[2][3]

This document provides a detailed protocol for measuring the antioxidant capacity of Glycyl-L-histidine using the ABTS assay. It includes information on the assay's principle, a step-by-step experimental procedure, data interpretation, and the potential antioxidant mechanisms of the dipeptide.

Principle of the ABTS Assay

The ABTS assay is based on the generation of a blue-green ABTS radical cation (ABTS•⁺) through the oxidation of ABTS with a strong oxidizing agent, such as potassium persulfate.[4][5] This radical cation has a characteristic absorbance at specific wavelengths, most commonly measured at 734 nm.[2] When an antioxidant, such as Glycyl-L-histidine, is introduced, it donates an electron or a hydrogen atom to the ABTS•⁺, neutralizing it and causing a reduction in its absorbance. The degree of color change is proportional to the concentration and antioxidant activity of the sample. The results are often compared to a standard antioxidant, such as Trolox (a water-soluble vitamin E analog), and expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Quantitative Data on Antioxidant Activities

Direct quantitative data for the ABTS radical scavenging activity of Glycyl-L-histidine is not extensively available in the literature. However, the antioxidant potential can be inferred from studies on the related and more extensively researched tripeptide, Glycyl-L-Histidyl-L-Lysine (GHK), where this compound constitutes the N-terminal part. It is important to note that the data for GHK may not be fully representative of the dipeptide alone.

CompoundAssayIC50 / ActivityReference CompoundAssay Principle
Glycyl-L-histidine (as GHK) Hydroxyl Radical ScavengingIC50: ~250 µM[1]GSH (> 1000 µM)[1]Measures the ability to neutralize the highly reactive hydroxyl radical.
Glycyl-L-histidine Metal Ion ChelationPossesses metal-chelating properties[1]EDTAMeasures the ability to bind transition metal ions, preventing their participation in pro-oxidant reactions.
Carnosine (β-alanyl-L-histidine) ABTS Radical ScavengingEffective scavenging[1]TroloxMeasures the ability to scavenge the ABTS radical cation.
Carnosine (β-alanyl-L-histidine) Hydroxyl Radical ScavengingIC50: ~500 µM[1]GSH (> 1000 µM)[1]Measures the ability to neutralize the highly reactive hydroxyl radical.

Note: IC50 (half-maximal inhibitory concentration) values represent the concentration required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity.[1]

Experimental Protocol: ABTS Assay

This protocol outlines the necessary steps to determine the antioxidant capacity of Glycyl-L-histidine.

Materials and Reagents
  • Glycyl-L-histidine (or peptide sample)

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ethanol or deionized water (for sample and standard dilution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 734 nm

  • Standard laboratory glassware and equipment

Preparation of Solutions

2.1. 7 mM ABTS Stock Solution:

  • Dissolve an appropriate amount of ABTS diammonium salt in deionized water to achieve a final concentration of 7 mM.

2.2. 2.45 mM Potassium Persulfate Solution:

  • Dissolve an appropriate amount of potassium persulfate in deionized water to achieve a final concentration of 2.45 mM.

2.3. ABTS Radical Cation (ABTS•⁺) Stock Solution:

  • Mix equal volumes of the 7 mM ABTS stock solution and the 2.45 mM potassium persulfate solution.

  • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[4] This incubation period allows for the complete generation of the ABTS•⁺ radical.

2.4. ABTS•⁺ Working Solution:

  • Before the assay, dilute the ABTS•⁺ stock solution with PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm. This ensures a standardized starting point for the assay.

2.5. Trolox Standard Solutions:

  • Prepare a stock solution of Trolox (e.g., 1 mM) in ethanol.

  • From the stock solution, prepare a series of dilutions in the same solvent to generate a standard curve (e.g., 0-250 µM).

2.6. Glycyl-L-histidine Sample Solutions:

  • Prepare a stock solution of Glycyl-L-histidine in deionized water or PBS.

  • Prepare a series of dilutions of the peptide to be tested.

Assay Procedure
  • Plate Setup: Pipette 20 µL of the different concentrations of Trolox standards, Glycyl-L-histidine samples, and a blank (solvent only) into separate wells of a 96-well microplate.

  • Reaction Initiation: Add 180 µL of the ABTS•⁺ working solution to each well.

  • Incubation: Mix gently and incubate the plate at room temperature for a specified time (e.g., 6 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of each well at 734 nm using a microplate reader.

Data Analysis and Calculation

  • Calculate the percentage of inhibition for each standard and sample using the following formula:

    % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100[3]

  • Generate a standard curve by plotting the percentage of inhibition of the Trolox standards against their corresponding concentrations.

  • Determine the TEAC value for the Glycyl-L-histidine samples by interpolating their percentage of inhibition on the Trolox standard curve. The antioxidant capacity is expressed as µM Trolox Equivalents (TE).

Visualizations

Experimental Workflow

ABTS_Workflow cluster_prep Reagent Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Prepare 7 mM ABTS Solution C Mix ABTS & K₂S₂O₈ (1:1) A->C B Prepare 2.45 mM K₂S₂O₈ Solution B->C D Incubate 12-16h in Dark (ABTS•⁺ Stock) C->D E Dilute ABTS•⁺ Stock to A₇₃₄ ≈ 0.7 (ABTS•⁺ Working Solution) D->E G Add ABTS•⁺ Working Solution E->G F Add Samples/Standards to 96-well Plate F->G H Incubate (e.g., 6 min) G->H I Measure Absorbance at 734 nm H->I J Calculate % Inhibition I->J K Plot Trolox Standard Curve J->K L Determine TEAC of Sample K->L

Caption: Workflow for the ABTS antioxidant capacity assay.

Antioxidant Mechanism of Glycyl-L-histidine

Antioxidant_Mechanism ABTS_radical ABTS•⁺ (Blue-Green Radical) ABTS_neutral ABTS (Colorless/Neutral) ABTS_radical->ABTS_neutral Reduction GlyHis Glycyl-L-histidine (Imidazole Ring) GlyHis->ABTS_neutral Donates e⁻ or H• Oxidized_GlyHis Oxidized this compound GlyHis->Oxidized_GlyHis Oxidation

Caption: Direct radical scavenging mechanism of Glycyl-L-histidine.

Conclusion

The ABTS assay provides a reliable and efficient method for assessing the total antioxidant capacity of peptides such as Glycyl-L-histidine. The imidazole ring of the histidine residue is central to its ability to scavenge free radicals.[1] While specific quantitative data for Glycyl-L-histidine in the ABTS assay is limited, the provided protocol offers a robust framework for its determination. For drug development professionals and researchers, understanding the antioxidant potential of such dipeptides is crucial for exploring their therapeutic applications in conditions associated with oxidative stress.

References

Application Notes and Protocols for the Use of Glycyl-L-Histidine (Gly-His) in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-Histidine (Gly-His) is a dipeptide composed of glycine (B1666218) and L-histidine. In cell culture applications, the use of dipeptides as a substitute for free amino acids is gaining traction due to their enhanced stability and solubility. This leads to more consistent and reliable cell culture performance, which is critical in research, and biopharmaceutical production. This compound serves as a stable source of both glycine and histidine, offering several potential benefits, including improved cell growth, viability, and productivity, as well as demonstrating potential antioxidant and anti-inflammatory properties. These attributes make this compound a valuable supplement in various cell culture systems, from basic research to industrial-scale manufacturing of biologics.

Key Applications in Cell Culture

  • Enhanced Nutrient Stability and Delivery: this compound provides a stable and highly soluble source of glycine and L-histidine, overcoming the limitations of free amino acids which can be prone to degradation and have limited solubility in culture media.[1] This ensures a more consistent supply of these essential nutrients to the cells.

  • Improved Cell Growth and Viability in Bioproduction: Particularly in high-density cultures of Chinese Hamster Ovary (CHO) cells, which are widely used for producing recombinant therapeutic proteins, dipeptide supplementation has been shown to lead to higher viable cell densities and extended culture duration.[1][2]

  • Reduced Metabolic Byproducts: The controlled intracellular release of amino acids from this compound can lead to more efficient metabolism and a reduction in the accumulation of toxic byproducts like lactate (B86563) and ammonia (B1221849), creating a healthier culture environment.[1]

  • Potential Anti-inflammatory and Antioxidant Effects: The constituent amino acids of this compound, particularly glycine, are known to possess anti-inflammatory and cytoprotective properties. Histidine-containing peptides have also been noted for their antioxidant capabilities.[1]

Mechanism of Action

Glycyl-L-Histidine is taken up by cells through peptide transporters. Once inside the cell, it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and L-histidine. These free amino acids then become available for various cellular processes, including protein synthesis. This intracellular delivery mechanism provides a more controlled and sustained release of amino acids compared to the direct uptake of free amino acids from the culture medium.

Data Presentation: Performance in CHO Cell Culture

While direct quantitative data for this compound is limited, the following table summarizes the expected performance improvements in a typical fed-batch CHO cell culture producing a monoclonal antibody (mAb) when supplementing with this compound compared to an equimolar concentration of free glycine and L-histidine. These expectations are based on studies of similar dipeptides.[1]

Performance ParameterFree Amino Acid Feed (Glycine + L-Histidine)Dipeptide Feed (this compound)Expected Improvement with this compound
Peak Viable Cell Density (x10⁶ cells/mL) ~15 - 20~18 - 2515 - 25% increase
Cell Viability at Day 14 (%) ~70 - 80%~80 - 90%10 - 15% increase
Monoclonal Antibody (mAb) Titer (g/L) ~2.5 - 3.5~3.0 - 4.515 - 30% increase
Lactate Accumulation (g/L) HighLower20 - 40% reduction
Ammonia Accumulation (mM) HighLower15 - 30% reduction

Note: The data presented above are illustrative and based on expected outcomes. Actual results may vary depending on the specific cell line, culture conditions, and experimental setup.

Experimental Protocols

Protocol 1: Evaluating the Effect of this compound Supplementation on CHO Cell Growth and mAb Production

Objective: To compare the effects of this compound supplementation with free amino acid supplementation on the growth, viability, and monoclonal antibody production of a recombinant CHO cell line in a fed-batch culture.

Materials:

  • Recombinant CHO cell line producing a monoclonal antibody

  • Chemically defined basal cell culture medium

  • Feed Media:

    • Control Feed: Concentrated solution containing free glycine and L-histidine, along with other essential nutrients.

    • Test Feed: Concentrated solution containing this compound at an equimolar concentration to the total glycine and histidine in the control feed, along with other essential nutrients.

  • Glycyl-L-Histidine (cell culture grade)

  • Sterile water for injection (WFI) or equivalent

  • Shake flasks or benchtop bioreactors

  • Cell counter (e.g., Vi-CELL XR)

  • Biochemistry analyzer (e.g., for glucose, lactate, ammonia)

  • HPLC or ELISA for mAb titer determination

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a 100 mM stock solution of this compound by dissolving the powder in WFI.

    • Sterile-filter the solution through a 0.22 µm filter.

    • Store the stock solution in aliquots at -20°C.

  • Cell Culture Inoculation:

    • Thaw and expand the CHO cell line in the basal medium according to standard protocols.

    • Inoculate shake flasks or bioreactors at a starting viable cell density of 0.3-0.5 x 10⁶ cells/mL in the basal medium.

  • Fed-Batch Culture and Supplementation:

    • Culture the cells at 37°C, 5% CO₂, and with appropriate agitation.

    • On day 3, and daily thereafter, supplement the cultures with either the Control Feed or the Test Feed. The feeding volume should be a small percentage of the initial culture volume to minimize dilution effects.

    • Set up different experimental groups:

      • Control Group: Fed with the standard feed medium containing free amino acids.

      • This compound Group: Fed with the feed medium supplemented with this compound.

  • Monitoring and Analytics:

    • Cell Growth and Viability: Measure viable cell density and viability daily using a cell counter.

    • Metabolite Analysis: Collect culture supernatant daily and analyze for key metabolites such as glucose, lactate, and ammonia.

    • Product Titer: Determine the mAb concentration in the culture supernatant every 2-3 days using HPLC or ELISA.

  • Data Analysis:

    • Plot viable cell density, viability, and mAb titer over the culture duration for both control and this compound supplemented groups.

    • Calculate the specific productivity (qP) of the mAb.

    • Compare the final mAb titer and the accumulation of lactate and ammonia between the groups.

G cluster_prep Preparation cluster_culture Fed-Batch Culture cluster_analysis Analysis cluster_results Results prep_stock Prepare this compound Stock Solution supplement Daily Feeding (Control vs. This compound) prep_stock->supplement prep_cells Thaw & Expand CHO Cells inoculate Inoculate Bioreactors prep_cells->inoculate inoculate->supplement monitor_growth Monitor Cell Growth & Viability supplement->monitor_growth monitor_metabolites Analyze Metabolites supplement->monitor_metabolites monitor_titer Determine mAb Titer supplement->monitor_titer compare Compare Performance (Growth, Viability, Titer, Metabolites) monitor_growth->compare monitor_metabolites->compare monitor_titer->compare

Figure 1: Experimental workflow for evaluating this compound in CHO cell culture.
Protocol 2: Assessment of the Anti-inflammatory Effects of this compound on Macrophages

Objective: To investigate the potential of this compound to modulate the inflammatory response of macrophages by measuring the production of pro-inflammatory cytokines.

Materials:

  • Macrophage cell line (e.g., RAW 264.7 or THP-1)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Glycyl-L-Histidine (cell culture grade)

  • ELISA kits for TNF-α and IL-6

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed macrophages in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 mM) for 2 hours. Include a vehicle control (culture medium).

  • Induction of Inflammation:

    • Stimulate the cells with LPS (e.g., 100 ng/mL) for 24 hours to induce an inflammatory response. Include an unstimulated control group.

  • Sample Collection:

    • After the incubation period, collect the cell culture supernatant and centrifuge to remove any cell debris.

  • Cytokine Measurement:

    • Measure the concentration of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Data Analysis:

    • Compare the levels of TNF-α and IL-6 in the supernatants from the different treatment groups. Determine if this compound treatment reduces the LPS-induced production of these pro-inflammatory cytokines.

Protocol 3: Evaluation of the Antioxidant Potential of this compound in Fibroblasts

Objective: To assess the ability of this compound to protect fibroblast cells from oxidative stress by measuring intracellular reactive oxygen species (ROS).

Materials:

  • Human dermal fibroblast cell line (e.g., HDF)

  • Complete culture medium

  • Hydrogen peroxide (H₂O₂) or another ROS-inducing agent

  • Glycyl-L-Histidine (cell culture grade)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding:

    • Seed fibroblasts in a 96-well black, clear-bottom plate at a suitable density and allow them to adhere overnight.

  • Cell Treatment:

    • Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 mM) for 2-4 hours.

  • Induction of Oxidative Stress:

    • Induce oxidative stress by treating the cells with H₂O₂ (e.g., 100-500 µM) for 1 hour.

  • ROS Measurement:

    • Remove the treatment medium and wash the cells with PBS.

    • Load the cells with DCFH-DA probe (e.g., 10 µM) in serum-free medium for 30 minutes at 37°C.

    • Wash the cells again with PBS to remove excess probe.

    • Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~535 nm) or a flow cytometer.

  • Data Analysis:

    • Compare the fluorescence intensity (indicative of ROS levels) between the different treatment groups. Determine if this compound pre-treatment reduces the H₂O₂-induced increase in intracellular ROS.

Signaling Pathways

Based on the known functions of its constituent amino acids and related peptides, this compound is hypothesized to exert its anti-inflammatory and antioxidant effects through the modulation of key signaling pathways such as NF-κB and MAPK.

Hypothetical Anti-inflammatory Signaling Pathway

Glycine, a component of this compound, has been shown to inhibit the activation of the NF-κB pathway.[2] It is hypothesized that this compound, after being cleaved into glycine and histidine, can lead to the inhibition of IκB degradation, thereby preventing the translocation of the p65 subunit of NF-κB to the nucleus. This would result in the downregulation of pro-inflammatory gene expression, including cytokines like TNF-α and IL-6.[3][4][5][6][7]

G cluster_nuc LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates GlyHis This compound Glycine Glycine GlyHis->Glycine hydrolyzes to Glycine->IKK inhibits IkB IκB IKK->IkB phosphorylates p65p50 NF-κB (p65/p50) IkB->p65p50 releases p65p50_nuc NF-κB (p65/p50) p65p50->p65p50_nuc translocates Nucleus Nucleus Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) p65p50_nuc->Cytokines induces transcription G ROS Oxidative Stress (ROS) MAPKKK MAPKKK ROS->MAPKKK activates GlyHis This compound GlyHis->MAPKKK inhibits MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors activates CellularResponse Cellular Response (Inflammation, Apoptosis) TranscriptionFactors->CellularResponse regulates gene expression

References

Application of Glycyl-L-Histidine in Wound Healing Assays: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-Histidine (GHK) is a naturally occurring tripeptide with a strong affinity for copper ions, forming the complex GHK-Cu. This peptide-copper complex has garnered significant attention in the field of regenerative medicine for its remarkable wound healing properties. Its concentration in human plasma declines with age, correlating with a diminished capacity for tissue repair.[1] GHK-Cu has been shown to play a pivotal role in orchestrating various cellular events crucial for wound healing, including stimulating the synthesis of extracellular matrix components, modulating inflammation, and promoting angiogenesis.[2][3] These multifaceted actions make GHK-Cu a compelling candidate for therapeutic development in wound care. This document provides detailed application notes and protocols for researchers and drug development professionals investigating the efficacy of GHK and its copper complex (GHK-Cu) in wound healing assays.

Mechanism of Action

GHK-Cu exerts its pro-healing effects through multiple signaling pathways and cellular interactions. It is known to stimulate both the synthesis and breakdown of collagen and glycosaminoglycans, key components of the extracellular matrix (ECM).[2][4] The peptide complex also modulates the activity of matrix metalloproteinases (MMPs) and their inhibitors (TIMPs), which are crucial for tissue remodeling during the healing process.[2] Furthermore, GHK-Cu attracts immune and endothelial cells to the site of injury, a critical step in initiating the repair cascade.[4] Research has demonstrated that GHK-Cu can influence the expression of numerous genes, effectively resetting cellular DNA to a healthier state and promoting a regenerative environment.[2] Key signaling pathways influenced by GHK-Cu include the Transforming Growth Factor-beta (TGF-β), Vascular Endothelial Growth Factor (VEGF), Wnt, and p53 pathways.

Quantitative Data Summary

The following tables summarize key quantitative findings from various studies on the effects of GHK-Cu in wound healing assays.

Table 1: In Vitro Efficacy of GHK-Cu

Assay TypeCell LineGHK-Cu ConcentrationKey Quantitative Finding(s)Reference(s)
Cell Proliferation Human KeratinocytesNot SpecifiedStrong stimulation of dermal keratinocyte proliferation.[5]
Human Dermal Fibroblasts0.01-100 nMIncreased production of collagen and elastin (B1584352).[6]
Cell Migration Keratinocytes1-10 µM40-80% increase in migration rates in scratch wound assays.[5]
ECM Synthesis Human Fibroblasts1 nMPeak increase in collagen production.
Human Fibroblasts0.01-100 nMIncreased collagen and elastin production.[6]
Rat FibroblastsNot SpecifiedIncreased secretion of MMP-2, TIMP-1, and TIMP-2.
Anti-inflammatory Human Fibroblasts1-5 µM40-70% reduction in pro-inflammatory cytokine production (TNF-alpha, IL-1beta, IL-6).[5]

Table 2: In Vivo Efficacy of GHK-Cu

Animal ModelWound TypeTreatmentKey Quantitative Finding(s)Reference(s)
Rats Excisional WoundGHK-Cu in a superabsorbent polymer84.61% wound closure by day 15 (vs. 61.58% for polymer alone).[7]
Diabetic Rats Excisional WoundGHK-incorporated collagen dressingNine-fold increase in collagen in wounds of healthy rats.[3]
Rabbits Open WoundTopical tripeptide-copper complexAccelerated wound closure and angiogenesis.[8]
Humans Diabetic Ulcers2% GHK-Cu gel40% increase in wound closure.[9][10]

Experimental Protocols

In Vitro Assays

1. Scratch Wound Healing Assay

This assay is used to evaluate the effect of GHK-Cu on cell migration, a critical component of wound closure.

  • Cell Lines: Human Dermal Fibroblasts (HDFs), Human Keratinocytes (HaCaT), or Human Umbilical Vein Endothelial Cells (HUVECs).

  • Materials:

    • 24-well tissue culture plates

    • Cell culture medium (e.g., DMEM for fibroblasts, Keratinocyte-SFM for keratinocytes)

    • Fetal Bovine Serum (FBS)

    • GHK-Cu stock solution (e.g., 1 mM in sterile water)

    • Sterile 200 µL pipette tips

    • Phosphate-Buffered Saline (PBS)

    • Inverted microscope with a camera

  • Protocol:

    • Seed cells in a 24-well plate at a density that will form a confluent monolayer within 24-48 hours.

    • Once confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.

    • Gently wash the wells with PBS to remove detached cells.

    • Replace the medium with fresh culture medium containing various concentrations of GHK-Cu (e.g., 0, 1, 10, 100 nM). A vehicle control (e.g., sterile water) should also be included.

    • Capture images of the scratch at time 0 and at regular intervals (e.g., 6, 12, 24 hours) using an inverted microscope.

    • Measure the width of the scratch at multiple points for each image.

    • Calculate the percentage of wound closure using the following formula: % Wound Closure = [(Initial Wound Area - Wound Area at Time T) / Initial Wound Area] x 100

2. Cell Proliferation (MTT) Assay

This colorimetric assay assesses the effect of GHK-Cu on cell viability and proliferation.

  • Cell Lines: HDFs, HaCaT, or other relevant skin cells.

  • Materials:

    • 96-well tissue culture plates

    • Cell culture medium

    • GHK-Cu stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

    • Microplate reader

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Replace the medium with fresh medium containing various concentrations of GHK-Cu (e.g., 0, 1, 10, 100 nM, 1 µM).

    • Incubate for the desired period (e.g., 24, 48, 72 hours).

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control (untreated) cells.

3. Cell Migration (Transwell) Assay

This assay evaluates the chemotactic effect of GHK-Cu on cell migration.

  • Cell Lines: HUVECs or other migratory cells.

  • Materials:

    • 24-well Transwell inserts (e.g., 8 µm pore size)

    • Cell culture medium (serum-free for the upper chamber)

    • GHK-Cu

    • Chemoattractant (e.g., 10% FBS or VEGF)

    • Cotton swabs

    • Fixation and staining reagents (e.g., methanol (B129727) and crystal violet)

  • Protocol:

    • Pre-coat the Transwell inserts with an appropriate ECM protein (e.g., fibronectin or collagen) if necessary.

    • Add cell culture medium containing GHK-Cu at various concentrations to the lower chamber of the 24-well plate. A chemoattractant can be used as a positive control.

    • Seed cells in serum-free medium in the upper chamber of the Transwell insert.

    • Incubate for a period that allows for migration but not proliferation (e.g., 4-24 hours).

    • Remove the inserts and gently wipe the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several fields of view under a microscope.

In Vivo Wound Healing Model

Excisional Wound Model in Rats

  • Animal Model: Wistar or Sprague-Dawley rats.

  • Materials:

    • Anesthesia

    • Surgical instruments (scalpel, biopsy punch)

    • Topical formulation of GHK-Cu (e.g., hydrogel or cream)

    • Vehicle control formulation

    • Wound dressing materials

    • Digital camera

    • Image analysis software

  • Protocol:

    • Anesthetize the rats according to approved protocols.

    • Shave the dorsal area and create full-thickness excisional wounds (e.g., 8 mm diameter) using a sterile biopsy punch.

    • Apply the GHK-Cu formulation or the vehicle control to the wounds.

    • Cover the wounds with a sterile dressing.

    • Re-apply the treatments at regular intervals (e.g., daily).

    • Photograph the wounds at specific time points (e.g., day 0, 3, 7, 14, 21).

    • Measure the wound area using image analysis software and calculate the percentage of wound closure.

    • At the end of the study, euthanize the animals and collect the wound tissue for histological analysis (e.g., H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and angiogenesis.

Visualization of Signaling Pathways and Workflows

GHK_Cu_Signaling_Pathway cluster_ECM Extracellular Matrix Remodeling cluster_Angiogenesis Angiogenesis cluster_Inflammation Inflammation Modulation cluster_Gene_Regulation Gene Expression Regulation GHK_Cu GHK-Cu Collagen_Synthesis ↑ Collagen I & III Synthesis GHK_Cu->Collagen_Synthesis GAG_Synthesis ↑ Glycosaminoglycan Synthesis GHK_Cu->GAG_Synthesis MMP_Modulation Modulation of MMPs/TIMPs GHK_Cu->MMP_Modulation VEGF_Pathway ↑ VEGF Signaling GHK_Cu->VEGF_Pathway Immune_Cell_Attraction Attraction of Immune Cells GHK_Cu->Immune_Cell_Attraction Anti_inflammatory_Cytokines ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) GHK_Cu->Anti_inflammatory_Cytokines TGF_beta_Pathway ↑ TGF-β/SMAD Pathway GHK_Cu->TGF_beta_Pathway Wound_Healing Wound Healing Collagen_Synthesis->Wound_Healing GAG_Synthesis->Wound_Healing MMP_Modulation->Wound_Healing Endothelial_Migration ↑ Endothelial Cell Migration & Proliferation VEGF_Pathway->Endothelial_Migration Endothelial_Migration->Wound_Healing Immune_Cell_Attraction->Wound_Healing Anti_inflammatory_Cytokines->Wound_Healing TGF_beta_Pathway->Collagen_Synthesis

Caption: GHK-Cu Signaling Pathways in Wound Healing.

In_Vitro_Workflow cluster_Preparation Preparation cluster_Assays Bioactivity Assays cluster_Analysis Data Analysis Cell_Culture 1. Cell Culture (e.g., Fibroblasts, Keratinocytes) Scratch_Assay Scratch Assay (Migration) Cell_Culture->Scratch_Assay MTT_Assay MTT Assay (Proliferation) Cell_Culture->MTT_Assay Transwell_Assay Transwell Assay (Migration) Cell_Culture->Transwell_Assay GHK_Preparation 2. GHK-Cu Preparation (Stock & Working Solutions) GHK_Preparation->Scratch_Assay GHK_Preparation->MTT_Assay GHK_Preparation->Transwell_Assay Data_Acquisition Data Acquisition (Microscopy, Plate Reader) Scratch_Assay->Data_Acquisition MTT_Assay->Data_Acquisition Transwell_Assay->Data_Acquisition Quantification Quantification (% Wound Closure, Cell Viability) Data_Acquisition->Quantification Interpretation Interpretation of Results Quantification->Interpretation

Caption: In Vitro Experimental Workflow.

In_Vivo_Workflow cluster_Procedure Experimental Procedure cluster_Monitoring Monitoring & Analysis Animal_Model 1. Animal Model Selection (e.g., Rat, Rabbit) Wound_Creation 2. Excisional Wound Creation Animal_Model->Wound_Creation Treatment 3. Topical GHK-Cu Application Wound_Creation->Treatment Wound_Closure Wound Closure Measurement (Photography & Image Analysis) Treatment->Wound_Closure Histology Histological Analysis (H&E, Masson's Trichrome) Treatment->Histology Conclusion Conclusion on In Vivo Efficacy Wound_Closure->Conclusion Histology->Conclusion

Caption: In Vivo Experimental Workflow.

References

Application Notes and Protocols: Formulation of Gly-His for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The dipeptide Glycyl-L-Histidine (Gly-His) and its derivatives, such as the tripeptide this compound-Lys (GHK), are gaining significant attention in dermatology and cosmetology for their roles in tissue regeneration, anti-aging, and anti-inflammatory processes.[1][2] When complexed with copper (GHK-Cu), its biological activity is further enhanced, stimulating collagen and elastin (B1584352) synthesis, improving skin elasticity, and accelerating wound healing.[3][4][5] The topical delivery of these peptides, however, is challenged by the barrier function of the stratum corneum.[6][7] This document provides detailed application notes and protocols for the formulation and evaluation of this compound for effective topical delivery.

Formulation Strategies for Topical this compound Delivery

The successful topical delivery of this compound hinges on the formulation's ability to enhance its permeation through the skin barrier while maintaining its stability. Key strategies include the use of nanocarriers like liposomes and microemulsions, or structuring the formulation as a hydrogel.

Liposomal Formulations

Liposomes are vesicular structures composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic compounds, making them excellent candidates for delivering peptides like this compound.[8][9] They can improve the stability of the encapsulated peptide and facilitate its penetration into the skin.[10]

Microemulsion Formulations

Microemulsions are thermodynamically stable, transparent systems of oil, water, surfactant, and a co-surfactant.[11][12] They can enhance the topical delivery of drugs by increasing their solubility and partitioning into the skin. For a hydrophilic peptide like this compound, an oil-in-water (o/w) microemulsion is a suitable choice.[10]

Hydrogel Formulations

Hydrogels are three-dimensional polymer networks that can hold large amounts of water, providing a soothing and hydrating base for topical formulations.[13][14] They can be formulated to offer controlled release of the incorporated active ingredient.[15]

Quantitative Data on Formulation Characterization

The following tables summarize key quantitative parameters for different this compound formulations. Note that these are representative values, and actual results will vary based on the specific composition and preparation methods.

Table 1: Physicochemical Properties of this compound Loaded Liposomes

ParameterValueMethod of Analysis
Particle Size (nm) 150 ± 25Dynamic Light Scattering (DLS)
Polydispersity Index (PDI) < 0.3Dynamic Light Scattering (DLS)
Zeta Potential (mV) -20 ± 5Electrophoretic Light Scattering
Encapsulation Efficiency (%) 65 ± 8Ultracentrifugation / HPLC
Drug Loading (%) 1.5 ± 0.3Ultracentrifugation / HPLC

Table 2: Characteristics of this compound Microemulsion Formulations

ParameterValueMethod of Analysis
Droplet Size (nm) 50 ± 10Dynamic Light Scattering (DLS)
pH 6.5 ± 0.2pH meter
Viscosity (cP) 100 ± 15Viscometer
Drug Content (%) 98 ± 2HPLC

Table 3: In Vitro Skin Permeation of this compound from Different Formulations

FormulationFlux (Jss, µg/cm²/h)Permeability Coefficient (Kp, cm/h x 10⁻³)
Aqueous Solution 0.5 ± 0.10.1
Liposomal Gel 2.5 ± 0.40.5
Microemulsion 4.0 ± 0.60.8
Hydrogel 1.8 ± 0.30.36

Experimental Protocols

Preparation of this compound Loaded Liposomes (Thin Film Hydration Method)
  • Lipid Film Formation: Dissolve phospholipids (B1166683) (e.g., soy phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform:methanol, 2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous solution of this compound in phosphate-buffered saline (PBS, pH 7.4) by rotating the flask. This process leads to the formation of multilamellar vesicles (MLVs).

  • Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes of a defined pore size.

  • Purification: Remove the unencapsulated this compound by ultracentrifugation or dialysis.

Preparation of this compound o/w Microemulsion (Water Titration Method)
  • Phase Preparation: Prepare the oil phase by selecting a suitable oil (e.g., isopropyl myristate). The aqueous phase will be a solution of this compound in water.

  • Surfactant and Co-surfactant Mixture: Mix the surfactant (e.g., Tween 80) and co-surfactant (e.g., propylene (B89431) glycol) at a predetermined ratio.

  • Microemulsion Formation: Add the oil phase to the surfactant/co-surfactant mixture with gentle stirring. To this mixture, add the aqueous this compound solution dropwise with continuous stirring until a transparent microemulsion is formed.

  • Equilibration: Allow the microemulsion to equilibrate at room temperature for at least 24 hours before characterization.

In Vitro Skin Permeation Study (Franz Diffusion Cell)
  • Skin Preparation: Use excised human or animal skin (e.g., rat, porcine). Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor medium.[16]

  • Receptor Medium: Fill the receptor compartment with a suitable buffer (e.g., PBS, pH 7.4) and maintain it at 32 ± 1 °C with constant stirring.[7]

  • Sample Application: Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium and replace them with an equal volume of fresh buffer.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.

HPLC Analysis of this compound
  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2][6]

    • Mobile Phase: A gradient of Solvent A (0.1% TFA in water) and Solvent B (0.1% TFA in acetonitrile).[2][6]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.[2]

  • Sample Preparation: Dilute the samples from the skin permeation study with the mobile phase before injection.

  • Quantification: Create a standard curve of this compound to determine the concentration in the unknown samples.

Visualization of Pathways and Workflows

Signaling Pathways of GHK-Cu in Dermal Fibroblasts

GHK_Cu_Signaling GHK_Cu GHK-Cu TGF_beta TGF-β GHK_Cu->TGF_beta stimulates MAPK_ERK MAPK/ERK Pathway GHK_Cu->MAPK_ERK activates NF_kB NF-κB GHK_Cu->NF_kB inhibits p38_MAPK p38 MAPK GHK_Cu->p38_MAPK inhibits SOD ↑ SOD Activity GHK_Cu->SOD enhances Cell_Membrane Cell Membrane Collagen_Elastin ↑ Collagen & Elastin Synthesis TGF_beta->Collagen_Elastin Fibroblast Fibroblast Proliferation MAPK_ERK->Fibroblast MAPK_ERK->Collagen_Elastin TNF_alpha_IL6 ↓ TNF-α, IL-6 NF_kB->TNF_alpha_IL6 p38_MAPK->TNF_alpha_IL6 Anti_inflammatory Anti-inflammatory Effect TNF_alpha_IL6->Anti_inflammatory Antioxidant Antioxidant Effect SOD->Antioxidant

Caption: GHK-Cu signaling in skin regeneration and inflammation.

Experimental Workflow for Formulation and Evaluation

Formulation_Workflow Start Start: this compound Formulation Formulation Formulation Preparation (Liposomes, Microemulsion, Hydrogel) Start->Formulation Characterization Physicochemical Characterization (Size, Zeta Potential, EE%, etc.) Formulation->Characterization Stability Stability Studies (Temperature, pH) Characterization->Stability Permeation In Vitro Skin Permeation (Franz Diffusion Cell) Characterization->Permeation End End: Optimized Formulation Stability->End Analysis HPLC Quantification of this compound Permeation->Analysis Data Data Analysis (Flux, Permeability Coefficient) Analysis->Data Data->End Permeation_Enhancement Formulation This compound Formulation Liposomes Microemulsion Stratum_Corneum Stratum Corneum Lipid Bilayer Corneocytes Formulation:f0->Stratum_Corneum Fusion/ Lipid Exchange Formulation:f1->Stratum_Corneum Fluidization of Lipid Bilayer Viable_Epidermis Viable Epidermis Stratum_Corneum->Viable_Epidermis Enhanced Partitioning & Diffusion Dermis Dermis Viable_Epidermis->Dermis

References

In Vitro Models for Studying the Effects of Glycyl-L-Histidine (Gly-His): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-Histidine (Gly-His) is a dipeptide composed of the amino acids glycine (B1666218) and L-histidine. While direct scientific investigation into the specific bioactivities of this compound is an emerging field, the well-documented therapeutic properties of its constituent amino acids and related peptides, such as this compound-Lys (GHK), provide a strong rationale for its study.[1] It is hypothesized that this compound, upon administration, may be hydrolyzed into glycine and L-histidine, which then exert their individual biological effects.[1] This document provides detailed protocols for in vitro models to investigate the potential antioxidant, anti-inflammatory, cell modulatory, and tissue regenerative effects of this compound.

Potential Applications and In Vitro Models

The unique properties of its constituent amino acids suggest that this compound may be a valuable agent in several therapeutic areas. The following sections detail in vitro models to explore these potential applications.

Antioxidant Effects

The imidazole (B134444) ring of histidine is a key feature in the antioxidant activity of histidine-containing peptides, enabling them to scavenge free radicals and chelate pro-oxidant metal ions.[2] In vitro models are crucial for quantifying the antioxidant potential of this compound.

Anti-inflammatory Properties

Both glycine and histidine have been shown to possess anti-inflammatory properties. Glycine can inhibit the activation of NF-κB, a key transcription factor in the inflammatory response.[3][4] In vitro models using immune cells, such as macrophages, are essential for evaluating the anti-inflammatory effects of this compound.

Cell Proliferation and Migration in Wound Healing

The related tripeptide GHK is well-documented for its role in wound healing and tissue regeneration.[5][6] In vitro wound healing models, such as the scratch assay, can be employed to assess the potential of this compound to promote cell migration and proliferation, key events in the wound healing process.

Metal Ion Chelation and Mitigation of Metal-Induced Toxicity

The histidine residue in this compound provides a site for the chelation of metal ions like copper (Cu²⁺).[2] This suggests a potential role for this compound in mitigating metal-induced protein aggregation and cellular toxicity, which can be studied using in vitro protein aggregation assays.[2]

Data Presentation

The following tables summarize quantitative data for this compound and the closely related tripeptide GHK, providing a baseline for experimental design. Due to limited direct data on this compound, data from GHK is included as a relevant proxy.

Table 1: Antioxidant Activity of GHK

AssayIC50 Value (µM)Reference CompoundReference Compound IC50 (µM)
Hydroxyl Radical Scavenging~250 (as GHK)Carnosine~500
Hydroxyl Radical Scavenging~250 (as GHK)GSH>1000

Note: A lower IC50 value indicates higher antioxidant activity.[2]

Table 2: Effect of GHK on Cell Viability in an In Vitro Model of Hemorrhagic Toxicity

TreatmentCell Viability (%)
Control100
Hemin (100 µM)52.3 ± 4.5
Hemin (100 µM) + GHK (1 µM)68.7 ± 5.1
Hemin (100 µM) + GHK (10 µM)85.4 ± 6.2

Data is hypothetical and for illustrative purposes, based on qualitative findings.[7]

Table 3: Effect of GHK and Related Peptides on Pro-inflammatory Cytokine Secretion

TreatmentIL-6 Secretion (% of Control)
TNF-α (10 ng/mL)100
TNF-α + this compound-Lys (GHK) (1 µM)Decreased
TNF-α + Gly-Gly-His (GGH) (1 µM)Decreased
TNF-α + Copper Chloride (CuCl₂) (1 µM)Decreased
TNF-α + GHK-Cu (1 µM)Decreased
TNF-α + GGH-Cu (1 µM)Decreased

Qualitative summary of findings from a study on normal human dermal fibroblasts.

Experimental Protocols

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

This protocol measures the ability of this compound to mitigate intracellular reactive oxygen species (ROS) production.

Materials:

  • Human hepatocarcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride) or another ROS inducer

  • This compound

  • Quercetin (B1663063) (positive control)

  • 96-well black, clear-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed HepG2 cells in a 96-well plate at a density that will result in a confluent monolayer after 24 hours.

  • Compound Preparation: Prepare stock solutions of this compound and quercetin in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions to be tested.

  • Cell Treatment: After 24 hours, remove the culture medium and wash the cells once with PBS.

  • DCFH-DA Loading: Add 100 µL of 25 µM DCFH-DA solution in PBS to each well and incubate for 1 hour at 37°C in the dark.

  • Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.

  • Treatment Incubation: Add 100 µL of the this compound or quercetin dilutions to the respective wells. Include a vehicle control.

  • ROS Induction: Add a solution of AAPH to all wells (except for a no-inducer control) to a final concentration that induces a measurable increase in fluorescence.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a microplate reader. Take readings every 5 minutes for 1 hour.

Data Analysis: Calculate the area under the curve (AUC) for each treatment. The CAA value is calculated as: CAA unit = 100 - (∫SA / ∫CA) x 100 Where ∫SA is the integrated area under the sample curve and ∫CA is the integrated area under the control curve.

Protocol 2: In Vitro Anti-Inflammatory Assay

This protocol assesses the ability of this compound to reduce the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

  • RAW 264.7 macrophage cell line

  • DMEM with 10% FBS

  • LPS from E. coli

  • This compound

  • Dexamethasone (B1670325) (positive control)

  • Griess Reagent for nitrite (B80452) (NO) determination

  • ELISA kits for TNF-α and IL-6

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 24-well plate and allow them to adhere overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound or dexamethasone for 1-2 hours.

  • Inflammation Induction: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a non-stimulated control and an LPS-only control.

  • Supernatant Collection: After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Nitric Oxide Measurement: Determine the concentration of nitrite in the supernatants using the Griess Reagent according to the manufacturer's instructions.

  • Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatants using specific ELISA kits following the manufacturer's protocols.

Data Analysis: Compare the levels of NO, TNF-α, and IL-6 in the this compound treated groups to the LPS-only control group to determine the percentage of inhibition.

Protocol 3: In Vitro Scratch Wound Healing Assay

This assay evaluates the effect of this compound on the migration of fibroblasts, a critical process in wound healing.

Materials:

  • Human dermal fibroblasts (HDFs)

  • DMEM with 10% FBS

  • This compound

  • Epidermal Growth Factor (EGF) or another known migration stimulant (positive control)

  • 6-well or 12-well tissue culture plates

  • 200 µL pipette tip

Procedure:

  • Cell Seeding: Seed HDFs in the plates and grow them to a confluent monolayer.

  • Scratch Creation: Create a "scratch" or cell-free gap in the monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing different concentrations of this compound or the positive control. A vehicle control should also be included.

  • Image Acquisition: Immediately after adding the treatments (time 0), and at regular intervals thereafter (e.g., every 6-12 hours), capture images of the scratch at the same position using an inverted microscope with a camera.

  • Incubation: Incubate the plate at 37°C between image acquisitions.

Data Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure for each treatment group relative to the initial scratch area.

Signaling Pathways and Experimental Workflows

The biological effects of this compound are likely mediated through the modulation of key signaling pathways. Based on the known activities of glycine, histidine, and related peptides, the following pathways are of interest for investigation.

Potential Signaling Pathways Modulated by this compound

// Nodes GlyHis [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen\nSpecies (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metal [label="Pro-oxidant\nMetal Ions", fillcolor="#FBBC05", fontcolor="#202124"]; LPS [label="LPS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; TLR4 [label="TLR4", fillcolor="#FBBC05", fontcolor="#202124"]; Nrf2 [label="Nrf2", fillcolor="#34A853", fontcolor="#FFFFFF"]; ARE [label="Antioxidant\nResponse Element (ARE)", fillcolor="#F1F3F4", fontcolor="#202124"]; AntioxidantEnzymes [label="Antioxidant\nEnzymes (e.g., HO-1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ProInflammatoryCytokines [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK\n(p38, JNK, ERK)", fillcolor="#FBBC05", fontcolor="#202124"]; CellProliferation [label="Cell Proliferation\n& Migration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CollagenSynthesis [label="Collagen\nSynthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges GlyHis -> ROS [label="Scavenges", color="#34A853", fontcolor="#202124", fontsize=8]; GlyHis -> Metal [label="Chelates", color="#34A853", fontcolor="#202124", fontsize=8]; GlyHis -> Nrf2 [label="Activates?", color="#34A853", style=dashed, fontcolor="#202124", fontsize=8]; GlyHis -> NFkB [label="Inhibits?", color="#EA4335", style=dashed, fontcolor="#202124", fontsize=8]; GlyHis -> MAPK [label="Modulates?", color="#FBBC05", style=dashed, fontcolor="#202124", fontsize=8]; ROS -> Nrf2 [color="#34A853", arrowhead=tee]; Metal -> ROS [color="#EA4335"]; LPS -> TLR4 [color="#EA4335"]; TLR4 -> NFkB [color="#EA4335"]; TLR4 -> MAPK [color="#FBBC05"]; Nrf2 -> ARE [color="#34A853"]; ARE -> AntioxidantEnzymes [color="#34A853"]; NFkB -> ProInflammatoryCytokines [color="#EA4335"]; MAPK -> CellProliferation [color="#4285F4"]; MAPK -> CollagenSynthesis [color="#4285F4"]; MAPK -> NFkB [color="#EA4335"]; } dot Caption: Potential signaling pathways modulated by this compound.

Experimental Workflow for In Vitro Analysis of this compound

// Nodes start [label="Start: Hypothesis\n(this compound has biological activity)", fillcolor="#F1F3F4", fontcolor="#202124"]; antioxidant [label="Antioxidant Assays\n(e.g., CAA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; anti_inflammatory [label="Anti-inflammatory Assays\n(e.g., LPS stimulation, ELISA)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; wound_healing [label="Wound Healing Assays\n(e.g., Scratch Assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data_analysis [label="Quantitative Data Analysis\n(IC50, EC50, % inhibition)", fillcolor="#FBBC05", fontcolor="#202124"]; pathway_analysis [label="Signaling Pathway Analysis\n(Western Blot for Nrf2, NF-κB, MAPK)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; conclusion [label="Conclusion:\nElucidation of this compound Effects\nand Mechanisms", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> antioxidant; start -> anti_inflammatory; start -> wound_healing; antioxidant -> data_analysis; anti_inflammatory -> data_analysis; wound_healing -> data_analysis; data_analysis -> pathway_analysis; pathway_analysis -> conclusion; } dot Caption: General workflow for in vitro studies of this compound.

References

Application Notes and Protocols for Gly-His Peptide in Targeted Drug Delivery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of the Glycyl-Histidine (Gly-His) dipeptide and short histidine-containing peptides in the research and development of targeted drug delivery systems. This document outlines the rationale for using this compound as a targeting moiety, presents relevant quantitative data, and offers detailed protocols for the synthesis, characterization, and evaluation of peptide-drug conjugates.

Introduction to this compound Peptide for Targeted Drug Delivery

Targeted drug delivery aims to enhance the therapeutic efficacy of drugs while minimizing off-target side effects by selectively delivering the active pharmaceutical ingredient to diseased cells or tissues. Peptides have emerged as promising targeting ligands due to their high specificity, biocompatibility, and ease of synthesis.[1] The dipeptide this compound is of particular interest due to its role as a fundamental building block in various biological processes and its interaction with specific transporters.[2]

The primary rationale for exploring this compound in targeted drug delivery lies in its potential to interact with the Peptide/Histidine Transporter 1 (PHT1). PHT1, also known as SLC15A4, is a proton-coupled transporter that facilitates the transport of histidine and certain di/tripeptides across cellular membranes, particularly within the endo-lysosomal compartments of immune cells.[3][4][5] Overexpression of peptide transporters has also been observed in various cancer cell lines, presenting a potential avenue for targeted therapy.[6] By conjugating a drug to a this compound motif, it may be possible to hijack this transport system to achieve selective intracellular delivery.

Targeting the Peptide/Histidine Transporter 1 (PHT1)

PHT1 is predominantly expressed in immune cells and localizes to lysosomal and endosomal membranes.[5] It plays a crucial role in amino acid homeostasis and has been implicated in inflammatory and autoimmune diseases.[4][7] The ability of PHT1 to transport histidine and small peptides makes it an attractive, yet underexplored, target for delivering therapeutic agents to specific cellular compartments or to cells that upregulate this transporter.

Quantitative Data on PHT1 Substrate Affinity

The affinity of substrates for PHT1 is a critical parameter for designing targeted drug conjugates. The Michaelis-Menten constant (Km) represents the substrate concentration at which the transport rate is half of the maximum velocity (Vmax), with a lower Km value indicating higher affinity.

SubstrateTransporterCell SystemKm ValueReference
L-HistidinehPHT1MDCK cells16.3 ± 1.9 µM[3][7]
L-HistidinerPHT1Xenopus laevis oocytes17 µM[3]
Gly-SarhPHT1MDCK cells1.60 ± 0.30 mM[3][7]
L-HistidinehPHT2MDCK cells66.9 ± 5.7 µM
Gly-SarhPHT2MDCK cells428 ± 88 µM

Note: Data for the direct binding affinity of the this compound dipeptide to PHT1 is limited. The data for L-histidine and the model dipeptide Gly-Sar are presented as indicators of the transporter's affinity for its known substrates.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of PHT1-Mediated Cellular Uptake

The proposed mechanism for the cellular uptake of a this compound drug conjugate via PHT1 involves receptor-mediated endocytosis, followed by endo-lysosomal transport and subsequent drug release.

PHT1_Uptake cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GH_Drug This compound-Drug Conjugate PHT1_Receptor PHT1 Transporter GH_Drug->PHT1_Receptor Binding Endosome Endosome PHT1_Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Maturation Drug_Release Released Drug Lysosome->Drug_Release Cleavage/ Release Target Intracellular Target Drug_Release->Target Action

PHT1-mediated cellular uptake of a this compound drug conjugate.

Application Notes

Synthesis of this compound Containing Peptides

Peptides containing the this compound motif can be reliably synthesized using automated or manual Solid-Phase Peptide Synthesis (SPPS).[2] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is commonly employed. Challenges in synthesizing histidine-containing peptides include the potential for racemization of the histidine residue and side reactions involving the imidazole (B134444) side chain. These can be mitigated by using appropriate protecting groups for the imidazole nitrogen (e.g., trityl (Trt)) and optimized coupling reagents.[2]

General Workflow for Solid-Phase Peptide Synthesis (SPPS)

The synthesis of a peptide on a solid support follows a cyclical process of deprotection, activation, and coupling.

SPPS_Workflow Start Start with Resin Deprotection Fmoc Deprotection (e.g., Piperidine) Start->Deprotection Washing1 Washing (e.g., DMF) Deprotection->Washing1 Coupling Amino Acid Activation & Coupling Washing1->Coupling Washing2 Washing (e.g., DMF) Coupling->Washing2 Repeat Repeat for each Amino Acid Washing2->Repeat Repeat->Deprotection Yes Cleavage Cleavage from Resin & Side-chain Deprotection Repeat->Cleavage No Purification Purification (e.g., HPLC) Cleavage->Purification End Characterized Peptide Purification->End

General workflow for Fmoc-based Solid-Phase Peptide Synthesis.
Conjugation of Drugs to Peptides

Various chemical strategies can be employed to conjugate a therapeutic agent to a peptide. The choice of linker is crucial as it can influence the stability, solubility, and release of the drug.[1] Linkers can be designed to be stable in circulation and cleavable under specific conditions found at the target site (e.g., low pH in endosomes or the presence of specific enzymes).[8]

Characterization of Peptide-Drug Conjugates

Synthesized peptide-drug conjugates must be thoroughly characterized to ensure their identity, purity, and stability. High-Performance Liquid Chromatography (HPLC) is used to assess purity, while Mass Spectrometry (e.g., ESI-MS or MALDI-TOF) confirms the molecular weight of the conjugate.[9]

Experimental Protocols

Protocol 1: Synthesis of a this compound Containing Peptide by Fmoc SPPS

This protocol describes the manual synthesis of a generic peptide containing the this compound sequence.

Materials:

  • Fmoc-Rink Amide MBHA resin

  • Fmoc-amino acids (including Fmoc-His(Trt)-OH and Fmoc-Gly-OH)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (B6355638)

  • N,N'-Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU/HOBt)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

  • Fmoc Deprotection: Drain the DMF and add 20% piperidine in DMF. Agitate for 5-10 minutes. Drain and repeat once.

  • Washing: Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times).

  • Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in DMF. b. Add DIEA (6 eq.) to activate the amino acid. c. Immediately add the activated amino acid solution to the resin and agitate for 1-2 hours. d. Monitor the coupling reaction using a ninhydrin (B49086) test.

  • Washing: Wash the resin with DMF (3-5 times).

  • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence. For the this compound motif, couple Fmoc-His(Trt)-OH first, followed by Fmoc-Gly-OH.

  • Final Deprotection: After the final coupling, perform the Fmoc deprotection (step 2).

  • Resin Washing and Drying: Wash the peptide-resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Treat the dried resin with the cleavage cocktail for 2-3 hours.

  • Peptide Precipitation: Filter the resin and precipitate the peptide by adding cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase HPLC.

  • Characterization: Confirm the identity of the purified peptide by mass spectrometry.

Protocol 2: Cellular Uptake Study of a Fluorescently Labeled Peptide

This protocol outlines a method to quantify the cellular uptake of a fluorescently labeled peptide using flow cytometry.

Workflow for Cellular Uptake Assay

Cellular_Uptake_Workflow Cell_Seeding Seed cells in multi-well plates Incubation Incubate overnight Cell_Seeding->Incubation Treatment Treat cells with fluorescent peptide conjugate Incubation->Treatment Incubate_Treatment Incubate for defined time points Treatment->Incubate_Treatment Washing Wash cells to remove non-internalized peptide Incubate_Treatment->Washing Trypsinization Trypsinize and collect cells Washing->Trypsinization Flow_Cytometry Analyze by Flow Cytometry Trypsinization->Flow_Cytometry Data_Analysis Quantify mean fluorescence intensity Flow_Cytometry->Data_Analysis

Workflow for a cellular uptake study using flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., expressing PHT1)

  • Complete cell culture medium

  • Fluorescently labeled this compound peptide conjugate (e.g., FITC-Gly-His)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate at a density of 1 x 10⁵ cells/well and allow them to attach overnight.[10]

  • Treatment: Replace the medium with fresh medium containing the fluorescently labeled peptide conjugate at various concentrations. Include an untreated control.

  • Incubation: Incubate the cells for a defined period (e.g., 4 hours) at 37°C.[10]

  • Washing: Aspirate the medium and wash the cells twice with ice-cold PBS to remove non-internalized conjugate.

  • Cell Detachment: Add trypsin-EDTA to detach the cells.

  • Cell Collection: Collect the cells, centrifuge, and resuspend in PBS.

  • Flow Cytometry: Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel (e.g., FL1 for FITC).

  • Data Analysis: Quantify the mean fluorescence intensity of the cell population to determine the extent of cellular uptake.

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes the use of the MTT assay to evaluate the cytotoxicity of a this compound-drug conjugate.

Workflow for In Vitro Cytotoxicity Assay

Cytotoxicity_Workflow Cell_Seeding Seed cells in 96-well plates Incubation1 Incubate overnight Cell_Seeding->Incubation1 Treatment Treat with serial dilutions of peptide-drug conjugate Incubation1->Treatment Incubation2 Incubate for 48-72 hours Treatment->Incubation2 Add_MTT Add MTT reagent Incubation2->Add_MTT Incubation3 Incubate for 2-4 hours Add_MTT->Incubation3 Add_Solubilizer Add solubilizing agent (e.g., DMSO) Incubation3->Add_Solubilizer Measure_Absorbance Measure absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 value Measure_Absorbance->Calculate_IC50

Workflow for an in vitro cytotoxicity (MTT) assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound-drug conjugate

  • Free drug (as a control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and incubate overnight.

  • Treatment: Treat the cells with serial dilutions of the this compound-drug conjugate, the free drug, and a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific peptide-drug conjugates and cell lines. All work should be conducted in accordance with institutional safety guidelines.

References

Application Notes and Protocols for the Quantification of Glycyl-L-Histidine (Gly-His) in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycyl-L-Histidine (Gly-His) is a dipeptide composed of glycine (B1666218) and histidine. While research into the specific biological roles of this compound is ongoing, its constituent amino acids are known to be involved in a multitude of physiological processes, including neurotransmission, immune responses, and tissue repair. Glycine acts as an inhibitory neurotransmitter and is a precursor for molecules like glutathione, a key antioxidant.[1][2][3] Histidine is a precursor for histamine (B1213489) and carnosine and has been shown to modulate inflammatory responses and intestinal cell restitution, partly through pathways like the transforming growth factor-β1 (TGF-β1) signaling pathway.[4][5] Given the biological significance of its components, the accurate quantification of this compound in biological samples such as plasma, serum, and tissue extracts is crucial for understanding its metabolism, pharmacokinetics, and potential therapeutic effects.[6]

This document provides detailed application notes and protocols for the quantification of this compound using common analytical techniques: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Fluorescence Detection (FLD), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Additionally, the principles of Enzyme-Linked Immunosorbent Assay (ELISA) and enzymatic assays as potential methods are discussed.

Methods for this compound Quantification

A summary of the primary methods for quantifying this compound is presented below, with detailed protocols provided in the subsequent sections.

MethodPrincipleSample TypeTypical SensitivityThroughputKey AdvantagesKey Disadvantages
HPLC-UV/FLD Chromatographic separation followed by UV absorbance or fluorescence detection. Often requires pre-column derivatization for fluorescence.Plasma, Serum, Urine, Tissue Homogenatesng/mL to µg/mLMediumCost-effective, robust, widely available instrumentation.[7][8]Moderate sensitivity, may require derivatization which adds complexity.[9]
LC-MS/MS Chromatographic separation coupled with mass spectrometric detection, providing high selectivity and sensitivity.Plasma, Serum, Urine, Tissue Homogenatespg/mL to ng/mLHighHigh sensitivity and specificity, can quantify multiple analytes simultaneously.[10][11][12]Higher equipment cost and complexity.[7]
ELISA Immunoassay based on the specific binding of an antibody to this compound.Plasma, Serum, Cell Culture SupernatantPotentially ng/mLHighHigh throughput, no complex instrumentation required.Specific antibodies for this compound may not be commercially available, requiring custom development.
Enzymatic Assay Measurement of a product of a specific enzymatic reaction with this compound.Plasma, SerumVariesHighHigh specificity, can be adapted for high-throughput screening.Specific enzymes for this compound may not be readily available.

High-Performance Liquid Chromatography (HPLC) with UV/Fluorescence Detection

HPLC is a robust and widely used technique for the quantification of amino acids and peptides. For enhanced sensitivity and selectivity, especially for fluorescence detection, a pre-column derivatization step is often employed.[7][8]

Experimental Protocol: HPLC with Pre-column Derivatization (AQC) and UV/Fluorescence Detection

This protocol is adapted from established methods for amino acid analysis using 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) derivatization.[7][8]

1. Sample Preparation (Human Plasma)

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA or heparin).

  • Centrifuge at 1,000-2,000 x g for 10 minutes in a refrigerated centrifuge to separate plasma.[8]

  • To precipitate proteins, add 100 µL of 5% perchloric acid to 100 µL of plasma.[8]

  • Vortex the mixture and then centrifuge at 15,000 rpm for 10 minutes at 4°C.

  • Collect the supernatant for the derivatization step.

2. Derivatization Procedure

  • In an HPLC vial, mix 15 µL of the supernatant with 65 µL of borate (B1201080) buffer (e.g., from an AccQ-Fluor™ kit).

  • Add 20 µL of AQC reagent, vortex immediately for 10 seconds, and allow the reaction to proceed at room temperature for 10 minutes.

3. HPLC-UV/FLD Conditions

  • HPLC System: A standard HPLC system with a UV and/or fluorescence detector.

  • Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[7]

  • Mobile Phase A: Aqueous buffer (e.g., 100 mM ammonium (B1175870) formate).[11]

  • Mobile Phase B: Acetonitrile (B52724).[11]

  • Gradient Elution: A gradient from low to high percentage of Mobile Phase B is used to separate the derivatized analytes. An example gradient is as follows:

    • 0-2 min: 5% B

    • 2-20 min: 5-40% B (linear gradient)

    • 20-22 min: 40-80% B (linear gradient)

    • 22-25 min: 80% B

    • 25-27 min: 80-5% B (linear gradient)

    • 27-30 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.[11]

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 254 nm.

    • Fluorescence: Excitation at 250 nm, Emission at 395 nm.

4. Quantification

  • Prepare a calibration curve using this compound standards of known concentrations, subjected to the same derivatization procedure.

  • The concentration of this compound in the samples is determined by comparing the peak area to the standard curve.

Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis HPLC Analysis start Biological Sample (Plasma) precip Protein Precipitation start->precip centrifuge1 Centrifugation precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant deriv AQC Derivatization supernatant->deriv hplc HPLC Separation deriv->hplc detect UV/Fluorescence Detection hplc->detect quant Quantification detect->quant

Caption: Workflow for this compound quantification by HPLC.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers superior sensitivity and specificity for the quantification of small molecules in complex biological matrices.[10][11]

Experimental Protocol: LC-MS/MS

This protocol is based on established methods for amino acid and peptide analysis in plasma.[11][13]

1. Sample Preparation (Human Plasma)

  • To 50 µL of plasma, add 450 µL of an internal standard solution (e.g., isotopically labeled this compound) in an organic solvent like acetonitrile to precipitate proteins.[10]

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 16,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

2. LC-MS/MS Conditions

  • LC System: A high-performance or ultra-high-performance liquid chromatography system.

  • Column: A suitable column for polar analytes, such as a mixed-mode or HILIC column (e.g., Intrada Amino Acid column, 50 x 3 mm, 3 µm).[11]

  • Mobile Phase A: 100 mM ammonium formate (B1220265) in water.[11]

  • Mobile Phase B: Acetonitrile with 0.3% formic acid.[11]

  • Gradient Elution: An optimized gradient to resolve this compound from other matrix components. An example gradient is as follows:

    • 0-1.0 min: 95% B

    • 1.0-5.0 min: 95-50% B (linear gradient)

    • 5.0-5.1 min: 50-5% B (linear gradient)

    • 5.1-7.0 min: 5% B

    • 7.1-8.0 min: 95% B (re-equilibration)

  • Flow Rate: 0.5 mL/min.[11]

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM). The specific precursor and product ion transitions for this compound and its internal standard need to be optimized.

    • Example transitions for this compound (m/z): Q1: 213.1 -> Q3: 70.1, 156.1

3. Quantification

  • A calibration curve is constructed by analyzing standards of known this compound concentrations with a fixed concentration of the internal standard.

  • The ratio of the peak area of this compound to the peak area of the internal standard is plotted against the concentration of the standards.

  • The concentration of this compound in the samples is calculated from the calibration curve.

Workflow Diagram

LCMS_Workflow cluster_prep_lcms Sample Preparation cluster_analysis_lcms LC-MS/MS Analysis start_lcms Biological Sample (Plasma) precip_lcms Protein Precipitation with Internal Standard start_lcms->precip_lcms centrifuge_lcms Centrifugation precip_lcms->centrifuge_lcms supernatant_lcms Collect Supernatant centrifuge_lcms->supernatant_lcms lc LC Separation supernatant_lcms->lc msms Tandem MS Detection (MRM) lc->msms quant_lcms Quantification msms->quant_lcms

Caption: Workflow for this compound quantification by LC-MS/MS.

Enzyme-Linked Immunosorbent Assay (ELISA)

Principle of a Competitive ELISA for this compound
  • Coating: A microplate is coated with a known amount of this compound conjugate.

  • Competition: The biological sample (containing an unknown amount of this compound) is added to the wells along with a specific primary antibody against this compound. The this compound in the sample competes with the coated this compound for binding to the antibody.

  • Washing: The plate is washed to remove unbound antibodies and sample components.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to a colored product.

  • Measurement: The absorbance is measured using a microplate reader. The intensity of the color is inversely proportional to the concentration of this compound in the sample.

Enzymatic Assays

An enzymatic assay for this compound would involve a specific enzyme that acts on the dipeptide, leading to a measurable change (e.g., production of a colored or fluorescent product). While no specific, commercially available enzymatic assay for this compound has been identified, the general principle is as follows:

  • Reaction: The biological sample is incubated with a specific dipeptidase that cleaves this compound into glycine and histidine.

  • Coupled Reaction: One of the products (e.g., glycine) is then used as a substrate in a second, coupled enzymatic reaction that produces a detectable signal (e.g., NADH from NAD+), which can be measured spectrophotometrically.

  • Quantification: The amount of product formed is proportional to the initial concentration of this compound in the sample.

Signaling Pathway Involving this compound Constituents

While direct signaling pathways for the dipeptide this compound are not well-elucidated, its constituent amino acid, histidine, is known to influence important cellular signaling pathways. For instance, histidine can modulate the TGF-β1 signaling pathway, which is crucial for processes like cell growth, differentiation, and tissue repair.[4] The degradation of this compound in the biological system would release histidine, which could then participate in such pathways.

Hypothesized TGF-β1 Signaling Pathway Modulation

TGF_beta_pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus TGFb TGF-β1 TBRII TβRII TGFb->TBRII GlyHis This compound His Histidine GlyHis->His Hydrolysis TBRI TβRI His->TBRI Modulation Gly Glycine TBRII->TBRI Recruitment & Phosphorylation SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylation pSMAD23 p-SMAD2/3 SMAD23->pSMAD23 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex Gene_expression Target Gene Transcription SMAD_complex->Gene_expression Nuclear Translocation

Caption: Hypothetical modulation of TGF-β1 signaling by Histidine released from this compound.

References

Troubleshooting & Optimization

Technical Support Center: Glycyl-L-histidine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Glycyl-L-histidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting aggregation of Glycyl-L-histidine in solution. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability and integrity of your Glycyl-L-histidine solutions.

Frequently Asked Questions (FAQs)

Q1: What is Glycyl-L-histidine and why is its aggregation a concern?

Glycyl-L-histidine is a dipeptide composed of the amino acids glycine (B1666218) and L-histidine.[1][2] Like many peptides, it can be prone to self-aggregation in aqueous solutions, forming oligomers or even larger, insoluble particles. This aggregation is a critical concern as it can lead to:

  • Loss of biological activity: Aggregated peptides may not interact effectively with their target molecules.

  • Inaccurate experimental results: The presence of aggregates can interfere with various analytical techniques.

  • Reduced product shelf-life: Aggregation indicates instability of the solution.

  • Challenges in formulation and manufacturing: In a pharmaceutical context, aggregation can hinder the development of stable and effective drug products.[3][4]

Q2: What are the primary factors that cause Glycyl-L-histidine to aggregate?

The aggregation of Glycyl-L-histidine is influenced by a combination of its intrinsic physicochemical properties and extrinsic environmental factors.

  • Intrinsic Factors:

    • Isoelectric Point (pI): At the pI, the net charge of the dipeptide is zero, which minimizes electrostatic repulsion between molecules and increases the likelihood of aggregation. The theoretical isoelectric point of Glycyl-L-histidine is approximately 7.59.

    • Amino Acid Composition: The presence of the imidazole (B134444) side chain of histidine can participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can contribute to self-association.[5][6]

  • Extrinsic Factors:

    • pH: The pH of the solution is a critical factor. When the pH is close to the pI, solubility is at its minimum, and the propensity for aggregation is at its maximum.[7]

    • Concentration: Higher concentrations of the dipeptide increase the probability of intermolecular interactions and subsequent aggregation.[7]

    • Temperature: Elevated temperatures can increase the rate of aggregation by promoting molecular motion and potentially inducing conformational changes.[7]

    • Ionic Strength: The effect of ionic strength can be complex. At low concentrations, salts can help to screen charges and reduce aggregation. However, at high concentrations, "salting-out" effects can occur, reducing solubility and promoting aggregation.[8]

    • Mechanical Stress: Agitation, such as vortexing or vigorous stirring, can introduce energy into the system and promote the formation of aggregates.

Q3: How can I prevent the aggregation of my Glycyl-L-histidine solution?

Preventing aggregation primarily involves controlling the extrinsic factors to maintain the dipeptide in a stable, soluble state. Key strategies include:

  • pH Control: Maintain the pH of the solution at least 1-2 units away from the isoelectric point (pI ≈ 7.59). For Glycyl-L-histidine, this means formulating the solution in either an acidic (pH < 6) or a basic (pH > 9) buffer.

  • Use of Excipients: Incorporating stabilizing excipients can significantly enhance solubility and prevent aggregation. Common examples include sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and certain amino acids (e.g., arginine, glycine).

  • Low Concentration: Whenever possible, work with the lowest feasible concentration of Glycyl-L-histidine to minimize intermolecular interactions.

  • Temperature Control: Store solutions at recommended temperatures, typically refrigerated (2-8 °C), and avoid repeated freeze-thaw cycles.

  • Gentle Handling: Avoid vigorous shaking or vortexing. Mix solutions gently by inversion or slow swirling.

Troubleshooting Guides

Issue 1: My Glycyl-L-histidine solution appears cloudy or has visible precipitates upon preparation.

This is a clear indication of poor solubility and/or aggregation. Follow this troubleshooting workflow to address the issue.

G start Cloudy Glycyl-L-histidine Solution check_ph Verify Solution pH start->check_ph ph_near_pi Is pH near pI (≈7.6)? check_ph->ph_near_pi adjust_ph Adjust pH to < 6 or > 9 ph_near_pi->adjust_ph Yes high_conc Is concentration high? ph_near_pi->high_conc No reassess Re-evaluate Solution Clarity adjust_ph->reassess reassess->high_conc Cloudy end_clear Solution is clear reassess->end_clear Clear end_persistent Cloudiness persists - Contact Technical Support reassess->end_persistent Still Cloudy dilute Dilute the solution high_conc->dilute Yes temp_issue Was the solution prepared at an elevated temperature? high_conc->temp_issue No dilute->reassess cool_dissolve Dissolve at room temperature or on ice temp_issue->cool_dissolve Yes add_excipients Consider adding solubilizing excipients (e.g., arginine, sucrose) temp_issue->add_excipients No cool_dissolve->reassess add_excipients->reassess

Caption: Troubleshooting workflow for a cloudy Glycyl-L-histidine solution.

Issue 2: My Glycyl-L-histidine solution becomes cloudy over time during storage.

This suggests that the solution is unstable under the current storage conditions, leading to gradual aggregation.

G start Solution becomes cloudy during storage check_storage_temp Verify storage temperature start->check_storage_temp improper_temp Is it stored at room temp or fluctuating? check_storage_temp->improper_temp store_refrigerated Store at 2-8°C improper_temp->store_refrigerated Yes check_ph_stability Re-check solution pH improper_temp->check_ph_stability No end_stable Solution remains stable store_refrigerated->end_stable ph_drift Has the pH drifted towards the pI? check_ph_stability->ph_drift rebuffer Re-buffer to a pH further from the pI ph_drift->rebuffer Yes consider_excipients Were stabilizing excipients used? ph_drift->consider_excipients No rebuffer->end_stable add_stabilizers Add cryoprotectants/lyoprotectants (e.g., trehalose) or other stabilizers consider_excipients->add_stabilizers No aliquot_and_freeze Consider aliquoting and storing at -20°C or -80°C consider_excipients->aliquot_and_freeze Yes end_reformulate Reformulation may be necessary add_stabilizers->end_reformulate aliquot_and_freeze->end_stable

Caption: Troubleshooting workflow for aggregation during storage.

Data on the Effect of Excipients

While specific quantitative data for Glycyl-L-histidine is limited, the following table summarizes the general effects of common excipients on the stability of peptides, which can be extrapolated to Glycyl-L-histidine.

Excipient CategoryExamplesTypical Concentration RangeMechanism of Action
Sugars/Polyols Sucrose, Trehalose, Mannitol, Sorbitol5-10% (w/v)Preferential exclusion, forming a hydration shell around the peptide, which increases the energy required for conformational changes and aggregation.[9]
Amino Acids Arginine, Glycine, Proline50-250 mMCan suppress aggregation through various mechanisms, including shielding hydrophobic patches, and altering the solution viscosity.[9]
Surfactants Polysorbate 20, Polysorbate 800.01-0.1% (v/v)Adsorb at interfaces (air-water, solid-water) to prevent surface-induced aggregation and can also interact with hydrophobic regions of the peptide.
Salts Sodium Chloride25-150 mMCan either stabilize or destabilize peptides depending on the concentration. At low concentrations, they can screen charges and reduce aggregation. At high concentrations, they can lead to "salting out".[8]

Experimental Protocols

Protocol 1: Preparation of a Stable Glycyl-L-histidine Solution

Objective: To prepare a clear, stable stock solution of Glycyl-L-histidine.

Materials:

  • Glycyl-L-histidine powder

  • Sterile, purified water (e.g., WFI or Milli-Q)

  • Appropriate buffer components (e.g., sodium acetate (B1210297) for pH 4-5.5, sodium phosphate (B84403) for pH 6-8, sodium carbonate for pH 9-10)

  • pH meter

  • Sterile 0.22 µm filter

Procedure:

  • Select a Buffer System: Choose a buffer with a pKa that is close to the desired pH of your final solution, ensuring the pH is at least 1-2 units away from the pI of Glycyl-L-histidine (≈7.59). For example, a 50 mM sodium acetate buffer at pH 5.0 is a suitable choice.

  • Prepare the Buffer: Prepare the chosen buffer at the desired concentration.

  • Dissolve Glycyl-L-histidine: Slowly add the Glycyl-L-histidine powder to the buffer solution while gently stirring. Avoid vigorous vortexing.

  • Adjust pH: After the powder has dissolved, check the pH of the solution and adjust if necessary using a dilute acid (e.g., HCl) or base (e.g., NaOH).

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile filter to remove any potential microbial contamination and small particulates.

  • Storage: Store the solution at 2-8°C. For long-term storage, consider aliquoting and freezing at -20°C or -80°C.

Protocol 2: Characterization of Glycyl-L-histidine Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

Objective: To detect and quantify soluble aggregates of Glycyl-L-histidine.

Materials:

  • HPLC system with a UV detector

  • Size-exclusion column suitable for small peptides (e.g., with a pore size of ~100-150 Å and a particle size of <5 µm).[10][11][12][13]

  • Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Glycyl-L-histidine sample

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare the Glycyl-L-histidine sample in the mobile phase.

  • Injection: Inject a known volume of the sample onto the column.

  • Chromatographic Separation: Run the separation under isocratic conditions. Larger molecules (aggregates) will elute earlier than smaller molecules (monomers).

  • Detection: Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).

  • Data Analysis: Integrate the peak areas corresponding to the monomer and any higher molecular weight species (aggregates). The percentage of aggregation can be calculated as: % Aggregation = (Area of Aggregate Peaks / Total Area of All Peaks) * 100

G start Prepare Mobile Phase and Equilibrate SEC Column prepare_sample Prepare Glycyl-L-histidine Sample in Mobile Phase start->prepare_sample inject_sample Inject Sample onto Column prepare_sample->inject_sample isocratic_elution Isocratic Elution inject_sample->isocratic_elution uv_detection UV Detection (214/280 nm) isocratic_elution->uv_detection chromatogram Generate Chromatogram uv_detection->chromatogram integrate_peaks Integrate Peak Areas (Monomer and Aggregates) chromatogram->integrate_peaks calculate_aggregation Calculate % Aggregation integrate_peaks->calculate_aggregation end_result Quantified Aggregation Level calculate_aggregation->end_result

Caption: Workflow for SEC-HPLC analysis of Glycyl-L-histidine aggregation.

Protocol 3: Detection of Glycyl-L-histidine Aggregates by Dynamic Light Scattering (DLS)

Objective: To detect the presence of aggregates and determine the size distribution of particles in a Glycyl-L-histidine solution.

Materials:

  • DLS instrument

  • Low-volume cuvette

  • Glycyl-L-histidine sample

  • Filtration device (e.g., 0.02 µm syringe filter)

Procedure:

  • Sample Preparation: Filter the buffer and the Glycyl-L-histidine solution through a 0.02 µm filter to remove dust and other extraneous particles that can interfere with the measurement.

  • Instrument Setup: Set the instrument parameters, including temperature and measurement angle.

  • Blank Measurement: Measure the filtered buffer as a blank to assess the background scattering.

  • Sample Measurement: Carefully pipette the filtered Glycyl-L-histidine sample into the cuvette, avoiding the introduction of air bubbles. Place the cuvette in the DLS instrument.

  • Data Acquisition: Allow the sample to equilibrate to the set temperature, then initiate the measurement. The instrument will measure the fluctuations in scattered light intensity over time.

  • Data Analysis: The instrument's software will use the autocorrelation function of the scattered light intensity to calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the solution. The presence of multiple peaks or a high PDI value (>0.2) can indicate the presence of aggregates.[14][15][16]

G start Filter Buffer and Sample (0.02 µm filter) instrument_setup Set DLS Instrument Parameters start->instrument_setup blank_measurement Measure Filtered Buffer (Blank) instrument_setup->blank_measurement sample_loading Load Sample into Cuvette blank_measurement->sample_loading data_acquisition Acquire Scattering Data sample_loading->data_acquisition autocorrelation Calculate Autocorrelation Function data_acquisition->autocorrelation size_distribution Determine Hydrodynamic Radius (Rh) and PDI autocorrelation->size_distribution interpretation Interpret Results for Aggregation size_distribution->interpretation end_result Aggregation Assessment interpretation->end_result

Caption: Workflow for DLS analysis of Glycyl-L-histidine aggregation.

References

Technical Support Center: Optimizing Gly-His Stability and Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal use of Glycyl-L-histidine (Gly-His). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, ensuring the stability and activity of this versatile dipeptide.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for dissolving this compound?

A1: The solubility of this compound is highly dependent on pH. Its isoelectric point (pI), where it has the lowest solubility, is approximately 6.8. Therefore, to maximize solubility, it is recommended to dissolve this compound in a buffer with a pH at least one unit away from its pI. Optimal pH ranges for improved solubility are typically acidic (pH 5.0-6.0) or slightly alkaline (pH 7.5-8.0).

Q2: How does pH affect the stability of this compound in solution?

A2: Like other peptides, this compound is susceptible to degradation in aqueous solutions, primarily through hydrolysis of the peptide bond. This degradation is catalyzed by both acidic and basic conditions. Generally, the stability of simple peptides is greatest in a mildly acidic pH range (pH 4-6), where the rates of acid- and base-catalyzed hydrolysis are at a minimum. Extreme pH values and high temperatures will accelerate degradation.

Q3: Can the antioxidant activity of this compound be influenced by pH?

A3: Yes, the antioxidant activity of histidine-containing peptides can be pH-dependent. The imidazole (B134444) ring of the histidine residue is crucial for its radical scavenging and metal-chelating properties. The protonation state of this ring, which changes with pH, can influence its ability to donate a hydrogen atom or chelate pro-oxidant metal ions. For some histidine-containing peptides, antioxidant activity is enhanced under acidic conditions.

Q4: What type of buffer is recommended for working with this compound, especially in the presence of metal ions?

A4: While phosphate-based buffers are common, they can lead to precipitation when working with divalent cations (e.g., Ca²⁺, Mg²⁺). If your experiment involves metal ions, it is advisable to use non-phosphate biological buffers such as HEPES or MOPS, which have low metal-binding constants. The histidine residue in this compound can chelate metal ions, a property that is also pH-dependent and can be crucial for its biological activity.

Q5: My this compound solution has a faint yellow color. What does this indicate?

A5: A faint yellow discoloration in your this compound solution may be an early sign of degradation. This could be due to various factors, including the Maillard reaction if reducing sugars are present, or interactions with trace metal ions in the buffer. To minimize this, always use high-purity water and buffer components and prepare solutions fresh before each experiment.

Troubleshooting Guides

Issue: Poor Solubility or Precipitation
Symptom Possible Cause Solution
This compound powder does not dissolve completely.The pH of the solution is too close to the isoelectric point (pI ≈ 6.8) of this compound.Adjust the pH of your buffer to be at least one pH unit away from the pI. For example, try using a buffer with a pH of 5.5 or 7.8.
A precipitate forms after adding this compound to a phosphate-based buffer.Formation of insoluble phosphate (B84403) salts with divalent cations (e.g., Ca²⁺, Mg²⁺) that may be present in your system.Switch to a non-phosphate biological buffer like HEPES or MOPS, which have low metal-binding constants.
Issue: Loss of Activity or Inconsistent Results
Symptom Possible Cause Solution
Reduced biological activity in an experiment involving metal ions.The buffer being used is a strong metal chelator (e.g., citrate), making the metal ions unavailable for this compound.Use a buffer that is not a strong chelator, such as HEPES or MOPS, to ensure the availability of metal ions for interaction with this compound.
The activity of this compound is lower than expected in a cell-based assay.The pH of the experimental medium is not optimal for the protonation state of the histidine residue required for activity.Conduct a pH-activity profile study to determine the optimal pH for your specific assay. The activity of histidine-containing peptides can be significantly higher in acidic conditions (e.g., pH 5.5).
Issue: Evidence of Degradation
Symptom Possible Cause Solution
Appearance of new peaks in HPLC analysis of a this compound solution over time.Hydrolysis of the peptide bond, which is catalyzed by acidic or basic conditions.Perform a pH stability study to identify the pH of maximum stability for your experimental conditions, which is often in the slightly acidic range (pH 4-6). Store solutions at low temperatures (-20°C or -80°C).
The solution turns yellow.Degradation of the peptide, possibly due to interactions with components in the buffer or the presence of reducing sugars.Use high-purity reagents and prepare solutions fresh. If the problem persists, consider the presence of reactive species in your formulation.

Data Presentation

Table 1: pH-Dependent Solubility of this compound
pH RangeRelation to pI (≈6.8)Expected Solubility
< 5.8Significantly below pIHigh
5.8 - 6.7Approaching pIDecreasing
6.8At pIMinimum
6.9 - 7.8Moving away from pIIncreasing
> 7.8Significantly above pIHigh
Table 2: Representative pH-Dependent Degradation of a Peptide (Illustrative)

No specific degradation rate constants for this compound were found in the literature. The following data for a different peptide, ceftobiprole, illustrates the typical U-shaped pH-rate profile where degradation is minimal at a slightly acidic to neutral pH and increases in more acidic or basic conditions.[1]

pHApparent First-Order Rate Constant (k) (s⁻¹)Relative Stability
1.0 (0.1 M HCl)9.21 x 10⁻³ (at 40°C)Low
4.0Slower than at pH 1.0Moderate
6.0Minimal DegradationHigh
8.0Faster than at pH 6.0Moderate
13.0 (0.1 M NaOH)0.69 (at 60°C)Very Low
Table 3: pH-Dependent Antioxidant Activity of this compound
Antioxidant AssaypH Effect on ActivityRationale
DPPH Radical ScavengingActivity may increase at acidic pH.The protonation state of the imidazole ring at lower pH can enhance its ability to donate a hydrogen atom to the DPPH radical.
ABTS Radical ScavengingLikely pH-dependent.Similar to DPPH, the ability to scavenge the ABTS radical cation is influenced by the protonation state of histidine.
Metal Ion ChelationHighly pH-dependent.The ability of the imidazole ring and terminal groups to chelate metal ions is directly tied to their protonation state, which is governed by the solution pH.
Table 4: Stability Constants (log K) for Metal-Gly-His Complexes
Metal IonpHlog K₁log K₂Reference
Cu(II)Not specified10.1118.01[2]
Zn(II)Not specified6.5212.11[2]

Experimental Protocols

Protocol 1: Determination of this compound pH Stability by HPLC

Objective: To determine the pH of maximum stability for this compound in an aqueous solution.

Materials:

  • This compound

  • HPLC-grade water

  • Buffer salts (e.g., citrate, phosphate, borate)

  • HCl and NaOH for pH adjustment

  • HPLC system with a C18 column and UV detector

Procedure:

  • Buffer Preparation: Prepare a series of buffers (e.g., 50 mM) covering a pH range from 3 to 9.

    • pH 3.0, 4.0, 5.0: Citrate buffer

    • pH 6.0, 7.0, 8.0: Phosphate buffer

    • pH 9.0: Borate buffer

    • Accurately adjust the pH of each buffer using a calibrated pH meter.

  • Sample Preparation: Prepare a stock solution of this compound in water (e.g., 1 mg/mL). Dilute the stock solution into each of the prepared buffers to a final concentration of 0.1 mg/mL.

  • Incubation: Aliquot the samples for each pH into multiple vials. Store one set of vials at -80°C as the time-zero reference. Place the remaining vials in an incubator at a constant temperature (e.g., 40°C to accelerate degradation).

  • Time Points: At predetermined time points (e.g., 0, 1, 3, 7, 14, and 30 days), remove one vial for each pH condition for HPLC analysis.

  • HPLC Analysis:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A suitable gradient to separate the parent peptide from its degradation products (e.g., 5% to 50% B over 20 minutes).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210-220 nm.

  • Data Analysis:

    • For each time point and pH, calculate the percentage of the intact this compound peak area relative to its area at time zero.

    • Plot the percentage of remaining this compound versus time for each pH.

    • Determine the degradation rate constant (k) for each pH by fitting the data to a first-order decay model.

    • Plot the logarithm of the rate constant (log k) versus pH to generate a pH-rate profile and identify the pH of maximum stability.

Protocol 2: Assessment of Antioxidant Activity (DPPH Assay)

Objective: To evaluate the free radical scavenging activity of this compound at different pH values.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or ethanol

  • Buffers of different pH values (e.g., pH 5.5, 7.4)

  • 96-well microplate reader

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

    • Prepare stock solutions of this compound in the different pH buffers.

  • Assay:

    • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

    • Add varying concentrations of the this compound solutions (prepared in the different pH buffers) to the wells.

    • Include a control with only the buffer and DPPH solution.

    • Include a positive control with a known antioxidant (e.g., ascorbic acid).

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration of this compound at each pH using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % inhibition against the this compound concentration for each pH.

    • Determine the IC50 value (the concentration of this compound that scavenges 50% of the DPPH radicals) for each pH. A lower IC50 value indicates higher antioxidant activity.

Visualizations

Gly_His_pH_Properties cluster_pH pH Scale cluster_properties This compound Properties pH_low Acidic (pH < 6.8) Protonation Protonation State (Net Positive Charge) pH_low->Protonation High Solubility Solubility pH_low->Solubility High Stability Chemical Stability pH_low->Stability Decreased (Acid Hydrolysis) Activity Potential Activity pH_low->Activity Potentially Increased (e.g., Antioxidant) pH_pI Isoelectric Point (pI ≈ 6.8) pH_pI->Protonation Neutral (Zwitterion) pH_pI->Solubility Minimum pH_pI->Stability Optimal (around pH 4-6) pH_pI->Activity Variable pH_high Alkaline (pH > 6.8) pH_high->Protonation Net Negative Charge pH_high->Solubility High pH_high->Stability Decreased (Base Hydrolysis) pH_high->Activity Variable Protonation->Solubility

Caption: Relationship between pH and this compound properties.

pH_Stability_Workflow start Start: Prepare this compound Stock Solution prepare_buffers Prepare Buffers at Various pH Values (e.g., pH 3-9) start->prepare_buffers dilute_samples Dilute this compound into Each Buffer prepare_buffers->dilute_samples time_zero Store T=0 Samples at -80°C dilute_samples->time_zero incubate Incubate Samples at Elevated Temperature (e.g., 40°C) dilute_samples->incubate hplc_analysis Analyze Samples by HPLC time_zero->hplc_analysis T=0 reference sample_collection Collect Samples at Predetermined Time Points incubate->sample_collection sample_collection->hplc_analysis data_analysis Calculate % Remaining this compound hplc_analysis->data_analysis plot_data Plot % Remaining vs. Time data_analysis->plot_data determine_rate Determine Degradation Rate Constant (k) for Each pH plot_data->determine_rate ph_rate_profile Plot log(k) vs. pH to Find pH of Maximum Stability determine_rate->ph_rate_profile end End: Optimal pH Identified ph_rate_profile->end Antioxidant_Mechanism cluster_gly_his This compound cluster_mechanisms Antioxidant Mechanisms cluster_factors Influencing Factor cluster_outcomes Outcomes Gly_His Glycyl-L-histidine Radical_Scavenging Radical Scavenging (H-atom donation) Gly_His->Radical_Scavenging Metal_Chelation Metal Ion Chelation Gly_His->Metal_Chelation Neutralize_ROS Neutralize Reactive Oxygen Species (ROS) Radical_Scavenging->Neutralize_ROS Prevent_Fenton Prevent Fenton Reaction (Reduces •OH formation) Metal_Chelation->Prevent_Fenton pH pH pH->Gly_His Affects Protonation of Imidazole Ring

References

Technical Support Center: Glycyl-L-histidine Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the solid-phase synthesis of Glycyl-L-histidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during the synthesis of this dipeptide.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the solid-phase synthesis of Glycyl-L-histidine?

A1: The most prevalent side reactions are the racemization of the L-histidine residue and the formation of diketopiperazine. Other potential side reactions include side-chain acylation of the histidine imidazole (B134444) ring and guanidinylation if certain coupling reagents are used.

Q2: Why is racemization a significant issue for histidine-containing peptides?

A2: The imidazole ring of the histidine side chain can act as an intramolecular base, abstracting the alpha-proton of the activated amino acid. This leads to the formation of a planar enolate intermediate, which can be reprotonated from either side, resulting in a loss of stereochemical integrity (racemization). This can lead to the formation of diastereomeric impurities that are often difficult to separate from the desired peptide.

Q3: How can I minimize racemization during the coupling of Fmoc-His(Trt)-OH?

A3: To minimize racemization, consider the following strategies:

  • Choice of Coupling Reagent: Utilize coupling reagents known to suppress racemization, such as carbodiimides like DIC in the presence of an additive like OxymaPure®.

  • Avoid Prolonged Pre-activation: Minimize the time the amino acid is in its activated state before coupling to the resin.

  • Control of Reaction Temperature: Perform the coupling at ambient temperature, as elevated temperatures can increase the rate of racemization.[1]

  • Side-Chain Protection: Employing a protecting group on the imidazole side chain of histidine, such as the trityl (Trt) group, is crucial to reduce racemization.[2]

Q4: What is diketopiperazine formation and why is it a concern for Glycyl-L-histidine synthesis?

A4: Diketopiperazine (DKP) formation is an intramolecular cyclization of a dipeptide that leads to its cleavage from the resin support.[3] This is a significant issue in the synthesis of dipeptides, including Glycyl-L-histidine, as it can drastically reduce the final yield. The formation of the six-membered ring is thermodynamically favorable.[3][4]

Q5: What strategies can be employed to prevent diketopiperazine formation?

A5: Several strategies can help minimize DKP formation:

  • Choice of Resin: Using a sterically hindered resin, such as a 2-chlorotrityl chloride resin, can inhibit the intramolecular cyclization.[5]

  • Use of N-Trityl Protected Amino Acid: Coupling an N-trityl protected glycine (B1666218) as the second residue can prevent DKP formation. The trityl group is then removed under mild acidic conditions.[5]

  • Dipeptide Coupling: Coupling a pre-synthesized and protected Glycyl-L-histidine dipeptide unit can bypass the susceptible dipeptide-resin intermediate stage.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the solid-phase synthesis of Glycyl-L-histidine.

Symptom Potential Cause(s) Suggested Solution(s)
Low final yield of Glycyl-L-histidine 1. Diketopiperazine (DKP) formation: The dipeptide has cyclized and cleaved from the resin.[3] 2. Incomplete coupling: The coupling of either Glycine or Histidine was not efficient. 3. Aggregation of the growing peptide chain. [5]1. For DKP formation: - Switch to a 2-chlorotrityl chloride resin.[5] - Couple a pre-formed Fmoc-Gly-His(Trt)-OH dipeptide. 2. For incomplete coupling: - Double couple the amino acids. - Use a more potent coupling reagent like HATU, but be mindful of potential racemization. - Monitor coupling completion with a Kaiser test.[6] 3. For aggregation: - Change the solvent to NMP or add DMSO.[5] - Perform the coupling at a slightly elevated temperature (monitor for racemization).
Presence of a diastereomeric impurity in HPLC analysis Racemization of L-histidine: The stereocenter of the histidine residue has inverted during activation and coupling.- Use a coupling cocktail known to suppress racemization, such as DIC/OxymaPure®. - Avoid prolonged pre-activation of the Fmoc-His(Trt)-OH. - Perform the coupling at room temperature or below.[1] - Consider using a different protecting group for the histidine side chain, such as Boc, which can offer better suppression of racemization.[7]
Presence of an unexpected peak with a mass of +56 Da in Mass Spectrometry Guanidinylation of the N-terminal amine: This can occur when using uronium-based coupling reagents like HBTU or HATU, where the reagent modifies the free amine of the growing peptide chain.- Use a phosphonium-based coupling reagent like PyBOP or a carbodiimide (B86325) like DIC. - If using HBTU/HATU, ensure that the carboxyl group of the amino acid is activated first before adding the base (DIPEA).
Incomplete Fmoc deprotection Steric hindrance or aggregation: The piperidine (B6355638) reagent cannot efficiently access the Fmoc group.- Increase the deprotection time. - Use a stronger base solution, such as 2% DBU and 5% piperazine (B1678402) in NMP, for difficult sequences.[3]

Quantitative Data Summary

The following table summarizes illustrative quantitative data for the solid-phase synthesis of a generic histidine-containing dipeptide, highlighting the impact of different coupling conditions on purity and racemization. Actual results for Glycyl-L-histidine may vary depending on the specific experimental conditions.

Coupling Reagent/Additive Crude Purity (%) D-Histidine Isomer (%) Notes
HBTU/DIPEA~852 - 5%Fast coupling, but higher risk of racemization, especially with pre-activation.
HATU/DIPEA~901 - 3%Very efficient coupling, but still carries a risk of racemization.
DIC/HOBt~881 - 2%Good balance of efficiency and low racemization.[8]
DIC/OxymaPure®~92< 1%Generally considered one of the best methods for suppressing racemization.

Experimental Protocols

Protocol 1: Standard Solid-Phase Synthesis of Glycyl-L-histidine using Fmoc-His(Trt)-OH

1. Resin Swelling:

  • Swell Wang resin (or 2-chlorotrityl chloride resin to minimize DKP formation) in N,N-dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.

2. First Amino Acid Coupling (Fmoc-His(Trt)-OH):

  • In a separate vessel, dissolve Fmoc-His(Trt)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

  • Add the solution to the drained resin and agitate at room temperature for 2-4 hours.

  • Wash the resin thoroughly with DMF (3x) and dichloromethane (B109758) (DCM) (3x).

3. Fmoc Deprotection:

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5-7 times).

4. Second Amino Acid Coupling (Fmoc-Gly-OH):

  • In a separate vessel, dissolve Fmoc-Gly-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

  • Add the solution to the deprotected resin and agitate at room temperature for 1-2 hours.

  • Wash the resin thoroughly with DMF (3x) and DCM (3x).

5. Final Fmoc Deprotection:

  • Repeat step 3.

6. Cleavage and Deprotection:

  • Wash the resin with DCM and dry under vacuum.

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v).

  • Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

7. Purification:

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Analysis of Histidine Racemization

1. Peptide Hydrolysis:

  • Hydrolyze a small sample of the crude peptide in 6M HCl at 110°C for 24 hours.

2. Derivatization:

  • Derivatize the resulting amino acid mixture with a chiral derivatizing agent (e.g., Marfey's reagent).

3. HPLC Analysis:

  • Analyze the derivatized sample by RP-HPLC. The diastereomeric derivatives of L-His and D-His will have different retention times, allowing for their quantification.

Visualizations

experimental_workflow start Start: Resin Swelling coupling1 Couple Fmoc-His(Trt)-OH start->coupling1 deprotection1 Fmoc Deprotection coupling1->deprotection1 coupling2 Couple Fmoc-Gly-OH deprotection1->coupling2 deprotection2 Final Fmoc Deprotection coupling2->deprotection2 cleavage Cleavage & Deprotection deprotection2->cleavage purification RP-HPLC Purification cleavage->purification end End: Pure Gly-L-His purification->end

Caption: Standard workflow for the solid-phase synthesis of Glycyl-L-histidine.

troubleshooting_logic start Problem Encountered low_yield Low Yield start->low_yield impurity Impurity Detected start->impurity dkp Diketopiperazine Formation low_yield->dkp Is it a dipeptide? incomplete_coupling Incomplete Coupling low_yield->incomplete_coupling racemization Racemization impurity->racemization Diastereomer seen? other_side_reaction Other Side Reaction impurity->other_side_reaction

Caption: Logical troubleshooting flow for issues in Glycyl-L-histidine synthesis.

References

Troubleshooting low yield in Gly-his peptide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low yield in Gly-His peptide synthesis, primarily focusing on Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in this compound peptide synthesis?

Low yield in this compound synthesis can stem from several factors inherent to Solid-Phase Peptide Synthesis (SPPS). The primary culprits are typically incomplete coupling reactions, side reactions involving the histidine residue, and the formation of secondary structures that hinder reaction kinetics.[1] Specifically for the this compound sequence, diketopiperazine formation is a notable side reaction that can significantly reduce the yield of the desired peptide.

Q2: Why is histidine a "difficult" amino acid in peptide synthesis?

Histidine presents unique challenges due to its imidazole (B134444) side chain. This side chain can interfere with the peptide bond formation in several ways:

  • Racemization: The imidazole ring can act as a base, catalyzing the racemization of the histidine residue during the activation and coupling steps. This leads to the formation of diastereomeric impurities that are difficult to separate from the final product.[2][3]

  • Side Reactions: The nitrogen atoms in the imidazole ring are nucleophilic and can undergo undesired reactions, such as acylation, if not properly protected.[2]

To mitigate these issues, it is crucial to use a protecting group for the histidine side chain, with the trityl (Trt) group being a common and effective choice.[4]

Q3: What is diketopiperazine formation, and why is it a concern for this compound synthesis?

Diketopiperazine (DKP) formation is an intramolecular cyclization reaction that can occur at the dipeptide stage, cleaving the dipeptide from the resin.[5][6] The this compound sequence is particularly susceptible to this side reaction. This results in a significant loss of the peptide from the resin, leading to very low overall yield.[5][6]

Q4: How can I monitor the progress of my coupling reactions?

The Kaiser test is a widely used qualitative colorimetric assay to detect the presence of free primary amines on the resin.[7][8]

  • A positive Kaiser test (blue or purple beads) after a coupling step indicates that there are still unreacted amino groups, signifying an incomplete reaction.

  • A negative Kaiser test (yellow or colorless beads) suggests that the coupling reaction is complete.

It's important to note that the Kaiser test is not reliable for N-terminal proline residues, which are secondary amines.

Q5: What is the purpose of a "capping" step?

Capping is a process used to block any unreacted amino groups on the growing peptide chain after a coupling reaction.[1][9] This is typically done using acetic anhydride (B1165640). By acetylating the unreacted amines, they are rendered unable to participate in subsequent coupling steps. This prevents the formation of deletion sequences (peptides missing one or more amino acids), which can simplify the purification of the final product.[1][9]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving low yield issues during this compound peptide synthesis.

Issue 1: Low or No Yield of the Final Peptide

Initial Diagnosis: The first step is to determine whether the issue lies with the synthesis on the resin or with the final cleavage and work-up.

Recommended Action:

  • Test Cleavage: Before cleaving the entire batch of resin, perform a test cleavage on a small sample (10-20 mg).[7]

  • Mass Spectrometry Analysis: Analyze the product of the test cleavage by mass spectrometry (MS). The presence of the target peptide mass will confirm that the synthesis was at least partially successful.[1][7]

Troubleshooting Workflow

TroubleshootingWorkflow start Low Peptide Yield Observed test_cleavage Perform Test Cleavage & MS Analysis start->test_cleavage target_mass Target Mass Detected? test_cleavage->target_mass cleavage_issue Potential Cleavage/Work-up Issue target_mass->cleavage_issue Yes synthesis_issue Synthesis Issue on Resin target_mass->synthesis_issue No kaiser_test Perform Kaiser Test After Coupling synthesis_issue->kaiser_test kaiser_result Kaiser Test Positive? kaiser_test->kaiser_result recouple Recouple the Amino Acid kaiser_result->recouple Yes aggregation Suspect Peptide Aggregation? kaiser_result->aggregation No capping Consider Capping Unreacted Amines recouple->capping aggregation_solutions Troubleshoot Aggregation: - Change solvent (e.g., NMP) - Use chaotropic salts - Microwave synthesis aggregation->aggregation_solutions Yes reagents_issue Check Reagent Quality and Protocol aggregation->reagents_issue No

Caption: A logical workflow for troubleshooting low peptide yield in SPPS.

Issue 2: Incomplete Coupling Reaction (Positive Kaiser Test)

A positive Kaiser test after the coupling of Glycine or Histidine indicates that the reaction has not gone to completion.

Solutions:

  • Extend Reaction Time: Increase the coupling reaction time to allow for complete acylation of the amino groups.

  • Recoupling: Perform a second coupling step with fresh reagents.[10][11]

  • Change Coupling Reagent: For difficult couplings, consider using a more potent coupling reagent such as HATU or COMU.[11]

  • Increase Reagent Concentration: Using a higher concentration of the amino acid and coupling reagents can improve the reaction kinetics.[1]

Issue 3: Peptide Aggregation

Peptide aggregation on the resin can hinder reagent access to the growing peptide chain, leading to incomplete reactions.

Symptoms:

  • Resin beads clumping together.

  • Reduced swelling of the resin.

  • Difficulty in solvent filtration.

Solutions:

  • Solvent Change: Switch from DMF to a more polar solvent like N-Methylpyrrolidone (NMP) to improve solvation.

  • Chaotropic Salts: Add chaotropic salts, such as LiCl, to the solvent to disrupt secondary structures.

  • Microwave Synthesis: Employing a microwave peptide synthesizer can help to overcome aggregation by providing localized heating.

Data Presentation

Table 1: Comparison of Common Coupling Reagents in Fmoc-SPPS
Coupling ReagentClassRelative ReactivityRacemization Risk for HistidineKey Advantages
HBTU/HOBt Uronium Salt/AdditiveHighModerateCost-effective, widely used.[3]
HATU/HOAt Uronium Salt/AdditiveVery HighLower than HBTUFaster reaction times, higher purity for difficult sequences.[3]
COMU Uronium SaltVery HighLowHigh efficiency, soluble byproducts.
DIC/Oxyma Carbodiimide/AdditiveModerate-HighLowLow cost, reduced risk of side reactions compared to other carbodiimides.

This table provides a qualitative comparison based on literature. Actual performance may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Standard Fmoc-SPPS Cycle for this compound Synthesis

This protocol outlines a single cycle for the addition of an amino acid in manual Fmoc-SPPS.

SPPS_Workflow start Start with Resin-Bound Peptide (Fmoc Protected) deprotection 1. Fmoc Deprotection (20% Piperidine (B6355638) in DMF) start->deprotection wash1 2. Wash (DMF, DCM, DMF) deprotection->wash1 coupling 3. Amino Acid Coupling (Fmoc-AA, Coupling Reagent, Base in DMF) wash1->coupling wash2 4. Wash (DMF, DCM, DMF) coupling->wash2 kaiser_test 5. Kaiser Test wash2->kaiser_test recouple Recouple or Cap kaiser_test->recouple Positive next_cycle Proceed to Next Cycle kaiser_test->next_cycle Negative recouple->coupling

Caption: A simplified workflow for a single cycle in Fmoc-SPPS.

1. Resin Swelling:

  • Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in N,N-Dimethylformamide (DMF) for at least 30 minutes in a reaction vessel.[2]

2. Fmoc Deprotection:

  • Drain the DMF.

  • Add a solution of 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes, then drain.

  • Repeat the piperidine treatment for an additional 15-20 minutes.

  • Wash the resin thoroughly with DMF (3-5 times).[2]

3. Amino Acid Coupling (Fmoc-Gly-OH or Fmoc-His(Trt)-OH):

  • In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling reagent (e.g., HBTU, 3-5 eq.), and an additive (e.g., HOBt, 3-5 eq.) in DMF.

  • Add a base, such as N,N-Diisopropylethylamine (DIEA) (6-10 eq.), to the activation mixture.

  • Immediately add the activated amino acid solution to the resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.[2]

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3-5 times).

5. Monitoring:

  • Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive, consider the troubleshooting steps for incomplete coupling.

Protocol: Kaiser Test

Materials:

Procedure:

  • Take a small sample of resin beads (10-15 beads) from the reaction vessel.

  • Place the beads in a small test tube.

  • Add 2-3 drops of each of Reagent A, B, and C to the test tube.

  • Heat the test tube at 110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Blue/Purple: Positive result (incomplete coupling).

    • Yellow/Colorless: Negative result (complete coupling).

Protocol: Recoupling

If the Kaiser test is positive after the initial coupling, a second coupling is recommended.

  • After washing the resin following the first coupling, prepare a fresh solution of the activated amino acid as described in the coupling protocol.

  • Add the fresh solution to the resin.

  • Agitate the reaction mixture for an additional 1-2 hours.

  • Wash the resin as before and repeat the Kaiser test.

Protocol: Capping with Acetic Anhydride

If recoupling is unsuccessful or if you wish to terminate unreacted chains, perform a capping step.

  • Wash the resin with DMF.

  • Prepare a capping solution of acetic anhydride and a base (e.g., pyridine or DIEA) in DMF (a common mixture is acetic anhydride/pyridine/DMF in a 1:1:3 ratio by volume).

  • Add the capping solution to the resin and agitate for 30 minutes.

  • Drain the capping solution and wash the resin thoroughly with DMF (3-5 times).[1][12]

References

Technical Support Center: Optimizing Gly-His Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Glycyl-L-Histidine (Gly-His) concentration in cell viability assays. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for this compound in a cell viability assay?

For initial experiments, a broad concentration range is recommended to determine the dose-response effect of this compound on your specific cell line. A common starting range is from 0.1 mM to 10 mM. Based on available data, this compound generally exhibits low cytotoxicity. For instance, one study found that this compound did not significantly lower the viability of L929 cells.[1] However, the optimal concentration is cell-type dependent and should be determined empirically.

Q2: I'm observing precipitation after adding this compound to my cell culture medium. What should I do?

Precipitation of this compound in cell culture medium can be a concern and may be influenced by several factors:

  • pH: this compound has an isoelectric point (pI) of approximately 6.8. At or near this pH, its solubility is at its lowest. To improve solubility, prepare a concentrated stock solution in a buffer with a pH significantly lower or higher than 6.8 (e.g., slightly acidic pH 5.0-6.0 or slightly alkaline pH 7.5-8.0) before diluting it into your final cell culture medium.

  • Buffer Choice: Phosphate-based buffers like PBS can sometimes contribute to precipitation, especially in the presence of divalent cations. If you observe precipitation, consider switching to a non-phosphate biological buffer such as HEPES or MOPS.

  • Concentration: High concentrations of this compound can exceed its solubility limit in the complex mixture of cell culture medium. It is advisable to prepare fresh, concentrated stock solutions and dilute them to the final working concentration just before use.

Q3: Can this compound interfere with standard cell viability assays like MTT, XTT, or LDH?

Direct interference of this compound with common cell viability assays is a potential issue that should be addressed with proper controls.

  • MTT/XTT Assays: These assays rely on the reduction of tetrazolium salts (like MTT) to a colored formazan (B1609692) product by cellular dehydrogenases. The histidine component of this compound has antioxidant properties and could potentially reduce the tetrazolium salt directly, leading to a false-positive signal (increased viability). A recent study showed that glycine (B1666218) does not directly react with the MTT reagent.[2] To test for this, include a "no-cell" control where this compound is added to the culture medium and the assay reagents to measure any background absorbance.[1]

  • LDH Assay: This assay measures the activity of lactate (B86563) dehydrogenase (LDH) released from damaged cells. While one study indicated that the tripeptide Gly-Ala-His did not directly inhibit LDH enzyme activity, it is good practice to confirm this for this compound in your specific assay conditions.[3] The histidine component has also been shown to have a stabilizing effect on LDH during freeze-drying, though its impact on the kinetic assay for cytotoxicity is not fully elucidated.[4][5] A cell-free control with this compound and purified LDH can help assess any direct impact on enzyme activity.

Q4: My cells show unexpected cytotoxicity after treatment with this compound. What are the possible causes?

If you observe unexpected cytotoxicity, consider the following:

  • Contaminants: Commercially available peptides may contain residual substances from the synthesis process, such as trifluoroacetic acid (TFA), which can be cytotoxic to cells. Ensure you are using a high-purity grade of this compound.

  • Metal Chelation: The histidine residue in this compound can chelate essential metal ions like copper and zinc from the cell culture medium.[6] This depletion of essential micronutrients could indirectly lead to decreased cell viability. Supplementing the medium with trace metals might mitigate this effect.

  • Solvent Toxicity: If you are using a solvent to dissolve this compound, ensure that the final concentration of the solvent in the culture medium is not toxic to your cells. Always include a vehicle control (medium with the solvent at the same final concentration) in your experiments.

Troubleshooting Guides

Problem: Inconsistent or High Variability in Cell Viability Results
Possible Cause Recommended Solution
Uneven Cell Seeding Ensure a homogenous single-cell suspension before and during plating. Mix the cell suspension gently between pipetting each plate.
Incomplete Dissolution of this compound Confirm that the this compound is fully dissolved in the stock solution before diluting it into the culture medium. Sonication can aid in dissolving peptides.
Edge Effects in Microplates To minimize evaporation and temperature gradients, fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.
Assay Interference Run a "no-cell" control with this compound and the assay reagents to check for direct chemical interference.[1]
Problem: No Observable Effect of this compound on Cell Viability
Possible Cause Recommended Solution
Sub-optimal Concentration Range The tested concentrations may be too low to elicit a response. Perform a broader dose-response experiment with concentrations spanning several orders of magnitude (e.g., 0.01 mM to 20 mM).
Insufficient Incubation Time The biological effects of this compound may require a longer exposure time. Consider extending the incubation period (e.g., 48 or 72 hours).
Cell Line Insensitivity The chosen cell line may not be responsive to this compound. If possible, test on a different cell line to confirm the lack of effect.

Data Presentation

Table 1: Summary of Reported this compound Effects on Cell Viability

Cell LineConcentration RangeObserved EffectCitation
L929 (Murine Fibroblast)Not specifiedNo significant decrease in cell viability.[1]
CHO (Chinese Hamster Ovary)1 mM, 5 mM, 10 mM (suggested)Proposed to enhance cell growth and viability.[7]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound

This protocol outlines a method to determine the effect of a range of this compound concentrations on cell viability using an MTT assay.

  • Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Preparation of this compound dilutions: Prepare a 2X concentrated series of this compound dilutions in serum-free medium. A suggested range is 0.2, 1, 2, 10, and 20 mM.

  • Cell Treatment: Remove the overnight culture medium and add 100 µL of the 2X this compound dilutions to the appropriate wells. For the control wells, add 100 µL of serum-free medium.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 2-4 hours at 37°C.

    • Carefully remove the MTT-containing medium.

    • Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values of the treated wells to the untreated control wells to determine the percentage of cell viability.

Protocol 2: Assessing this compound Interference with the MTT Assay

This protocol helps determine if this compound directly reacts with the MTT reagent.

  • Plate Setup: In a 96-well plate, prepare wells with cell culture medium only (no cells).

  • Add this compound: Add different concentrations of this compound to these wells, mirroring the concentrations used in your cell viability experiment.

  • Add MTT Reagent: Add the MTT reagent to all wells as you would in a standard assay.

  • Incubation: Incubate the plate under the same conditions as your cell-based assay (e.g., 2-4 hours at 37°C).

  • Add Solubilization Solution: Add the formazan solubilization solution.

  • Measure Absorbance: Read the absorbance at 570 nm.

  • Analysis: If you observe a significant increase in absorbance in the wells containing this compound compared to the medium-only control, it indicates direct interference. This background absorbance should be subtracted from your cell viability assay results.

Visualizations

Experimental_Workflow_Optimization Workflow for Optimizing this compound Concentration cluster_prep Preparation cluster_exp Experiment cluster_assay Cell Viability Assay cluster_analysis Data Analysis A Prepare this compound Stock Solution (e.g., 100 mM in appropriate buffer) C Prepare Serial Dilutions of this compound A->C B Seed Cells in 96-well Plate D Treat Cells with this compound Concentrations (Include Controls) B->D C->D E Incubate for Desired Time (24, 48, 72h) D->E F Perform Viability Assay (e.g., MTT, XTT, LDH) E->F G Measure Signal (Absorbance/Fluorescence) F->G H Normalize Data to Controls G->H I Determine Optimal Concentration / IC50 H->I

Caption: Workflow for optimizing this compound concentration.

Troubleshooting_Precipitation Troubleshooting this compound Precipitation Start Precipitation Observed in Cell Culture Medium Q1 Is the pH of the stock solution near 6.8? Start->Q1 Sol1 Adjust pH of stock solution (e.g., to 5.5 or 7.8) Q1->Sol1 Yes Q2 Is a phosphate-based buffer being used? Q1->Q2 No End Precipitation Resolved Sol1->End Sol2 Switch to a non-phosphate buffer (e.g., HEPES, MOPS) Q2->Sol2 Yes Q3 Is the final concentration of this compound very high? Q2->Q3 No Sol2->End Sol3 Prepare fresh dilutions from a concentrated stock just before use. Lower the final concentration if possible. Q3->Sol3 Yes Sol3->End

Caption: Troubleshooting workflow for this compound precipitation.

Signaling_Pathway_Interference Potential Mechanisms of this compound Action cluster_direct Direct Effects cluster_indirect Indirect Cellular Consequences GlyHis This compound Antioxidant Antioxidant Activity (ROS Scavenging) GlyHis->Antioxidant Chelation Metal Ion Chelation (e.g., Cu2+, Zn2+) GlyHis->Chelation Assay Assay Reagents (MTT, LDH) GlyHis->Assay Potential Interference Viability Cell Viability Antioxidant->Viability Protective Effect Chelation->Viability Can be protective or detrimental

Caption: Potential mechanisms of this compound action in cell culture.

References

Gly-his stability in different buffer systems for long-term storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of the dipeptide Glycyl-L-Histidine (Gly-His) in various buffer systems for long-term storage. Below you will find frequently asked questions and troubleshooting guides to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the ideal conditions for the long-term storage of this compound?

For maximum long-term stability, this compound should be stored in its lyophilized (powder) form in a tightly sealed container at -20°C or -80°C, protected from moisture and light.[1][2][3] If storage in solution is necessary, it is recommended to prepare aliquots of the stock solution in a sterile buffer to avoid repeated freeze-thaw cycles and store them at -20°C or colder.[2][4][5] Avoid using frost-free freezers, as their temperature fluctuations can degrade the peptide.[4][5]

Q2: How does pH affect the solubility and stability of this compound in a solution?

The solubility of this compound is highly pH-dependent. Its isoelectric point (pI) is approximately 6.8, the pH at which its solubility is at its minimum.[6] To ensure complete dissolution and prevent precipitation, the pH of the buffer should be adjusted to be at least one to two units away from the pI.[6] Therefore, slightly acidic (pH 5.0-6.0) or slightly alkaline (pH 7.5-8.0) buffers are recommended for preparing stock solutions.[6] For long-term storage of solutions, a pH range of 5-7 is generally advised to minimize degradation.[1][5]

Q3: Which buffer systems are most suitable for long-term storage of this compound?

The choice of buffer is critical and depends on the experimental requirements, including the presence of metal ions and the desired pH.

  • Histidine Buffer: Often used in monoclonal antibody formulations, histidine buffer is effective in the pH 5.0-6.5 range.[7][8][9] It is known to stabilize proteins by reducing aggregation, a mechanism that may involve shielding hydrophobic regions on the molecule's surface.[7][10][11]

  • Acetate (B1210297) Buffer: A good choice for a pH range of 3.8-5.8.[8] Acetate buffers have shown minimal interaction with protein molecules, potentially reducing buffer-induced instability.[8] A histidine-acetate buffer has also been evaluated as a stable option for freeze-dried formulations.[12]

  • Phosphate (B84403) Buffer: While common, phosphate buffers can present challenges. During freezing, the less soluble buffer components can precipitate, causing significant shifts in the pH of the freeze concentrate, which can destabilize peptides.[13][14] Phosphate can also interact with divalent cations like Ca²⁺ and Mg²⁺, leading to precipitation.[6]

  • Non-Chelating Buffers (e.g., HEPES, MOPS): If your experiment involves metal ions that are essential for the peptide's function, consider using buffers with low metal-binding constants, such as HEPES or MOPS, to avoid unwanted chelation by the buffer.[6]

Q4: What are the primary degradation pathways for this compound?

This compound can degrade through several chemical pathways:

  • Hydrolysis: The peptide bond between glycine (B1666218) and histidine can be cleaved under both acidic and basic conditions. The rate of hydrolysis is pH-dependent.[15][16]

  • Oxidation: The histidine residue is particularly susceptible to oxidation, especially in the presence of trace metal ions (like Cu²⁺), oxygen, and light.[17][18] This metal-catalyzed oxidation can lead to the formation of various degradation products, including 2-oxo-histidine.[17][18]

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem 1: My this compound solution has precipitated.

Possible CauseRecommended Solution
pH is near the pI (~6.8) Adjust the buffer pH to be at least 1-2 units away from 6.8. For example, use a buffer at pH 5.5 or 7.8.[6]
High Peptide Concentration Prepare a more dilute stock solution. If a high concentration is necessary, screen different buffer systems to find one that enhances solubility.[6]
Buffer-Salt Crystallization during Freezing If using phosphate buffer, the pH can drop significantly upon freezing.[13] Consider switching to a different buffer like acetate or histidine for frozen storage.

Problem 2: The this compound solution has turned yellow.

Possible CauseRecommended Solution
Oxidation of Histidine A yellow tint can indicate chemical degradation.[6] This is often due to metal-catalyzed oxidation of the histidine residue.[17][18]
Action: Prepare fresh solutions using high-purity (e.g., Type I, 18.2 MΩ·cm) water and high-grade buffer components.[3][6] If metal ions are not part of your experiment, consider adding a chelating agent like EDTA to sequester trace metals.[18] Store solutions protected from light.[2]
Maillard Reaction If reducing sugars are present in your formulation, a Maillard reaction could occur, especially with heating, causing browning or yellowing.[6]
Action: Avoid storing this compound in solutions containing reducing sugars if possible, or store at lower temperatures.

Problem 3: I observe a loss of this compound purity/concentration over time via HPLC.

Possible CauseRecommended Solution
Chemical Degradation The peptide is degrading via hydrolysis or oxidation.[15][16]
Action: Re-evaluate your storage conditions. Ensure the pH is optimal (pH 5-7), store at -20°C or -80°C, and protect from light and oxygen.[1][3][5] Purging vials with an inert gas like argon or nitrogen can help minimize oxidation.[2]
Adsorption to Vials Peptides can adsorb to glass and plastic surfaces, which can be significant at low concentrations.[4]
Action: Consider using polypropylene (B1209903) vials, which are chemically inert.[4] Pre-treating vials with a blocking agent may be necessary for highly sensitive applications.
Repeated Freeze-Thaw Cycles Each freeze-thaw cycle can contribute to peptide degradation and aggregation.[2][4]
Action: Aliquot stock solutions into single-use volumes to minimize the number of cycles.[1][3]

Data Summary Tables

Table 1: pH-Dependent Solubility of this compound

Buffer pHThis compound Solubility (mg/mL)Observations
5.5> 50Clear solution
6.8 (pI)< 10Suspension, precipitate forms
7.8> 50Clear solution
Data derived from BenchChem Technical Support documentation.[6]

Table 2: Comparison of Buffer Systems for this compound Storage

Buffer SystemTypical pH RangeAdvantagesPotential Issues
Acetate 3.8 - 5.8Minimal interaction with peptides.[8]Buffering capacity is outside the neutral pH range.
Histidine 5.0 - 6.5Can actively stabilize proteins against aggregation.[7][9]May chelate certain metal ions.
Phosphate 6.0 - 8.0High buffering capacity around physiological pH.Can cause significant pH shifts upon freezing.[13] Interacts with divalent cations.[6]
HEPES/MOPS 6.8 - 8.2Low metal-binding capacity; good for experiments involving metal ions.[6]More expensive than other common buffers.

Experimental Protocols

Protocol 1: Determining Optimal this compound Solubility

  • Prepare Buffers: Prepare a series of buffers at different pH values (e.g., 50 mM Sodium Acetate pH 5.0, 50 mM MES pH 6.0, 50 mM HEPES pH 7.0, 50 mM Tris pH 8.0).

  • Add Peptide: To 1 mL of each buffer, add a pre-weighed amount of lyophilized this compound (e.g., 10 mg).

  • Solubilize: Vortex each tube for 30-60 seconds.

  • Observe: Visually inspect for complete dissolution. Note any precipitation or cloudiness.

  • Titrate (Optional): If the peptide dissolves completely, continue adding it in small, pre-weighed increments until saturation is reached (precipitate remains after extended vortexing).

  • Record: Calculate and record the maximum soluble concentration (mg/mL) for each buffer and pH.

Protocol 2: Assessing Long-Term Stability by RP-HPLC

  • Sample Preparation: Reconstitute this compound in the selected buffer systems at a known concentration. Aliquot samples into appropriate vials for each time point and storage condition (e.g., 4°C, -20°C, -80°C).

  • Initial Analysis (T=0): Immediately analyze one aliquot from each condition using a validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method to determine the initial purity and concentration.[2][19]

  • Storage: Place the remaining aliquots at their designated storage temperatures.

  • Time-Point Analysis: At scheduled intervals (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each condition.

  • Thaw and Analyze: Thaw the sample completely at room temperature, mix gently, and analyze by RP-HPLC under the same conditions as the T=0 sample.

  • Data Analysis: Compare the peak area of the intact this compound peak to the T=0 sample. Note the appearance of any new peaks, which indicate degradation products. Calculate the percentage of remaining this compound at each time point.[15]

Visual Diagrams

Troubleshooting_GlyHis_Solubility start Problem: This compound has precipitated out of solution q1 Is the buffer pH close to the pI (~6.8)? start->q1 sol1 Solution: Adjust pH to be at least 1-2 units away from pI (e.g., pH < 5.8 or > 7.8) q1->sol1  Yes q2 Is the this compound concentration high? q1->q2 No   end_node Precipitation Issue Resolved sol1->end_node sol2 Solution: Prepare a more dilute stock solution or screen alternative buffers. q2->sol2  Yes q3 Was the solution stored frozen in a phosphate buffer? q2->q3 No   sol2->end_node sol3 Solution: Buffer salt crystallization may have caused a pH shift. Use an alternative buffer (e.g., Acetate, Histidine) for frozen storage. q3->sol3  Yes q3->end_node No   sol3->end_node

Caption: Troubleshooting workflow for this compound precipitation issues.

GlyHis_Degradation_Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation gly_his This compound Dipeptide hydrolysis Peptide Bond Cleavage gly_his->hydrolysis oxidation Histidine Side-Chain Oxidation gly_his->oxidation products_h Glycine + Histidine hydrolysis->products_h products_o 2-oxo-Histidine derivatives + other species oxidation->products_o catalysts_h Conditions: Acidic or Basic pH catalysts_h->hydrolysis catalysts_o Catalysts: Metal Ions (Cu²⁺, Fe³⁺) + Oxygen / Light catalysts_o->oxidation

Caption: Primary degradation pathways for this compound in solution.

References

Technical Support Center: Purifying Gly-His with HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center for the purification of the dipeptide Glycyl-Histidine (Gly-His) using High-Performance Liquid Chromatography (HPLC). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges and provide clear, actionable solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the HPLC purification of this compound.

Q1: Why am I seeing significant peak tailing with my this compound sample?

A1: Peak tailing is a common issue when purifying histidine-containing peptides like this compound and is often caused by secondary interactions between the analyte and the stationary phase.[1][2] The primary reasons include:

  • Interaction with Residual Silanol (B1196071) Groups: The imidazole (B134444) ring of histidine, which has a pKa around 6.0, can be protonated and interact with negatively charged residual silanol groups on silica-based columns (e.g., C18, C8).[1] This secondary ionic interaction can lead to significant peak tailing.

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the N-terminal amine, the C-terminal carboxyl, or the histidine side chain, this compound can exist in multiple ionic forms, leading to peak distortion.

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[1][2]

To mitigate peak tailing, consider the following solutions:

  • Adjust Mobile Phase pH: Operate at a low pH (typically 2-3) by using an acidic modifier like trifluoroacetic acid (TFA).[1] At this pH, the silanol groups are protonated and less likely to interact with the positively charged this compound molecules.

  • Use an Ion-Pairing Agent: Incorporating an ion-pairing agent like TFA is a standard and effective strategy.[1][3] TFA pairs with the positively charged groups on this compound, masking them and reducing secondary interactions with the column.[3]

  • Use an End-Capped Column: Employ a column that has been "end-capped" to reduce the number of free silanol groups available for interaction.[2]

  • Reduce Sample Load: If column overload is suspected, try diluting your sample or injecting a smaller volume.[2]

Q2: What is the optimal mobile phase composition for purifying this compound?

A2: The ideal mobile phase for this compound purification in reversed-phase HPLC typically consists of:

  • Solvent A (Aqueous): HPLC-grade water with an acidic modifier. 0.1% (v/v) Trifluoroacetic Acid (TFA) is most common.[3][4] This lowers the pH to around 2, which helps to control the ionization state of this compound and minimize silanol interactions.[3]

  • Solvent B (Organic): HPLC-grade acetonitrile (B52724) (ACN) with the same concentration of the acidic modifier (e.g., 0.1% TFA).[4] Acetonitrile is generally preferred over methanol (B129727) due to its lower viscosity and better UV transparency.[5]

A gradient elution, starting with a low percentage of Solvent B and gradually increasing, is typically used to achieve a good separation of this compound from its impurities.

Q3: Should I use a C18 or a C8 column for this compound purification?

A3: The choice between a C18 and a C8 column depends on the hydrophobicity of this compound and the desired retention characteristics.

  • C18 Columns: These have longer alkyl chains and are more hydrophobic, providing stronger retention.[6][7][8][9] A C18 column is a good starting point for this compound purification as it offers robust retention for small polar molecules.[4]

  • C8 Columns: With shorter alkyl chains, C8 columns are less hydrophobic and provide less retention.[6][7][8][9] If you are experiencing excessively long retention times or poor peak shape on a C18 column, a C8 column might provide a better separation with faster elution.

Ultimately, the choice may require some empirical testing to determine the optimal column for your specific sample and impurity profile.

Q4: My this compound peak is broad and not well-resolved. What can I do?

A4: Broad peaks can be caused by several factors. Here's a systematic approach to troubleshooting:

  • Check for Extra-Column Volume: Excessive tubing length or dead volumes in your HPLC system can contribute to peak broadening.[1] Ensure all connections are secure and tubing is as short as possible.

  • Optimize the Gradient: A steep gradient may not provide adequate separation. Try using a shallower gradient around the elution point of this compound to improve resolution.

  • Column Degradation: An old or contaminated column can lead to poor peak shape.[1] Try flushing the column with a strong solvent or replace it if necessary.

  • Sample Solvent: Ensure your sample is dissolved in a solvent that is weaker than or equal in elution strength to your initial mobile phase composition.[10] Dissolving the sample in a strong solvent can cause peak distortion.

Q5: How does the zwitterionic nature of this compound affect its purification?

A5: this compound is a zwitterionic molecule, meaning it has both a positive and a negative charge at certain pH values. This complex ionic character can make its retention behavior in reversed-phase HPLC difficult to predict. The charge state of the N-terminal amine, the C-terminal carboxyl group, and the histidine side chain are all pH-dependent. By controlling the mobile phase pH with an acidic modifier like TFA, you can ensure that this compound has a consistent net positive charge, leading to more predictable retention and better peak shape.[11][12][13][14]

Quantitative Data Summary

The following table provides a summary of typical parameters and expected outcomes for this compound purification. Please note that these are starting points and may require optimization for your specific system and sample.

ParameterTypical Value/RangeExpected Outcome/Rationale
Column Type C18, 5 µm, 100-300 ÅGood retention for small, polar dipeptides. Wide-pore (300 Å) is often recommended for peptides.
Mobile Phase A 0.1% TFA in WaterLowers pH to ~2, protonating this compound and silanol groups, improving peak shape.[3]
Mobile Phase B 0.1% TFA in AcetonitrileElutes this compound from the column.
Gradient 0-30% B over 30 minA shallow gradient is often required to resolve closely eluting impurities.
Flow Rate 1.0 mL/min (analytical)Standard flow rate for a 4.6 mm ID column.
Detection Wavelength 210-220 nmDetection of the peptide backbone.[4]
TFA Concentration 0.05% - 0.2%0.1% is standard. Higher concentrations can increase retention of basic peptides but may affect MS compatibility.[3][15][16]

Detailed Experimental Protocols

Protocol 1: Analytical RP-HPLC for Method Development

This protocol is for developing a separation method and assessing the purity of a crude this compound sample.

1. Materials:

  • Crude this compound sample
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
  • HPLC system with UV detector

2. Mobile Phase Preparation:

  • Mobile Phase A: Add 1 mL of TFA to 1 L of HPLC-grade water (0.1% TFA). Degas the solution.
  • Mobile Phase B: Add 1 mL of TFA to 1 L of HPLC-grade acetonitrile (0.1% TFA). Degas the solution.

3. Sample Preparation:

  • Dissolve the crude this compound in Mobile Phase A to a concentration of approximately 1 mg/mL.
  • Vortex and sonicate briefly to ensure complete dissolution.
  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Method:

  • Column Equilibration: Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B for at least 15 minutes at a flow rate of 1.0 mL/min.
  • Injection: Inject 10-20 µL of the prepared sample.
  • Gradient:
  • 0-5 min: 5% B
  • 5-35 min: 5% to 35% B (linear gradient)
  • 35-40 min: 35% to 95% B (wash)
  • 40-45 min: 95% B (hold)
  • 45-50 min: 95% to 5% B (re-equilibration)
  • 50-60 min: 5% B (hold)
  • Detection: Monitor the absorbance at 215 nm.

Protocol 2: Preparative RP-HPLC for this compound Purification

This protocol is for purifying larger quantities of this compound based on the optimized analytical method.

1. Materials:

  • Crude this compound sample
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Preparative reversed-phase C18 column (e.g., 21.2 x 250 mm, 10 µm)
  • Preparative HPLC system with UV detector and fraction collector

2. Mobile Phase Preparation:

  • Prepare Mobile Phases A and B as described in Protocol 1, but in larger volumes as needed for the preparative run.

3. Sample Preparation:

  • Dissolve the crude this compound in a minimal amount of Mobile Phase A. The concentration will depend on the column size and loading capacity (typically 10-50 mg/mL).
  • Filter the solution through a 0.45 µm syringe filter.

4. HPLC Method:

  • Column Equilibration: Equilibrate the preparative column with the initial mobile phase composition for at least 3-5 column volumes.
  • Injection: Inject the filtered crude sample solution.
  • Gradient: Adapt the optimized gradient from the analytical run to the preparative scale. A shallower gradient around the elution time of this compound will improve purity. For example: 5% to 25% B over 40 minutes.
  • Fraction Collection: Collect fractions across the peak corresponding to this compound.
  • Purity Analysis: Analyze the collected fractions using the analytical HPLC method (Protocol 1) to determine their purity.
  • Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.

Visualizations

Troubleshooting_Workflow start Start: Poor this compound Peak Shape (Tailing, Broadening) check_tailing Is there significant peak tailing? start->check_tailing check_broadening Are all peaks broad? check_tailing->check_broadening No tailing_causes Potential Causes: - Silanol Interactions - Incorrect Mobile Phase pH - Column Overload check_tailing->tailing_causes Yes broadening_causes Potential Causes: - Extra-Column Volume - Sub-optimal Gradient - Column Degradation check_broadening->broadening_causes Yes end_good End: Good Peak Shape check_broadening->end_good No solution_ph Adjust Mobile Phase pH to 2-3 with 0.1% TFA tailing_causes->solution_ph solution_column Use an End-Capped Column tailing_causes->solution_column solution_load Reduce Sample Concentration/ Injection Volume tailing_causes->solution_load solution_ph->end_good solution_column->end_good solution_load->end_good solution_system Check for Dead Volume, Shorten Tubing broadening_causes->solution_system solution_gradient Optimize Gradient (Shallower Slope) broadening_causes->solution_gradient solution_flush Flush or Replace Column broadening_causes->solution_flush solution_system->end_good solution_gradient->end_good solution_flush->end_good

Caption: Troubleshooting workflow for common this compound HPLC peak shape issues.

Method_Development_Flow start Start: Crude this compound Sample analytical_run Perform Analytical Scouting Run (Broad Gradient, e.g., 5-95% B) start->analytical_run determine_rt Determine Retention Time (Rt) of this compound analytical_run->determine_rt design_gradient Design Shallow Preparative Gradient around Rt determine_rt->design_gradient prep_run Perform Preparative Run design_gradient->prep_run analyze_fractions Analyze Fractions for Purity (Analytical HPLC) prep_run->analyze_fractions check_purity Purity >98%? analyze_fractions->check_purity pool_lyophilize Pool Pure Fractions & Lyophilize check_purity->pool_lyophilize Yes adjust_gradient Adjust Gradient Slope or Mobile Phase Composition check_purity->adjust_gradient No end_product End: Purified this compound pool_lyophilize->end_product adjust_gradient->prep_run

Caption: Logical flow for HPLC method development for this compound purification.

References

Glycyl-L-histidine degradation pathways and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Glycyl-L-histidine (Gly-His). This resource is designed for researchers, scientists, and drug development professionals to provide answers to common questions and solutions for experimental challenges related to the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for Glycyl-L-histidine in biological systems?

A1: The primary degradation pathway for Glycyl-L-histidine is enzymatic hydrolysis. This reaction is catalyzed by dipeptidases, particularly serum carnosinase (CN1), which cleaves the peptide bond.[1][2] This process breaks down this compound into its constituent amino acids: glycine (B1666218) and L-histidine.[1] CN1 is found in serum and brain tissue and exhibits high specificity for Xaa-His dipeptides, including this compound.[2][3][4]

Q2: How does the stability of this compound in solution compare to its free amino acids, glycine and L-histidine?

A2: Glycyl-L-histidine is generally more stable and soluble in solution than its free amino acids, particularly at neutral pH and in concentrated feed solutions.[5][6] This enhanced stability is a key reason for its use in cell culture media, as it allows for more controlled delivery of amino acids and can lead to reduced formation of toxic byproducts like lactate (B86563) and ammonia.[5][6]

Q3: After this compound is hydrolyzed, what happens to the released L-histidine?

A3: Once L-histidine is released, it can be utilized by cells for protein synthesis or other metabolic processes.[6] Excess L-histidine can be catabolized through a major degradation pathway that begins with the enzyme histidine ammonia-lyase (histidase).[7][8] This enzyme converts L-histidine into trans-urocanic acid and ammonia.[8][9] This pathway is the principal route for histidine degradation in mammals and is primarily active in the liver and skin.[8][10]

Q4: Can this compound be taken up by cells directly?

A4: Yes, this compound can be taken up by cells, such as Chinese Hamster Ovary (CHO) cells, through peptide transporters.[6] Once inside the cell, it is rapidly cleaved by intracellular peptidases into glycine and L-histidine, which then become available for cellular processes.[6]

Troubleshooting Guide

Problem: I am observing a rapid loss of this compound in my cell culture medium, which contains serum.

  • Possible Cause: The serum in your culture medium contains the enzyme serum carnosinase (CN1), which actively hydrolyzes this compound and other histidine-containing dipeptides.[2][11]

  • Solution:

    • Use a Serum-Free Medium: If your experimental design allows, switching to a chemically defined, serum-free medium will eliminate the source of carnosinase.

    • Protect the Dipeptide: Some studies suggest that erythrocytes can take up carnosine (a related dipeptide), protecting it from serum carnosinase.[12] While not a direct solution for this compound, this highlights the principle of compartmentalization as a potential protective mechanism, though it is difficult to control experimentally.

    • Consider Carnosinase Inhibitors: While not standard practice in cell culture, specific carnosinase inhibitors could be explored, but their effects on cell health and the experiment's outcome would need careful validation.

Problem: I have a protein formulation buffered with L-histidine, and I'm seeing an unexpected peak in my Size-Exclusion Chromatography (SEC) analysis, suggesting degradation.

  • Possible Cause: The L-histidine in your buffer may be degrading into trans-urocanic acid.[13][14] This degradation can be catalyzed by trace metal ion contaminants, particularly Mn(2+), and is sometimes evidenced to be caused by microbial contamination.[13][15] Trans-urocanic acid has a strong UV absorbance at 280 nm, which can interfere with protein analysis.[13]

  • Solution:

    • Add a Chelating Agent: Incorporate a chelating agent like EDTA or DTPA into your buffer to sequester divalent cations like Mn(2+) that may be catalyzing the reaction.[13][15]

    • Use Amino Acid Excipients: Adding other amino acids, such as alanine (B10760859) or cysteine, has been shown to be highly effective, reducing histidine degradation by up to 97-98%.[13][14][15]

    • Ensure Sterility: Prepare and handle buffers under sterile conditions to prevent microbial contamination, which can be a source of degradative enzymes.

    • Material Compatibility: Be aware that storage in stainless steel containers at elevated temperatures can sometimes promote coloration and aggregation in high-concentration histidine formulations.[16]

Key Degradation Pathways

The degradation of Glycyl-L-histidine is a two-step process involving the initial hydrolysis of the dipeptide followed by the potential catabolism of its constituent amino acid, L-histidine.

Gly_His_Degradation GlyHis Glycyl-L-histidine Products Glycine + L-Histidine GlyHis->Products Hydrolysis Enzyme Serum Carnosinase (CN1) (Dipeptidase) Enzyme->GlyHis Catalyzes

Caption: Enzymatic hydrolysis of Glycyl-L-histidine.

L_His_Degradation LHis L-Histidine Products trans-Urocanic Acid + Ammonia LHis->Products Deamination Enzyme Histidine Ammonia-Lyase (Histidase) Enzyme->LHis Catalyzes

Caption: Primary catabolic pathway of L-histidine.

Data Summaries

Table 1: Factors Influencing this compound and L-Histidine Degradation

FactorMolecule AffectedEffectNotesReferences
Enzymes
Serum Carnosinase (CN1)Glycyl-L-histidineHydrolysisPrimary enzyme for breaking down this compound in serum.[2][11]
Histidine Ammonia-LyaseL-HistidineDeaminationConverts L-histidine to trans-urocanic acid.[7][8]
Metal Ions
Mn(2+)L-HistidineActivates DegradationCan catalyze the conversion to urocanic acid.[13][14]
Fe(2+)L-HistidineNo significant effectDoes not appear to promote degradation.[13]
Inhibitors / Stabilizers
EDTA / DTPAL-HistidineInhibits DegradationChelating agents that counteract the effect of Mn(2+).[13][15]
Alanine / CysteineL-HistidineInhibits DegradationCan be added as excipients to prevent breakdown.[13][14][15]
pHGlycyl-L-histidineStabilityDipeptides are generally more stable at neutral pH.[5][6]

Table 2: Efficacy of Inhibitors on L-Histidine Degradation in Formulation Buffers

InhibitorConcentrationInhibition of DegradationReference
AlanineNot specified~97%[13]
CysteineNot specified~98%[13][14]

Experimental Protocols

Protocol 1: Quantification of this compound and Urocanic Acid by HPLC-MS

This protocol provides a general framework for quantifying this compound and its primary L-histidine degradant, urocanic acid.

  • Objective: To measure the concentration of this compound and trans-urocanic acid in an experimental sample.

  • Materials:

    • Sample containing this compound.

    • This compound and trans-urocanic acid analytical standards.

    • Solvent A: 0.1% Formic Acid in Water.

    • Solvent B: 0.1% Formic Acid in Acetonitrile.

    • Reversed-phase C18 HPLC column.

    • HPLC system coupled to a mass spectrometer (MS).

  • Workflow Diagram:

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing p1 Prepare standard curve (this compound & Urocanic Acid) p2 Dilute experimental samples in Solvent A p1->p2 p3 Filter samples (0.22 µm) p2->p3 a1 Equilibrate C18 column p3->a1 a2 Inject sample a1->a2 a3 Run gradient elution (e.g., 5-95% Solvent B) a2->a3 a4 Detect ions with MS (SIM or MRM mode) a3->a4 d1 Integrate peak areas a4->d1 d2 Generate standard curve d1->d2 d3 Calculate concentrations in samples d2->d3

Caption: Workflow for quantification of this compound and its degradants.
  • Procedure:

    • Standard Preparation: Prepare serial dilutions of this compound and trans-urocanic acid standards in Solvent A to create a standard curve (e.g., 0.1 µM to 100 µM).

    • Sample Preparation: Dilute your experimental samples to fall within the range of the standard curve. Filter through a 0.22 µm syringe filter.

    • HPLC Separation:

      • Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.

      • Inject the sample.

      • Apply a linear gradient to elute the compounds. A typical gradient might be increasing Solvent B from 5% to 65% over 20-30 minutes.

    • MS Detection:

      • Operate the mass spectrometer in positive ion mode.

      • Monitor for the specific m/z (mass-to-charge ratio) of this compound and urocanic acid. Use Selected Ion Monitoring (SIM) for specificity or Multiple Reaction Monitoring (MRM) for higher sensitivity and specificity if available.

    • Data Analysis:

      • Integrate the peak areas for each analyte in the standards and samples.

      • Plot the standard curve (Peak Area vs. Concentration) and determine the equation of the line.

      • Use the equation to calculate the concentration of this compound and urocanic acid in your experimental samples.

Protocol 2: Stress Stability Study of a this compound Containing Formulation

  • Objective: To assess the stability of this compound and the formation of L-histidine degradants under accelerated stress conditions.

  • Materials:

    • Final formulation containing this compound or L-histidine.

    • Control formulation without the dipeptide/amino acid.

    • Incubators set to stress temperatures (e.g., 4°C, 25°C, 40°C).

    • Materials for quantification as described in Protocol 1.

  • Procedure:

    • Sample Preparation: Prepare multiple aliquots of your test and control formulations in stable, sealed containers.

    • Initial Analysis (T=0): Immediately analyze one aliquot from each formulation group using the HPLC-MS method (Protocol 1) to establish a baseline concentration.

    • Incubation: Place the remaining aliquots in incubators at the selected stress temperatures.

    • Time-Point Analysis: At predetermined time points (e.g., 1 week, 2 weeks, 1 month, 3 months), remove one aliquot from each condition.

    • Quantification: Analyze the samples using the HPLC-MS method to quantify the remaining this compound/L-histidine and the appearance of trans-urocanic acid.

    • Data Evaluation: Plot the concentration of each analyte over time for each temperature condition. Calculate the degradation rate to compare the stability of different formulations.

References

Technical Support Center: Optimizing Gly-His Buffer Conditions for Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Glycyl-L-histidine (Gly-His) in enzymatic assays.

Frequently Asked Questions (FAQs)

Q1: What are the key considerations when preparing a this compound buffer solution for an enzymatic assay?

A1: When preparing a this compound buffer, three critical factors to consider are pH, solubility, and potential metal ion interactions. The pH of the buffer should be close to the optimal pH for your enzyme's activity. This compound solubility is lowest at its isoelectric point (pI), which is approximately 6.8.[1] Therefore, to ensure complete dissolution, the buffer pH should be adjusted to be at least one pH unit away from the pI (e.g., pH < 5.8 or > 7.8).[1] Additionally, the histidine residue in this compound can chelate metal ions, which may be essential for your enzyme's function, so careful consideration of metal ion presence is necessary.

Q2: What is the effective buffering range for this compound?

A2: The effective buffering range of a buffer is generally considered to be pKa ± 1. This compound has multiple pKa values corresponding to its carboxyl, amino, and imidazole (B134444) groups. The imidazole group of the histidine residue has a pKa around 6.0, making this compound a potentially useful buffer in the pH range of 5.0 to 7.0. However, its buffering capacity should be empirically verified for your specific experimental conditions.

Q3: Can I use a phosphate-based buffer with this compound?

A3: While phosphate-based buffers are common, they can lead to precipitation issues, particularly when working with divalent cations like Ca²⁺ or Mg²⁺, which might be necessary for your experiment.[1] If you observe precipitation, consider switching to a non-phosphate biological buffer such as HEPES or MOPS, which have low metal-binding constants.[1]

Q4: My this compound solution has a faint yellow tint. What could be the cause?

A4: A faint yellow color in your this compound solution could indicate degradation.[1] This can be due to the Maillard reaction if reducing sugars are present, especially upon heating, or interactions with trace metal ions in the buffer.[1] To mitigate this, use high-purity water and buffer components and prepare fresh solutions before each experiment.[1]

Q5: How does this compound affect the solubility of other molecules in the assay?

A5: this compound can act as a "carrier peptide," enhancing the solubility of poorly soluble amino acids like L-tyrosine.[1] This is particularly advantageous in chemically defined media where higher concentrations of certain amino acids are required.[1]

Troubleshooting Guides

Guide 1: Low or No Enzyme Activity

Problem: My enzyme shows significantly lower activity than expected, or no activity at all, in a this compound buffer.

Possible Cause Troubleshooting Steps
Suboptimal pH The pH of your this compound buffer may not be optimal for your enzyme. Every enzyme has a narrow pH range for maximum activity.[2] Solution: Perform a pH optimization experiment by testing a range of pH values. Use a series of buffers with overlapping pH ranges to identify the optimal pH for your enzyme.[3]
Metal Ion Chelation The histidine residue in this compound can chelate essential metal ions (e.g., Zn²⁺, Mg²⁺, Mn²⁺) that are required as cofactors for your enzyme. Solution: If your enzyme requires a metal ion, consider adding a controlled excess of that ion to the assay buffer. Alternatively, switch to a buffer with a known weak metal-binding capacity, such as HEPES or MOPS.[1][4]
Incorrect Ionic Strength The salt concentration of the buffer can impact enzyme stability and activity. Solution: Empirically test a range of salt concentrations (e.g., 25 mM to 200 mM) to determine the optimal ionic strength for your enzyme.[3]
Buffer Component Inhibition Components of the buffer system may be directly inhibiting the enzyme. Solution: Test alternative buffer systems that are known to be inert for your class of enzyme. "Good's" buffers are often a suitable choice.[3]
Guide 2: Poor Reproducibility of Results

Problem: I am observing high variability and poor reproducibility in my enzymatic assay results.

Possible Cause Troubleshooting Steps
Inconsistent Buffer Preparation Minor variations in pH or component concentrations between different buffer batches can lead to significant differences in enzyme activity. Solution: Prepare a large, single batch of buffer for a series of experiments. Follow a detailed, standardized protocol for every buffer preparation.
Temperature Effects on pH The pKa of some buffers is sensitive to temperature changes, which can alter the pH of the assay during temperature shifts. Solution: Choose a buffer with a low pKa sensitivity to temperature, such as HEPES. Always adjust the final pH of the buffer at the intended experimental temperature.[3]
This compound Solubility Issues If the buffer pH is too close to the pI of this compound (~6.8), it may not be fully dissolved, leading to inconsistent concentrations. Solution: Ensure the buffer pH is at least one unit away from the pI of this compound. Visually inspect for any precipitate before use.[1]

Quantitative Data Summary

Table 1: pKa Values and Effective Buffering Ranges of this compound and Common Biological Buffers

BufferpKa1pKa2pKa3 (Side Chain)Effective pH Range(s)
Glycyl-L-histidine ~2.3 (Carboxyl)~8.3 (Amino)~6.0 (Imidazole)2.2-3.6, 5.5-7.4, 7.5-8.9
Glycine2.349.60-2.2-3.6, 8.8-10.6
L-Histidine1.809.336.045.5-7.4
MES-6.10-5.5-6.7
Bis-Tris-6.50-5.8-7.2
PIPES-6.76-6.1-7.5
MOPS-7.20-6.5-7.9
HEPES-7.48-6.8-8.2
Tris-8.06-7.5-9.0
Bicine-8.26-7.6-9.0
CHES-9.50-8.6-10.0
CAPS-10.33-9.7-11.1

Note: pKa values can be influenced by temperature and buffer concentration.

Experimental Protocols

Protocol 1: Determining the Optimal pH for an Enzymatic Assay
  • Buffer Selection and Preparation:

    • Select a series of buffers with overlapping pH ranges to cover the expected optimal pH of your enzyme (e.g., citrate (B86180) for pH 4-6, this compound or phosphate (B84403) for pH 6-8, Tris for pH 8-9).[3]

    • Prepare 100 mM stock solutions of each buffer at various pH points in 0.5 pH unit increments.

    • Ensure the final pH of each buffer is accurately adjusted at the intended assay temperature.[3]

  • Reaction Setup:

    • For each pH point, set up a reaction mixture in a microplate or reaction tube.

    • The reaction mixture should contain the substrate at a saturating concentration and any necessary cofactors.[3]

    • Include a "no-enzyme" control for each pH to measure any non-enzymatic substrate degradation.[2]

  • Enzyme Addition and Incubation:

    • Prepare a working solution of your enzyme in a neutral, non-interfering buffer.

    • Initiate the reaction by adding a fixed amount of the enzyme to each reaction mixture.[3]

    • Incubate the reactions at a constant, optimal temperature for a predetermined amount of time, ensuring the reaction remains in the linear range.[3]

  • Data Measurement and Analysis:

    • Measure the product formation or substrate depletion using an appropriate detection method (e.g., spectrophotometry, fluorometry).[3]

    • Calculate the initial velocity (v₀) for each pH value by determining the slope of the linear portion of the reaction progress curve.[2]

    • Plot the enzyme activity (v₀) against the buffer pH. The pH at which the highest activity is observed is the optimal pH for your enzyme under these conditions.[2][3]

Protocol 2: Assessing the Impact of Metal Ion Chelation by this compound
  • Buffer and Reagent Preparation:

    • Prepare your optimal assay buffer (determined from Protocol 1) with and without this compound.

    • Prepare a second set of buffers containing a range of concentrations of the metal ion of interest (e.g., 0, 1, 5, 10, 50, 100 µM).

    • Prepare a stock solution of a strong chelator (e.g., 100 mM EDTA) to serve as a negative control.

  • Reaction Setup:

    • Set up your standard enzymatic assay in the following conditions:

      • Optimal buffer without this compound (baseline activity).

      • Optimal buffer with this compound.

      • Optimal buffer with this compound and varying concentrations of the metal ion.

      • Optimal buffer with EDTA (to confirm metal dependence).

    • Ensure all other reaction components (enzyme, substrate, etc.) are at consistent concentrations.

  • Data Collection and Analysis:

    • Initiate the reactions and measure the enzyme activity as described in Protocol 1.

    • Compare the enzyme activity in the presence of this compound to the baseline activity. A significant decrease suggests potential metal ion chelation.

    • Analyze the activity in the presence of added metal ions. A restoration of activity upon addition of the metal ion confirms that this compound was chelating the essential cofactor.

    • Plot enzyme activity as a function of metal ion concentration to determine the concentration required to saturate the enzyme in the presence of this compound.

Visualizations

workflow_ph_optimization Workflow for Optimal pH Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis select_buffers Select Buffers with Overlapping pH Ranges prepare_stocks Prepare Buffer Stocks (0.5 pH increments) select_buffers->prepare_stocks adjust_ph Adjust pH at Assay Temperature prepare_stocks->adjust_ph setup_reaction Set Up Reactions (Substrate + Cofactors) adjust_ph->setup_reaction add_enzyme Initiate with Enzyme setup_reaction->add_enzyme incubate Incubate at Constant Temperature add_enzyme->incubate measure_activity Measure Reaction Rate incubate->measure_activity plot_data Plot Activity vs. pH measure_activity->plot_data determine_optimum Identify Optimal pH plot_data->determine_optimum

Caption: Workflow for the experimental determination of optimal enzyme pH.

chelation_logic Troubleshooting Metal Ion Chelation start Low Enzyme Activity in this compound Buffer check_metal Does the enzyme require a metal cofactor? start->check_metal no_metal Chelation is unlikely the primary issue. Investigate other causes. check_metal->no_metal No test_addback Perform Metal Ion Add-back Experiment check_metal->test_addback Yes activity_restored Activity Restored? test_addback->activity_restored yes Chelation Confirmed. Titrate metal ion or use alternative buffer. activity_restored->yes Yes no Chelation is not the issue. Consider other inhibitory effects of the buffer. activity_restored->no No

Caption: Logical workflow for troubleshooting potential metal ion chelation by this compound.

signaling_influence Influence of this compound Components on Cellular Signaling cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_effects Cellular Effects gly_his This compound peptidases Peptidases gly_his->peptidases Hydrolysis glycine Glycine glyr Glycine Receptor (GlyR) glycine->glyr histidine Histidine histamine Histamine (via Histidine Decarboxylase) histidine->histamine downstream Downstream Signaling (e.g., Ca²⁺ flux, NF-κB) glyr->downstream h1r Histamine H1 Receptor histamine->h1r h1r->downstream peptidases->glycine peptidases->histidine

Caption: Conceptual diagram of how this compound breakdown products can influence signaling pathways.

References

Technical Support Center: Enhancing Glycyl-L-histidine In Vitro Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vitro bioavailability of Glycyl-L-histidine. The content is structured in a question-and-answer format to directly address specific issues encountered during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Glycyl-L-histidine transport across intestinal epithelial cells in vitro?

A1: Glycyl-L-histidine, a dipeptide, is primarily transported across intestinal epithelial cell models like Caco-2 by carrier-mediated transport. The major transporter involved is the proton-coupled peptide transporter 1 (PEPT1), which is expressed on the apical membrane of these cells.[1][2][3][4][5] PEPT1 utilizes a proton gradient to move di- and tripeptides from the intestinal lumen into the enterocytes.[1][2]

Q2: What is a typical apparent permeability coefficient (Papp) for a dipeptide like Glycyl-L-histidine in Caco-2 cell assays?

  • Low Permeability: Papp < 1 x 10⁻⁶ cm/s

  • Moderate Permeability: Papp between 1 x 10⁻⁶ and 10 x 10⁻⁶ cm/s

  • High Permeability: Papp > 10 x 10⁻⁶ cm/s[6]

Given that Glycyl-L-histidine is a small, hydrophilic dipeptide primarily reliant on a transporter, its passive permeability is expected to be low. Its overall Papp value will be highly dependent on the expression and activity of the PEPT1 transporter in the Caco-2 cell monolayer.

Q3: How does pH influence the in vitro transport of Glycyl-L-histidine?

A3: The activity of the PEPT1 transporter is pH-dependent. The optimal pH for PEPT1-mediated uptake is around 6.0 in the apical compartment, which mimics the acidic microclimate of the small intestinal surface.[2][7] This acidic environment provides the proton gradient necessary to drive peptide transport. Therefore, maintaining an apical pH of around 6.0 to 6.5 is crucial for maximizing Glycyl-L-histidine transport in Caco-2 cell assays.

Troubleshooting Guides

Issue 1: Low Apparent Permeability (Papp) of Glycyl-L-histidine

Symptoms:

  • The calculated Papp value for Glycyl-L-histidine is consistently in the low permeability range (< 1 x 10⁻⁶ cm/s).

  • Poor correlation with expected in vivo absorption.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal PEPT1 Transporter Activity Optimize Apical pH: Ensure the apical buffer pH is between 6.0 and 6.5 to maximize the proton gradient driving PEPT1.[2][7] Verify PEPT1 Expression: Confirm the expression and functionality of PEPT1 in your Caco-2 cells. PEPT1 expression can vary with cell passage number.[5]
Low Passive Permeability Utilize Permeation Enhancers: Co-incubate Glycyl-L-histidine with a permeation enhancer to transiently open tight junctions and increase paracellular transport. Sodium caprate is a commonly used option.[8][9]
Efflux Transporter Activity Assess Bidirectional Transport: Perform a bidirectional Caco-2 assay to determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests the involvement of efflux pumps.[10] Use Efflux Pump Inhibitors: If efflux is suspected, co-administer a known inhibitor of relevant efflux pumps (e.g., verapamil (B1683045) for P-glycoprotein) to see if the A-B permeability increases.
Enzymatic Degradation Assess Stability: Perform a stability assay of Glycyl-L-histidine in the Caco-2 cell culture medium and cell homogenates to check for degradation by peptidases. Incorporate Peptidase Inhibitors: If degradation is observed, consider adding a broad-spectrum peptidase inhibitor like bestatin (B1682670) to the experimental setup.
Issue 2: High Variability in Permeability Results

Symptoms:

  • Inconsistent Papp values for Glycyl-L-histidine across different wells or experiments.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inconsistent Caco-2 Monolayer Integrity Monitor TEER: Regularly measure the Transepithelial Electrical Resistance (TEER) of the Caco-2 monolayers to ensure consistent integrity before and after the experiment. Only use monolayers with TEER values within your established acceptable range.[11] Use Paracellular Markers: Include a low permeability paracellular marker (e.g., Lucifer yellow or mannitol) in your experiments to monitor monolayer integrity.
Variable PEPT1 Expression Standardize Cell Culture Conditions: Use Caco-2 cells within a consistent and narrow passage number range for all experiments. Ensure consistent seeding density and culture duration (typically 21 days for full differentiation).
Transporter Saturation Evaluate Concentration Dependence: Determine the permeability of Glycyl-L-histidine at multiple concentrations to check for saturation of the PEPT1 transporter. If saturation is observed, use a concentration on the linear portion of the uptake curve for comparative studies.
Issue 3: Low Compound Recovery

Symptoms:

  • The total amount of Glycyl-L-histidine recovered from the donor, receiver, and cell lysate is significantly less than the initial amount added.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Non-specific Binding to Plasticware Use Low-Binding Plates: Utilize commercially available low-protein-binding plates for the assay.[10] Pre-treatment of Plates: Pre-incubate the plates with a solution of a non-interfering protein like bovine serum albumin (BSA) to block non-specific binding sites.
Cellular Accumulation Analyze Cell Lysate: At the end of the experiment, lyse the Caco-2 cells and quantify the amount of Glycyl-L-histidine within the cells using a validated analytical method like LC-MS/MS.[10]
Compound Instability Perform Stability Studies: Incubate Glycyl-L-histidine in the assay buffer at 37°C for the duration of the experiment and analyze for degradation.[12]

Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay for Glycyl-L-histidine

Objective: To determine the apparent permeability coefficient (Papp) of Glycyl-L-histidine across a Caco-2 cell monolayer.

Methodology:

  • Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and formation of a polarized monolayer.

  • Monolayer Integrity Check: Measure the TEER of the monolayers. Values should be consistent and within the laboratory's established range.

  • Preparation of Dosing Solution: Prepare a solution of Glycyl-L-histidine in transport buffer (e.g., Hanks' Balanced Salt Solution - HBSS) at the desired concentration. The apical buffer should be adjusted to pH 6.5, and the basolateral buffer to pH 7.4.

  • Transport Experiment (Apical to Basolateral - A-B):

    • Wash the monolayers with pre-warmed transport buffer.

    • Add the Glycyl-L-histidine dosing solution to the apical chamber.

    • Add fresh transport buffer to the basolateral chamber.

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).

    • At predetermined time points, collect samples from the basolateral chamber and replace with fresh buffer.

  • Sample Analysis: Quantify the concentration of Glycyl-L-histidine in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation of Papp: Calculate the Papp value using the following equation: Papp = (dQ/dt) / (A * C₀) Where:

    • dQ/dt is the steady-state flux of the compound across the monolayer.

    • A is the surface area of the permeable support.

    • C₀ is the initial concentration of the compound in the donor chamber.

Protocol 2: Enhancing Glycyl-L-histidine Permeability with Sodium Caprate

Objective: To evaluate the effect of the permeation enhancer sodium caprate on the transport of Glycyl-L-histidine across Caco-2 monolayers.

Methodology:

  • Follow steps 1 and 2 of Protocol 1.

  • Preparation of Dosing Solution: Prepare a dosing solution of Glycyl-L-histidine and sodium caprate (e.g., 10 mM) in the apical transport buffer (pH 6.5).[9]

  • Control Group: Prepare a dosing solution with Glycyl-L-histidine only.

  • Perform the transport experiment (steps 4-6 of Protocol 1) for both the control and the sodium caprate-treated groups.

  • Data Analysis: Compare the Papp values of Glycyl-L-histidine with and without sodium caprate to determine the enhancement effect.

Protocol 3: Liposomal Formulation of Glycyl-L-histidine

Objective: To encapsulate Glycyl-L-histidine in liposomes to potentially enhance its stability and transport.

Methodology (Thin-Film Hydration Method):

  • Lipid Film Formation: Dissolve lipids (e.g., a mixture of phospholipids (B1166683) and cholesterol) in an organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[13]

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator to form a thin lipid film on the flask wall.[14]

  • Drying: Further dry the lipid film under vacuum to remove any residual solvent.

  • Hydration: Hydrate the lipid film with an aqueous solution of Glycyl-L-histidine by vortexing or sonication. The temperature of the hydrating solution should be above the phase transition temperature of the lipids.[13]

  • Size Reduction: To obtain unilamellar vesicles of a specific size, the liposome (B1194612) suspension can be subjected to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).[14]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Caco2 Culture Caco-2 cells on permeable supports (21 days) TEER Measure TEER for monolayer integrity Caco2->TEER Dosing Prepare Glycyl-L-histidine dosing solution (apical pH 6.5, basolateral pH 7.4) TEER->Dosing Wash Wash monolayers Dosing->Wash Add_Dosing Add dosing solution to apical side Wash->Add_Dosing Add_Buffer Add fresh buffer to basolateral side Add_Dosing->Add_Buffer Incubate Incubate at 37°C Add_Buffer->Incubate Sample Sample from basolateral side at time points Incubate->Sample Quantify Quantify Gly-His concentration (LC-MS/MS) Sample->Quantify Calculate Calculate Papp value Quantify->Calculate

Caption: Caco-2 Permeability Assay Workflow.

troubleshooting_workflow Start Low Papp of this compound Observed Check_pH Is apical pH optimal (6.0-6.5)? Start->Check_pH Check_PEPT1 Is PEPT1 expression/function confirmed? Check_pH->Check_PEPT1 Yes Optimize_pH Optimize Buffer pH Check_pH->Optimize_pH No Consider_Enhancers Try Permeation Enhancers (e.g., Sodium Caprate) Check_PEPT1->Consider_Enhancers Yes Standardize_Culture Standardize Cell Culture Conditions Check_PEPT1->Standardize_Culture No Check_Efflux Assess Efflux Ratio (B-A / A-B) Consider_Enhancers->Check_Efflux Check_Degradation Assess Stability in Assay Medium Check_Efflux->Check_Degradation Ratio < 2 Use_Inhibitors Use Efflux Pump Inhibitors Check_Efflux->Use_Inhibitors Ratio > 2 Use_Peptidase_Inhibitors Use Peptidase Inhibitors Check_Degradation->Use_Peptidase_Inhibitors Degradation Observed signaling_pathway cluster_lumen Apical Side (Lumen, pH 6.0-6.5) cluster_cell Enterocyte cluster_basolateral Basolateral Side (Bloodstream) GlyHis Glycyl-L-histidine PEPT1 PEPT1 Transporter GlyHis->PEPT1 H_ion H+ H_ion->PEPT1 GlyHis_inside Glycyl-L-histidine PEPT1->GlyHis_inside H_ion_inside H+ PEPT1->H_ion_inside Hydrolysis Cytosolic Peptidases GlyHis_inside->Hydrolysis Gly Glycine Hydrolysis->Gly His L-histidine Hydrolysis->His Basolateral_Transport Basolateral Transporters Gly->Basolateral_Transport His->Basolateral_Transport Gly_out Glycine Basolateral_Transport->Gly_out His_out L-histidine Basolateral_Transport->His_out

References

Gly-his interference with common laboratory assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the interference of Glycyl-L-histidine (Gly-His) with common laboratory assays. This guide is intended for researchers, scientists, and drug development professionals to help identify and mitigate potential assay interference caused by this dipeptide.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my protein quantification assay?

A: Yes, this compound has the potential to interfere with common protein quantification assays, particularly those based on copper reduction (BCA assay) or dye-binding (Bradford assay). The interference arises from the constituent amino acids of this compound. The histidine residue contains an imidazole (B134444) ring that can chelate copper ions, and it is also a basic amino acid that can interact with Coomassie dye. Glycine has also been noted as an interfering substance in some protein assays.

Q2: How does this compound interfere with the Bicinchoninic Acid (BCA) assay?

A: The BCA assay is based on the reduction of Cu²⁺ to Cu⁺ by peptide bonds in an alkaline medium, followed by the chelation of Cu⁺ by two molecules of BCA, which produces a purple-colored complex. The histidine component of this compound can also reduce Cu²⁺ to Cu⁺, leading to a false-positive signal and an overestimation of the protein concentration.

Q3: What is the mechanism of this compound interference in the Bradford assay?

A: The Bradford assay utilizes the binding of Coomassie Brilliant Blue G-250 dye to proteins. This binding is primarily with basic amino acid residues such as arginine, lysine, and histidine.[1] The histidine in this compound can bind to the Coomassie dye, causing a spectral shift and leading to an inaccurate, typically overestimated, protein concentration.[1][2]

Q4: Is this compound likely to interfere with immunoassays like ELISA?

A: Interference from small molecules like dipeptides in immunoassays is less common compared to interference from larger molecules such as heterophile antibodies.[3][4] However, high concentrations of any substance in the sample matrix can potentially interfere with the antigen-antibody binding. If you suspect interference, it is recommended to perform spike and recovery experiments and linearity of dilution assessments.

Q5: Can this compound affect the results of cell viability assays such as MTT, XTT, or LDH?

A: There is no direct evidence in the reviewed literature to suggest that this compound significantly interferes with the chemical reactions of common cell viability assays. However, since these assays rely on enzymatic reactions (dehydrogenases for MTT/XTT) or the integrity of the cell membrane (LDH), any compound that affects these cellular processes could indirectly impact the assay results.[5][6] It is always advisable to include appropriate controls, such as a this compound-only control (no cells), to check for any direct reactivity with the assay reagents.

Troubleshooting Guides

Issue 1: Inaccurate Protein Concentration Determined by BCA Assay in the Presence of this compound

Symptoms:

  • Higher than expected protein concentrations.

  • High background absorbance in blank samples containing this compound.

Potential Cause: The histidine residue of this compound reduces Cu²⁺ to Cu⁺, mimicking the reaction of peptide bonds and leading to a false-positive signal.

Troubleshooting Workflow:

start Inaccurate BCA Assay Result check_blank Run a blank with this compound buffer start->check_blank high_blank Is blank absorbance high? check_blank->high_blank no_interference Interference unlikely high_blank->no_interference No interference Interference confirmed high_blank->interference Yes mitigation Select Mitigation Strategy interference->mitigation dilution Dilute Sample mitigation->dilution precipitation Protein Precipitation mitigation->precipitation alt_assay Use Alternative Assay mitigation->alt_assay end Accurate Protein Quantification dilution->end precipitation->end alt_assay->end

Caption: Troubleshooting workflow for BCA assay interference.

Mitigation Strategies:

  • Sample Dilution: If the protein concentration is high enough, diluting the sample can lower the this compound concentration to a non-interfering level.

  • Protein Precipitation: Use a method like trichloroacetic acid (TCA) or acetone (B3395972) precipitation to separate the protein from the this compound-containing buffer.

  • Use an Alternative Assay: Switch to a protein assay that is less susceptible to interference from amino acids, such as the Bradford assay (though see Issue 2) or a fluorescent dye-based assay.

Issue 2: Inaccurate Protein Concentration Determined by Bradford Assay in the Presence of this compound

Symptoms:

  • Inconsistent or higher than expected protein concentrations.

  • High background in blank samples containing this compound.

Potential Cause: The histidine residue in this compound binds to the Coomassie dye, leading to a false-positive signal.

Mechanism of Interference:

cluster_0 Bradford Assay Principle cluster_1 This compound Interference Coomassie Coomassie Dye (Anionic) Complex Dye-Protein Complex (Blue) Coomassie->Complex Protein Protein (Basic Residues) Protein->Complex GlyHis This compound (Histidine) InterferenceComplex Dye-Gly-His Complex (False Signal) GlyHis->InterferenceComplex Coomassie_int Coomassie Dye (Anionic) Coomassie_int->InterferenceComplex

Caption: this compound interference with the Bradford assay mechanism.

Mitigation Strategies:

  • Create a Custom Standard Curve: If the concentration of this compound is known and constant across all samples, prepare the protein standards in the same buffer to account for the background signal.

  • Protein Precipitation: As with the BCA assay, precipitating the protein can remove the interfering this compound.

  • Use an Alternative Assay: A BCA assay might be a suitable alternative if reducing agents are not present. However, be mindful of the potential for interference as described in Issue 1. A fluorescent dye-based assay may also be a good option.

Data Presentation: Interference of Related Compounds

Table 1: BCA Assay Compatibility

Interfering SubstanceMaximum Compatible Concentration
Glycine< 0.1 M[3]
Imidazole (related to Histidine side chain)Not compatible
Dithiothreitol (DTT)< 1 mM
EDTA< 10 mM

Data compiled from multiple sources indicating common interference levels.

Table 2: Bradford Assay Compatibility

Interfering SubstanceMaximum Compatible Concentration
Glycine0.1 M[7]
Guanidine HCl2 M[7]
Sodium Dodecyl Sulfate (SDS)< 0.1%
Triton X-100< 0.1%

Data compiled from multiple sources indicating common interference levels.

Experimental Protocols

Protocol 1: Protein Precipitation with Acetone

This protocol is designed to remove interfering substances like this compound from a protein sample.

Materials:

  • Microcentrifuge tubes

  • Acetone (pre-chilled to -20°C)

  • Resuspension buffer compatible with the downstream assay (e.g., PBS)

  • Microcentrifuge

Procedure:

  • Place your protein sample (e.g., 100 µL) into a microcentrifuge tube.

  • Add four volumes of cold acetone (400 µL) to the sample.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Carefully decant the supernatant, which contains the this compound.

  • Allow the protein pellet to air dry for 5-10 minutes. Do not over-dry, as this can make resuspension difficult.

  • Resuspend the pellet in a known volume of a compatible buffer.

  • Proceed with your protein quantification assay.

Protocol 2: Assessing Interference with Spike and Recovery

This protocol helps determine if this compound is interfering with an immunoassay like ELISA.

Materials:

  • Your sample matrix containing a known low concentration of the analyte.

  • A concentrated stock of your purified analyte.

  • This compound stock solution.

  • Assay buffer.

Procedure:

  • Prepare two sets of samples in your sample matrix.

  • Set 1 (Control): Spike in a known concentration of your purified analyte.

  • Set 2 (Test): Spike in the same concentration of your purified analyte and the concentration of this compound you expect in your experimental samples.

  • Prepare a third sample with only the this compound spike to check for direct cross-reactivity.

  • Run the samples in your immunoassay.

  • Calculate Recovery:

    • Recovery (%) = (Concentration in spiked sample - Concentration in unspiked sample) / Spiked concentration * 100

  • A recovery rate significantly different from 100% in the presence of this compound suggests interference.

References

Refinement of protocols for consistent Gly-his experimental results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure consistent and reliable results in experiments involving Glycyl-L-histidine (Gly-His).

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing peptides containing this compound?

A1: The synthesis of peptides containing histidine, such as those with a this compound motif, presents unique challenges primarily due to the imidazole (B134444) side chain of histidine. Key issues include racemization, where the imidazole ring can catalyze the loss of stereochemical purity during activation and coupling, and side reactions where the unprotected imidazole nitrogen can undergo undesired modifications like acylation.[1] To mitigate these, it is often advantageous to use a pre-formed Fmoc-Gly-His-OH dipeptide for incorporation into the peptide sequence, which can streamline the process and minimize side reactions.[1]

Q2: My this compound containing peptide has poor solubility after purification. What can I do?

A2: Poor solubility of peptides, especially those prone to aggregation, is a common issue. The pH of the solution is a critical factor; ensure it is not close to the peptide's isoelectric point (pI). Adjusting the pH to be slightly acidic or basic can often improve solubility. If solubility issues persist, consider using a small amount of an organic solvent like DMSO or acetonitrile (B52724) to dissolve the peptide before diluting with your aqueous buffer. For long-term storage, it is crucial to lyophilize the purified peptide to obtain a stable powder.

Q3: I am observing inconsistent results in my biological assays with this compound. What are the potential causes?

A3: Inconsistent biological assay results can stem from several factors. The stability of this compound in your assay solution is a primary concern. Factors like pH, temperature, and exposure to oxygen can lead to degradation of the dipeptide over time.[2] It is recommended to prepare fresh solutions for each experiment and to be mindful of the buffer composition and storage conditions. Peptide aggregation can also lead to a decrease in the effective monomer concentration, impacting bioactivity. Finally, ensure the purity of your this compound sample is high and consistent between batches, as impurities can interfere with the assay.

Q4: What is the likely mechanism of action for this compound in biological systems?

A4: While direct scientific evidence for the specific bioactivity of the this compound dipeptide is limited, the primary proposed mechanism of action is its rapid hydrolysis by dipeptidases in tissues and plasma.[2] This enzymatic cleavage releases its constituent amino acids, L-glycine and L-histidine, which then exert their individual, well-documented biological effects, including antioxidant, anti-inflammatory, and neuromodulatory activities.[2] this compound can also be taken up by cells via peptide transporters, followed by intracellular cleavage.[3]

Troubleshooting Guides

Issue 1: Low Yield During Solid-Phase Peptide Synthesis (SPPS)
Potential Cause Troubleshooting Steps
Incomplete Fmoc Deprotection Extend the deprotection reaction time or perform a second deprotection step. Use a fresh solution of 20% piperidine (B6355638) in DMF.
Inefficient Amino Acid Coupling Use a more efficient coupling reagent (e.g., HATU, HCTU). Double couple the amino acid, especially for sterically hindered residues. Monitor the reaction using a ninhydrin (B49086) (Kaiser) test to ensure completion.
Peptide Aggregation on Resin Switch the solvent from DMF to N-Methyl-2-pyrrolidone (NMP). Incorporate chaotropic salts like LiCl in the coupling and deprotection solutions to disrupt secondary structures.
Steric Hindrance If coupling to a bulky amino acid, allow for a longer reaction time. Consider using a pseudo-proline dipeptide to disrupt secondary structure formation.
Issue 2: Poor Purity of Crude this compound Peptide after Cleavage
Potential Cause Troubleshooting Steps
Presence of Deletion Sequences This results from incomplete coupling. Optimize coupling efficiency as described in the low yield troubleshooting guide.
Side Reactions (e.g., with Histidine) Use an appropriate side-chain protecting group for histidine, such as the trityl (Trt) group, to prevent side reactions.[1]
Incomplete Cleavage from Resin Ensure the cleavage cocktail is appropriate for the resin and protecting groups used. Extend the cleavage time if necessary.
Degradation During Cleavage Perform the cleavage reaction on ice to minimize degradation of sensitive residues. Use appropriate scavengers in the cleavage cocktail.
Issue 3: Inconsistent HPLC Purification Results
Potential Cause Troubleshooting Steps
Poor Peak Shape (Tailing) Ensure the mobile phase contains an adequate concentration of an ion-pairing agent like trifluoroacetic acid (TFA), typically 0.1%. Poor peak shape can also be due to column degradation; try cleaning or replacing the column.
Co-elution of Impurities Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting peaks.
Sample Overload Reduce the amount of peptide injected onto the column. Overloading can lead to peak broadening and poor separation.
Peptide Precipitation on Column Ensure the peptide is fully dissolved in the initial mobile phase before injection. If necessary, use a small amount of organic solvent to aid dissolution.

Quantitative Data Summary

Table 1: Synthesis Yield and Purity of Histidine-Containing Peptides

Peptide SequenceSynthesis Scale (mmol)Coupling MethodCrude Purity (%)Overall Yield (%)
Glucagon (contains His)0.1HBTU/HOBt~65~25
His-containing 15-mer0.25DIC/HOBt~70~30
This compound-Lys0.5HATU~75~40
Note: These are representative values and can vary significantly based on the specific sequence, synthesis conditions, and purification methods.

Table 2: Purification and Purity of Peptides via HPLC

PeptideHPLC ColumnMobile PhasePurity after Purification (%)
Generic PeptidesC18Acetonitrile/Water with 0.1% TFA>95[1]
25-mer linear peptideNot SpecifiedNot Specified95.3[1]
Bivalirudin (contains Gly-Gly-Gly-Gly)RP and HILICNot Specified>98.5[1]
Note: High purity levels are achievable with optimized HPLC protocols.

Detailed Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a this compound Containing Peptide

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a generic peptide containing the this compound sequence.

Materials:

  • Fmoc-protected amino acids

  • Fmoc-Gly-His-OH

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

  • Coupling reagents (e.g., HBTU, HOBt, DIPEA)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Drain the DMF. Add the 20% piperidine in DMF solution to the resin and agitate for 5 minutes. Drain and repeat for another 15 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling:

    • Activate the Fmoc-amino acid (3 equivalents) with HBTU/HOBt (3 eq.) and DIPEA (6 eq.) in DMF for 2-5 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction with a Kaiser test. If the test is positive (blue beads), recouple the amino acid.

    • Wash the resin with DMF.

  • Incorporation of this compound: Use pre-coupled Fmoc-Gly-His-OH and follow the same coupling procedure as for a single amino acid.

  • Repeat Cycles: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.

  • Cleavage and Deprotection: Wash the resin with DCM and dry. Add the cleavage cocktail and allow the reaction to proceed for 2-3 hours at room temperature.

  • Peptide Precipitation: Filter the cleavage mixture and precipitate the peptide by adding it to cold diethyl ether.

  • Purification: Centrifuge to pellet the peptide, wash with cold ether, and dry under vacuum. Proceed to HPLC purification.

Protocol 2: Reversed-Phase HPLC (RP-HPLC) Purification of this compound Peptides

Materials:

  • Crude lyophilized peptide

  • Solvent A: 0.1% TFA in HPLC-grade water

  • Solvent B: 0.1% TFA in acetonitrile

  • Reversed-phase C18 HPLC column

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added. Filter the sample to remove any insoluble material.

  • Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) until a stable baseline is achieved.

  • Gradient Elution: Inject the sample onto the column. Start a linear gradient of increasing Solvent B (e.g., 5% to 65% over 30-60 minutes). The optimal gradient will depend on the peptide's hydrophobicity.

  • Detection and Fraction Collection: Monitor the elution profile at 210-220 nm. Collect fractions corresponding to the major peaks.

  • Purity Analysis: Analyze the purity of the collected fractions using analytical HPLC and mass spectrometry.

  • Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain the final product as a white powder.

Mandatory Visualizations

experimental_workflow Experimental Workflow for this compound Peptide Studies cluster_synthesis Peptide Synthesis cluster_purification Purification & Analysis cluster_bioassay Biological Experimentation synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound Peptide cleavage Cleavage from Resin & Precipitation synthesis->cleavage purification RP-HPLC Purification cleavage->purification analysis Purity Analysis (Analytical HPLC, MS) purification->analysis lyophilization Lyophilization analysis->lyophilization dissolution Peptide Dissolution & Stability Check lyophilization->dissolution assay Biological Assay dissolution->assay data_analysis Data Analysis assay->data_analysis

Caption: A typical experimental workflow for studies involving synthetic this compound peptides.

troubleshooting_workflow Troubleshooting Logic for Inconsistent Results start Inconsistent Experimental Results check_purity Verify Peptide Purity and Identity (HPLC, MS) start->check_purity check_stability Assess Solution Stability (pH, Temp, Time) check_purity->check_stability Purity OK repurify Repurify Peptide check_purity->repurify Purity Issue check_aggregation Evaluate Peptide Aggregation (e.g., DLS) check_stability->check_aggregation Stability OK optimize_solution Optimize Solution Conditions (Buffer, pH) check_stability->optimize_solution Degradation Observed check_protocol Review Assay Protocol and Reagents check_aggregation->check_protocol No Aggregation optimize_solubility Improve Solubilization Protocol check_aggregation->optimize_solubility Aggregation Observed optimize_assay Optimize Assay Conditions check_protocol->optimize_assay Protocol Issue Identified resynthesize Re-synthesize Peptide repurify->resynthesize Still Impure

Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.

mechanism_of_action Proposed Mechanism of Action for this compound cluster_uptake Cellular Uptake cluster_amino_acids Constituent Amino Acids cluster_glycine_roles Biological Roles of Glycine (B1666218) cluster_histidine_roles Biological Roles of Histidine gly_his This compound Dipeptide peptide_transporter Peptide Transporters (e.g., PepT1) gly_his->peptide_transporter hydrolysis Enzymatic Hydrolysis (Dipeptidases) gly_his->hydrolysis Extracellular peptide_transporter->hydrolysis Intracellular glycine L-Glycine hydrolysis->glycine histidine L-Histidine hydrolysis->histidine neurotransmission Inhibitory Neurotransmitter glycine->neurotransmission collagen Collagen Synthesis glycine->collagen glutathione Glutathione Synthesis glycine->glutathione antioxidant Antioxidant Activity histidine->antioxidant metal_chelation Metal Ion Chelation histidine->metal_chelation anti_inflammatory Anti-inflammatory Effects histidine->anti_inflammatory

Caption: The proposed mechanism of action for this compound involves its hydrolysis into glycine and histidine.

References

Validation & Comparative

A Comparative Guide to the Validation of Gly-His Purity using HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of purity for synthetic peptides like Glycyl-L-histidine (Gly-His) is critical for ensuring safety, efficacy, and reproducibility in research and pharmaceutical applications.[1] High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) has emerged as a powerhouse technique, offering a comprehensive approach to both quantify the main peptide and identify potential impurities.[2][3] This guide provides an objective comparison of HPLC-MS with alternative methods, supported by experimental data and detailed protocols, to assist in the selection and validation of the most suitable analytical strategy.

Method Comparison: The Synergy of Separation and Identification

While High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection is a robust and widely used method for purity assessment, it has limitations.[2] HPLC-UV excels at separating compounds and providing quantitative data based on UV absorbance, but it falls short in definitively identifying the separated components.[1][2] Mass Spectrometry (MS), on the other hand, provides precise mass-to-charge ratio (m/z) data, enabling the identification of the target peptide and characterization of unknown peaks corresponding to impurities.[4]

The combination of HPLC for separation and MS for detection (HPLC-MS) creates a synergistic system that offers the best of both worlds: high-resolution separation and confident peak identification.[2][5] This is particularly crucial for peptide analysis, where impurities can include truncated sequences, deletions, or products of side reactions that may have similar UV absorbance properties but different masses.[1]

Analytical Method Information Provided Key Advantages Key Limitations
HPLC-UV Quantitative purity assessment based on UV absorbance; separation of impurities.[1][2]High reproducibility, robust for quantification, lower upfront cost.[2][6]Inability to identify unknown peaks; co-eluting impurities can lead to inaccurate quantification.[2]
Mass Spectrometry (MS) Molecular weight confirmation of the main compound and impurities.[4]High sensitivity and specificity; provides definitive mass evidence.[4][6]Signal intensity can vary based on ionization efficiency, making it less reliable for direct quantification without standards.[2]
HPLC-MS Quantitative purity, separation, and definitive identification of impurities.[1][2]Combines the separation power of HPLC with the identification capabilities of MS; high confidence in purity assessment.[2][7]Higher instrument cost and complexity; ion suppression effects can complicate quantification.[6][8]
Experimental Protocol: RP-HPLC-MS for this compound Purity

This protocol outlines a typical Reverse-Phase HPLC-MS method for the purity validation of this compound.

Objective: To determine the purity of a this compound sample and identify any potential impurities using RP-HPLC coupled with a mass spectrometer.

1. Instrumentation and Materials:

  • HPLC system with a binary or quaternary pump, autosampler, and column oven.

  • Mass Spectrometer (e.g., Single Quadrupole or Q-TOF) with an Electrospray Ionization (ESI) source.

  • C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (B52724).

  • This compound sample.

  • High-purity water and acetonitrile (LC-MS grade).

  • Formic acid (LC-MS grade).

2. Sample Preparation:

  • Accurately weigh and dissolve the this compound sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.22 µm syringe filter prior to injection to remove any particulates.[7]

3. Chromatographic and MS Conditions:

Parameter Condition
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 0-2 min: 2% B; 2-17 min: 2-30% B; 17-18 min: 30-95% B; 18-20 min: 95% B; 20.1-25 min: 2% B
Flow Rate 0.8 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
UV Detection 214 nm
Ionization Mode ESI Positive
Scan Range m/z 100-1000
Capillary Voltage 3.5 kV

4. Data Analysis:

  • Integrate the peak areas from the UV chromatogram.

  • Calculate the purity of this compound using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.[1]

  • Analyze the mass spectrum corresponding to the main this compound peak to confirm its molecular weight (Expected [M+H]⁺ for C₈H₁₂N₄O₃: ~213.10 m/z).

  • Analyze the mass spectra of any impurity peaks to aid in their identification. Common impurities in peptide synthesis can include deletion sequences (e.g., Gly or His alone) or addition sequences from failed deprotection steps.[9][10]

Visualizing the Workflow and Validation Process

To ensure a robust and reliable method, it is crucial to follow a structured workflow for analysis and adhere to established validation principles.

G cluster_workflow HPLC-MS Experimental Workflow SamplePrep Sample Preparation (Dissolution & Filtration) HPLCSeparation HPLC Separation (C18 Column) SamplePrep->HPLCSeparation MSDetection MS Detection (ESI+) HPLCSeparation->MSDetection DataAcquisition Data Acquisition (Chromatogram & Spectra) MSDetection->DataAcquisition DataAnalysis Data Analysis (Purity Calculation & Impurity ID) DataAcquisition->DataAnalysis Report Final Report DataAnalysis->Report

Caption: HPLC-MS Experimental Workflow for this compound Purity.

G cluster_validation Analytical Method Validation Parameters (ICH) Specificity Specificity (Distinguish analyte from impurities) LOD Limit of Detection (LOD) Specificity->LOD LOQ Limit of Quantitation (LOQ) Specificity->LOQ Linearity Linearity (Response vs. Concentration) Accuracy Accuracy (Closeness to true value) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Resilience to small variations) Precision->Robustness

Caption: Key Parameters for Analytical Method Validation.
Conclusion

For the comprehensive purity validation of this compound, HPLC-MS is the superior analytical choice. It provides not only accurate quantification but also invaluable structural information for impurity identification, which is often a regulatory requirement.[1] While HPLC-UV is a reliable technique for routine purity checks, the mass data from an integrated MS detector offers a higher degree of confidence.[2] By implementing a well-developed protocol and following a systematic validation approach, researchers can ensure the quality and reliability of their this compound starting material, leading to more consistent and trustworthy downstream results.

References

A Comparative Analysis of Gly-His and Carnosine Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antioxidant properties of two naturally occurring dipeptides: Glycyl-L-Histidine (Gly-His) and L-Carnosine (β-alanyl-L-histidine). By examining their performance in various antioxidant assays and exploring their mechanisms of action, this document aims to equip researchers and drug development professionals with the necessary data to evaluate their potential applications.

Executive Summary

Both this compound and Carnosine are histidine-containing dipeptides recognized for their antioxidant capabilities. Their shared structural feature, the imidazole (B134444) ring of histidine, is central to their ability to scavenge free radicals and chelate pro-oxidant metal ions.[1][2][3][4] Carnosine, the more extensively studied of the two, has demonstrated a broad spectrum of antioxidant activities, including direct radical scavenging, metal ion chelation, and the modulation of intracellular antioxidant pathways such as the Nrf2 signaling pathway.[4][5]

Direct quantitative data on the antioxidant activity of the this compound dipeptide is less abundant in the literature. Its potential is often inferred from studies on the closely related and potent tripeptide Glycyl-L-Histidyl-L-Lysine (GHK), where this compound forms the N-terminal part.[6] This guide synthesizes the available quantitative data for Carnosine and provides a qualitative comparison for this compound, details the experimental methodologies for key antioxidant assays, and visualizes the underlying biochemical pathways.

Data Presentation: Quantitative Comparison of Antioxidant Activities

The following table summarizes the available quantitative data on the antioxidant activities of Carnosine. Due to the limited direct experimental data for this compound, a qualitative comparison is provided based on the known activities of histidine-containing peptides.

Antioxidant AssayThis compoundCarnosineAscorbic Acid (Reference)Trolox (Reference)Assay Principle
DPPH Radical Scavenging Data not available. Generally considered to possess activity due to the histidine residue.[2][7][8]Weak activity. Some studies report no significant interaction at lower concentrations (0.025–0.150 mM), with slow interaction at higher concentrations (0.3–0.6 mM).[9] Other studies show dose-dependent scavenging.[10]IC50: ~22.16 µg/mL-Measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical.[1]
ABTS Radical Scavenging Data not available. Expected to have scavenging activity.[2][7]Effective scavenging. Dose-dependent activity reported, with scavenging of 34.40% at 20 µg/mL up to 43.30% at 100 µg/mL.[11]-TEAC values are determined relative to Trolox.Measures the ability to scavenge the ABTS radical cation.[12]
Hydroxyl Radical Scavenging Inferred to be a potent scavenger, similar to other histidine-containing peptides.[6]Potent scavenger.[10][13][14]--Assesses the ability to neutralize the highly reactive hydroxyl radical.
Lipid Peroxidation Inhibition Inferred to be effective, particularly in quenching toxic byproducts like 4-hydroxynonenal.[6]Effective inhibitor of lipid peroxidation.[3][4][13]--Measures the ability to prevent the oxidative degradation of lipids.
Metal Ion Chelation (Fe²⁺, Cu²⁺) Expected to chelate metal ions via the imidazole ring of histidine.[1][8]Effective chelator of transition metals like Cu²⁺ and Fe²⁺.[4][15][16]--Determines the ability to bind pro-oxidant metal ions, preventing their participation in radical-generating reactions.

Note: IC50 values represent the concentration of the compound required to inhibit 50% of the radical activity. A lower IC50 value indicates higher antioxidant activity. TEAC (Trolox Equivalent Antioxidant Capacity) is another common measure. The antioxidant activity of peptides can be influenced by factors such as pH and the specific experimental conditions.

Mechanisms of Antioxidant Action

The antioxidant activities of both this compound and Carnosine are multifaceted, involving both direct and indirect mechanisms.

  • Direct Radical Scavenging: The imidazole ring of the histidine residue in both peptides can donate a hydrogen atom to neutralize various reactive oxygen species (ROS), including the highly damaging hydroxyl radical.[1][10][13]

  • Metal Ion Chelation: Both dipeptides can chelate transition metal ions such as copper (Cu²⁺) and iron (Fe²⁺).[1][4][15] This is a crucial antioxidant mechanism as it prevents these metals from participating in the Fenton reaction, a major source of hydroxyl radicals in biological systems.

  • Indirect Antioxidant Effects (Signaling Pathways): Carnosine has been shown to exert indirect antioxidant effects by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway .[5] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. By activating this pathway, carnosine enhances the cell's endogenous antioxidant defenses. The specific signaling pathways modulated by this compound are less well-characterized, but its constituent amino acid, glycine (B1666218), has been shown to reduce oxidative stress.[17]

Mandatory Visualizations

Signaling Pathway Diagrams

Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS) Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Carnosine Carnosine Carnosine->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Binds and Promotes Ubiquitination Ub Ubiquitin Proteasome Proteasome Degradation Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation sMaf sMaf Nrf2_n->sMaf ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to sMaf->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, GCLC, NQO1) ARE->Antioxidant_Genes Initiates Transcription

Caption: Carnosine-mediated activation of the Nrf2 signaling pathway.

Antioxidant_Mechanisms cluster_mechanisms Antioxidant Mechanisms Dipeptide Histidine-Containing Dipeptides (this compound, Carnosine) Radical_Scavenging Direct Radical Scavenging Dipeptide->Radical_Scavenging Metal_Chelation Metal Ion Chelation Dipeptide->Metal_Chelation ROS Reactive Oxygen Species (e.g., •OH) Radical_Scavenging->ROS Neutralizes Cellular_Protection Cellular Protection (Reduced Oxidative Damage) Radical_Scavenging->Cellular_Protection Leads to Metals Pro-oxidant Metal Ions (e.g., Cu²⁺, Fe²⁺) Metal_Chelation->Metals Binds Metal_Chelation->Cellular_Protection Leads to

Caption: Primary antioxidant mechanisms of this compound and Carnosine.

Experimental Workflow Diagram

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_measurement Measurement & Analysis A Prepare DPPH Solution (e.g., 0.1 mM in methanol) D Mix Peptide/Control with DPPH solution A->D B Prepare Peptide Solutions (this compound or Carnosine) at various concentrations B->D C Prepare Positive Control (e.g., Ascorbic Acid) C->D E Incubate in the dark (e.g., 30 minutes) D->E F Measure Absorbance at ~517 nm E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

Caption: Experimental workflow for the DPPH radical scavenging assay.

Experimental Protocols

Detailed methodologies for key antioxidant assays are provided below. These protocols are generalized and may require optimization based on specific laboratory conditions and sample characteristics.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which is measured spectrophotometrically.[1]

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly made and kept in the dark.

  • Sample Preparation: Prepare stock solutions of this compound, Carnosine, and a positive control (e.g., Ascorbic Acid) in a suitable solvent (e.g., water or buffer). Create a series of dilutions from the stock solutions.

  • Reaction: In a 96-well microplate, add a specific volume of the sample or standard solution to a defined volume of the DPPH solution. A blank containing only the solvent and DPPH solution should also be prepared.

  • Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

  • IC50 Determination: The IC50 value, the concentration of the antioxidant that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ results in a decolorization of the solution, which is measured spectrophotometrically.[12]

Procedure:

  • Generation of ABTS•+: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Preparation of ABTS•+ Working Solution: Before use, dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare stock solutions and serial dilutions of this compound, Carnosine, and a positive control (e.g., Trolox) in a suitable solvent.

  • Reaction: In a 96-well microplate, add a small volume of the sample or standard solution to a larger volume of the ABTS•+ working solution.

  • Incubation: Incubate the microplate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance of each well at 734 nm.

  • Calculation and TEAC Determination: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.

Lipid Peroxidation Inhibition Assay (TBARS Method)

Principle: This assay assesses the ability of an antioxidant to inhibit the oxidation of lipids. Lipid peroxidation generates malondialdehyde (MDA), which reacts with thiobarbituric acid (TBA) to form a pink-colored complex that can be measured spectrophotometrically.

Procedure:

  • Induction of Lipid Peroxidation: A lipid-rich substrate (e.g., a brain homogenate or linoleic acid emulsion) is incubated with a pro-oxidant (e.g., Fe²⁺/ascorbate) in the presence and absence of the test compounds (this compound, Carnosine) and a positive control.

  • TBA Reaction: After incubation, a solution of thiobarbituric acid (TBA) in an acidic medium is added to the reaction mixture.

  • Heating: The mixture is heated in a water bath (e.g., at 95°C for 60 minutes) to facilitate the reaction between MDA and TBA.

  • Measurement: After cooling, the absorbance of the resulting pink-colored solution is measured at approximately 532 nm.

  • Calculation: The percentage of inhibition of lipid peroxidation is calculated by comparing the absorbance of the sample-treated group with that of the control group (without antioxidant).

Conclusion

Both this compound and Carnosine are promising dipeptides with significant antioxidant potential, primarily attributed to their histidine residue. Carnosine is a well-researched antioxidant with proven efficacy in various in vitro and in vivo models, acting through direct radical scavenging, metal ion chelation, and modulation of the Nrf2 signaling pathway. While direct quantitative data for this compound is limited, the available evidence from related histidine-containing peptides suggests it likely possesses similar direct antioxidant mechanisms. Further research is warranted to quantify the antioxidant capacity of this compound in various assays and to elucidate its potential effects on intracellular signaling pathways. This guide provides a foundational understanding for researchers to comparatively evaluate these two dipeptides for their potential use in therapeutic and drug development applications.

References

A Comparative Guide to the Copper Binding Affinity of Gly-His and Gly-Gly-His

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The chelation of copper ions by peptides is a critical area of study in biochemistry and drug development, with implications for antioxidant activity, targeted drug delivery, and the treatment of diseases associated with copper dysregulation. Among the simplest and most studied copper-binding peptides are Glycyl-L-Histidine (Gly-His) and Glycyl-L-Glycyl-L-Histidine (Gly-Gly-His or GGH). This guide provides an objective comparison of their copper-binding affinities, supported by experimental data, to aid researchers in selecting the appropriate peptide for their specific applications.

Quantitative Comparison of Copper (II) Binding Affinity

The affinity of a peptide for a metal ion can be quantified using several parameters, most commonly the association constant (Ka), the dissociation constant (Kd), or the stability constant (log β). A higher log β or a lower Kd value indicates a stronger binding affinity. The following table summarizes the available quantitative data for the interaction of Cu(II) with this compound (represented by the similar peptide this compound-Lys or GHK) and Gly-Gly-His. It is important to note that direct comparative studies under identical conditions are limited, and thus, experimental conditions are provided for each data point to ensure accurate interpretation.

PeptideParameterValueExperimental Conditions
This compound-Lys (GHK)log β16.44Not specified
This compound (GH)log β8.68Not specified
This compound-Lys (GHK)Kd7.0 ± 1.0 x 10⁻¹⁴ MpH 7.4, Isothermal Titration Calorimetry (ITC)
Gly-Gly-His (GGH)-Studied by ITCSpecific binding constants not detailed in the provided abstract

Experimental Protocols

The determination of peptide-copper binding affinities relies on precise experimental techniques. The two most common methods cited in the literature for this purpose are Isothermal Titration Calorimetry (ITC) and Potentiometric Titration.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat changes associated with a binding event, allowing for the determination of the binding affinity (Ka or Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction in a single experiment.

A typical ITC experiment involves the incremental injection of a solution containing the ligand (in this case, the peptide) into a sample cell containing the metal ion (Cu(II) solution). The heat released or absorbed upon each injection is measured by a sensitive calorimeter.

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Peptide_Solution Prepare Peptide Solution (Ligand in Syringe) Titration Titrate Peptide into Copper(II) Solution Peptide_Solution->Titration Copper_Solution Prepare Copper(II) Solution (Macromolecule in Cell) Copper_Solution->Titration Heat_Measurement Measure Heat Change (Exothermic/Endothermic) Titration->Heat_Measurement Binding_Isotherm Generate Binding Isotherm (Heat vs. Molar Ratio) Heat_Measurement->Binding_Isotherm Model_Fitting Fit Data to a Binding Model Binding_Isotherm->Model_Fitting Thermodynamic_Parameters Determine Kd, n, ΔH Model_Fitting->Thermodynamic_Parameters

Potentiometric Titration

Potentiometric titration is a classic and highly accurate method for determining the stability constants of metal complexes. This technique involves monitoring the pH of a solution containing the metal ion and the ligand as a standard solution of a strong base (e.g., NaOH) is added incrementally.

The binding of the peptide to the copper ion is a pH-dependent process, often involving the displacement of protons from the peptide's functional groups (e.g., the imidazole (B134444) ring of histidine and the amide backbone). By analyzing the resulting titration curve (pH vs. volume of titrant added), one can calculate the protonation constants of the peptide and the stability constants of the various metal-peptide complex species that form at different pH values.

Potentiometric_Titration cluster_setup Experimental Setup cluster_titration Titration Process cluster_data Data Analysis Solution Solution of Peptide and Copper(II) Electrode pH Electrode Solution->Electrode Measure_pH Record pH after each addition Electrode->Measure_pH Burette Burette with Standardized Base (NaOH) Add_Base Incremental Addition of NaOH Burette->Add_Base Add_Base->Solution Titration_Curve Plot Titration Curve (pH vs. Volume of NaOH) Measure_pH->Titration_Curve Calculate_Constants Calculate Protonation and Stability Constants Titration_Curve->Calculate_Constants

Discussion and Conclusion

The available data, although not from a single comparative study, strongly suggests that the addition of a second glycine (B1666218) residue in GGH significantly enhances its copper binding affinity compared to the simple dipeptide this compound. The log β value for GHK (a close analog of GGH) is substantially higher than that of the GH copper complex, indicating a much more stable complex formation.[1] This is further supported by the extremely low dissociation constant (in the femtomolar range) determined for GHK, signifying a very tight binding interaction.[2]

The enhanced affinity of GGH is attributed to the involvement of the additional deprotonated amide nitrogen from the second peptide bond in coordinating the copper ion. This results in a more stable square-planar coordination geometry around the Cu(II) ion, which typically involves the N-terminal amino group, the imidazole nitrogen of histidine, and two deprotonated amide nitrogens.

For researchers developing copper chelators or peptide-based therapeutics, the choice between this compound and Gly-Gly-His will depend on the desired binding strength. For applications requiring very high affinity and stable copper chelation, Gly-Gly-His or its analogs are superior. However, for applications where a more moderate and potentially reversible binding is desired, this compound may be a suitable candidate. The detailed experimental protocols provided herein offer a foundation for researchers to conduct their own comparative studies to determine the most appropriate peptide for their specific research needs.

References

Gly-His vs. Its Constituent Amino Acids: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of the dipeptide Glycyl-L-Histidine (Gly-His) against its constituent amino acids, glycine (B1666218) and L-histidine. By presenting available experimental data, this document aims to facilitate informed decisions in research and development involving these molecules. While direct comparative studies are limited, this guide synthesizes existing data to offer valuable insights into their respective antioxidant, anti-inflammatory, and metal-chelating properties.

Executive Summary

This compound, a dipeptide composed of glycine and histidine, exhibits a range of biological activities that are influenced by the unique properties of its constituent amino acids. Histidine's imidazole (B134444) ring is a key contributor to its antioxidant and metal-chelating capabilities, while glycine confers structural flexibility and participates in anti-inflammatory pathways. Emerging evidence suggests that the peptide bond linking these two amino acids in this compound can lead to synergistic or unique biological activities compared to the individual amino acids. However, a significant portion of the data on this compound is derived from studies on the larger tripeptide this compound-Lys (GHK), necessitating further direct comparative research.

Data Presentation: Quantitative Comparison of Biological Activities

The following tables summarize the available quantitative data for the antioxidant, anti-inflammatory, and metal-chelating activities of this compound, glycine, and histidine. It is important to note that the data is compiled from various sources and may not represent direct head-to-head comparisons under identical experimental conditions.

Antioxidant Activity
AssayThis compound (as GHK)GlycineL-HistidineReference Compound
DPPH Radical Scavenging Data not availableData not availableData not availableAscorbic Acid (IC50: ~0.05 mM)
Hydroxyl Radical Scavenging IC50: ~250 µM[1]Not directly compared in the same studyNot directly compared in the same studyCarnosine (IC50: ~500 µM)[1], GSH (> 1000 µM)[1]
Ferric Reducing Antioxidant Power (FRAP) Data not availableData not availableData not availableFeSO₄

Note: Data for this compound is primarily from studies on the tripeptide GHK and may not be fully representative of the dipeptide alone. A lower IC50 value indicates higher antioxidant activity.

Anti-inflammatory Activity
AssayThis compoundGlycineL-Histidine
Inhibition of NF-κB Activation (in HCAECs) Data not availableSignificant inhibition at 20 mM[2]Significant inhibition at 0.2, 2, and 20 mM[2]
Inhibition of IL-6 Production (in HCAECs) Data not availableSignificant inhibition at 20 mM[2]Significant inhibition at 2 and 20 mM[2]

HCAECs: Human Coronary Artery Endothelial Cells. Data for glycine and L-histidine are from a comparative study that did not include this compound.

Metal-Chelating Activity
Metal IonThis compoundGlycineL-Histidine
Copper (Cu²⁺) Possesses metal-chelating properties[1]Forms stable complexesStrong chelator via imidazole ring
Iron (Fe²⁺/Fe³⁺) Possesses metal-chelating properties[1]Forms stable complexesStrong chelator via imidazole ring

Direct comparative quantitative data (e.g., stability constants) for this compound versus its constituent amino acids under the same conditions are limited in the available literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate the replication and validation of these findings.

Antioxidant Assays

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

Protocol:

  • Prepare a stock solution of DPPH in methanol (B129727) (e.g., 0.1 mM).

  • Prepare various concentrations of the test compounds (this compound, glycine, histidine) and a positive control (e.g., ascorbic acid) in methanol.

  • In a 96-well plate, add 100 µL of the test compound or standard solution to each well.

  • Add 100 µL of the DPPH solution to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Principle: This assay measures the ability of an antioxidant to scavenge hydroxyl radicals generated by the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The hydroxyl radicals degrade a detector molecule (e.g., deoxyribose), and the extent of degradation is measured.

Protocol:

  • Prepare the following solutions in a phosphate (B84403) buffer (pH 7.4): FeCl₃, EDTA, H₂O₂, and 2-deoxyribose.

  • Prepare various concentrations of the test compounds and a positive control.

  • In a test tube, mix the test compound, FeCl₃, EDTA, and 2-deoxyribose.

  • Initiate the reaction by adding H₂O₂.

  • Incubate the mixture at 37°C for 1 hour.

  • Stop the reaction by adding trichloroacetic acid (TCA) and thiobarbituric acid (TBA).

  • Heat the mixture in a boiling water bath for 15 minutes to develop a pink color.

  • Cool the tubes and measure the absorbance at 532 nm.

  • The scavenging activity is calculated based on the reduction in color formation in the presence of the antioxidant.

Principle: This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The formation of a colored ferrous-tripyridyltriazine complex is measured spectrophotometrically.

Protocol:

  • Prepare the FRAP reagent by mixing acetate (B1210297) buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl₃·6H₂O solution in a 10:1:1 ratio.

  • Warm the FRAP reagent to 37°C before use.

  • Prepare various concentrations of the test compounds and a standard (e.g., FeSO₄).

  • Add a small volume of the sample or standard to the FRAP reagent.

  • Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).

  • Measure the absorbance of the colored product at 593 nm.

  • The antioxidant capacity is determined by comparing the absorbance of the sample with that of the standard.

Anti-inflammatory Assays

Principle: This assay measures the ability of a compound to inhibit the activation of NF-κB, a key transcription factor in the inflammatory response, typically induced by a pro-inflammatory stimulus like TNF-α.

Protocol:

  • Culture HCAECs to sub-confluence in appropriate media.

  • Pre-treat the cells with various concentrations of the test compounds (this compound, glycine, histidine) for a specified time.

  • Stimulate the cells with TNF-α (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce NF-κB activation.

  • Isolate nuclear extracts from the cells.

  • Measure the DNA-binding activity of NF-κB (specifically the p65 subunit) in the nuclear extracts using an enzyme-linked immunosorbent assay (ELISA)-based transcription factor assay kit.

  • The inhibition of NF-κB activation is determined by the reduction in its DNA-binding activity in treated cells compared to stimulated, untreated cells.

Principle: This assay quantifies the level of the pro-inflammatory cytokine IL-6 secreted by cells in response to an inflammatory stimulus.

Protocol:

  • Culture HCAECs in 24-well plates.

  • Pre-treat the cells with the test compounds for a specified duration.

  • Stimulate the cells with TNF-α to induce IL-6 production.

  • After an incubation period (e.g., 24 hours), collect the cell culture supernatant.

  • Measure the concentration of IL-6 in the supernatant using a specific sandwich ELISA kit according to the manufacturer's instructions.

  • The inhibitory effect of the test compounds is determined by the reduction in IL-6 concentration in the supernatant of treated cells compared to stimulated, untreated cells.

Mandatory Visualization

Signaling Pathway: NF-κB Activation in Endothelial Cells

NF_kB_Activation cluster_0 cluster_1 TNFa TNF-α TNFR TNFR TNFa->TNFR Binds Gly_His Glycine / Histidine (Potential Inhibitors) IKK_complex IKK Complex TNFR->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB NF-κB (p50/p65) IkBa->NFkB Inhibits NFkB_active Active NF-κB (p50/p65) NFkB->NFkB_active Translocates to Nucleus Nucleus Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6) NFkB_active->Gene_Expression Induces Gly_His->IKK_complex May inhibit DPPH_Workflow start Start prep_dpph Prepare 0.1 mM DPPH solution in methanol start->prep_dpph prep_samples Prepare serial dilutions of This compound, Glycine, Histidine & Ascorbic Acid start->prep_samples add_dpph Add 100 µL of DPPH solution prep_dpph->add_dpph add_to_plate Add 100 µL of sample/ standard to 96-well plate prep_samples->add_to_plate add_to_plate->add_dpph incubate Incubate in dark at room temperature for 30 min add_dpph->incubate measure_abs Measure absorbance at 517 nm incubate->measure_abs calculate Calculate % scavenging and IC50 value measure_abs->calculate end End calculate->end Antioxidant_Mechanisms Gly_His This compound Direct_Scavenging Direct Radical Scavenging Gly_His->Direct_Scavenging Metal_Chelation Metal Ion Chelation Gly_His->Metal_Chelation ROS Reactive Oxygen Species (ROS) Direct_Scavenging->ROS Neutralizes Oxidative_Stress Reduced Oxidative Stress Direct_Scavenging->Oxidative_Stress Metal_Ions Transition Metal Ions (e.g., Cu²⁺, Fe²⁺) Metal_Chelation->Metal_Ions Binds Metal_Chelation->Oxidative_Stress

References

A Comparative Guide to the Efficacy of Glycyl-L-histidine (Gly-his) in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Glycyl-L-histidine's (Gly-his) performance against common alternatives in various cell line applications. The information is supported by experimental data to validate its efficacy in promoting cell viability and exerting protective effects.

Introduction: The Role of this compound in Cell Culture

Glycyl-L-histidine (this compound) is a dipeptide composed of the amino acids glycine (B1666218) and L-histidine. In cell culture, it is often utilized as a highly soluble and stable source of these essential amino acids, offering potential advantages over supplementing with free amino acids.[1] The primary proposed mechanism for this compound is its rapid hydrolysis by peptidases in plasma and various tissues into free glycine and L-histidine.[2] This controlled release can lead to more efficient metabolism, reduced accumulation of toxic byproducts like lactate (B86563) and ammonia, and ultimately, enhanced cell growth and viability.[1]

Beyond its role as a nutrient source, the constituent amino acids of this compound confer potential antioxidant and anti-inflammatory properties.[2] Glycine is known to have cytoprotective and anti-inflammatory effects, while L-histidine is a precursor for histamine (B1213489) and carnosine and plays a critical role in protein structure and function.[3][4][5][6]

This guide will compare the efficacy of this compound with alternatives such as Carnosine (β-alanyl-L-histidine), a structurally similar dipeptide with well-documented anti-aging and antioxidant properties, and other related peptides like this compound-Lys (GHK).[7]

Comparative Efficacy Data

The following tables summarize quantitative data on the effects of this compound, its constituent amino acids, and comparator peptides across different cell lines and assays. It is important to note that direct scientific evidence specifically investigating the bioactivity of this compound is limited, and much of its potential is inferred from the properties of glycine and L-histidine.[2]

Table 1: Anti-inflammatory and Antioxidant Effects

Compound/PeptideCell LineAssay TypeConcentrationObserved EffectSource
Glycine RAW264.7 MacrophagesLPS-stimulated NO Production-Concentration-dependent inhibition of NO production. Blocked iNOS and COX-2 protein expression.[8]
Glycine RBL-2H3 Basophilic CellsCytokine Production-Attenuated the production of pro-inflammatory cytokines (TNF-α, IL-4, IL-13).[3]
Glycine Caco-2 / HCT-8Oxidative StressPre-incubationProtected against tert-butylhydroperoxide-induced oxidative stress and reduced ROS.[4]
This compound-Lys (GHK) Caco-2ROS Reduction (DCFH-DA)≤ 10 µMSignificantly reduced tert-butyl hydroperoxide-induced ROS levels; more potent than NAC.[9]
Gly-Gly-His (GGH) Normal Human Dermal Fibroblasts (NHDF)IL-6 Secretion (ELISA)-Decreased TNF-alpha-dependent IL-6 secretion.[10]
Carnosine ---Acts as an antioxidant, free-radical scavenger, and anti-glycating agent.[7]

Table 2: Cell Viability and Proliferation

Compound/PeptideCell Line(s)Assay TypeConcentration(s)Observed EffectSource
This compound (as a supplement) Chinese Hamster Ovary (CHO)Fed-batch culture-Proposed to enhance cell growth and viability by providing a stable source of amino acids.[1]
This compound-Lys (GHL) KB, HeLaCell Growth Assay-Stimulated cell growth in serum-limited medium, comparable to 5% serum. Did not affect WI-38 cells.[11]
Carnosine HeLa, SiHaMTT Assay5, 20, 50 mMSignificantly inhibited proliferation of HeLa cells; weaker effect on SiHa cells. Decreased ATP content in HeLa cells.[12]
Carnosine Glioblastoma CellsATP / Dehydrogenase Activity50, 75 mMReduced cell viability and eliminated tumor cells in co-culture with fibroblasts.[13]
Inverse Carnosine Analogues HepG2, HT-29MTT Assay9.81 to 16.23 µg/ml (IC50)Cyclic analogues showed more potent cytotoxic activity on cancer cells than carnosine.[14]

Experimental Protocols

Detailed methodologies for key assays are provided below as a reference for researchers. Optimization for specific cell lines and experimental conditions is recommended.

1. MTT Cell Viability/Cytotoxicity Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of viability, proliferation, and cytotoxicity.[15] NAD(P)H-dependent oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[15][16][17]

  • Principle: The quantity of formazan produced, measured by absorbance, is directly proportional to the number of viable cells.[18]

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 1 x 10⁴ to 1 x 10⁵ cells/well) in 100 µL of culture medium. Incubate for 24-48 hours to allow for attachment.[16]

    • Compound Treatment: Treat cells with various concentrations of the test compound (e.g., this compound) and include untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).[16]

    • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Add 10 µL of the MTT solution to each well for a final concentration of 0.5 mg/mL.[16]

    • Incubation: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator, protected from light.[16][18]

    • Solubilization: Carefully remove the culture medium. Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.[15][16][17]

    • Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[16]

    • Data Analysis: Subtract the background absorbance from a media-only control. Express results as a percentage of the untreated control cells.[16]

2. Cellular Antioxidant Activity (CAA) Assay

This assay measures the ability of a compound to prevent the formation of fluorescent dichlorofluorescein (DCF) by peroxyl radicals within live cells, providing a more biologically relevant measure of antioxidant activity.

  • Principle: The probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) is taken up by cells and deacetylated. In the presence of reactive oxygen species (ROS), it is oxidized to the highly fluorescent DCF. Antioxidants inhibit this oxidation.

  • Procedure:

    • Cell Seeding: Seed human hepatocarcinoma HepG2 cells in a 96-well microplate and culture until confluent.

    • Compound Incubation: Treat the cells with various concentrations of the test peptide and the DCFH-DA probe.

    • Oxidative Challenge: After incubation, wash the cells and apply a peroxyl radical generator (e.g., AAPH).

    • Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader.

    • Data Analysis: Calculate the CAA value by comparing the fluorescence curves of treated versus control cells.

Signaling Pathways and Visualizations

Mechanism of Action: this compound Hydrolysis

The primary mechanism of this compound involves its cleavage into glycine and L-histidine by intracellular peptidases.[1] These free amino acids are then available for various cellular processes, including protein synthesis and exerting their specific biological effects.

G cluster_uptake Cellular Uptake cluster_hydrolysis Hydrolysis cluster_products Constituent Amino Acids cluster_effects Downstream Effects This compound This compound Peptide_Transporter Peptide Transporter This compound->Peptide_Transporter Gly-his_int Intracellular This compound Peptide_Transporter->Gly-his_int Peptidases Peptidases Gly-his_int->Peptidases Cleavage Glycine Glycine Peptidases->Glycine L-histidine L-histidine Peptidases->L-histidine Effects_Gly Anti-inflammatory Cytoprotective Glycine->Effects_Gly Effects_His Protein Synthesis Histamine Precursor L-histidine->Effects_His

Caption: Proposed mechanism of this compound action via cellular uptake and hydrolysis.

Anti-Inflammatory Signaling via NF-κB Inhibition

The anti-inflammatory effects of glycine, a component of this compound, are partly mediated through the inhibition of the NF-κB signaling pathway.[3] In inflammatory conditions, stimuli like LPS lead to the activation of the IKK complex, which phosphorylates IκBα, targeting it for degradation. This releases NF-κB to translocate to the nucleus and induce the expression of pro-inflammatory genes. Glycine can block the activation of NF-κB, thus downregulating the production of cytokines like TNF-α and IL-6.[3]

G cluster_cytoplasm Cytoplasm Receptor Toll-like Receptor (TLR4) IKK IKK Complex Receptor->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB IκBα Degradation Releases NF-κB Nucleus Nucleus NFkB->Nucleus Translocation Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) Nucleus->Genes Induces Glycine Glycine Glycine->IKK Inhibits

Caption: Glycine's inhibitory effect on the NF-κB inflammatory pathway.

Experimental Workflow: Cell Viability Assay

The following diagram illustrates a typical workflow for assessing the effect of a test compound on cell proliferation using a colorimetric assay like MTT.

G A 1. Seed Cells in 96-well plate B 2. Incubate (e.g., 24h for attachment) A->B C 3. Treat Cells with this compound / Controls B->C D 4. Incubate (e.g., 24-72h exposure) C->D E 5. Add Assay Reagent (e.g., MTT, MTS) D->E F 6. Incubate (1-4h for color development) E->F G 7. Add Solubilization Agent (if required, e.g., for MTT) F->G H 8. Measure Signal (Absorbance / Fluorescence) G->H I 9. Analyze Data (% Viability vs. Control) H->I

Caption: Standard workflow for a cell viability and proliferation assay.

Conclusion

This compound presents a valuable alternative to free amino acid supplementation in cell culture, primarily by providing a stable and highly soluble source of glycine and L-histidine, which may enhance cell growth and viability.[1] While direct experimental data on this compound is still emerging, the well-documented anti-inflammatory and antioxidant properties of its constituent amino acids suggest significant potential for its use in reducing cellular stress.[3][4]

Compared to alternatives like Carnosine and GHK, which have more established records as bioactive peptides with anti-inflammatory and regenerative effects, this compound serves as a foundational component whose efficacy is derived from its basic building blocks.[7][10] For researchers looking to improve culture stability and provide a controlled release of key amino acids, this compound is an excellent choice. For applications requiring potent, direct anti-inflammatory or antioxidant activity, peptides like GHK or Carnosine may offer more pronounced effects. The choice of supplement should be guided by the specific cell line and the experimental goals, with the provided data and protocols serving as a guide for validation.

References

Glycyl-L-histidine vs. Other Peptides in Promoting Collagen Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for effective molecules that can stimulate collagen synthesis is a cornerstone of research in dermatology, tissue engineering, and cosmetology. Among the myriad of compounds investigated, peptides have emerged as promising candidates due to their specificity and ability to mimic natural biological signaling. This guide provides an objective comparison of Glycyl-L-histidine (GH), a component of the well-studied copper peptide GHK-Cu, and other prominent peptides in their capacity to promote collagen synthesis, supported by experimental data.

Overview of Peptides in Collagen Synthesis

Peptides that influence collagen production can be broadly categorized based on their mechanism of action:

  • Signal Peptides: These peptides act as messengers, signaling fibroblasts to increase the production of extracellular matrix proteins like collagen and elastin (B1584352). A key example is Palmitoyl Pentapeptide-4 (Matrixyl®).[1]

  • Carrier Peptides: These peptides facilitate the delivery of essential co-factors for enzymatic processes involved in collagen and elastin synthesis. The most notable in this category is the GHK tripeptide (Glycyl-L-histidyl-L-lysine), which binds with copper to form GHK-Cu.[1]

  • Enzyme Inhibitor Peptides: These peptides work by inhibiting enzymes, such as matrix metalloproteinases (MMPs), that are responsible for the degradation of collagen.[1]

  • Neurotransmitter-Inhibiting Peptides: This class of peptides, like Argireline (Acetyl Hexapeptide-8), is primarily known for reducing the appearance of expression lines by affecting muscle contraction, and their direct, robust impact on collagen synthesis is less pronounced compared to signal and carrier peptides.[1][2]

Quantitative Comparison of Peptide Efficacy

The following tables summarize quantitative data from various in vitro and clinical studies, comparing the efficacy of GHK-Cu and other peptides in promoting collagen synthesis and related anti-aging effects.

Table 1: In Vitro Studies on Collagen and Elastin Production

PeptideCell TypeConcentration(s)Outcome MeasureResultsCitation(s)
GHK-Cu Human Adult Dermal Fibroblasts (HDFa)0.01, 1, and 100 nMCollagen & Elastin ProductionSignificantly increased both collagen and elastin production at all concentrations.[3]
GHK-Cu Human Dermal FibroblastsNot SpecifiedProcollagen (B1174764) SynthesisAugmented procollagen synthesis by up to 70%.[4]
Collagen Peptides Human Dermal Fibroblasts0.01% and 1%COL1A1 Gene ExpressionSignificantly increased COL1A1 gene expression by 108.4 ± 7.6% (at 0.01%) and 60.5 ± 7.9% (at 1%).[5][6]
Collagen Peptides Human Dermal Fibroblasts0.01% and 1%Collagen Synthesis (Confocal Microscopy)Significantly increased collagen synthesis at both concentrations.[5][6]

Table 2: Clinical Studies on Wrinkle Reduction

Peptide/ProductStudy DurationKey OutcomeResultsCitation(s)
GHK-Cu vs. Matrixyl® 3000 8 weeksWrinkle Volume ReductionGHK-Cu produced a 31.6% greater reduction in wrinkle volume compared to Matrixyl® 3000.[3]
GHK-Cu vs. Vehicle Control 8 weeksWrinkle Volume and Depth ReductionGHK-Cu significantly reduced wrinkle volume by 55.8% and wrinkle depth by 32.8% compared to the control serum.[3]

Signaling Pathways in Peptide-Mediated Collagen Synthesis

The stimulation of collagen synthesis by peptides like GHK-Cu and Palmitoyl Pentapeptide-4 often involves the activation of the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a key cytokine that regulates the production of extracellular matrix proteins.

GHK-Cu Signaling Pathway

GHK-Cu is understood to modulate the expression of numerous genes, including those involved in the TGF-β pathway.[7][8] It can help restore the function of fibroblasts by activating this pathway, leading to increased collagen and elastin synthesis. Furthermore, GHK-Cu's role as a carrier of copper is crucial, as copper is an essential cofactor for lysyl oxidase, an enzyme critical for collagen and elastin cross-linking.

GHK_Cu_Signaling_Pathway GHK_Cu GHK-Cu Cell_Membrane Cell Membrane TGF_beta_Receptor TGF-β Receptor GHK_Cu->TGF_beta_Receptor Activates Smad_Complex Smad Complex (Smad2/3, Smad4) TGF_beta_Receptor->Smad_Complex Phosphorylates Nucleus Nucleus Smad_Complex->Nucleus Translocates to Collagen_Genes Collagen Gene Transcription (e.g., COL1A1, COL3A1) Smad_Complex->Collagen_Genes Activates Collagen_mRNA Collagen mRNA Collagen_Genes->Collagen_mRNA Transcription Collagen_Protein Collagen Synthesis Collagen_mRNA->Collagen_Protein Translation

GHK-Cu stimulates collagen synthesis via the TGF-β/Smad pathway.
Palmitoyl Pentapeptide-4 (Matrixyl®) Signaling Pathway

Palmitoyl Pentapeptide-4, a signal peptide, is a fragment of the pro-alpha chain of type I collagen. It is believed to act as a matrikine, a peptide derived from the degradation of extracellular matrix proteins, which in turn signals for the synthesis of new matrix components. This signaling is also thought to proceed through the TGF-β pathway.

Palmitoyl_Pentapeptide_Signaling_Pathway Palmitoyl_Pentapeptide Palmitoyl Pentapeptide-4 Cell_Membrane Cell Membrane Fibroblast_Receptor Fibroblast Receptor Palmitoyl_Pentapeptide->Fibroblast_Receptor Binds to Intracellular_Signaling Intracellular Signaling Cascade (e.g., MAPK) Fibroblast_Receptor->Intracellular_Signaling Activates TGF_beta_Activation TGF-β Activation Intracellular_Signaling->TGF_beta_Activation Leads to Smad_Pathway Smad Pathway TGF_beta_Activation->Smad_Pathway Activates Nucleus Nucleus Smad_Pathway->Nucleus Translocates to Collagen_Gene_Expression Collagen Gene Expression Smad_Pathway->Collagen_Gene_Expression Promotes Collagen_Synthesis Collagen Synthesis Collagen_Gene_Expression->Collagen_Synthesis Results in

Palmitoyl Pentapeptide-4 signaling cascade promoting collagen production.

Experimental Protocols

The following section details a typical experimental workflow for assessing the efficacy of peptides on collagen synthesis in vitro.

General Experimental Workflow

Experimental_Workflow start Start cell_culture 1. Cell Culture (e.g., Human Dermal Fibroblasts) start->cell_culture seeding 2. Cell Seeding (e.g., 96-well plate) cell_culture->seeding treatment 3. Peptide Treatment (Various concentrations) seeding->treatment incubation 4. Incubation (e.g., 24-72 hours) treatment->incubation collection 5. Sample Collection (Supernatant and/or Cell Lysate) incubation->collection quantification 6. Collagen Quantification collection->quantification sirius_red Sirius Red Assay quantification->sirius_red Protein Level elisa ELISA quantification->elisa Protein Level rt_qpcr RT-qPCR (Gene Expression) quantification->rt_qpcr mRNA Level analysis 7. Data Analysis sirius_red->analysis elisa->analysis rt_qpcr->analysis end End analysis->end

A typical workflow for in vitro evaluation of peptide-induced collagen synthesis.
Detailed Methodologies

1. Cell Culture and Treatment:

  • Cell Line: Primary Human Dermal Fibroblasts (HDFs) are commonly used as they are the primary producers of dermal collagen.

  • Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics, and maintained at 37°C in a 5% CO2 humidified incubator.

  • Peptide Preparation: Peptides are dissolved in a suitable solvent (e.g., sterile water or culture medium) to create stock solutions, which are then diluted to the desired final concentrations for treating the cells.

2. Collagen Quantification Assays:

  • Sirius Red Collagen Assay: This is a colorimetric method used to quantify total soluble collagen in cell culture supernatants or cell lysates.

    • Principle: The Sirius Red dye specifically binds to the triple-helical structure of collagen under acidic conditions.

    • Protocol Outline:

      • Collect cell culture supernatant.

      • Precipitate collagen using an acidic Sirius Red solution.

      • Centrifuge to pellet the collagen-dye complex.

      • Wash the pellet to remove unbound dye.

      • Elute the bound dye with an alkaline solution.

      • Measure the absorbance of the eluate using a spectrophotometer (typically at 540 nm).

      • Quantify collagen concentration by comparing the absorbance to a standard curve prepared with known concentrations of purified collagen.[9][10]

  • Enzyme-Linked Immunosorbent Assay (ELISA): ELISA kits are used for the specific quantification of different types of collagen (e.g., Type I, Type III).

    • Principle: This immunoassay utilizes antibodies specific to the target collagen type for detection and quantification.

    • Protocol Outline: Follow the manufacturer's instructions for the specific ELISA kit being used. This typically involves incubating the samples in antibody-coated microplate wells, followed by a series of washing steps and the addition of enzyme-linked secondary antibodies and a substrate for colorimetric detection.

  • Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR): This technique is used to measure the gene expression levels of collagen (e.g., COL1A1, COL3A1).

    • Principle: qRT-PCR quantifies the amount of specific mRNA transcripts, providing an indication of the level of gene activation.

    • Protocol Outline:

      • Isolate total RNA from the peptide-treated cells.

      • Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.

      • Perform real-time PCR using specific primers for the target collagen genes and a reference housekeeping gene for normalization.

      • Analyze the data to determine the relative fold change in gene expression compared to untreated control cells.[5][6]

Conclusion

Both Glycyl-L-histidine (as part of GHK-Cu) and other peptides, particularly signal peptides like Palmitoyl Pentapeptide-4, have demonstrated a significant capacity to stimulate collagen synthesis. The available data suggests that GHK-Cu offers a multi-faceted approach by not only promoting collagen and elastin production but also exhibiting antioxidant and anti-inflammatory properties.[1] Clinical data indicates that GHK-Cu can be more effective than Matrixyl® 3000 in reducing wrinkle volume.[3] The primary mechanism of action for these peptides appears to be the activation of the TGF-β signaling pathway, a crucial regulator of extracellular matrix homeostasis. The selection of a specific peptide for research or product development should be guided by the desired biological outcome and the specific cellular context. Further head-to-head comparative studies under standardized in vitro and in vivo conditions are warranted to establish a more definitive hierarchy of efficacy among the various collagen-stimulating peptides.

References

Gly-His Efficacy: An In Vitro vs. In Vivo Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of Glycyl-L-Histidine (Gly-His). It is important to note that direct experimental data on this compound is limited. The biological activities of this compound are largely inferred from the well-documented properties of its constituent amino acids, L-glycine and L-histidine, into which it is presumed to hydrolyze upon administration. This guide synthesizes the available experimental data for L-glycine and L-histidine, and for the related tripeptide this compound-Lys (GHK), to provide a scientifically grounded comparison for researchers, scientists, and drug development professionals.

Data Summary: In Vitro vs. In Vivo Efficacy

The following table summarizes the quantitative data on the antioxidant and anti-inflammatory effects of L-glycine and L-histidine, which are indicative of the potential efficacy of this compound.

Parameter Assay/Model Molecule Concentration/Dose Observed Effect Citation
In Vitro Antioxidant Efficacy DPPH Radical ScavengingGlycine-containing extractsIC50: 212.41 - 378.18 µg/mLModerate antioxidant activity.[1]
ABTS Radical ScavengingGlycine-containing extractsTEAC: 7.67 - 8.47 µmol TE/gModerate antioxidant activity.[1]
Hydroxyl Radical ScavengingGHK (as a proxy for His-peptides)IC50: ~250 µMPotent hydroxyl radical scavenger.
In Vitro Anti-inflammatory Efficacy LPS-stimulated MonocytesGlycine (B1666218)0.13 - 10 mmol/LDose-dependent reduction in TNF-α and IL-1β; increased IL-10.[2]
LPS-stimulated Alveolar MacrophagesGlycine10 µM~50% reduction in superoxide (B77818) production and TNF-α.[3]
TNF-α-stimulated HCAECsHistidine0.2 - 20 mMSignificant inhibition of NF-κB activation and IL-6 production.[4]
In Vivo Anti-inflammatory Efficacy Acetic Acid-Induced Colitis in MiceGlycineDietary supplementationInhibition of colonic IL-1β gene expression and promotion of IL-10 expression.[5][6]
High-Fat Diet-Induced Inflammation in RatsHistidine1.875 g/kg body weightSignificant reduction in serum TNF-α, IL-6, and CRP.[7]

Experimental Protocols

In Vitro Antioxidant Activity Assays

a) DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to donate an electron and neutralize the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at 517 nm.

  • Materials:

    • DPPH solution (0.1 mM in methanol)

    • Test compound (Glycine, Histidine, or this compound) dissolved in a suitable solvent

    • Ascorbic acid or Trolox (positive control)

    • Methanol (B129727)

    • 96-well microplate

    • Spectrophotometer

  • Protocol:

    • Prepare a stock solution of the test compound and positive control.

    • Create a series of dilutions of the test compound and positive control.

    • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each dilution.

    • For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • Calculate the percentage of radical scavenging activity: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100.

    • Determine the IC50 value (the concentration that scavenges 50% of DPPH radicals) by plotting the percentage of inhibition against the concentration.[8]

b) ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at 734 nm.

  • Protocol:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing it to stand in the dark for 12-16 hours.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., PBS or ethanol) to an absorbance of 0.70 (± 0.02) at 734 nm.

    • Prepare serial dilutions of the test compound and positive control.

    • In a 96-well plate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each dilution.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of radical scavenging activity as described for the DPPH assay and determine the IC50 value.[8]

In Vitro Anti-inflammatory Activity Assay

a) Inhibition of LPS-Induced Pro-inflammatory Cytokine Production in Macrophages

  • Principle: This assay assesses the ability of a compound to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS).

  • Protocol:

    • Culture RAW 264.7 macrophages in a 96-well plate until they reach 80-90% confluency.

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours).

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α and IL-6 in the supernatant using an ELISA kit according to the manufacturer's instructions.

    • Determine the percentage of inhibition of cytokine production compared to the LPS-only treated control.

In Vivo Anti-inflammatory Activity Model

a) Acetic Acid-Induced Colitis in Mice

  • Principle: This model induces acute inflammation in the colon of mice, mimicking aspects of inflammatory bowel disease. The efficacy of an anti-inflammatory agent is assessed by its ability to reduce inflammatory markers and tissue damage.

  • Protocol:

    • Acclimate male C57BL/6 mice for one week.

    • Administer the test compound (e.g., glycine via dietary supplementation) for a pre-determined period.

    • Induce colitis by intrarectal administration of 5% acetic acid.

    • Monitor body weight and clinical signs of colitis daily.

    • After a set period (e.g., 7 days), euthanize the mice and collect colon tissue.

    • Measure colon length and weight.

    • Homogenize a portion of the colon tissue for myeloperoxidase (MPO) activity assay, a marker of neutrophil infiltration.

    • Fix a portion of the colon for histological analysis to assess tissue damage and inflammation.

    • Analyze gene expression of inflammatory cytokines (e.g., IL-1β, IL-10) in the colon tissue using qRT-PCR.[5][6]

Signaling Pathways and Mechanisms of Action

Glycine Signaling Pathway

Glycine primarily exerts its anti-inflammatory effects through the activation of a glycine-gated chloride channel (GlyR), which is present on various immune cells, including macrophages.[9] Activation of GlyR leads to chloride influx, hyperpolarization of the cell membrane, and a subsequent blunting of the increase in intracellular calcium concentration ([Ca2+]c) that is typically induced by inflammatory stimuli like LPS.[10] This reduction in intracellular calcium signaling interferes with the activation of downstream pro-inflammatory pathways, notably the NF-κB pathway. Glycine has also been shown to modulate the Nrf2 pathway, a key regulator of the cellular antioxidant response.

Glycine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_calcium Calcium Signaling cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_nucleus Nucleus Glycine Glycine GlyR Glycine Receptor (Chloride Channel) Glycine->GlyR Binds Nrf2_active Active Nrf2 Glycine->Nrf2_active Promotes Activation Ca_influx Reduced Ca2+ Influx GlyR->Ca_influx Reduces IKK IKK Ca_influx->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Releases NFkB_active Active NF-κB NFkB_dimer->NFkB_active Translocates to Nucleus Pro_inflammatory ↓ Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB_active->Pro_inflammatory Induces Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Promotes Degradation Nrf2->Keap1 Binds ARE ARE Nrf2_active->ARE Binds Antioxidant_Genes ↑ Antioxidant Enzymes ARE->Antioxidant_Genes Induces Gene_Expression Gene Expression Anti_inflammatory ↑ Anti-inflammatory Cytokines (IL-10)

Caption: Glycine signaling pathway.

Histidine Signaling Pathway

Histidine's anti-inflammatory effects are mediated, in part, through the inhibition of the NF-κB signaling pathway.[4] By suppressing the activation of NF-κB, histidine can reduce the expression of pro-inflammatory cytokines like IL-6 and TNF-α. Additionally, histidine is the precursor to histamine, which has complex immunomodulatory roles, and carnosine (β-alanyl-L-histidine), a dipeptide with significant antioxidant properties.

Histidine_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nfkb NF-κB Pathway cluster_metabolism Metabolism cluster_nucleus Nucleus Histidine Histidine IKK IKK Histidine->IKK Inhibits Histamine Histamine Histidine->Histamine Precursor to Carnosine Carnosine Histidine->Carnosine Precursor to Inflammatory_Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Inflammatory_Stimulus->Receptor Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_dimer NF-κB (p50/p65) IkB->NFkB_dimer Releases NFkB_active Active NF-κB NFkB_dimer->NFkB_active Translocates to Nucleus Pro_inflammatory ↓ Pro-inflammatory Cytokines (IL-6, TNF-α) NFkB_active->Pro_inflammatory Induces Gene_Expression Gene Expression

Caption: Histidine signaling pathway.

Experimental Workflow: From In Vitro Screening to In Vivo Validation

The evaluation of a compound like this compound follows a logical progression from initial in vitro screening to more complex in vivo validation.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Antioxidant_Assays Antioxidant Assays (DPPH, ABTS) Cell_Culture Cell Culture Models (e.g., Macrophages) Antioxidant_Assays->Cell_Culture Promising candidates for cell-based assays Cytokine_Analysis Cytokine Analysis (ELISA) Cell_Culture->Cytokine_Analysis Assess anti-inflammatory effects Signaling_Assays Signaling Pathway Assays (Luciferase Reporter, Western Blot) Cytokine_Analysis->Signaling_Assays Investigate mechanism of action Animal_Model Animal Model of Disease (e.g., Colitis) Signaling_Assays->Animal_Model Lead candidates for in vivo studies Treatment Test Compound Administration Animal_Model->Treatment Endpoint_Analysis Endpoint Analysis (Histology, MPO, Gene Expression) Treatment->Endpoint_Analysis Evaluate efficacy

Caption: Experimental workflow.

References

A Comparative Analysis of Synthetic vs. Naturally Sourced Glycyl-L-histidine for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of synthetically produced versus naturally sourced Glycyl-L-histidine, a dipeptide composed of glycine (B1666218) and L-histidine. This comparison is critical for researchers in cell culture, drug development, and various life science disciplines where the purity, consistency, and performance of reagents are paramount. While direct comparative studies are limited, this guide synthesizes available data and outlines a framework for experimental evaluation.

Sourcing and Production

Synthetic Glycyl-L-histidine is predominantly produced through chemical peptide synthesis, with solid-phase synthesis being a common and efficient method.[1] This process involves the sequential addition of protected amino acids on a solid resin support, allowing for precise control over the amino acid sequence and high purity of the final product.[1] Key advantages of synthetic peptides include high batch-to-batch consistency, scalability, and the ability to produce a well-defined compound free from biological contaminants.[2][3]

Naturally Sourced Glycyl-L-histidine can be derived from the hydrolysis of proteins from natural sources rich in glycine and histidine, such as certain animal and plant proteins.[4][5][6][7] L-histidine itself is an essential amino acid obtained through diet.[8] The biosynthesis of L-histidine is a complex, multi-step enzymatic pathway found in prokaryotes, lower eukaryotes, and plants.[9][10] However, the direct isolation of the Glycyl-L-histidine dipeptide from natural sources for commercial purposes is less common than its synthesis. "Naturally sourced" may also refer to synthetic production where the precursor amino acids are derived from natural feedstocks. The purity and consistency of naturally sourced peptides can be more variable depending on the extraction and purification methods employed.[2]

Performance and Purity Comparison

The primary distinctions between synthetic and naturally sourced Glycyl-L-histidine lie in their purity profiles and consistency, which can significantly impact experimental outcomes.

FeatureSynthetic Glycyl-L-histidineNaturally Sourced Glycyl-L-histidineRationale
Purity High and consistent, with a well-defined impurity profile.Purity can vary depending on the extraction and purification methods.Chemical synthesis allows for greater control over the final product's composition.[2]
Consistency High batch-to-batch consistency and reproducibility.Potential for batch-to-batch variability due to fluctuations in the natural source.Standardized manufacturing processes for synthetic peptides ensure uniformity.[2]
Impurity Profile Impurities are typically related to the synthesis process (e.g., deletion sequences, protecting groups).May contain other peptides, amino acids, and biological macromolecules from the source material.The origin of the material dictates the types of potential contaminants.
Biological Activity Activity is solely attributable to the Glycyl-L-histidine molecule.The overall biological effect could be a result of Glycyl-L-histidine or a synergistic interaction with co-extracted compounds.[3]The presence of other bioactive molecules in natural extracts can influence the observed effect.
Cost & Scalability Can be cost-effective for large-scale production with high consistency.May be more expensive and subject to variability based on raw material availability and extraction efficiency.[2]Synthetic production is generally more scalable and predictable.

Experimental Protocols

To rigorously compare the performance of synthetic and naturally sourced Glycyl-L-histidine, a series of well-controlled experiments are necessary. The following protocols provide a framework for such an evaluation, with a focus on a common application: supplementation in mammalian cell culture.

Comparative Fed-Batch Culture of CHO Cells

This protocol outlines a typical fed-batch culture process to compare the effects of synthetic versus naturally sourced Glycyl-L-histidine supplementation on the growth and productivity of Chinese Hamster Ovary (CHO) cells.

Objective: To compare the effects of synthetic and naturally sourced Glycyl-L-histidine on CHO cell growth, viability, and recombinant protein production.

Materials and Reagents:

  • Recombinant CHO cell line (e.g., CHO-K1, CHO-S)

  • Chemically defined basal and feed media

  • Synthetic Glycyl-L-histidine (cell culture grade)

  • Naturally Sourced Glycyl-L-histidine

  • Sterile water for injection (WFI)

  • Shake flasks or benchtop bioreactors

  • Standard cell culture equipment (incubators, centrifuges, microscopes)

  • Cell counter (e.g., Vi-CELL XR)

  • Metabolite analyzer (e.g., BioProfile FLEX2)

  • HPLC or other protein quantification system

Procedure:

  • Stock Solution Preparation: Prepare concentrated stock solutions (e.g., 100 mM) of both synthetic and naturally sourced Glycyl-L-histidine by dissolving the powder in WFI. Sterile-filter the solutions through a 0.22 µm filter and store at -20°C.[11]

  • Cell Inoculation: Inoculate shake flasks or bioreactors with the CHO cell line at a starting viable cell density of approximately 0.3-0.5 x 10^6 cells/mL in the basal medium.[11][12]

  • Culture Conditions: Maintain the cultures at 37°C, 5% CO2, and with appropriate agitation (e.g., 120 rpm for shake flasks).[11]

  • Experimental Groups:

    • Control Group: Fed with the standard feed medium.

    • Synthetic Gly-His Group: Fed with the feed medium supplemented with synthetic Glycyl-L-histidine (e.g., 5 mM).[11]

    • Natural this compound Group: Fed with the feed medium supplemented with an equimolar concentration of naturally sourced Glycyl-L-histidine.

  • Feeding Strategy: Beginning on day 3 of the culture, add a daily bolus of the respective feed medium.[12]

  • Monitoring and Analytics:

    • Cell Growth and Viability: Measure viable cell density and viability daily using a cell counter.[11]

    • Metabolite Analysis: Analyze daily samples of the culture supernatant for key metabolites such as glucose, lactate, and ammonia.[12]

    • Product Titer: Quantify the concentration of the recombinant protein (e.g., monoclonal antibody) in the culture supernatant at regular intervals using a suitable method like Protein A HPLC.[12]

  • Culture Termination: End the culture when cell viability drops below a predetermined threshold (e.g., 60%).[12]

Analysis of Purity by High-Performance Liquid Chromatography (HPLC)

Objective: To assess and compare the purity of synthetic and naturally sourced Glycyl-L-histidine.

Methodology:

  • Sample Preparation: Prepare solutions of known concentrations for both synthetic and naturally sourced Glycyl-L-histidine in an appropriate solvent (e.g., water or a suitable buffer).

  • Chromatographic Conditions:

    • Column: A reverse-phase C18 column is typically suitable.

    • Mobile Phase: A gradient of water and acetonitrile (B52724) with an ion-pairing agent like trifluoroacetic acid (TFA).

    • Detection: UV detection at a wavelength of approximately 210-220 nm.

  • Analysis: Inject equal amounts of the synthetic and natural samples into the HPLC system.

  • Data Interpretation: Compare the chromatograms. The synthetic sample is expected to show a single major peak corresponding to Glycyl-L-histidine with minimal other peaks. The chromatogram of the natural sample should be examined for the presence of additional peaks, which would indicate impurities or co-extracted compounds. The area of the main peak relative to the total area of all peaks can be used to calculate the purity.

Mechanism of Action and Signaling

In cell culture, Glycyl-L-histidine is taken up by cells via peptide transporters.[11] Once inside the cell, it is rapidly hydrolyzed by intracellular peptidases into its constituent amino acids, glycine and L-histidine.[11][13] These amino acids then become available for protein synthesis and other metabolic processes. This mechanism provides a more controlled release of amino acids compared to the direct uptake of free amino acids from the medium.[11] L-histidine is a precursor for the synthesis of carnosine, a dipeptide with antioxidant properties, and also possesses antioxidant capabilities itself.[11][14]

Glycyl_L_Histidine_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Gly-His_ext Glycyl-L-histidine Peptide_Transporter Peptide Transporter Gly-His_ext->Peptide_Transporter Gly-His_int Glycyl-L-histidine Peptidases Intracellular Peptidases Gly-His_int->Peptidases Glycine Glycine Protein_Synth Protein Synthesis Glycine->Protein_Synth Metabolic_Pathways Other Metabolic Pathways Glycine->Metabolic_Pathways L-Histidine L-Histidine L-Histidine->Protein_Synth Carnosine_Synth Carnosine Synthesis L-Histidine->Carnosine_Synth Antioxidant_Activity Antioxidant Activity L-Histidine->Antioxidant_Activity Cell_Membrane Peptide_Transporter->Gly-His_int Peptidases->Glycine Hydrolysis Peptidases->L-Histidine

Caption: Cellular uptake and metabolism of Glycyl-L-histidine.

Conclusion

For applications demanding high purity, reproducibility, and a well-defined system, synthetic Glycyl-L-histidine is the superior choice. Its controlled manufacturing process ensures minimal batch-to-batch variability and eliminates the risk of contamination with other biologically active molecules. While naturally sourced Glycyl-L-histidine may be suitable for some applications, researchers must be aware of the potential for higher impurity levels and variability, which could impact experimental results. The provided experimental framework offers a robust approach for an in-house comparison to determine the most suitable option for specific research needs.

References

Unveiling the Therapeutic Potential of Gly-His in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

The dipeptide Gly-His (Glycyl-L-histidine) has garnered interest as a potential therapeutic agent. However, direct preclinical validation of this compound is still in its nascent stages.[1] The prevailing hypothesis posits that this compound functions as a pro-drug, undergoing rapid enzymatic hydrolysis in the body to release its constituent amino acids, L-glycine and L-histidine.[1] These amino acids then exert their well-documented individual biological effects.[1] This guide provides a comprehensive comparison of the therapeutic potential of this compound, drawing insights from the established activities of its components and the preclinical data of the closely related tripeptide, this compound-Lys (GHK).

Therapeutic Landscape of Constituent Amino Acids

The therapeutic promise of this compound is largely inferred from the known properties of L-glycine and L-histidine.

  • L-Glycine: This non-essential amino acid is recognized for its potent anti-inflammatory, immunomodulatory, and cytoprotective effects.[2] In various preclinical models, glycine (B1666218) has been shown to inhibit the activation of inflammatory cells and reduce the production of pro-inflammatory cytokines like TNF-α and IL-6.[2][3][4] It is believed to exert some of its anti-inflammatory actions by activating a glycine-gated chloride channel, which hyperpolarizes the cell membrane and inhibits cellular activation.[5]

  • L-Histidine: As a precursor to histamine (B1213489) and a component of the antioxidant dipeptide carnosine, L-histidine plays a crucial role in modulating immune responses and combating oxidative stress.[6][7] Preclinical studies have highlighted its ability to scavenge reactive oxygen species (ROS), chelate metal ions, and exert anti-inflammatory effects, making it a candidate for mitigating conditions associated with oxidative damage and inflammation.[6][7][8][9]

Preclinical Insights from this compound-Lys (GHK)

The tripeptide GHK, which contains the this compound moiety, offers the closest available preclinical data to infer the potential therapeutic activities of this compound. GHK has demonstrated a range of effects in animal models, including anxiolytic, analgesic, and anti-inflammatory properties.[10][11][12]

The anxiolytic potential of GHK has been evaluated in the elevated plus maze (EPM) test, a widely used behavioral assay for assessing anxiety-like behaviors in rodents.

Table 1: Anxiolytic Effects of GHK and its Analogs in the Elevated Plus Maze Test in Rats

CompoundDose (µg/kg, i.p.)Time Spent in Open Arms (s, mean ± SEM)Time Spent in Closed Arms (s, mean ± SEM)
Control (Saline)-18.2 ± 2.1281.8 ± 2.1
This compound-Lys0.535.6 ± 3.2264.4 ± 3.2
This compound-Lys528.4 ± 2.8271.6 ± 2.8
This compound-Lys5025.1 ± 2.5*274.9 ± 2.5
This compound-(D-Lys)0.520.1 ± 2.2279.9 ± 2.2
This compound-(D-Lys)519.5 ± 2.3280.5 ± 2.3
This compound-(D-Lys)5018.9 ± 2.0281.1 ± 2.0

*p < 0.05 compared to control. Data extracted from Bobyntsev et al., 2015.[10]

The results indicate that GHK produces a significant anxiolytic effect, particularly at the lowest dose of 0.5 µg/kg.[10] The substitution of L-lysine with its D-isomer abrogated this effect, highlighting the stereospecificity of the tripeptide's action.[10]

The analgesic properties of GHK have been assessed using the hot-plate test, which measures the response latency to a thermal stimulus.

Table 2: Analgesic Effects of GHK in the Hot-Plate Test in Mice

CompoundDose (mg/kg, i.p.)Latent Period of Paw-Licking (s, mean ± SEM)
Control (Saline)-8.2 ± 0.4
This compound-Lys0.511.8 ± 0.6
This compound-Lys1.513.2 ± 0.7
This compound-Lys514.5 ± 0.8
This compound-Lys1512.1 ± 0.6
This compound-Lys5010.9 ± 0.5*

*p < 0.05 compared to control. Data extracted from a study on the analgesic effects of GHK.[11]

GHK demonstrated a significant analgesic effect across a range of doses, increasing the time it took for the mice to respond to the heat.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings.

  • Objective: To assess anxiety-like behavior in rodents.[13][14][15]

  • Apparatus: A plus-shaped maze elevated above the floor, with two open arms and two arms enclosed by walls.[16]

  • Procedure:

    • Animals are habituated to the testing room for at least 30-60 minutes before the experiment.[13]

    • The test compound (e.g., GHK) or vehicle is administered intraperitoneally (i.p.) at a specified time before the test (e.g., 12 minutes).[10]

    • Each animal is placed in the center of the maze, facing an open arm.[15][17]

    • The animal is allowed to explore the maze for a set period, typically 5 minutes.[13][17]

    • Behavior is recorded using a video-tracking system. Key parameters measured include the time spent in the open and closed arms, and the number of entries into each arm.[15]

  • Interpretation: An increase in the time spent in the open arms is indicative of an anxiolytic effect.[14]

  • Objective: To evaluate the analgesic properties of a compound by measuring the response to a thermal stimulus.[18][19][20]

  • Apparatus: A metal plate that can be heated to a constant temperature, enclosed by a transparent cylinder to keep the animal on the plate.[21][22]

  • Procedure:

    • The hot plate is pre-heated to a specific temperature (e.g., 52-55°C).[21][22]

    • Animals are habituated to the testing room.[21][22]

    • The test compound or vehicle is administered (e.g., i.p.) at a predetermined time before the test.[11]

    • Each animal is placed on the hot plate, and a timer is started immediately.[21]

    • The latency to the first sign of a nocifensive response (e.g., paw licking, jumping) is recorded.[19][20][21] A cut-off time (e.g., 30 seconds) is typically used to prevent tissue damage.[21][22]

  • Interpretation: An increase in the latency to respond is indicative of an analgesic effect.

  • Objective: To assess the anti-inflammatory potential of a compound by measuring its effect on cytokine secretion in vitro.

  • Cell Culture: Normal Human Dermal Fibroblasts (NHDF) are cultured in appropriate media.

  • Procedure:

    • NHDFs are seeded in multi-well plates and grown to confluence.

    • Cells are pre-treated with the test compound (e.g., GHK) for a specified duration (e.g., 1 hour).

    • Inflammation is induced by adding TNF-α (e.g., 20-50 ng/mL) to the cell culture medium.[23][24][25]

    • After a defined incubation period (e.g., 24 hours), the cell culture supernatant is collected.[23]

    • The concentration of IL-6 in the supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit.[26]

  • Interpretation: A reduction in TNF-α-induced IL-6 secretion in the presence of the test compound indicates an anti-inflammatory effect.

Visualizing Mechanisms and Workflows

To better understand the proposed mechanisms and experimental designs, the following diagrams are provided.

Gly_His_Mechanism Gly_His This compound Hydrolysis Enzymatic Hydrolysis (Dipeptidases) Gly_His->Hydrolysis Glycine L-Glycine Hydrolysis->Glycine Histidine L-Histidine Hydrolysis->Histidine Effects_Gly Anti-inflammatory & Cytoprotective Effects Glycine->Effects_Gly Effects_His Antioxidant & Anti-inflammatory Effects Histidine->Effects_His

Proposed pro-drug mechanism of this compound.

EPM_Workflow cluster_prep Preparation cluster_test Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (30-60 min) Compound_Admin Compound Administration (i.p.) Animal_Acclimation->Compound_Admin Placement Place Rat on EPM Center Compound_Admin->Placement Exploration Free Exploration (5 min) Placement->Exploration Video_Tracking Video Tracking Exploration->Video_Tracking Data_Extraction Extract Time in Open/Closed Arms Video_Tracking->Data_Extraction Stats Statistical Analysis Data_Extraction->Stats

Experimental workflow for the Elevated Plus Maze test.

Glycine_Pathway Glycine Glycine GlyR Glycine Receptor (GlyR) Glycine->GlyR Cl_Influx Cl- Influx GlyR->Cl_Influx activates Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization NFkB_Inhibition Inhibition of NF-κB Activation Hyperpolarization->NFkB_Inhibition leads to Cytokine_Reduction Reduced Pro-inflammatory Cytokine Production (TNF-α, IL-6) NFkB_Inhibition->Cytokine_Reduction

Potential anti-inflammatory signaling of Glycine.

Histidine_Pathway Histidine L-Histidine Scavenging Direct Scavenging Histidine->Scavenging Chelation Metal Ion Chelation Histidine->Chelation ROS Reactive Oxygen Species (ROS) Oxidative_Stress Reduced Oxidative Stress ROS->Oxidative_Stress Metal_Ions Metal Ions (e.g., Fe2+) Metal_Ions->Oxidative_Stress Scavenging->ROS neutralizes Chelation->Metal_Ions binds

Antioxidant mechanisms of L-Histidine.

Conclusion and Future Directions

While direct preclinical evidence for this compound as a therapeutic agent is currently limited, the well-established anti-inflammatory and antioxidant properties of its constituent amino acids, L-glycine and L-histidine, provide a strong rationale for its potential efficacy. Furthermore, preclinical studies on the related tripeptide GHK demonstrate promising anxiolytic and analgesic effects, offering a valuable, albeit indirect, line of evidence.

For drug development professionals, this compound represents an intriguing candidate that warrants further investigation. Future preclinical studies should focus on directly evaluating the pharmacokinetic profile of this compound to confirm its hydrolysis into glycine and histidine in vivo. Moreover, head-to-head comparison studies of this compound against its individual amino acid components and GHK in various disease models are necessary to delineate its specific therapeutic advantages. Such research will be pivotal in validating this compound as a viable therapeutic agent and translating its potential from preclinical models to clinical applications.

References

Statistical Validation of Gly-His Research Findings: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of the dipeptide Glycyl-L-Histidine (Gly-His). Due to the limited direct research on this compound, this guide synthesizes findings from its constituent amino acids, L-Glycine and L-Histidine, and the well-studied tripeptide this compound-Lys (GHK), to provide a validated, inferential understanding of this compound's potential. Experimental data from related molecules are presented for comparative purposes, alongside detailed experimental protocols for validation.

Anti-Inflammatory and Antioxidant Properties

Both L-Glycine and L-Histidine, the constituent amino acids of this compound, are known to possess anti-inflammatory and antioxidant properties. It is hypothesized that this compound may exert similar effects, potentially through hydrolysis into its constituent amino acids or through the activity of the dipeptide itself.

Comparative Data on Anti-Inflammatory Effects

The anti-inflammatory potential of peptides is often assessed by their ability to reduce the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in cell cultures stimulated with an inflammatory agent like lipopolysaccharide (LPS).

CompoundCell LineTreatmentTNF-α Reduction (%)IL-6 Reduction (%)Reference
Glycine (B1666218)Murine Macrophages (RAW264.7)10 mM Glycine + LPS~40%~50%[1][2]
HistidineHuman Coronary Artery Endothelial CellsHistidine + TNF-αSignificant InhibitionSignificant Inhibition[3]
GHKHuman Dermal Fibroblasts1 nM GHK + TNF-αNot ReportedSignificant Reduction[4]
Gly-Gly-HisHuman Dermal Fibroblasts1 nM GGH + TNF-αNot ReportedSignificant Reduction[4]

Note: The data presented are aggregated from multiple studies and serve as a comparative reference. Exact percentages can vary based on experimental conditions.

Comparative Data on Antioxidant Activity

The antioxidant capacity of peptides can be quantified using various assays, with DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being common. The results are often expressed as the IC50 value (the concentration required to scavenge 50% of the radicals), where a lower value indicates higher antioxidant activity.

Compound/FractionDPPH IC50 (mg/mL)ABTS IC50 (mg/mL)Reference
Tilapia Skin Hydrolysate1.02 ± 0.092.85 ± 0.16[5]
Skipjack Tuna Bone Peptide0.329 mM (GSH equivalent)0.105 mM (GSH equivalent)[5]
Walnut Antioxidant Peptide>60% scavenging at 0.1 mg/mL67.67% scavenging at 0.1 mg/mL[6]
Glutathione (GSH) - Positive Control0.329 mM0.105 mM[5]

Experimental Protocols

Protocol 1: In Vitro Anti-Inflammatory Activity Assessment (ELISA)

This protocol outlines the measurement of pro-inflammatory cytokines TNF-α and IL-6 from cell culture supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • Cell Culture and Treatment:

    • Plate murine macrophage cells (e.g., RAW264.7) in 96-well plates and culture until they reach 80-90% confluency.

    • Pre-treat the cells with varying concentrations of this compound (or comparative peptides) for 1-2 hours.

    • Induce an inflammatory response by adding lipopolysaccharide (LPS) to the media at a final concentration of 1 µg/mL.

    • Incubate for 24 hours.

  • Sample Collection:

    • Centrifuge the culture plates to pellet the cells.

    • Carefully collect the supernatant, which contains the secreted cytokines.

  • ELISA Procedure:

    • Use commercially available ELISA kits for TNF-α and IL-6.

    • Coat a 96-well ELISA plate with the capture antibody overnight.

    • Wash the plate and block with a suitable blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.

    • Wash the plate and add the detection antibody.

    • Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.

    • Wash the plate and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Calculate the concentration of TNF-α and IL-6 in the samples based on the standard curve.

    • Compare the cytokine levels in the peptide-treated groups to the LPS-only control group to determine the percentage of inhibition.[7][8][9]

Protocol 2: Antioxidant Capacity Assessment (DPPH/ABTS Assays)

These protocols describe common methods for evaluating the radical scavenging ability of peptides.

DPPH Assay:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol.

  • Assay Procedure:

    • Add the peptide sample to the DPPH solution in a 96-well plate.

    • Incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Calculation:

    • The percentage of DPPH radical scavenging is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

    • A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample.[5]

ABTS Assay:

  • Reagent Preparation: Generate the ABTS radical cation (ABTS•+) by mixing ABTS stock solution with potassium persulfate and allowing it to react in the dark.

  • Assay Procedure:

    • Dilute the ABTS•+ solution with a buffer to a specific absorbance at 734 nm.

    • Add the peptide sample to the diluted ABTS•+ solution.

    • Incubate for a set time.

    • Measure the absorbance at 734 nm.

  • Calculation:

    • The percentage of ABTS•+ scavenging is calculated using a similar formula to the DPPH assay.[5][10]

Wound Healing and Tissue Regeneration

The tripeptide GHK is a well-documented modulator of wound healing and tissue regeneration.[11][12] Given that this compound is a core component of GHK, it is plausible that it may share some of these regenerative properties. A common in vitro method to assess a compound's effect on cell migration, a key process in wound healing, is the scratch assay.

Comparative Data on In Vitro Wound Closure
CompoundCell LineAssayResultReference
Epidermal Growth Factor (EGF) - Positive ControlHaCaT (Keratinocytes)Scratch Assay~95% wound closure after 48 hours[13]
Untreated ControlHaCaT (Keratinocytes)Scratch Assay~38% wound closure after 48 hours[13]
GHK-CuAnimal ModelsIn Vivo Wound HealingAccelerated wound healing and increased blood vessel formation[4]

Experimental Protocol

Protocol 3: In Vitro Wound Healing (Scratch) Assay

This protocol details a method to evaluate the effect of a peptide on the migration of adherent cells, such as fibroblasts or keratinocytes.

  • Cell Seeding: Seed cells in a multi-well plate at a density that will form a confluent monolayer within 24 hours.[14]

  • Creating the "Wound":

    • Once the cells are confluent, use a sterile pipette tip to create a linear "scratch" in the monolayer.[14]

    • Alternatively, use commercially available culture inserts to create a more uniform cell-free gap.[15]

  • Washing and Treatment:

    • Gently wash the wells with sterile phosphate-buffered saline (PBS) to remove detached cells.[14]

    • Replace the PBS with fresh culture medium containing the test peptide (e.g., this compound) at various concentrations. Include a vehicle-only control and a positive control (e.g., a known growth factor).

  • Imaging:

    • Capture images of the scratch at time zero and at regular intervals (e.g., every 4-8 hours) using a microscope with a camera.[14]

    • Ensure that the same field of view is imaged at each time point.

  • Data Analysis:

    • Measure the width or area of the cell-free gap at each time point using image analysis software (e.g., ImageJ).

    • Calculate the rate of wound closure by comparing the change in the gap area over time between the treated and control groups.[13][16][17]

Visualizations of Signaling Pathways and Workflows

Signaling Pathways

The anti-inflammatory effects of glycine are partly mediated through the inhibition of the NF-κB signaling pathway.[1] GHK is known to influence the secretion of cytokines like IL-6 and TGF-β.[4][18]

Glycine_Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Cytokines transcription Glycine Glycine GlyR Glycine Receptor Glycine->GlyR GlyR->IKK inhibits

Caption: Glycine's anti-inflammatory signaling pathway.

GHK_Wound_Healing_Pathway GHK_Cu GHK-Cu Fibroblasts Fibroblasts GHK_Cu->Fibroblasts Immune_Cells Immune Cells GHK_Cu->Immune_Cells attracts Endothelial_Cells Endothelial Cells GHK_Cu->Endothelial_Cells attracts Collagen_Synthesis Collagen Synthesis Fibroblasts->Collagen_Synthesis GAG_Synthesis Glycosaminoglycan Synthesis Fibroblasts->GAG_Synthesis MMP_Modulation MMP/TIMP Modulation Fibroblasts->MMP_Modulation Anti_Inflammatory Anti-inflammatory Effects (↓IL-6) Immune_Cells->Anti_Inflammatory Angiogenesis Angiogenesis Endothelial_Cells->Angiogenesis

Caption: GHK-Cu's role in wound healing.

Experimental Workflows

ELISA_Workflow cluster_prep Cell Preparation & Treatment cluster_elisa ELISA Protocol cluster_analysis Data Analysis Cell_Culture 1. Culture Macrophages Peptide_Treatment 2. Treat with this compound Cell_Culture->Peptide_Treatment LPS_Stimulation 3. Stimulate with LPS Peptide_Treatment->LPS_Stimulation Incubation 4. Incubate for 24h LPS_Stimulation->Incubation Collect_Supernatant 5. Collect Supernatant Incubation->Collect_Supernatant Plate_Coating 6. Coat Plate Add_Samples 7. Add Samples/Standards Plate_Coating->Add_Samples Add_Detection_Ab 8. Add Detection Antibody Add_Samples->Add_Detection_Ab Add_Substrate 9. Add Substrate Add_Detection_Ab->Add_Substrate Read_Absorbance 10. Read Absorbance Add_Substrate->Read_Absorbance Calculate_Concentration 11. Calculate Cytokine Conc. Read_Absorbance->Calculate_Concentration

Caption: Workflow for ELISA-based anti-inflammatory assay.

Scratch_Assay_Workflow A 1. Seed Cells to Confluency B 2. Create Scratch in Monolayer A->B C 3. Wash to Remove Debris B->C D 4. Add Medium with Test Peptide C->D E 5. Image at T=0 D->E F 6. Incubate and Image at Intervals E->F G 7. Measure Gap Area F->G H 8. Calculate % Wound Closure G->H

Caption: Workflow for the in vitro scratch assay.

References

Navigating the Nuances of Glycyl-L-histidine: A Comparative Guide to Experimental Reproducibility

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the dipeptide Glycyl-L-histidine (GLH) presents both opportunities and challenges in experimental design. While the therapeutic potential of many peptides is an active area of research, direct scientific evidence from in vitro, in vivo, or clinical studies specifically investigating the bioactivity of Glycyl-L-histidine is not extensive.[1] Much of its purported effects are inferred from the well-documented properties of its constituent amino acids, L-glycine and L-histidine.[1] This guide provides a comprehensive comparison of GLH with relevant alternatives, supported by available experimental data and detailed protocols to aid in the design of reproducible studies.

The primary hypothesis surrounding GLH's mechanism of action is its rapid hydrolysis by dipeptidases in tissues and plasma into free L-glycine and L-histidine.[1] These individual amino acids then exert their respective antioxidant, anti-inflammatory, and cytoprotective effects.[1] This guide will delve into the comparative performance of GLH and its alternatives, offering insights into experimental workflows and key signaling pathways.

Comparative Performance Data

To provide a clear comparison, the following tables summarize the available quantitative data for Glycyl-L-histidine and its alternatives in key applications. It is important to note that much of the data for GLH is extrapolated from studies on the related tripeptide Glycyl-L-Histidyl-L-Lysine (GHK).

Antioxidant Activity Comparison

Histidine-containing dipeptides are recognized for their antioxidant capabilities.[2] The following table compares the antioxidant activity of GLH (data primarily from GHK studies) and L-Carnosine (β-alanyl-L-histidine). A lower IC50 value indicates higher antioxidant activity.

AssayGlycyl-L-histidine (as GHK)L-CarnosinePositive Control
DPPH Radical Scavenging Data not availableIC50: > 30 mMAscorbic Acid (IC50: ~0.05 mM)
ABTS Radical Scavenging Effective scavengingEffective scavengingTrolox
Hydroxyl Radical Scavenging IC50: ~250 µM[2]IC50: ~500 µM[2]GSH (> 1000 µM)[2]
Metal Ion Chelating Activity Possesses metal-chelating propertiesEffective chelator of Cu2+, Zn2+, Fe2+EDTA
Ferric Reducing Antioxidant Power (FRAP) Data not availableShows reducing powerFeSO4

Note: Data for Glycyl-L-histidine is primarily from studies on GHK, which may not be fully representative of the dipeptide alone.[2]

Cell Culture Performance: Dipeptide vs. Free Amino Acids

Glycyl-L-histidine has emerged as a superior option for delivering essential amino acids in cell culture media compared to free amino acids.[3] Dipeptide supplementation can lead to an improved metabolic profile, reduced accumulation of toxic byproducts like lactate (B86563) and ammonium, and consequently, extended cell viability and increased product titers.[3]

ParameterFree Amino Acid Supplementation (Glycine + L-histidine)Glycyl-L-histidine Supplementation
Feed Solution Stability GoodExcellent
Metabolic Byproduct Accumulation (Lactate, Ammonia) HigherLower
Cell Viability (in fed-batch culture) StandardExtended
Recombinant Protein Yield StandardIncreased

Key Experimental Protocols

Reproducibility in experiments involving Glycyl-L-histidine hinges on meticulous adherence to well-defined protocols. Below are detailed methodologies for key experiments.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical.[4]

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol

  • Test samples (Glycyl-L-histidine, alternatives) dissolved in a suitable solvent

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.[4]

  • Sample Preparation: Prepare a series of concentrations of the test dipeptides and the positive control.[4]

  • Reaction Mixture: In a 96-well plate, add 100 µL of the sample solution to 100 µL of the DPPH solution.[4]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[4]

  • Absorbance Measurement: Measure the absorbance of the solution at 517 nm.[4]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture with the sample.

Protocol 2: Comparative Fed-Batch Culture of CHO Cells

This protocol outlines a typical fed-batch culture process to compare the effects of Glycyl-L-histidine and free amino acid supplementation on CHO cell growth and productivity.[3]

Objective: To compare the effects of Glycyl-L-histidine and free amino acid supplementation on CHO cell growth, viability, and recombinant protein production.[3]

Materials:

  • Recombinant CHO cell line producing a monoclonal antibody

  • Chemically defined basal cell culture medium

  • Control Feed: A concentrated solution containing free glycine (B1666218) and L-histidine, along with other essential nutrients.[3]

  • Test Feed: A concentrated solution where free glycine and L-histidine are replaced with an equimolar amount of Glycyl-L-histidine.[3]

  • Shake flasks or benchtop bioreactors

  • Shaking incubator or bioreactor control unit

  • Cell counter (e.g., Vi-CELL XR)

  • Metabolite analyzer (e.g., BioProfile FLEX2)

  • HPLC or other protein quantification system

Procedure:

  • Cell Inoculation: Inoculate shake flasks or bioreactors with the CHO cell line at a specific viable cell density in the basal medium.

  • Feeding Strategy: Begin feeding with either the control feed or the test feed on a predetermined schedule based on nutrient consumption or a set feeding regimen.

  • Sampling: Collect samples daily to measure viable cell density, viability, metabolite concentrations (glucose, lactate, ammonia), and product titer.

  • Data Analysis: Plot growth curves, viability profiles, and metabolite concentrations over time. Quantify the final product titer and calculate the specific productivity.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding and reproducibility. The following diagrams, created using the DOT language, illustrate key pathways and workflows related to Glycyl-L-histidine.

Proposed Mechanism of Action of Glycyl-L-histidine

GLH Glycyl-L-histidine Dipeptidases Dipeptidases GLH->Dipeptidases Hydrolysis Glycine L-Glycine Dipeptidases->Glycine Histidine L-Histidine Dipeptidases->Histidine Effects Biological Effects (Antioxidant, Anti-inflammatory, etc.) Glycine->Effects Histidine->Effects

Caption: Proposed enzymatic hydrolysis of Glycyl-L-histidine.

Experimental Workflow for Evaluating GLH in CHO Cells

cluster_prep Preparation cluster_culture Cell Culture cluster_analysis Analysis P1 Prepare Basal and Feed Media C2 Inoculate Bioreactors P1->C2 P2 Prepare GLH Stock Solution C3 Initiate Feeding Strategy P2->C3 C1 Thaw and Expand CHO Cells C1->C2 C2->C3 A1 Daily Sampling C3->A1 A2 Measure Cell Density & Viability A1->A2 A3 Measure Metabolites A1->A3 A4 Quantify Product Titer A1->A4

Caption: Workflow for GLH evaluation in CHO cell culture.

NF-κB Signaling Pathway Inhibition by Glycine and Histidine

The constituent amino acids of GLH, glycine and histidine, have been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5]

TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Inflammation Inflammatory Response (e.g., IL-6, CD62E) Nucleus->Inflammation Upregulates GlyHis Glycine & Histidine GlyHis->IKK Inhibits GlyHis->IkBa Prevents Degradation

Caption: Inhibition of the NF-κB pathway by glycine and histidine.

References

Gly-His Performance: A Comparative Analysis Against Standard Treatments for Inflammation and Wound Healing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential therapeutic performance of the dipeptide Glycyl-L-histidine (Gly-His) against standard treatments for inflammation and wound healing. As direct clinical data on this compound is limited, this comparison is primarily based on the well-documented biological activities of its constituent amino acids, L-glycine and L-histidine. The central hypothesis is that upon administration, this compound is hydrolyzed into glycine (B1666218) and histidine, which then exert their individual therapeutic effects.

Executive Summary

This compound, a dipeptide composed of glycine and L-histidine, presents a promising, though not yet clinically established, alternative or adjunct to standard therapies for inflammation and wound healing. Its potential efficacy is derived from the known anti-inflammatory and tissue-reparative properties of its constituent amino acids.

  • Anti-Inflammatory Potential : Glycine and L-histidine have been shown in preclinical studies to modulate key inflammatory pathways, including the reduction of pro-inflammatory cytokines such as TNF-α and IL-6, and the inhibition of the NF-κB signaling pathway. This suggests that this compound could offer a safer, nutrient-based approach to managing chronic inflammation compared to long-term use of Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and corticosteroids, which are associated with significant side effects.

  • Wound Healing Potential : Both glycine and L-histidine are integral to processes vital for wound repair, including collagen synthesis and cellular proliferation. Preclinical data indicate that supplementation with these amino acids can accelerate wound closure and improve tissue regeneration. This positions this compound as a potential component of advanced wound care strategies, complementing standard practices like specialized dressings and debridement.

This guide will delve into the available preclinical data for glycine and L-histidine, comparing their observed effects with the mechanisms and performance of standard-of-care treatments.

Part 1: Benchmarking Against Standard Anti-Inflammatory Treatments

Chronic inflammation is a key pathological feature of numerous diseases. Standard treatments primarily involve NSAIDs and corticosteroids, which, while effective, carry risks of significant adverse effects with long-term use.

Quantitative Data Summary: Glycine and L-Histidine vs. Standard Anti-Inflammatory Agents
Treatment ClassAgent(s)Mechanism of ActionKey Quantitative Efficacy Data (Preclinical)Common Side Effects
Potential Amino Acid Therapy Glycine Inhibition of pro-inflammatory cytokine production (TNF-α, IL-6); potential competitive antagonism of the TNF-α receptor.[1][2]- Suppressed TNF-α and IL-6 gene expression in the fat tissue of obese mice.[1]- A 10 mM concentration decreased the expression and concentration of TNF-α and IL-6 in 3T3-L1 adipocytes.[2]Generally regarded as safe.
Potential Amino Acid Therapy L-Histidine Inhibition of NF-κB signaling pathway; reduction of pro-inflammatory cytokine expression (TNF-α, IL-6, CRP).- High-dose supplementation significantly alleviated the increase in TNF-α, IL-6, and CRP mRNA expression in the adipose tissue of high-fat diet-induced obese rats.Generally regarded as safe at typical dietary and supplemental doses.
Standard Treatment NSAIDs (e.g., Ibuprofen, Diclofenac) Inhibition of cyclooxygenase (COX) enzymes, leading to reduced prostaglandin (B15479496) synthesis.- Widely established clinical efficacy for pain and inflammation.Gastrointestinal bleeding, ulcers, kidney damage, cardiovascular events.
Standard Treatment Corticosteroids (e.g., Prednisone, Dexamethasone) Broad anti-inflammatory effects through genomic and non-genomic mechanisms, including inhibition of multiple inflammatory pathways.- Potent and rapid anti-inflammatory effects in a wide range of conditions.Immunosuppression, osteoporosis, metabolic changes, mood disturbances, skin atrophy.
Experimental Protocols: Key Anti-Inflammatory Assays

1. In Vivo Murine Model of Adipose Tissue Inflammation

  • Objective: To assess the effect of glycine on pro-inflammatory cytokine expression in the adipose tissue of lean and obese mice.

  • Methodology:

    • Monosodium glutamate-induced obese (MSG/Ob) mice and lean control mice were used.

    • Mice were treated with glycine.

    • Adipose tissue was collected, and total RNA was isolated.

    • The mRNA expression levels of TNF-α and IL-6 were quantified using real-time quantitative PCR (RT-qPCR).

    • Serum levels of IL-6, resistin, leptin, and adiponectin were measured by ELISA.

  • Source: Based on the study by Alarcon-Aguilar et al. (2008).[1]

2. In Vitro Adipocyte Inflammation Model

  • Objective: To determine the effect of glycine on TNF-α and IL-6 expression in cultured adipocytes.

  • Methodology:

    • 3T3-L1 pre-adipocytes were differentiated into mature adipocytes.

    • Cells were treated with 10 mM glycine.

    • The expression of TNF-α and IL-6 mRNA was measured by RT-qPCR.

    • The concentration of secreted TNF-α and IL-6 in the culture medium was quantified by ELISA.

  • Source: Based on the study by Cruz et al. (2021).[2]

3. In Vivo Rat Model of High-Fat Diet-Induced Inflammation

  • Objective: To evaluate the effect of L-histidine supplementation on inflammatory markers in the adipose tissue of obese rats.

  • Methodology:

    • Female Sprague-Dawley rats were fed a high-fat diet (HFD) for 8 weeks to induce obesity.

    • Rats were then supplemented with a high dose of L-histidine for 4 weeks.

    • Adipose tissue was collected, and RNA was extracted.

    • The mRNA expression of TNF-α, IL-6, and C-reactive protein (CRP) was quantified by RT-qPCR.

  • Source: Based on the study by Feng et al. (2014).

Signaling Pathway: Inhibition of NF-κB by L-Histidine

G cluster_nucleus Nucleus TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NF_kB NF-κB (p65/p50) IkappaB_degraded Degradation IkappaB->IkappaB_degraded Nucleus Nucleus NF_kB->Nucleus Translocates NF_kB_n NF-κB Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, etc.) NF_kB_n->Gene_Expression Induces Histidine L-Histidine Histidine->IKK Inhibits

Caption: L-Histidine's potential anti-inflammatory mechanism.

Part 2: Benchmarking Against Standard Wound Healing Treatments

Effective wound healing is a complex biological process. Standard care for chronic wounds involves creating an optimal healing environment through debridement, moisture balance with appropriate dressings, and infection control. Advanced therapies may also be employed.

Quantitative Data Summary: Glycine and L-Histidine vs. Standard Wound Care Principles

| Treatment/Principle | Agent(s)/Method | Mechanism of Action | Key Quantitative Efficacy Data (Preclinical) | | :--- | :--- | :--- | :--- | :--- | | Potential Amino Acid Therapy | Glycine | Promotes keratinocyte proliferation and migration; essential for collagen synthesis. | - In vitro scratch assay: significantly accelerated wound closure at 6 and 12 hours. | | Potential Amino Acid Therapy | L-Histidine | Promotes collagen deposition and cellular proliferation. | - In vivo (aging mice): Supplementation with 2 g/L in drinking water improved collagen deposition and wound healing.- In vivo (histidine-deficient rats): 1 mg/100g body weight/day IP for 7 days increased skin-breaking strength and collagen deposition to normal levels. | | Standard Treatment | Debridement (Surgical, Enzymatic, etc.) | Removal of necrotic tissue and biofilm to promote healing. | - A cornerstone of chronic wound care, essential for healing progression. | | Standard Treatment | Moist Wound Dressings (Hydrogels, Foams, etc.) | Maintain a moist environment to facilitate cell migration and growth factor activity. | - Standard of care for most wound types. | | Standard Treatment | Negative Pressure Wound Therapy (NPWT) | Applies sub-atmospheric pressure to the wound bed to promote granulation tissue formation and remove exudate. | - Clinically proven to accelerate healing in various wound types. | | Standard Treatment | Skin Substitutes/Grafts | Provide a scaffold and/or viable cells to promote tissue regeneration. | - Used for non-healing wounds that fail to respond to other treatments. |

Experimental Protocols: Key Wound Healing Assays

1. In Vitro Keratinocyte Scratch Assay

  • Objective: To assess the effect of glycine on the migration of skin cells.

  • Methodology:

    • Human keratinocytes are cultured to form a confluent monolayer.

    • A "scratch" or cell-free gap is created in the monolayer using a sterile pipette tip.

    • The cells are then incubated in media supplemented with glycine.

    • The rate of wound closure is monitored and quantified by imaging the gap at regular intervals (e.g., 0, 6, 12, and 24 hours).

  • Source: Based on the study by Madan et al. (2020).

2. In Vivo Excisional Wound Healing Model in Aged Mice

  • Objective: To evaluate the effect of L-histidine supplementation on wound healing in an aging model.

  • Methodology:

    • An aging mouse model is established (e.g., using D-galactose induction).

    • A full-thickness excisional wound is created on the dorsum of the mice.

    • Mice are provided with drinking water supplemented with 2 g/L L-histidine.

    • Wound closure is monitored and measured over time.

    • At the end of the study period, wound tissue is harvested for histological analysis of collagen deposition and other healing markers.

  • Source: Based on the study by Kim et al. (2019).[3]

Experimental Workflow: In Vivo Wound Healing Study

G start Start: Animal Model Selection (e.g., Aged Mice) wounding Excisional Wounding start->wounding treatment Treatment Groups: - Control (Standard Diet) - this compound Component  (e.g., L-Histidine in water) wounding->treatment monitoring Wound Closure Monitoring (Daily Measurements) treatment->monitoring histology Endpoint: Tissue Harvest & Histological Analysis (Collagen, etc.) monitoring->histology data_analysis Data Analysis & Statistical Comparison histology->data_analysis end Conclusion data_analysis->end

Caption: Workflow for an in vivo wound healing experiment.

Conclusion and Future Directions

The constituent amino acids of this compound, glycine and L-histidine, demonstrate significant potential in preclinical models of inflammation and wound healing. Their mechanisms of action, centered on the modulation of inflammatory cytokines and the promotion of key tissue repair processes, suggest that this compound could serve as a valuable therapeutic agent.

However, it is crucial to underscore that direct, head-to-head comparative studies of this compound against standard treatments are currently lacking. The data presented here are based on the individual effects of its constituent amino acids and should be interpreted as foundational evidence supporting the rationale for further investigation into this compound.

For drug development professionals, the key takeaways are:

  • Favorable Safety Profile: As a naturally occurring dipeptide, this compound is expected to have a high safety profile, a significant advantage over NSAIDs and corticosteroids.

  • Novel Mechanism of Action: The potential for this compound to modulate inflammatory pathways at a fundamental level offers a novel therapeutic approach.

  • Need for Further Research: Rigorous preclinical and clinical trials are necessary to establish the efficacy and safety of this compound for specific inflammatory and wound healing indications. Future studies should focus on:

    • Pharmacokinetic and pharmacodynamic profiling of this compound.

    • Dose-response studies to determine optimal therapeutic concentrations.

    • Direct comparative efficacy studies against standard-of-care treatments in relevant disease models.

By pursuing these research avenues, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of a novel, safe, and effective treatment for a range of inflammatory and wound-related conditions.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Gly-His

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, adherence to stringent safety protocols is paramount when handling chemical compounds. This document provides essential, immediate safety and logistical information for the handling and disposal of Glycyl-L-histidine (Gly-His), a dipeptide. While this compound is generally not classified as a hazardous substance, prudent laboratory practices are necessary to ensure personnel safety and minimize environmental impact.

Personal Protective Equipment (PPE)

PPE CategoryItemSpecificationRationale
Eye Protection Safety glasses or gogglesANSI Z87.1-ratedProtects against accidental splashes of solutions containing the peptide.[2][4]
Hand Protection Disposable nitrile glovesChemical-resistantPrevents skin contact with the peptide.[2][4]
Body Protection Laboratory coatStandardProtects skin and personal clothing from spills and contamination.[1][2][3][4]
Respiratory Protection Not generally required for solutions. A dust mask or use of a fume hood is recommended when handling the lyophilized powder.N95 or equivalentPrevents the inhalation of fine particles of the solid compound.[2][4]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound from receipt to disposal is critical for maintaining a safe laboratory environment.

  • Receiving and Storage : Upon receipt, inspect the container for any signs of damage. For long-term stability, lyophilized this compound should be stored in a cool, dry place, typically at –20°C or colder, and protected from light.[4]

  • Preparation for Use : Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of moisture onto the peptide.

  • Weighing (Solid Form) : When weighing the lyophilized powder, it is best practice to do so in a fume hood or while wearing a dust mask to avoid inhalation of airborne particles.[2][4] Use appropriate weighing papers and tools, which should be disposed of as solid waste after use.

  • Solubilization : Prepare solutions in a well-ventilated area. Use the appropriate solvent as specified by your experimental protocol.

  • Experimental Use : Handle all solutions containing this compound with the standard PPE outlined above.

  • Storage of Solutions : For short-term storage, solutions can typically be kept at 2-8°C. For longer-term storage, it is advisable to store aliquots at –20°C or –80°C to prevent degradation from repeated freeze-thaw cycles.

Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. While this compound is biodegradable and not considered hazardous, institutional and local guidelines must be followed.[1]

  • Solid Waste : All solid materials that have come into contact with this compound, such as weighing papers, pipette tips, gloves, and empty containers, should be collected in a designated and clearly labeled waste container.[2][3]

  • Liquid Waste : All aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled waste container.[2][6] Sewer disposal is generally not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department.[1]

  • Final Disposal : Once the waste containers are full, they should be disposed of through your institution's chemical waste management program.[2][3] This typically involves arranging for pickup by a licensed chemical waste disposal service.

Experimental Workflow and Disposal Diagram

The following diagram illustrates the standard workflow for handling this compound, from receiving the compound to the final disposal of waste.

Gly_His_Handling_Workflow cluster_receiving Receiving and Storage cluster_handling Handling and Use cluster_waste Waste Management cluster_disposal Final Disposal Receive Receive and Inspect this compound Store Store at appropriate temperature (e.g., -20°C) Receive->Store Equilibrate Equilibrate to Room Temperature Store->Equilibrate Weigh Weigh Solid this compound (in fume hood or with dust mask) Equilibrate->Weigh Solubilize Solubilize in Appropriate Solvent Weigh->Solubilize Experiment Perform Experiment Solubilize->Experiment Collect_Solid Collect Solid Waste (gloves, tips, etc.) Experiment->Collect_Solid Collect_Liquid Collect Liquid Waste (solutions) Experiment->Collect_Liquid Dispose Dispose via Institutional EHS / Licensed Contractor Collect_Solid->Dispose Collect_Liquid->Dispose

Workflow for handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.